molecular formula C21H26O7 B192321 Salvinorin B CAS No. 92545-30-7

Salvinorin B

Cat. No.: B192321
CAS No.: 92545-30-7
M. Wt: 390.4 g/mol
InChI Key: BLTMVAIOAAGYAR-CEFSSPBYSA-N
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Description

Salvinorin B is a diterpene lactone.
This compound has been reported in Salvia divinorum with data available.
from the herb, Salvia divinorum;  structure in first source

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26O7/c1-20-6-4-12-19(25)28-15(11-5-7-27-10-11)9-21(12,2)17(20)16(23)14(22)8-13(20)18(24)26-3/h5,7,10,12-15,17,22H,4,6,8-9H2,1-3H3/t12-,13-,14-,15-,17-,20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTMVAIOAAGYAR-CEFSSPBYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(=O)OC(CC3(C1C(=O)C(CC2C(=O)OC)O)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@]12CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]1C(=O)[C@H](C[C@H]2C(=O)OC)O)C)C4=COC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50465988
Record name Salvinorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

92545-30-7
Record name Salvinorin B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092545307
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Salvinorin B
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50465988
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SALVINORIN B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6HNB6FRT7X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

The Enigmatic Agonist: A Technical Guide to the Mechanism of Action of Salvinorin B at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B, a close analog of the potent naturally occurring hallucinogen Salvinorin A, serves as a crucial tool in dissecting the intricate pharmacology of the kappa-opioid receptor (KOR). While often considered the "inactive" metabolite of Salvinorin A, this compound and its derivatives exhibit a nuanced and informative spectrum of activity at the KOR. This technical guide provides an in-depth exploration of this compound's mechanism of action, focusing on its binding kinetics, functional efficacy in G-protein and β-arrestin signaling pathways, and the downstream cellular consequences of its interaction with the KOR. Detailed experimental protocols for key assays are provided, alongside a comprehensive summary of quantitative data to facilitate comparative analysis. Furthermore, signaling pathways and experimental workflows are visualized through detailed diagrams to offer a clear and concise understanding of the molecular processes involved.

Introduction

The kappa-opioid receptor (KOR), a member of the G-protein coupled receptor (GPCR) superfamily, is a key modulator of pain, mood, and addiction.[1] Its endogenous ligands are dynorphins, which, upon binding, initiate a cascade of intracellular signaling events. The discovery of Salvinorin A, a non-nitrogenous diterpene from Salvia divinorum, as a potent and selective KOR agonist, opened new avenues for KOR research.[2] this compound is the primary metabolite of Salvinorin A, formed by the hydrolysis of the C2-acetoxy group to a hydroxy group.[3] While this conversion significantly reduces its affinity for the KOR, this compound is not entirely inert and serves as a foundational structure for semi-synthetic analogs with unique pharmacological profiles.[3][4] Understanding the mechanism of action of this compound and its derivatives is paramount for the rational design of novel KOR-targeted therapeutics with improved efficacy and side-effect profiles.

Ligand-Receptor Interactions: Binding Affinity of this compound and its Analogs

The affinity of a ligand for its receptor is a critical determinant of its potency. For this compound and its derivatives, binding affinity is typically quantified by the inhibition constant (Kᵢ), determined through competitive radioligand binding assays. These assays measure the ability of an unlabeled compound to displace a radiolabeled ligand with known affinity for the KOR, such as [³H]U-69,593 or [³H]diprenorphine.[5][6]

Quantitative Data: Binding Affinities (Kᵢ) at the Kappa-Opioid Receptor
CompoundKᵢ (nM)SpeciesNotesReference(s)
This compound304HumanLower affinity than the natural epimer, this compound (2a).[7]
This compound2950Not Specified[4]
This compound111 - >10,000Not SpecifiedWide range of reported values, generally much weaker than Salvinorin A.[3]
2-O-Methoxymethyl-Salvinorin B (MOM-Sal B)~0.4HumanApproximately 3-fold higher affinity than Salvinorin A and U50,488H.[6]
2-O-Ethoxymethyl-Salvinorin B (EOM-Sal B)3.1 ± 0.4CHO cells expressing KOR[8]
β-Tetrahydropyran this compound (β-THP Sal B)6.2 ± 0.4CHO cells expressing KOR[8]
Salvinorin A (for comparison)1.3 - 2.66HumanPotent and selective KOR agonist.[6][9]
U50,488H (for comparison)~1.4HumanPrototypic selective KOR agonist.[6]

Functional Efficacy: G-Protein Signaling and Biased Agonism

Upon agonist binding, the KOR undergoes a conformational change that facilitates the activation of intracellular signaling pathways. The canonical pathway involves the coupling to inhibitory G-proteins (Gαi/o), which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[10] The functional efficacy of this compound and its analogs in activating this G-protein signaling cascade is commonly assessed using the [³⁵S]GTPγS binding assay.

More recently, the concept of "biased agonism" or "functional selectivity" has emerged, describing ligands that preferentially activate one signaling pathway over another.[11] For KOR, this typically refers to a bias towards G-protein signaling versus the recruitment of β-arrestin proteins. β-arrestin recruitment is associated with receptor desensitization, internalization, and the activation of distinct signaling pathways, including mitogen-activated protein kinases (MAPKs) like ERK1/2.[10] Some of the adverse effects of KOR agonists, such as dysphoria, are thought to be mediated by the β-arrestin pathway.[10]

Quantitative Data: Functional Efficacy at the Kappa-Opioid Receptor

| Compound | Assay | EC₅₀ (nM) | Eₘₐₓ (%) | Notes | Reference(s) | |---|---|---|---|---| | this compound | [³⁵S]GTPγS | 2.4 - 492 | Not Specified | Wide range of reported values. |[3] | | this compound | Not Specified | 248 | Not Specified | |[4] | | 2-O-Methoxymethyl-Salvinorin B (MOM-Sal B) | [³⁵S]GTPγS | 0.6 | Full Agonist | 5- to 7-fold more potent than U50,488H and Salvinorin A. |[6] | | 2-O-Ethoxymethyl-Salvinorin B (EOM-Sal B) | [³⁵S]GTPγS | 0.65 ± 0.17 | 87 ± 10 | Full Agonist. |[8] | | β-Tetrahydropyran this compound (β-THP Sal B) | [³⁵S]GTPγS | 60 ± 6 | Not Specified | Full Agonist. |[8] | | Salvinorin A (for comparison) | [³⁵S]GTPγS | 4.5 | Full Agonist | |[6] | | U50,488H (for comparison) | [³⁵S]GTPγS | 3.4 | 100 | Full Agonist. |[6] | | Salvinorin A (for comparison) | β-arrestin2 Recruitment | 14.5 | Full Agonist | |[12] | | U69,593 (for comparison) | β-arrestin2 Recruitment | 85 | Full Agonist | |[12] |

Downstream Signaling: The Role of ERK Phosphorylation

Activation of the KOR can lead to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2), which are key regulators of numerous cellular processes, including gene expression and synaptic plasticity.[13] The activation of ERK1/2 by KOR agonists can occur through both G-protein-dependent and β-arrestin-dependent mechanisms.[13]

Experimental Protocols

Radioligand Binding Assay

This protocol outlines a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the KOR.

Materials:

  • Cell membranes from CHO or HEK cells stably expressing the human KOR.[5]

  • Radioligand: [³H]U-69,593.[5]

  • Test compounds (e.g., this compound and its analogs).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[5]

  • Non-specific binding control: Naloxone (10 µM).[14]

  • Glass fiber filters (e.g., GF/C).[5]

  • Cell harvester.[5]

  • Scintillation counter.[5]

Procedure:

  • Membrane Preparation: Homogenize cells expressing the KOR in cold lysis buffer and prepare membrane fractions by differential centrifugation.[15] Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, add the assay components in the following order: assay buffer, test compound at various concentrations, radioligand at a fixed concentration (typically at or below its Kₔ), and the cell membrane preparation.[15]

  • Incubation: Incubate the plate at 25°C for 60 minutes to allow the binding to reach equilibrium.[5]

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.[5]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[5]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[5]

  • Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the specific binding as a function of the test compound concentration to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[5]

G cluster_0 Assay Preparation cluster_1 Binding Reaction cluster_2 Separation & Quantification cluster_3 Data Analysis Membranes KOR-expressing Cell Membranes Incubation Incubate at 25°C for 60 min Membranes->Incubation Radioligand [³H]U-69,593 Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Rapid Filtration (Glass Fiber Filters) Incubation->Filtration Washing Wash with Ice-Cold Buffer Filtration->Washing Counting Scintillation Counting Washing->Counting Analysis Calculate Specific Binding Determine IC₅₀ Calculate Kᵢ Counting->Analysis

Caption: Workflow for a competitive radioligand binding assay.

[³⁵S]GTPγS Binding Assay

This protocol measures the functional activation of G-proteins by a KOR agonist.

Materials:

  • Cell membranes from CHO cells stably expressing the human KOR.[12]

  • [³⁵S]GTPγS.

  • GDP.

  • Test compounds.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[16]

  • Scintillation counter or SPA technology.

Procedure:

  • Membrane Preparation: Prepare KOR-expressing cell membranes as described for the radioligand binding assay.

  • Assay Setup: In a 96-well plate, incubate the cell membranes with the test compound at various concentrations and a fixed concentration of GDP.[17]

  • Initiation of Reaction: Add [³⁵S]GTPγS to initiate the binding reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.[18]

  • Termination and Detection: Terminate the reaction by rapid filtration and wash the filters.[18] Alternatively, for a scintillation proximity assay (SPA), add SPA beads to the wells and allow them to settle before counting.[17]

  • Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Data Analysis: Plot the amount of [³⁵S]GTPγS bound as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ values.

G cluster_0 Assay Components cluster_1 Reaction cluster_2 Detection & Analysis Membranes KOR-expressing Cell Membranes Add_GTPgS Add [³⁵S]GTPγS Membranes->Add_GTPgS GDP GDP GDP->Add_GTPgS Test_Compound Test Compound Test_Compound->Add_GTPgS Incubation Incubate at 30°C for 60 min Add_GTPgS->Incubation Termination Terminate Reaction (Filtration or SPA) Incubation->Termination Quantification Quantify Bound [³⁵S]GTPγS Termination->Quantification Analysis Determine EC₅₀ and Eₘₐₓ Quantification->Analysis

Caption: Workflow for a [³⁵S]GTPγS binding assay.

β-Arrestin Recruitment Assay (BRET)

This protocol describes a bioluminescence resonance energy transfer (BRET) assay to measure the recruitment of β-arrestin to the KOR upon agonist stimulation.

Materials:

  • HEK293 cells co-expressing KOR fused to a BRET donor (e.g., Renilla luciferase, Rluc) and β-arrestin2 fused to a BRET acceptor (e.g., Venus, a yellow fluorescent protein variant).[19][20]

  • Test compounds.

  • BRET substrate (e.g., coelenterazine (B1669285) h).

  • Plate reader capable of detecting BRET signals.

Procedure:

  • Cell Culture and Transfection: Culture HEK293 cells and transiently or stably transfect them with the KOR-Rluc and Venus-β-arrestin2 constructs.

  • Cell Plating: Plate the transfected cells in a 96-well microplate.[21]

  • Agonist Stimulation: Add the test compound at various concentrations to the wells.

  • Substrate Addition: Add the BRET substrate to each well.

  • BRET Measurement: Immediately measure the luminescence signals at the donor and acceptor emission wavelengths using a BRET-compatible plate reader.

  • Data Analysis: Calculate the BRET ratio (acceptor emission / donor emission). Plot the change in BRET ratio as a function of the test compound concentration to determine the EC₅₀ and Eₘₐₓ for β-arrestin recruitment.

G cluster_0 Cell Preparation cluster_1 Assay Execution cluster_2 Measurement & Analysis Cells HEK293 Cells Co-expressing KOR-Rluc and Venus-β-arrestin2 Plating Plate Cells in 96-well Plate Cells->Plating Stimulation Add Test Compound Plating->Stimulation Substrate Add BRET Substrate (Coelenterazine h) Stimulation->Substrate Detection Measure Donor and Acceptor Emission Substrate->Detection Analysis Calculate BRET Ratio Determine EC₅₀ and Eₘₐₓ Detection->Analysis

Caption: Workflow for a β-arrestin recruitment BRET assay.

ERK1/2 Phosphorylation Assay (Western Blot)

This protocol outlines the detection of ERK1/2 phosphorylation in response to KOR activation using Western blotting.

Materials:

  • Cells expressing KOR.

  • Test compounds.

  • Lysis buffer.

  • SDS-PAGE gels and electrophoresis equipment.

  • Western blotting equipment.

  • Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2.[22]

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system.

Procedure:

  • Cell Culture and Treatment: Culture KOR-expressing cells and treat them with the test compound for various time points.

  • Cell Lysis: Lyse the cells to extract total protein.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Western Blotting: Separate the proteins by SDS-PAGE and transfer them to a membrane.[22]

  • Immunoblotting: Probe the membrane with the anti-phospho-ERK1/2 antibody, followed by the HRP-conjugated secondary antibody.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Stripping and Reprobing: Strip the membrane and reprobe with the anti-total-ERK1/2 antibody to normalize for protein loading.[22]

  • Data Analysis: Quantify the band intensities and express the level of ERK1/2 phosphorylation as a ratio of phospho-ERK to total-ERK.

Signaling Pathways

The interaction of this compound and its analogs with the KOR initiates a complex network of intracellular signaling events. The two major pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

G cluster_0 G-Protein Signaling cluster_1 β-Arrestin Signaling SalB This compound Analog KOR Kappa-Opioid Receptor (KOR) SalB->KOR binds G_protein Gαi/o Activation KOR->G_protein activates GRK GRK Phosphorylation KOR->GRK activates AC Adenylyl Cyclase Inhibition G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Beta_arrestin β-Arrestin Recruitment GRK->Beta_arrestin Internalization Receptor Internalization Beta_arrestin->Internalization ERK ERK1/2 Activation Beta_arrestin->ERK

Caption: KOR signaling pathways activated by this compound analogs.

Conclusion

This compound and its semi-synthetic derivatives are invaluable pharmacological tools for probing the function of the kappa-opioid receptor. While this compound itself displays weak affinity and efficacy, its chemical scaffold has given rise to potent and selective KOR agonists with diverse signaling properties, including G-protein bias. The detailed methodologies and compiled quantitative data in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating the design and interpretation of experiments aimed at unraveling the complexities of KOR signaling. A deeper understanding of the mechanism of action of these compounds will undoubtedly accelerate the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

A Comprehensive Technical Guide to the Discovery and Isolation of Salvinorin B from Salvia divinorum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvia divinorum, a perennial herb of the mint family (Lamiaceae), has a long history of use in the spiritual practices of the Mazatec people of Oaxaca, Mexico.[1][2] The plant's profound psychoactive effects are primarily attributed to Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[2][3] Structurally related to Salvinorin A is Salvinorin B, a naturally occurring neoclerodane diterpene found in the plant.[4][5] Although largely considered pharmacologically inactive at the KOR, this compound is a crucial compound for the scientific community.[3][5] It serves as the penultimate precursor in the biosynthesis of Salvinorin A and is its primary inactive metabolite upon hydrolysis in vivo.[3][6][7] This guide provides an in-depth overview of the discovery, isolation, and purification of this compound, presenting detailed experimental protocols, quantitative data, and relevant biochemical pathways for researchers in natural product chemistry and drug development.

Discovery and Natural Occurrence

This compound was identified as a natural constituent of Salvia divinorum alongside the more abundant Salvinorin A.[4] It is localized within the plant's glandular trichomes, which are specialized structures on the leaves that synthesize and store these diterpenoids.[6] While Salvinorin A is the most concentrated diterpene in the plant, several other related compounds, including this compound, C, and D, are present at lower concentrations.[4] The concentration of these compounds can vary significantly between different plants, even those that are genetically identical, likely due to cultivation conditions and environmental factors.[4][8] this compound is also found in other Salvia species, sometimes in higher concentrations than Salvinorin A.[9]

Quantitative Analysis of Salvinorins in Salvia divinorum

The concentrations of Salvinorin A and B in Salvia divinorum plant material vary. The following table summarizes reported quantitative data from dried leaf and concentrated extract products.

Product TypeSalvinorin A Content (µg/mg)This compound Content (µg/mg)Source
Dried Leaf Products3.2 - 5.00.10 - 0.17[10][11]
"Concentrated Extract" Products4.1 - 38.90.26 - 2.42[10][11]
Dried Leaves (Internet Sourced)Not Specified0.10 - 0.17[11]
Dried Leaves (General Range)0.89 - 3.70Not Specified[9]

Isolation and Purification of this compound

The isolation of this compound from Salvia divinorum leaves involves a multi-step process of solvent extraction, purification to remove pigments and waxes, and chromatographic separation. This compound can also be synthesized from Salvinorin A via deacetylation.[3][6]

General Experimental Workflow

The following diagram illustrates a typical workflow for the extraction and isolation of this compound from dried Salvia divinorum leaves.

G Figure 1: General Workflow for this compound Isolation start Dried & Pulverized Salvia divinorum Leaves extraction Solvent Extraction (e.g., Acetone (B3395972), Methanol) start->extraction filtration Filtration to Remove Solid Plant Material extraction->filtration evaporation1 Solvent Evaporation (Reduced Pressure) filtration->evaporation1 crude_extract Crude Green Extract (Contains Salvinorins, Chlorophyll (B73375), Waxes) evaporation1->crude_extract decoloring Decoloring (Activated Carbon) crude_extract->decoloring purification Chromatographic Separation (e.g., HPLC, CPC) decoloring->purification Purified Extract fractions Collect Fractions purification->fractions analysis Analytical Confirmation (TLC, LC-MS, NMR) fractions->analysis pure_salb Pure this compound analysis->pure_salb

Figure 1: General Workflow for this compound Isolation.
Detailed Experimental Protocol: Solvent Extraction and Purification

This protocol is a composite method based on established procedures for extracting salvinorins.[1][5][10][12]

1. Plant Material Preparation:

  • Begin with 100 g of dried Salvia divinorum leaves.[12]

  • Pulverize the leaves to a fine powder using a blender or mill to increase the surface area for extraction.[5]

2. Acetone Extraction:

  • Place the powdered leaf material into a large flask or beaker.

  • Add a sufficient volume of analytical grade acetone to completely submerge the powder (approximately 1-2 Liters).[5][12]

  • Stir the mixture vigorously for several hours at room temperature. For a more exhaustive extraction, this process can be repeated three times with fresh solvent.[5]

  • Note: Chilled acetone (-6°C) and brief, vigorous shaking (120-150 seconds) can be used to minimize the extraction of chlorophyll and waxes, yielding a cleaner initial extract.[12]

3. Filtration and Concentration:

  • Filter the acetone mixture through filter paper to separate the plant solids from the liquid extract.

  • Combine the liquid filtrates if multiple extractions were performed.

  • Evaporate the acetone under reduced pressure using a rotary evaporator. This will yield a greenish, waxy crude extract.[5][12]

4. Decoloring and Purification:

  • Dissolve the crude extract in a suitable solvent mixture (e.g., ethyl acetate-heptane).[5]

  • Add activated carbon or graphite (B72142) carbon powder to the solution and stir.[5][10] This step adsorbs chlorophyll and other pigments.

  • Filter the solution to remove the carbon powder. The resulting solution should be significantly lighter in color.

  • Evaporate the solvent to dryness.

5. Chromatographic Separation:

  • The purified extract, containing a mixture of Salvinorin A, B, and other compounds, must be subjected to chromatography for final separation.

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for quantification and purification. A typical method would involve a C18 column with a mobile phase gradient of acetonitrile (B52724) and water.[10]

  • Centrifugal Partition Chromatography (CPC): This support-free liquid-liquid chromatography technique is highly effective for preparative isolation, avoiding irreversible sample adsorption. A suitable two-phase solvent system (e.g., n-hexane–dichloromethane–acetonitrile–water) is selected based on the partition coefficient (P value) of Salvinorin A and B.[13]

  • Fractions are collected and analyzed (e.g., by TLC or HPLC) to identify those containing pure this compound.

6. Recrystallization:

  • Combine the fractions containing pure this compound and evaporate the solvent.

  • Recrystallize the resulting residue from a minimal amount of hot methanol.[5][12]

  • This process yields pure, white crystals of this compound.

Analytical Methodologies and Data

Accurate identification and quantification of this compound rely on various analytical techniques.

Physicochemical and Spectroscopic Data
PropertyValueSource
Molecular Formula C₂₁H₂₆O₇[9][14]
Molar Mass 390.43 g/mol [9][14]
CAS Number 92545-30-7[6][9]
Appearance White Crystalline Solid[12]
¹³C NMR Spectra Data Available[14]
GC-MS Spectra Data Available[14]
Chromatographic and Spectrometric Analysis
  • Thin Layer Chromatography (TLC): TLC is a rapid and effective method for preliminary identification and for monitoring the progress of purification.[4][15] When using a suitable solvent system, this compound can be distinguished from Salvinorin A by its Rf value.[15]

    • Rf Value: 0.20 (compared to 0.35 for Salvinorin A in a specific system).[15]

    • Visualization: Spots can be visualized by spraying with a vanillin-phosphoric acid reagent and heating.[13]

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is used for the precise quantification of salvinorins.[10]

  • Gas Chromatography/Mass Spectrometry (GC/MS): GC/MS is a preferred method for definitive identification.[15] The sample is vaporized and separated on a capillary column before being fragmented and analyzed by a mass spectrometer, providing a specific molecular fingerprint.[5][16]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This highly sensitive technique is used to confirm the presence of salvinorins, especially at low concentrations in complex matrices like biological fluids.[7][10] It allows for the monitoring of specific precursor-to-product ion transitions, ensuring unambiguous identification.[17][18]

Pharmacology and Signaling Pathways

While this compound itself has a much lower affinity for the kappa-opioid receptor (KOR) compared to Salvinorin A and is considered inactive, its chemical scaffold is of immense interest in drug development.[3] It is a key starting material for the semi-synthesis of novel KOR agonists with improved pharmacokinetic profiles.[9][19]

Kappa-Opioid Receptor (KOR) Signaling

Salvinorin A and its potent analogs exert their effects by activating the KOR, a G-protein coupled receptor (GPCR).[20] KOR activation initiates two primary downstream signaling cascades: the G-protein pathway and the β-arrestin pathway.

  • G-protein Pathway: This is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[20]

  • β-arrestin Pathway: This pathway has been linked to the negative side effects of KOR activation, including dysphoria, sedation, and aversion.[20]

The concept of biased agonism describes how certain ligands can preferentially activate one pathway over the other.[6] Analogs synthesized from this compound, such as this compound ethoxymethyl ether (EOM SalB), have been identified as G-protein biased agonists.[20] These compounds hold therapeutic promise as they may provide the benefits of KOR activation with a reduced side-effect profile.[20]

G Figure 2: Simplified KOR Signaling Pathways ligand Biased KOR Agonist (e.g., EOM SalB) kor Kappa-Opioid Receptor (KOR) ligand->kor Binds & Activates gprotein G-Protein Activation kor->gprotein Preferential Activation (Biased Agonism) barrestin β-Arrestin Recruitment kor->barrestin Reduced Activation therapeutic Therapeutic Effects (e.g., Analgesia) gprotein->therapeutic sideeffects Adverse Effects (e.g., Dysphoria, Sedation) barrestin->sideeffects

Figure 2: Simplified KOR Signaling Pathways.

Conclusion

This compound, though not psychoactive itself, is a cornerstone compound in the study of Salvia divinorum and the broader field of KOR pharmacology. Its isolation from the plant, while challenging due to its lower concentration compared to Salvinorin A, is achievable through systematic extraction and chromatographic purification. The detailed protocols and analytical data presented in this guide offer a framework for researchers to successfully isolate and identify this valuable natural product. Furthermore, the role of this compound as a synthetic precursor for developing G-protein biased KOR agonists underscores its critical importance in the quest for safer and more effective therapeutics for pain, addiction, and other neurological disorders.[2][20][21]

References

The Primary In Vivo Metabolite of Salvinorin A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, undergoes rapid and extensive metabolism in vivo, leading to the formation of its primary metabolite, Salvinorin B. This biotransformation is a critical determinant of the pharmacokinetic profile and short duration of action of Salvinorin A. This technical guide provides a comprehensive overview of the in vivo metabolism of Salvinorin A, presenting quantitative data, detailed experimental protocols, and a visualization of the associated signaling pathway.

The Metabolic Fate of Salvinorin A

The primary metabolic transformation of Salvinorin A in vivo is the hydrolysis of the C-2 acetate (B1210297) group, yielding the pharmacologically inactive metabolite, this compound.[1][2] This deacetylation reaction is primarily catalyzed by carboxylesterases present in plasma and various tissues.[3] In addition to esterase-mediated hydrolysis, in vitro studies have suggested the involvement of cytochrome P450 enzymes (CYP2D6, CYP1A1, CYP2C18, and CYP2E1) and UDP-glucuronosyltransferases (UGT2B7) in the metabolism of Salvinorin A.[4]

The rapid conversion to this compound is a key factor contributing to the short half-life and transient psychoactive effects of Salvinorin A.[5] Understanding this metabolic pathway is crucial for the design of Salvinorin A analogs with modified pharmacokinetic properties for potential therapeutic applications.

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of Salvinorin A and its primary metabolite, this compound, from in vivo studies in various animal models.

Table 1: Pharmacokinetic Parameters of Salvinorin A in Rhesus Monkeys

ParameterValueReference
Administration Route Intravenous (i.v.)Schmidt et al., 2005
Dose 0.032 mg/kgSchmidt et al., 2005
Elimination Half-Life (t½) 56.6 ± 24.8 minSchmidt et al., 2005
Area Under the Curve (AUC) Males: 572 ± 133 ng/mL/minFemales: 1087 ± 46 ng/mL/minSchmidt et al., 2005
Metabolite Detected in Plasma This compound not detectedSchmidt et al., 2005

Table 2: Pharmacokinetic Parameters of [¹¹C]-Salvinorin A in Baboons

ParameterValueReference
Administration Route Intravenous (i.v.)Hooker et al., 2008
Brain Uptake (Peak) 3.3% of injected dose within 40 sHooker et al., 2008
Brain Clearance (Half-life) 8 minHooker et al., 2008
Plasma Half-Life of Parent Rapidly decreases to 40% by 5 minHooker et al., 2008

Table 3: Pharmacokinetic Parameters of Salvinorin A in Rats

ParameterValueReference
Administration Route Intraperitoneal (i.p.)Tekade et al., 2009
Dose 10 mg/kgTekade et al., 2009
Elimination Half-Life (t½) 75 minTekade et al., 2009
Clearance (Cl/F) 26 L/h/kgTekade et al., 2009
Volume of Distribution (Vd) 47.1 L/kgTekade et al., 2009
Brain Half-Life 36 minTekade et al., 2009

Experimental Protocols

Quantification of Salvinorin A and this compound in Biological Matrices

Objective: To determine the concentration of Salvinorin A and its metabolite, this compound, in plasma, urine, or tissue homogenates.

Methodology: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is the gold standard for the sensitive and selective quantification of Salvinorin A and B.[6]

Sample Preparation (Solid-Phase Extraction - SPE): [7]

  • Conditioning: Condition a C18 SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of deionized water.

  • Sample Loading: Acidify the plasma sample (e.g., 500 µL) with an equal volume of 4% phosphoric acid. Load the acidified sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of deionized water, followed by 1 mL of 40% methanol in water to remove polar interferences.

  • Elution: Elute Salvinorin A and B with 1 mL of methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable volume (e.g., 100 µL) of the initial mobile phase for HPLC-MS/MS analysis.

HPLC-MS/MS Analysis: [8]

  • Chromatographic Separation:

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% B over a specified time.

    • Flow Rate: 0.3 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions:

      • Salvinorin A: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

      • This compound: Monitor the transition of the protonated molecule [M+H]+ to a specific product ion.

      • Internal Standard (e.g., deuterated Salvinorin A): Monitor its specific transition.

In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of Salvinorin A after systemic administration.

Methodology:

  • Animal Model: Male Sprague-Dawley rats.

  • Drug Administration: Administer Salvinorin A (e.g., 10 mg/kg) via intraperitoneal (i.p.) injection.[4]

  • Blood Sampling: Collect blood samples from the tail vein or via cardiac puncture at predetermined time points (e.g., 0, 5, 15, 30, 60, 120, 240 minutes) into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Quantify the concentration of Salvinorin A and this compound in the plasma samples using the validated HPLC-MS/MS method described above.

  • Pharmacokinetic Analysis: Calculate pharmacokinetic parameters such as elimination half-life (t½), clearance (Cl/F), and volume of distribution (Vd) using appropriate software.

Signaling Pathway of Salvinorin A at the Kappa-Opioid Receptor

Salvinorin A exerts its effects by acting as a potent agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2] Upon binding, Salvinorin A induces a conformational change in the KOR, leading to the activation of intracellular signaling cascades.

SalvinorinA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space SalA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalA->KOR Binds to G_protein Gi/o Protein KOR->G_protein Activates Arrestin β-Arrestin KOR->Arrestin Recruits G_alpha Gαi/o G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibits PLC Phospholipase C G_beta_gamma->PLC Activates ERK ERK/MAPK Pathway G_beta_gamma->ERK Activates cAMP ↓ cAMP AC->cAMP Downstream Downstream Cellular Effects cAMP->Downstream Ca ↑ Intracellular Ca²⁺ PLC->Ca Ca->Downstream ERK->Downstream Arrestin->ERK

Caption: Salvinorin A binding to the KOR activates Gi/o proteins, leading to downstream signaling.

Pathway Description:

  • Receptor Binding: Salvinorin A binds to the KOR on the cell surface.[2]

  • G-Protein Activation: This binding event activates the associated inhibitory G-protein (Gi/o).[2]

  • G-Protein Dissociation: The activated G-protein dissociates into its Gαi/o and Gβγ subunits.

  • Downstream Effects of Gαi/o: The Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Downstream Effects of Gβγ: The Gβγ subunit can activate various effector proteins, including phospholipase C (PLC), which increases intracellular calcium levels, and can also modulate ion channels.

  • MAPK Pathway Activation: Both Gβγ subunits and β-arrestin can activate the mitogen-activated protein kinase (MAPK) cascade, including the extracellular signal-regulated kinase (ERK).[9][10]

  • β-Arrestin Recruitment: Agonist-bound KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin, which can also initiate its own signaling cascades and is involved in receptor desensitization and internalization.[9]

References

Salvinorin B: A Technical Pharmacological Profile as a Kappa-Opioid Receptor Agonist

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin B is a neoclerodane diterpene and the primary metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A. Produced by the deacetylation of Salvinorin A, this compound is generally characterized as a low-affinity agonist at the KOR, with significantly reduced potency compared to its parent compound. While often described as inactive in physiological contexts, it possesses measurable, albeit weak, binding affinity and functional activity. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, detailing its binding kinetics, functional efficacy, and the experimental protocols used for its characterization. Furthermore, it visualizes the pertinent signaling pathways and experimental workflows to offer a complete resource for researchers in pharmacology and drug development.

Introduction

The kappa-opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that has emerged as a significant target for the development of therapeutics for pain, addiction, depression, and other neurological and psychiatric disorders. Salvinorin A, a natural product isolated from Salvia divinorum, is a potent and selective KOR agonist notable for its non-nitrogenous structure. Its primary metabolite, this compound, is formed via hydrolysis of the C2-acetate group.[1] While Salvinorin A has been the subject of extensive research, the pharmacological profile of this compound is less well-defined, with some studies reporting it as inactive while others provide quantitative data on its weak agonist activity.[2][3] This guide aims to consolidate the available data and provide a detailed technical overview of this compound's interaction with the KOR.

Quantitative Pharmacological Data

The pharmacological activity of this compound at the kappa-opioid receptor is markedly lower than that of Salvinorin A. The available data, while varied across different studies, consistently demonstrates this significant drop in potency. The following table summarizes the key quantitative parameters for this compound.

ParameterValueCell LineAssay TypeReference
Binding Affinity (Ki) 2.95 µM-Radioligand Binding Assay[4]
>10,000 nM-Radioligand Binding Assay[2]
Functional Potency (EC50) 248 nMCHO[³⁵S]GTPγS Binding Assay[4]
492 nMCHO[³⁵S]GTPγS Binding Assay[2]
11.8 nM-DREADD KOR Activation[5]

Note: The significant variability in reported values may be attributed to different experimental conditions and assay sensitivities. It is noteworthy that while this compound is a weak agonist at the native KOR, it is a potent activator of the engineered Designer Receptor Exclusively Activated by Designer Drug (DREADD) KOR.[5]

Signaling Pathways

As a KOR agonist, this compound is expected to initiate intracellular signaling cascades similar to other KOR agonists, albeit with much lower efficacy. The activation of the KOR by an agonist typically leads to the engagement of two primary signaling pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.

G Protein-Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. This activation involves the exchange of guanosine (B1672433) diphosphate (B83284) (GDP) for guanosine triphosphate (GTP) on the Gα subunit, which then dissociates from the Gβγ dimer. Both the Gα-GTP and Gβγ subunits can then modulate the activity of downstream effectors, such as adenylyl cyclase and various ion channels, ultimately leading to the receptor's physiological effects, including analgesia.

G_Protein_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (GDP-bound) KOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Gαi inhibits IonChannels Ion Channels (e.g., GIRKs) G_protein->IonChannels Gβγ modulates SalvinorinB This compound SalvinorinB->KOR Binds to cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response (e.g., Analgesia) cAMP->CellularResponse IonChannels->CellularResponse

KOR G Protein-Dependent Signaling Pathway

β-Arrestin-Dependent Signaling

Agonist-bound KOR can also be phosphorylated by G protein-coupled receptor kinases (GRKs), leading to the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G protein signaling and can initiate a separate wave of signaling events, as well as receptor internalization. The β-arrestin pathway has been implicated in some of the adverse effects of KOR agonists, such as dysphoria.

Beta_Arrestin_Signaling cluster_membrane Cell Membrane KOR_active Active KOR GRK GRK KOR_active->GRK Recruits KOR_p Phosphorylated KOR GRK->KOR_active Phosphorylates BetaArrestin β-Arrestin KOR_p->BetaArrestin Recruits Internalization Receptor Internalization BetaArrestin->Internalization Signaling Downstream Signaling (e.g., MAPKs) BetaArrestin->Signaling

KOR β-Arrestin-Dependent Signaling Pathway

Experimental Protocols

The characterization of this compound as a KOR agonist relies on a suite of in vitro assays. The following are detailed methodologies for key experiments.

Radioligand Binding Assay

This assay determines the binding affinity (Ki) of a compound for the receptor by measuring its ability to compete with a radiolabeled ligand.

Methodology:

  • Membrane Preparation: Cell membranes expressing the kappa-opioid receptor are prepared from cultured cells (e.g., CHO-KOR) or animal tissues.

  • Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4) is used.

  • Incubation: Membranes are incubated with a fixed concentration of a radiolabeled KOR antagonist (e.g., [³H]diprenorphine) and varying concentrations of the unlabeled test compound (this compound).

  • Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Binding_Assay_Workflow Membrane_Prep Membrane Preparation (KOR-expressing cells) Incubation Incubation (Membranes + [³H]Ligand + this compound) Membrane_Prep->Incubation Filtration Rapid Filtration (Separates bound from free ligand) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Determine IC50 and Ki) Scintillation->Data_Analysis GTPgS_Assay_Workflow Membrane_Prep Membrane Preparation (KOR-expressing cells) Incubation Incubation (Membranes + GDP + this compound + [³⁵S]GTPγS) Membrane_Prep->Incubation Filtration Rapid Filtration (Capture G protein-bound [³⁵S]GTPγS) Incubation->Filtration Scintillation Scintillation Counting (Measures radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Determine EC50 and Emax) Scintillation->Data_Analysis

References

Salvinorin B: A Versatile Scaffold for the Development of Novel Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has emerged as a compelling template for the development of novel therapeutics for a range of central nervous system disorders, including pain, addiction, and mood disorders. However, its clinical utility is limited by poor metabolic stability and a short duration of action, primarily due to the rapid hydrolysis of its C-2 acetate (B1210297) group to the inactive metabolite, Salvinorin B.[1] This technical guide explores the use of this compound as a crucial precursor for the semi-synthesis of next-generation KOR agonists with improved pharmacokinetic profiles and tailored signaling properties. We delve into the pharmacology, structure-activity relationships, and experimental methodologies used to characterize these analogs, providing a comprehensive resource for researchers in the field.

Introduction: Overcoming the Limitations of Salvinorin A

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is unique among opioid ligands for its non-nitrogenous structure and high selectivity for the KOR.[2][3] It binds to the KOR with high affinity, exhibiting a Ki value of 1.3 nM.[2] Despite its potent activity, the in vivo application of Salvinorin A is hampered by its rapid metabolism. The esterase-mediated hydrolysis of the C-2 acetate group leads to the formation of this compound, which has a significantly lower affinity for the KOR.[2][4] This metabolic instability results in a short duration of action, limiting its therapeutic potential.[2]

To address these limitations, medicinal chemists have turned to this compound as a starting point for creating semi-synthetic analogs. By modifying the C-2 position, researchers have successfully developed compounds with enhanced metabolic stability, prolonged duration of action, and, in some cases, biased signaling properties.[1][5] These efforts have led to the discovery of potent KOR agonists with promising therapeutic profiles.

Pharmacology of this compound Analogs

The primary pharmacological target of this compound analogs is the kappa-opioid receptor, a G-protein coupled receptor (GPCR).[6] Activation of the KOR by agonists initiates a cascade of intracellular signaling events.

Kappa-Opioid Receptor Signaling Pathways

KOR activation leads to the engagement of two primary signaling pathways: the G-protein-dependent pathway and the β-arrestin-dependent pathway.[7][8]

  • G-protein Signaling: Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. The Gβγ subunits released from the G-protein can also modulate ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.[6][9] The G-protein pathway is believed to mediate the analgesic and anti-pruritic effects of KOR agonists.[7]

  • β-arrestin Signaling: KOR activation also promotes the recruitment of β-arrestin-2. This pathway is associated with receptor desensitization, internalization, and the activation of mitogen-activated protein kinase (MAPK) cascades, including p38 and JNK.[6][7] The β-arrestin-2-dependent signaling is thought to be responsible for the undesirable side effects of KOR agonists, such as dysphoria and aversion.[7]

The concept of "biased agonism" has emerged as a key strategy in developing safer KOR-targeted therapeutics. Biased agonists preferentially activate one signaling pathway over another. For instance, a G-protein biased KOR agonist could potentially retain the therapeutic benefits while minimizing the adverse effects associated with β-arrestin signaling.[7][10]

KOR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular KOR KOR G_protein Gi/o Protein KOR->G_protein Activates Beta_Arrestin β-Arrestin-2 KOR->Beta_Arrestin Recruits Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Therapeutic_Effects Analgesia, Anti-pruritus cAMP->Therapeutic_Effects MAPK MAPK Cascade (p38, JNK) Beta_Arrestin->MAPK Adverse_Effects Dysphoria, Aversion MAPK->Adverse_Effects Agonist This compound Analog Agonist->KOR Binds

Kappa-Opioid Receptor Signaling Pathways

Semi-Synthesis of this compound Analogs

The conversion of Salvinorin A to this compound through deacetylation is the first step in the semi-synthesis of various analogs.[2] this compound then serves as a versatile precursor for modifications at the C-2 position. A common strategy involves the introduction of an ether linkage to replace the labile ester group, thereby enhancing metabolic stability.[1]

Synthesis_Workflow Salvinorin_A Salvinorin A Deacetylation Deacetylation Salvinorin_A->Deacetylation Salvinorin_B This compound Deacetylation->Salvinorin_B Modification C-2 Modification (e.g., Etherification) Salvinorin_B->Modification Analogs Semi-synthetic Analogs (e.g., MOM-SalB, EOM-SalB) Modification->Analogs Evaluation Pharmacological Evaluation Analogs->Evaluation

General workflow for the semi-synthesis of this compound analogs.

Quantitative Data Summary

The following tables summarize the binding affinities (Ki) and functional potencies (EC50) of Salvinorin A, this compound, and several key semi-synthetic analogs at the kappa-opioid receptor.

Table 1: Binding Affinities (Ki) at the Kappa-Opioid Receptor

CompoundKi (nM)Reference
Salvinorin A1.3[2]
This compound>1000[4]
2-Methoxymethyl-Salvinorin B (MOM-SalB)0.60[11]
2-Ethoxymethyl-Salvinorin B (EOM-SalB)0.32[12]
2-Methyl-2-methoxymethyl-salvinorin etherPotent[2]
22-Thiocyanatosalvinorin A0.59[13]

Table 2: Functional Potency (EC50) at the Kappa-Opioid Receptor ([³⁵S]GTPγS Binding Assay)

CompoundEC50 (nM)Efficacy (%)Reference
Salvinorin A~7x less potent than MOM-SalBFull Agonist[4]
U50,488H (reference agonist)~5x less potent than MOM-SalB100[4]
2-Methoxymethyl-Salvinorin B (MOM-SalB)0.40Full Agonist[4][12]
2-Ethoxymethyl-Salvinorin B (EOM-SalB)0.14Full Agonist[12]
2-Methyl-2-methoxymethyl-salvinorin etherComparable to Salvinorin AFull Agonist[2]

Experimental Protocols

Synthesis of 2-Alkoxymethyl Ethers of this compound

A general procedure for the synthesis of analogs like MOM-SalB and EOM-SalB is as follows:

  • Deacetylation of Salvinorin A: Salvinorin A is deacetylated to yield this compound. This is often achieved by reacting Salvinorin A with a base, such as sodium methoxide (B1231860) in methanol.[2]

  • Etherification of this compound: this compound is then reacted with an appropriate chloromethyl ether (e.g., chloromethyl methyl ether for MOM-SalB or chloromethyl ethyl ether for EOM-SalB) in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA), in an anhydrous solvent like dichloromethane (B109758) (DCM).[14] The reaction mixture is typically stirred at room temperature until completion.

  • Purification: The resulting product is purified using column chromatography on silica (B1680970) gel.

Radioligand Binding Assays

Binding affinities of the synthesized compounds for the kappa-opioid receptor are determined using competitive radioligand binding assays.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa-opioid receptor (e.g., CHO-hKOR cells).

  • Assay: The cell membranes are incubated with a radiolabeled KOR ligand, such as [³H]diprenorphine, and varying concentrations of the unlabeled test compound.

  • Detection: After incubation, the bound and free radioligand are separated by rapid filtration. The amount of bound radioactivity is quantified using liquid scintillation counting.

  • Data Analysis: The Ki values are calculated from the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.[2]

[³⁵S]GTPγS Functional Assays

The functional activity (potency and efficacy) of the compounds as KOR agonists is assessed using [³⁵S]GTPγS binding assays. This assay measures the agonist-stimulated binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins.

  • Assay Buffer: The assay is performed in a buffer containing GDP, MgCl₂, NaCl, and EDTA.

  • Incubation: Cell membranes expressing the KOR are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.

  • Termination and Detection: The reaction is terminated by rapid filtration, and the amount of membrane-bound [³⁵S]GTPγS is determined by liquid scintillation counting.

  • Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal effect) values are determined by non-linear regression analysis of the concentration-response curves. The efficacy of the test compounds is often expressed relative to a standard full agonist, such as U50,488H.[2][4]

Conclusion and Future Directions

This compound has proven to be an invaluable starting material for the semi-synthesis of novel kappa-opioid receptor agonists. The modification of the C-2 position has successfully addressed the metabolic instability of Salvinorin A, leading to the development of analogs with enhanced potency and duration of action. The discovery of G-protein biased agonists, such as EOM-SalB, represents a significant advancement in the field, offering the potential for safer and more effective treatments for a variety of neurological and psychiatric disorders.[10][15]

Future research in this area will likely focus on:

  • Further exploration of the structure-activity relationship at the C-2 position and other sites on the salvinorin scaffold. This could lead to the identification of even more potent and selective KOR ligands.

  • The design and synthesis of analogs with fine-tuned bias profiles. This will be crucial for dissecting the specific roles of G-protein and β-arrestin signaling in both the therapeutic and adverse effects of KOR agonists.

  • In-depth preclinical and clinical evaluation of the most promising candidates. These studies will be essential to translate the encouraging in vitro and animal data into tangible therapeutic benefits for patients.

The continued exploration of this compound-derived analogs holds great promise for the development of a new generation of KOR-targeted therapies with improved clinical profiles.

References

The Inactive Metabolite: Unraveling the Role of Salvinorin B in the Pharmacology of Salvia divinorum

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Salvinorin A, the principal psychoactive component of Salvia divinorum, is the most potent naturally occurring hallucinogen and a selective kappa-opioid receptor (KOR) agonist. Its effects, however, are notably short-lived, a characteristic primarily attributed to its rapid in vivo hydrolysis to Salvinorin B. This technical guide provides a comprehensive examination of this compound, its formation, pharmacological profile, and its pivotal role as a pharmacologically inactive metabolite that dictates the transient nature of Salvinorin A's activity. Furthermore, this document explores the utility of the this compound scaffold in the development of novel, long-acting KOR agonists with therapeutic potential.

Introduction

Salvia divinorum, a member of the mint family, has a long history of use in traditional Mazatec spiritual practices for its profound psychoactive effects. The primary active constituent, Salvinorin A, is a unique non-nitrogenous diterpenoid that acts as a highly potent and selective agonist at the kappa-opioid receptor (KOR).[1] Unlike classical hallucinogens that primarily target serotonergic receptors, Salvinorin A's mechanism of action through the KOR system produces distinct dissociative and psychotomimetic effects. A defining characteristic of inhaled or sublingually absorbed Salvinorin A is its rapid onset and brief duration of action, typically lasting only a few minutes.[2][3] This fleeting psychoactivity is a direct consequence of its metabolic instability, leading to the formation of its primary metabolite, this compound. This guide will delve into the pharmacology of this compound, contrasting it with its potent precursor and highlighting its significance in the overall effects of Salvia divinorum.

Metabolism of Salvinorin A to this compound

The primary metabolic pathway for Salvinorin A is the hydrolysis of the C-2 acetate (B1210297) ester group, a reaction catalyzed by serum esterases, particularly carboxylesterases.[4][5] This enzymatic conversion rapidly transforms the potent KOR agonist, Salvinorin A, into the pharmacologically inactive this compound.[6][7] This metabolic process is the key determinant of Salvinorin A's short in vivo half-life and duration of effects.[3][7]

Experimental Protocol: In Vitro Metabolism of Salvinorin A

A common method to study the metabolism of Salvinorin A involves incubation with liver microsomes or crude tissue homogenates followed by analysis with High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

  • Salvinorin A

  • Rat liver microsomes (or other tissue homogenates)

  • NADPH regenerating system (e.g., G6P, G6PD, NADP+)

  • Phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (ACN)

  • Trifluoroacetic acid (TFA)

  • HPLC system with a C18 column

  • Mass spectrometer (optional)

Procedure:

  • Prepare a reaction mixture containing rat liver microsomes, the NADPH regenerating system, and Salvinorin A in phosphate buffer.

  • Incubate the mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60 minutes).

  • Terminate the reaction by adding an equal volume of ice-cold acetonitrile.

  • Centrifuge the mixture to pellet the protein.

  • Analyze the supernatant by reverse-phase HPLC with a mobile phase gradient of water (with 0.1% TFA) and acetonitrile.

  • Monitor the elution profile at an appropriate wavelength (e.g., 210 nm) to quantify the disappearance of Salvinorin A and the appearance of this compound.

  • Confirm the identity of the metabolite peak as this compound using a reference standard and, if available, mass spectrometry.

Comparative Pharmacology of Salvinorin A and this compound

The structural difference between Salvinorin A and this compound, the presence of an acetyl group at the C-2 position in Salvinorin A versus a hydroxyl group in this compound, has profound implications for their pharmacological activity at the KOR.

Data Presentation: Quantitative Comparison

The following table summarizes the key quantitative pharmacological parameters for Salvinorin A and this compound, demonstrating the significant drop in affinity and potency upon deacetylation. For context, data for the potent semi-synthetic this compound analog, 2-methoxymethyl-Salvinorin B (MOM-SalB), and the standard KOR agonist U50,488H are also included.

CompoundReceptor Binding Affinity (Ki, nM) at KORFunctional Potency (EC50, nM) in [³⁵S]GTPγS Assay
Salvinorin A 1.3 - 7.4[8]1.8 - 40[8][9]
This compound >1000[2]>10,000[2]
MOM-SalB 0.4 - 0.60[8][10]0.6[8]
U50,488H 1.4 - 2.2[8]1.4 - 3.4[6][8]
Experimental Protocols

This assay measures the affinity of a compound for a receptor by assessing its ability to compete with a radiolabeled ligand.

Materials:

  • Cell membranes expressing the human kappa-opioid receptor (hKOR)

  • [³H]diprenorphine or [³H]U69,593 (radioligand)

  • Salvinorin A, this compound, and other test compounds

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • In a 96-well plate, combine the hKOR-expressing cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the unlabeled test compound.

  • Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.

  • Wash the filters with ice-cold assay buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the IC50 value for each compound, which is then used to calculate the Ki value using the Cheng-Prusoff equation.[6]

This functional assay measures the ability of an agonist to activate G-protein-coupled receptors by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.[11]

Materials:

  • Cell membranes expressing hKOR

  • [³⁵S]GTPγS

  • GDP (Guanosine diphosphate)

  • Salvinorin A, this compound, and other test compounds

  • Assay buffer (containing MgCl₂, NaCl, EDTA, Tris-HCl)

Procedure:

  • Pre-incubate the hKOR-expressing cell membranes with GDP to ensure G-proteins are in their inactive state.

  • In a 96-well plate, add the membranes, [³⁵S]GTPγS, and varying concentrations of the test compound.

  • Incubate the plate at 30°C for 60 minutes.[4]

  • Terminate the reaction and separate bound from free [³⁵S]GTPγS by filtration through glass fiber filters.

  • Wash the filters with ice-cold buffer.

  • Quantify the radioactivity on the filters using a scintillation counter.

  • Analyze the data using non-linear regression to determine the EC50 (concentration for 50% of maximal response) and Emax (maximal effect) for each compound.[4]

Signaling Pathways

Activation of the KOR by an agonist like Salvinorin A initiates a cascade of intracellular signaling events. The receptor is coupled to inhibitory G-proteins (Gi/o). Upon agonist binding, the G-protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors. This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, the activation of inwardly rectifying potassium channels, and the inhibition of voltage-gated calcium channels.[1][12] These actions collectively lead to a hyperpolarization of the neuron and a reduction in neurotransmitter release.

In addition to the G-protein pathway, KOR activation can also lead to the recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling cascades.[1][13] The balance between G-protein and β-arrestin signaling can influence the overall pharmacological profile of a KOR agonist.

Visualization of KOR Signaling

The following diagram illustrates the primary signaling pathways activated by a KOR agonist.

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activation BetaArrestin β-Arrestin KOR->BetaArrestin Recruitment G_alpha Gα-GTP G_protein->G_alpha Dissociation G_betagamma Gβγ G_protein->G_betagamma AC Adenylyl Cyclase cAMP cAMP AC->cAMP Conversion SalvinorinA Salvinorin A SalvinorinA->KOR Agonist Binding G_alpha->AC Inhibition K_channel K+ Channel G_betagamma->K_channel Activation Ca_channel Ca2+ Channel G_betagamma->Ca_channel Inhibition ATP ATP ATP->AC Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Reduced_NT Reduced Neurotransmitter Release Ca_channel->Reduced_NT Receptor_Internalization Receptor Internalization BetaArrestin->Receptor_Internalization

Caption: KOR Signaling Pathway

Experimental Workflow: Assessing G-protein vs. β-arrestin bias

Experimental_Workflow cluster_assays Functional Assays cluster_data Data Acquisition start Start: KOR Agonist (e.g., Salvinorin A derivative) gtp_assay [³⁵S]GTPγS Binding Assay (Measures G-protein activation) start->gtp_assay barrestin_assay β-Arrestin Recruitment Assay (e.g., PathHunter®) start->barrestin_assay gtp_data EC50 and Emax for G-protein activation gtp_assay->gtp_data barrestin_data EC50 and Emax for β-arrestin recruitment barrestin_assay->barrestin_data analysis Bias Calculation (e.g., using Black and Leff operational model) gtp_data->analysis barrestin_data->analysis result Determine if agonist is: - G-protein biased - β-arrestin biased - Balanced analysis->result

References

The Enigmatic Affinity of Salvinorin B for Kappa-Opioid Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvinorin B, the primary metabolite of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, presents a fascinating case study in ligand-receptor interactions. While often considered inactive or significantly less potent than its precursor, a nuanced understanding of its binding affinity and functional activity is crucial for the development of novel therapeutics targeting the KOR. This technical guide provides an in-depth analysis of this compound's interaction with the KOR, summarizing key quantitative data, detailing experimental methodologies, and visualizing the associated signaling pathways.

Quantitative Binding and Functional Data

The binding affinity and functional potency of this compound and its derivatives at the kappa-opioid receptor have been characterized through various in vitro assays. The data presented below, collated from multiple studies, offers a comparative overview of key parameters such as the inhibition constant (Ki), the half-maximal inhibitory concentration (IC50), and the half-maximal effective concentration (EC50).

CompoundBinding Affinity (Ki) [nM]Functional Potency (EC50) [nM]Radioligand Used for KiAssay for EC50Cell Line
This compound2950[1]248[1]Not SpecifiedNot SpecifiedNot Specified
This compound111 - >10,000[2]2.4 - 492[2]Not SpecifiedNot SpecifiedNot Specified
2-Methoxymethyl-Salvinorin B0.4[3]0.6[3][³H]diprenorphine[3][³⁵S]GTPγS bindingCHO-FLAG-hKOPR[3]
Salvinorin A1.3[3]4.5[3][³H]diprenorphine[3][³⁵S]GTPγS bindingCHO-FLAG-hKOPR[3]
U50,488H1.4[3]3.4[3][³H]diprenorphine[3][³⁵S]GTPγS bindingCHO-FLAG-hKOPR[3]
22-thiocyanatosalvinorin A (RB-64)0.59[4]Sub-nanomolar[4][³H]U69593[4][³⁵S]GTPγS bindingNot Specified

Note: The wide range of reported values for this compound highlights the variability in experimental conditions and methodologies.

Experimental Protocols

The determination of binding affinity and functional activity of compounds like this compound relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for two key assays.

Radioligand Competition Binding Assay

This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand known to bind to that receptor.

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_detection Detection and Analysis prep1 Culture CHO-hKOR cells prep2 Harvest and homogenize cells prep1->prep2 prep3 Centrifuge to isolate cell membranes prep2->prep3 assay1 Incubate membranes with [³H]diprenorphine prep3->assay1 assay2 Add varying concentrations of this compound assay1->assay2 assay3 Incubate at room temperature for 1 hour assay2->assay3 detect1 Filter to separate bound and free radioligand assay3->detect1 detect2 Measure radioactivity using liquid scintillation detect1->detect2 detect3 Calculate Ki from competition curves detect2->detect3 G cluster_prep Reaction Setup cluster_reaction G-Protein Activation cluster_detection Signal Measurement prep1 Prepare CHO-hKOR cell membranes prep2 Add membranes to assay buffer with GDP prep1->prep2 prep3 Add varying concentrations of this compound prep2->prep3 react1 Add [³⁵S]GTPγS to initiate the reaction prep3->react1 react2 Incubate at room temperature react1->react2 detect1 Terminate reaction and filter react2->detect1 detect2 Measure bound [³⁵S]GTPγS via scintillation counting detect1->detect2 detect3 Calculate EC50 and Emax detect2->detect3 G SalB This compound KOR Kappa-Opioid Receptor (KOR) SalB->KOR G_protein Gi/o Protein KOR->G_protein activates MAPK MAP Kinase Pathway KOR->MAPK activates Arrestin β-Arrestin KOR->Arrestin recruits AC Adenylyl Cyclase G_protein->AC inhibits cAMP ↓ cAMP AC->cAMP Internalization Receptor Internalization Arrestin->Internalization

References

An In-depth Technical Guide to the Structural and Functional Differences Between Salvinorin A and B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a neoclerodane diterpene isolated from Salvia divinorum, is distinguished as the most potent naturally occurring hallucinogen. Its unique, non-nitrogenous structure and selective agonism at the kappa-opioid receptor (KOR) make it a significant lead compound in neuroscience and drug discovery. Understanding the subtle structural modifications that drastically alter its pharmacological profile is crucial for the development of novel therapeutics. This guide provides a detailed examination of the core structural differences between Salvinorin A and its primary metabolite, Salvinorin B, linking these differences to their distinct biological activities and outlining the experimental protocols used for their characterization.

Core Structural Distinction: The C-2 Position

Salvinorin A and B share the same rigid, trans-neoclerodane diterpenoid scaffold. The pivotal difference lies at the C-2 position of the A-ring. Salvinorin A possesses an acetoxy (acetate) group at this position, whereas this compound has a hydroxyl group.[1][2] This conversion from Salvinorin A to B is a result of ester hydrolysis, a common metabolic pathway in the human body.[2][3] Although seemingly minor, this single functional group change is responsible for a profound loss of biological activity.

G Chemical Structures of Salvinorin A and this compound cluster_A Salvinorin A (C₂₃H₂₈O₈) cluster_B This compound (C₂₁H₂₆O₇) Salvinorin_A Salvinorin_A Salvinorin_B Salvinorin_B Salvinorin_A->Salvinorin_B Ester Hydrolysis (Metabolism) Salvinorin_B->Salvinorin_A Acetylation (Synthesis)

Fig 1. The key structural difference and metabolic relationship between Salvinorin A and B.

Comparative Pharmacological Profile

The acetate (B1210297) group at the C-2 position of Salvinorin A is critical for its high-affinity binding and potent activation of the KOR.[4] Its removal to form this compound results in a dramatic reduction in both binding affinity and functional potency, rendering this compound essentially inactive at the KOR.[3][5] This structure-activity relationship (SAR) underscores the sensitivity of the KOR binding pocket to substitutions at this specific position.

The following tables summarize the quantitative data comparing the biological activities of Salvinorin A and B at the human kappa-opioid receptor (hKOR).

Table 1: Receptor Binding Affinity

Compound Receptor Ki (nM) Citation
Salvinorin A hKOR 2.4 [1]

| this compound | hKOR | >10,000 (Inactive) |[6] |

Ki (Inhibition Constant): A measure of binding affinity. A lower Ki value indicates a higher affinity of the ligand for the receptor.

Table 2: Functional Activity (Agonism)

Compound Assay EC50 (nM) Emax (% of U69,593) Citation
Salvinorin A [³⁵S]GTPγS 1.8 100% [1]

| this compound | [³⁵S]GTPγS | Inactive | N/A |[5] |

EC50 (Half Maximal Effective Concentration): A measure of potency. The concentration of a drug that gives half of the maximal response. Emax (Maximum Effect): The maximum response achievable by an agonist.

KOR Signaling Pathway Activated by Salvinorin A

As a potent KOR agonist, Salvinorin A initiates a cascade of intracellular events upon binding. The KOR is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Activation leads to the inhibition of adenylyl cyclase, which decreases intracellular levels of cyclic AMP (cAMP).[3] Concurrently, the dissociation of the G-protein βγ subunits modulates various ion channels, leading to the inhibition of voltage-gated Ca²⁺ channels and the activation of G-protein-coupled inwardly-rectifying K⁺ (GIRK) channels. This culminates in neuronal hyperpolarization and reduced neurotransmitter release, underlying the psychoactive and physiological effects of Salvinorin A.[3]

G Workflow: Radioligand Competition Binding Assay N1 Prepare hKOR Membranes N2 Incubate Membranes with: 1. Radioligand ([³H]-Bremazocine) 2. Test Compound (Salvinorin A/B) N1->N2 N3 Reach Equilibrium N2->N3 N4 Rapid Vacuum Filtration N3->N4 N5 Wash Filters N4->N5 N6 Liquid Scintillation Counting N5->N6 N7 Data Analysis: Calculate IC₅₀ and Ki N6->N7 G Workflow: [³⁵S]GTPγS Functional Assay N1 Prepare hKOR Membranes N2 Incubate Membranes with: 1. [³⁵S]GTPγS & GDP 2. Test Agonist (Salvinorin A/B) N1->N2 N3 Stimulate G-Protein Activation N2->N3 N4 Rapid Vacuum Filtration N3->N4 N5 Wash Filters N4->N5 N6 Liquid Scintillation Counting N5->N6 N7 Data Analysis: Calculate EC₅₀ and Emax N6->N7

References

The Role of Salvinorin B in the Pharmacology of Salvia divinorum: A Technical Review of its Activity at the Kappa-Opioid Receptor

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Salvia divinorum has a long history of traditional use and is known for its potent, short-acting psychoactive effects, primarily mediated by the neoclerodane diterpene, Salvinorin A. As the most potent naturally occurring hallucinogen, Salvinorin A's mechanism as a selective kappa-opioid receptor (KOR) agonist has been a focal point of research. Its primary metabolite, Salvinorin B, formed by the hydrolysis of the C2-acetate group, is also present in the plant. This has led to speculation about its potential contribution to the overall pharmacological profile, possibly through an "entourage effect." This technical guide critically examines the pharmacology of this compound, presenting quantitative data on its receptor affinity and functional activity. We conclude that, contrary to the entourage hypothesis, this compound is a pharmacologically inert metabolite at the KOR. The profound loss of activity upon deacetylation of Salvinorin A underscores the critical role of the C2 substituent in KOR activation and has guided the development of potent synthetic analogues. Detailed experimental protocols for key assays in KOR pharmacology are provided to facilitate further research in this area.

Introduction: Deconstructing the "Entourage Effect" in Salvia divinorum

The concept of an "entourage effect," most prominently discussed in the context of cannabis, posits that the synergistic interaction of multiple plant compounds can modulate the overall pharmacological effects of the primary active constituent. While this is a compelling hypothesis, its application to Salvia divinorum requires rigorous scrutiny. The primary psychoactive component, Salvinorin A, is a highly potent and selective agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) involved in pain, mood, and consciousness.[1][2]

Salvinorin A is rapidly metabolized in vivo, primarily through hydrolysis by carboxylesterases, to yield this compound.[3][4] this compound is also found naturally in the leaves of the plant, albeit at much lower concentrations than Salvinorin A.[5][6] This co-occurrence has fueled speculation that this compound might act as a modulator of Salvinorin A's activity. However, extensive pharmacological data, which will be detailed in this report, challenges this hypothesis. Evidence strongly indicates that this compound possesses dramatically lower affinity and functional potency at the KOR, rendering it largely inactive through this primary mechanism.[7] The psychoactivity of Salvia divinorum is therefore almost exclusively attributable to Salvinorin A.

This guide will synthesize the available quantitative data, provide detailed experimental methodologies for assessing KOR ligand activity, and present visual diagrams of the relevant signaling pathways and workflows to provide a comprehensive technical resource on the subject.

Quantitative Pharmacological Data

The following tables summarize the quantitative data on the concentration of Salvinorins A and B in Salvia divinorum leaves and their respective pharmacological activities at the kappa-opioid receptor.

Table 1: Concentration of Salvinorin A and this compound in Salvia divinorum Leaves

CompoundConcentration Range in Dried Leaves (μg/mg or mg/g)NotesCitations
Salvinorin A0.89 - 5.0 μg/mgConcentration can vary significantly based on plant cultivar, age, and growing conditions.[8],[5],[6]
This compound0.10 - 0.17 μg/mgConsistently found at much lower concentrations than Salvinorin A.[5],[6]

Table 2: Comparative In Vitro Pharmacology of Salvinorins at the Human Kappa-Opioid Receptor (hKOR)

CompoundBinding Affinity (Kᵢ, nM)Functional Potency (EC₅₀, nM)Efficacy (vs. U-69,593)NotesCitations
Salvinorin A 1.3 - 2.661.8 - 40Full AgonistPotent and selective KOR agonist.[9],[10]
This compound 111 - >10,0002.4 - 492Very Weak Partial Agonist / InactiveData shows a dramatic loss of affinity and potency compared to Salvinorin A. Conflicting reports exist, but all indicate substantially lower activity.[11]
U-69,593 ~1.8~17Full Agonist (Reference)Standard selective synthetic KOR agonist.[12],[13]
MOM-Salvinorin B 0.600.40Full AgonistSemi-synthetic derivative of this compound, ~7-fold more potent than Salvinorin A.[14]
EOM-Salvinorin B 0.320.14 - 0.65Full AgonistSemi-synthetic derivative of this compound, ~10-60 times more potent than Salvinorin A.[13],[15]

Kᵢ (Inhibition Constant): A measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (Half-maximal Effective Concentration): The concentration of a drug that gives half of the maximal response; a lower value indicates greater potency.

Signaling Pathways of the Kappa-Opioid Receptor

Activation of the KOR by an agonist like Salvinorin A initiates a cascade of intracellular events. The KOR is canonically coupled to inhibitory G-proteins of the Gαi/o family.[16] This signaling leads to the modulation of downstream effectors, resulting in the receptor's characteristic physiological effects. The two major pathways—G-protein dependent signaling and β-arrestin dependent signaling—are crucial for understanding the full spectrum of KOR activity.

G-Protein Dependent Signaling

Upon agonist binding, the KOR undergoes a conformational change, catalyzing the exchange of GDP for GTP on the α-subunit of the associated G-protein. This leads to the dissociation of the Gαi/o subunit from the Gβγ dimer. Both components are active signaling molecules:

  • Gαi/o-GTP: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

  • Gβγ dimer: Modulates various ion channels, most notably activating G-protein-coupled inwardly-rectifying potassium (GIRK) channels and inhibiting N-type voltage-gated calcium channels.[16] This results in neuronal hyperpolarization and reduced neurotransmitter release.

G_Protein_Signaling cluster_membrane Cell Membrane KOR_inactive KOR (Inactive) KOR_active KOR (Active) KOR_inactive->KOR_active Activates G_protein Gαi/o-GDP-Gβγ G_alpha Gαi/o-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma KOR_active->G_protein Catalyzes GDP/GTP Exchange AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts GIRK GIRK Channel K_ion K⁺ GIRK->K_ion Efflux Ca_Channel Ca²⁺ Channel Ca_ion Ca²⁺ Ca_Channel->Ca_ion Influx SalA Salvinorin A SalA->KOR_inactive Binds G_alpha->AC Inhibits G_beta_gamma->GIRK Activates G_beta_gamma->Ca_Channel Inhibits ATP ATP ATP->AC

Caption: KOR G-protein dependent signaling pathway.

β-Arrestin Recruitment and Biased Agonism

Following activation and phosphorylation by G-protein coupled receptor kinases (GRKs), the KOR can recruit β-arrestin proteins (primarily β-arrestin 2).[13][16] This interaction serves two primary functions:

  • Desensitization: β-arrestin sterically hinders further G-protein coupling, terminating the signal and targeting the receptor for internalization.

  • Signal Transduction: The receptor/β-arrestin complex can act as a scaffold to activate distinct signaling pathways, notably the mitogen-activated protein kinase (MAPK) cascades (e.g., p38, JNK).

Evidence suggests that G-protein signaling mediates the desired analgesic effects of KOR agonists, while β-arrestin signaling is linked to adverse effects like dysphoria and aversion. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of modern drug development.

Beta_Arrestin_Signaling KOR_active Active KOR GRK GRK KOR_active->GRK Recruits KOR_p Phosphorylated KOR KOR_active->KOR_p GRK->KOR_active Phosphorylates B_Arrestin β-Arrestin KOR_p->B_Arrestin Recruits Complex KOR-β-Arrestin Complex KOR_p->Complex B_Arrestin->Complex Desensitization Desensitization (Blocks G-protein coupling) Complex->Desensitization Internalization Receptor Internalization Complex->Internalization MAPK_Pathway MAPK Signaling (p38, JNK) Complex->MAPK_Pathway

Caption: KOR β-arrestin recruitment and downstream signaling.

Experimental Protocols

Accurate characterization of KOR ligands requires robust and reproducible in vitro assays. The following sections detail the methodologies for three fundamental assays: competitive radioligand binding, [³⁵S]GTPγS functional binding, and β-arrestin recruitment.

Protocol: Competitive Radioligand Binding Assay

This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.

1. Materials and Reagents:

  • Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human KOR (hKOR).[12][14]

  • Radioligand: [³H]U-69,593 (a selective KOR agonist) at a final concentration near its Kₑ (~1-2 nM).[11]

  • Test Compound: this compound (or other compounds of interest), serially diluted.

  • Non-specific Control: High concentration of unlabeled U-69,593 (10 µM) or naloxone (B1662785) (10 µM).[14]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[9]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Apparatus: 96-well plates, cell harvester with glass fiber filters (e.g., GF/C), scintillation counter.

2. Procedure:

  • Membrane Preparation: Homogenize cells in cold lysis buffer, centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via BCA or Bradford assay.[9]

  • Assay Setup (in triplicate): To wells of a 96-well plate, add:

    • Total Binding: 50 µL [³H]U-69,593, 50 µL assay buffer, 100 µL membrane suspension (15-20 µg protein).[11]

    • Non-specific Binding (NSB): 50 µL [³H]U-69,593, 50 µL unlabeled U-69,593 (10 µM), 100 µL membrane suspension.[11]

    • Competition: 50 µL [³H]U-69,593, 50 µL of serially diluted test compound, 100 µL membrane suspension.[11]

  • Incubation: Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.[14]

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates bound from unbound radioligand.[9]

  • Washing: Wash filters 3-4 times with ice-cold wash buffer.[9]

  • Quantification: Place filters in scintillation vials, add scintillation cocktail, and measure radioactivity (CPM) in a scintillation counter.[11]

3. Data Analysis:

  • Calculate Specific Binding = Total Binding (CPM) - NSB (CPM).

  • Plot the percentage of specific binding against the log concentration of the test compound.

  • Determine the IC₅₀ value (concentration that inhibits 50% of specific binding) using non-linear regression.

  • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the radioligand concentration and Kₑ is its dissociation constant.[11]

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup (96-well) cluster_readout Detection & Analysis p1 Prepare KOR Membrane Suspension a1 Aliquot Membranes, Radioligand, and Test Compound/Controls p1->a1 p2 Prepare Serial Dilutions of Test Compound (this compound) p2->a1 p3 Prepare Radioligand ([³H]U-69,593) p3->a1 a2 Incubate at 25°C for 60-90 min a1->a2 r1 Rapid Filtration (Cell Harvester) a2->r1 r2 Wash Filters r1->r2 r3 Scintillation Counting (Measure CPM) r2->r3 r4 Calculate Specific Binding r3->r4 r5 Determine IC₅₀ and Kᵢ (Cheng-Prusoff) r4->r5

Caption: Experimental workflow for a competitive radioligand binding assay.

Protocol: [³⁵S]GTPγS Binding Assay

This functional assay measures G-protein activation by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor agonism.

1. Materials and Reagents:

  • Receptor Source: hKOR-expressing cell membranes (10-15 µg protein/well).[14]

  • Radioligand: [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).[14]

  • Reagents: GDP (10 µM), unlabeled GTPγS (10 µM for NSB).[14]

  • Test Compound: this compound (or other agonists), serially diluted.

  • Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[14]

2. Procedure:

  • Assay Setup (in triplicate): To wells of a 96-well plate, add:

    • Membrane suspension.

    • Assay buffer containing GDP.

    • Varying concentrations of the test compound (for dose-response), buffer (for basal binding), or unlabeled GTPγS (for NSB).

  • Pre-incubation: Incubate the plate at 30°C for 15 minutes.

  • Initiation: Add [³⁵S]GTPγS to each well to start the reaction.

  • Incubation: Incubate at 25-30°C for 60 minutes.[14]

  • Termination & Quantification: Terminate the reaction by rapid filtration and quantify bound radioactivity via scintillation counting, as described in Protocol 4.1.[14]

3. Data Analysis:

  • Subtract NSB from all counts.

  • Plot the agonist-stimulated specific binding (as a percentage of the maximal response to a reference full agonist) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) values.

GTPgS_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Setup cluster_readout Detection & Analysis p1 Prepare KOR Membranes and Agonist Dilutions a1 Combine Membranes, Buffer/GDP, and Agonist in Wells p1->a1 p2 Prepare Assay Buffer with GDP p2->a1 p3 Prepare Radioligand ([³⁵S]GTPγS) a2 Pre-incubate at 30°C a1->a2 a3 Initiate with [³⁵S]GTPγS a2->a3 a4 Incubate at 30°C for 60 min a3->a4 r1 Rapid Filtration a4->r1 r2 Scintillation Counting r1->r2 r3 Plot Dose-Response Curve r2->r3 r4 Determine EC₅₀ and Eₘₐₓ r3->r4

Caption: Experimental workflow for a [³⁵S]GTPγS functional binding assay.

Protocol: β-Arrestin Recruitment Assay (PathHunter® Example)

This assay quantifies ligand-induced β-arrestin recruitment to the receptor, often using enzyme fragment complementation (EFC) technology.

1. Materials and Reagents:

  • Cell Line: PathHunter® cell line co-expressing the KOR fused to a ProLink (PK) enzyme fragment and β-arrestin 2 fused to an Enzyme Acceptor (EA) fragment.

  • Culture Medium: As specified by the cell line provider.

  • Assay Reagents: PathHunter® Detection Reagents (containing substrate for the complemented enzyme).

  • Test Compound: this compound (or other ligands), serially diluted.

  • Apparatus: 384-well white, solid-bottom assay plates; luminometer.

2. Procedure:

  • Cell Plating: Seed the PathHunter® cells into 384-well plates (e.g., 5,000 cells/well) and incubate overnight.

  • Compound Addition: Add serial dilutions of the test compound to the wells.

  • Incubation: Incubate the plate at 37°C for 90 minutes to allow for receptor activation and β-arrestin recruitment.

  • Detection: Equilibrate the plate to room temperature. Add the PathHunter® detection reagent mixture to all wells.

  • Final Incubation: Incubate at room temperature for 60 minutes in the dark.

  • Quantification: Measure the chemiluminescent signal using a plate-based luminometer.

3. Data Analysis:

  • Plot the relative light units (RLU) against the log concentration of the test compound.

  • Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values for β-arrestin recruitment.

Conclusion

The comprehensive pharmacological data indicates that this compound, the primary metabolite of Salvinorin A, does not significantly contribute to the psychoactive effects of Salvia divinorum. Its binding affinity and functional potency at the kappa-opioid receptor are orders of magnitude lower than that of Salvinorin A, effectively rendering it an inactive metabolite. The hypothesis of an entourage effect involving this compound is not supported by the available molecular pharmacology evidence. Instead, the dramatic difference in activity between Salvinorin A and this compound highlights the critical importance of the C2-acetoxy group for high-affinity binding and potent agonism at the KOR. This structure-activity relationship insight has been instrumental, guiding medicinal chemists to create novel, highly potent KOR agonists from the this compound scaffold by replacing the C2-hydroxyl with other functional groups, such as methoxymethyl and ethoxymethyl ethers. Future research should focus on these synthetic derivatives for potential therapeutic applications and further exploration of biased agonism at the KOR.

References

A Preliminary Investigation into the Therapeutic Potential of Salvinorin B Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its therapeutic potential in treating pain, addiction, and various neurological disorders. However, its clinical utility is hampered by its short duration of action and hallucinogenic properties. Salvinorin B, the primary metabolite of Salvinorin A, is largely inactive at the KOR but serves as a crucial scaffold for the synthesis of novel analogs with improved pharmacokinetic and pharmacodynamic profiles. This technical guide provides a comprehensive overview of the preclinical data on key this compound derivatives, focusing on their pharmacology, mechanism of action, and therapeutic promise. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside a quantitative summary of the pharmacological data and visualizations of the relevant signaling pathways.

Introduction: Overcoming the Limitations of Salvinorin A

Salvinorin A is a unique, non-nitrogenous diterpenoid that acts as a highly potent and selective agonist at the kappa-opioid receptor (KOR).[1][2] Activation of the KOR is a promising therapeutic strategy for a range of conditions, including chronic pain, pruritus, and substance use disorders.[3][4] However, the therapeutic development of Salvinorin A has been limited by its rapid hydrolysis in vivo to the inactive this compound, resulting in a short duration of action.[5][6] Furthermore, KOR activation is associated with undesirable side effects such as dysphoria, sedation, and hallucinations.[7]

To address these limitations, research has focused on the semi-synthesis of analogs from this compound. By modifying the C-2 position of the this compound molecule, researchers have developed derivatives with enhanced metabolic stability and, critically, biased signaling properties.[8][9] These "biased agonists" preferentially activate the therapeutic G-protein signaling pathway over the β-arrestin pathway, which is thought to mediate many of the adverse effects of KOR activation.[10][11] This guide focuses on the most promising of these this compound analogs, including the alkoxymethyl ethers (MOM-SalB and EOM-SalB) and β-tetrahydropyran this compound (β-THP SalB).

Pharmacology of Key this compound Analogs

The modification of the C-2 position of this compound has yielded a new generation of KOR agonists with significantly improved pharmacological properties compared to the parent compound, Salvinorin A. These analogs exhibit higher potency, greater metabolic stability, and a longer duration of action in vivo.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological data for key this compound analogs in comparison to Salvinorin A and the standard KOR agonist, U50,488H.

Table 1: In Vitro Kappa-Opioid Receptor Binding Affinities and Functional Potencies

CompoundKᵢ (nM) at KOREC₅₀ (nM) in [³⁵S]GTPγS AssayReference(s)
Salvinorin A~1.3 - 7.4~4.5 - 40[12]
This compound>1000Inactive[6]
MOM-SalB~0.60 - 0.73~0.6[5][10]
EOM-SalBPotent (details vary)More potent than Salvinorin A[8][9]
β-THP SalB~6.2~60[12]
U50,488H~2.7~3.4[5][6]

Table 2: In Vivo Potency and Efficacy in Preclinical Models

CompoundAnimal ModelAssayED₅₀ (mg/kg)Key FindingsReference(s)
MOM-SalBRatHot-Plate Test0.5 - 5 (i.p.)More potent and efficacious than U50,488H.[13]
MOM-SalBRatHypothermia1 (i.p.)More potent than U50,488H.[5]
EOM-SalBMouseEAE Model0.1 - 0.3 (i.p.)Decreased disease severity.[14][15]
EOM-SalBMouseCuprizone (B1210641) Model0.3 (i.p.)Promoted remyelination.[14][15]
β-THP SalBMouseTail-Withdrawal1.4 (s.c.)Longer duration of action than Salvinorin A.[1]
β-THP SalBMouseFormalin Test1 - 2 (i.p.)Reduced inflammatory pain and edema.[3]
Salvinorin ARatHot-Plate Test10 (i.p.)No significant antinociception at 30 min.[13]
U50,488HRatHot-Plate Test10 - 20 (i.p.)Antinociceptive effect.[13]

Mechanism of Action: Biased Agonism at the Kappa-Opioid Receptor

The therapeutic advantage of this compound analogs is thought to stem from their biased agonism at the KOR. Upon activation, G-protein coupled receptors (GPCRs) like the KOR can signal through two main pathways: a G-protein-mediated pathway and a β-arrestin-mediated pathway. The G-protein pathway is believed to be responsible for the desired analgesic and anti-addictive effects of KOR agonists.[10] Conversely, the β-arrestin pathway is implicated in the undesirable side effects, such as dysphoria and sedation.[10][11]

This compound analogs, particularly EOM-SalB, have been shown to be G-protein biased agonists.[9][14] This means they preferentially activate the G-protein pathway while having a reduced effect on β-arrestin recruitment compared to unbiased agonists like U50,488H.[9] This biased signaling profile may explain the improved side-effect profile observed in preclinical studies.

KOR_Signaling_Pathways KOR KOR G_protein Gαi/oβγ KOR->G_protein activates GRK GRK KOR->GRK activates SalB_Analog This compound Analog SalB_Analog->KOR AC Adenylyl Cyclase G_protein->AC inhibits ERK ERK Activation G_protein->ERK cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (Analgesia, Anti-addiction) cAMP->Analgesia ERK->Analgesia P_KOR P-KOR GRK->P_KOR phosphorylates beta_arrestin β-Arrestin P_KOR->beta_arrestin recruits Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Signaling beta_arrestin->MAPK Side_Effects Adverse Effects (Dysphoria, Sedation) Internalization->Side_Effects MAPK->Side_Effects

Caption: KOR signaling pathways activated by this compound analogs.

Preclinical Evidence for Therapeutic Potential

This compound analogs have demonstrated promising therapeutic effects in a variety of preclinical models.

Analgesia and Anti-inflammatory Effects

MOM-SalB and β-THP SalB have shown potent antinociceptive effects in models of acute and inflammatory pain.[3][13] In the hot-plate test, MOM-SalB was more potent and efficacious than the standard KOR agonist U50,488H.[13] β-THP SalB produced a longer duration of action in the tail-withdrawal assay compared to Salvinorin A and significantly reduced pain and paw edema in the formalin-induced inflammatory pain model.[3]

Neuroprotective and Remyelinating Effects

In preclinical models of multiple sclerosis (MS), EOM-SalB has shown significant therapeutic potential. In the experimental autoimmune encephalomyelitis (EAE) model, EOM-SalB treatment decreased disease severity and reduced immune cell infiltration into the central nervous system.[14][15] In the cuprizone-induced demyelination model, EOM-SalB promoted remyelination by increasing the number of mature oligodendrocytes and myelinated axons.[14][15]

Anti-Addiction Properties

KOR agonists are known to modulate the brain's reward circuitry, suggesting their potential for treating substance use disorders. Preclinical studies have shown that Salvinorin A and its analogs can attenuate cocaine-seeking behaviors.[7] The G-protein biased agonism of the new this compound analogs may offer a significant advantage by reducing the aversive effects that have limited the clinical development of other KOR agonists for this indication.

Detailed Experimental Protocols

The following section provides detailed methodologies for key in vitro and in vivo assays used to characterize the therapeutic potential of this compound analogs.

Experimental_Workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Assays cluster_invivo In Vivo Preclinical Models Synthesis Synthesis of SalB Analog Purification Purification (HPLC) Synthesis->Purification Structure Structural Verification (NMR, MS) Purification->Structure Binding Radioligand Binding Assay (Ki determination) Structure->Binding Functional [³⁵S]GTPγS Binding Assay (EC₅₀, Emax) Binding->Functional Biased β-Arrestin Recruitment Assay Functional->Biased Analgesia Pain Models (Hot-Plate, Tail-Withdrawal, Formalin) Biased->Analgesia Neuro Neurological Disease Models (EAE, Cuprizone) Analgesia->Neuro Addiction Addiction Models (Conditioned Place Preference) Neuro->Addiction Side_Effects Side Effect Assessment (Forced Swim Test, Locomotion) Addiction->Side_Effects

Caption: General experimental workflow for preclinical evaluation.
In Vitro Assays

This assay determines the binding affinity (Kᵢ) of a test compound for the KOR.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing the human KOR.

    • Radioligand: [³H]U-69,593 or [³H]diprenorphine.

    • Test compound (this compound analog) at various concentrations.

    • Non-specific binding control: Naloxone (10 µM).

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • 96-well microplates.

    • Glass fiber filters (e.g., GF/C).

    • Scintillation counter and scintillation fluid.

  • Protocol:

    • In a 96-well plate, combine the cell membranes (50-100 µg protein/well), radioligand (at a concentration near its Kₑ), and varying concentrations of the test compound.

    • For total binding, omit the test compound. For non-specific binding, add an excess of naloxone.

    • Incubate at room temperature for 60-90 minutes.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

    • Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

    • Calculate the IC₅₀ value (concentration of test compound that inhibits 50% of specific binding) and convert it to a Kᵢ value using the Cheng-Prusoff equation.

This assay measures the ability of an agonist to stimulate G-protein activation.

  • Materials:

    • Cell membranes expressing KOR.

    • [³⁵S]GTPγS.

    • GDP (Guanosine diphosphate).

    • Test compound at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).

  • Protocol:

    • Pre-incubate cell membranes with GDP for 15-30 minutes on ice to ensure G-proteins are in their inactive state.

    • In a 96-well plate, add the membranes, varying concentrations of the test compound, and [³⁵S]GTPγS.

    • Incubate at 30°C for 60 minutes.

    • Terminate the reaction by filtration.

    • Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

    • Plot the data to determine the EC₅₀ (concentration for 50% of maximal effect) and Eₘₐₓ (maximal effect) values.

In Vivo Assays

This test assesses the response to a thermal pain stimulus.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C).

  • Protocol:

    • Determine the baseline latency for each animal by placing it on the hot plate and recording the time until it exhibits a pain response (e.g., licking a paw, jumping). A cut-off time (e.g., 30-45 seconds) is used to prevent tissue damage.

    • Administer the test compound or vehicle.

    • At various time points post-administration, re-test the animals on the hot plate.

    • An increase in the response latency is indicative of an antinociceptive effect.

This model is used to study demyelination and remyelination.

  • Protocol:

    • Administer cuprizone (a copper chelator) to mice in their chow (e.g., 0.2% w/w) for 5-6 weeks to induce demyelination.

    • Administer the test compound during the demyelination or remyelination phase (after cessation of cuprizone).

    • At the end of the study, perfuse the animals and collect brain tissue.

    • Assess the extent of demyelination and remyelination using histological techniques (e.g., Luxol Fast Blue staining for myelin) and immunohistochemistry for oligodendrocyte markers.

This paradigm assesses the rewarding or aversive properties of a drug.

  • Apparatus: A two-compartment chamber with distinct visual and tactile cues in each compartment.

  • Protocol:

    • Pre-conditioning (Baseline): Allow the animal to freely explore both compartments to determine any initial preference.

    • Conditioning: On alternating days, confine the animal to one compartment after administration of the test drug and to the other compartment after administration of the vehicle.

    • Post-conditioning (Test): Allow the animal to freely explore both compartments.

    • An increase in time spent in the drug-paired compartment indicates a conditioned place preference (reward), while a decrease indicates a conditioned place aversion.

Conclusion and Future Directions

This compound analogs represent a promising new generation of KOR agonists with significant therapeutic potential. Their improved metabolic stability and biased agonism offer a pathway to harness the therapeutic benefits of KOR activation while minimizing the adverse effects that have plagued earlier compounds. The preclinical data strongly support their further investigation for the treatment of chronic pain, multiple sclerosis, and substance use disorders. Future research should focus on comprehensive preclinical toxicology and pharmacokinetic studies to pave the way for clinical trials in human populations. The detailed protocols provided in this guide are intended to facilitate the continued exploration and development of these novel therapeutic agents.

References

Salvinorin B: The Inactive Counterpart for Robust Kappa-Opioid Receptor Binding Assays

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction

In the quest for novel therapeutics targeting the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) implicated in pain, addiction, and mood disorders, the neoclerodane diterpene Salvinorin A has emerged as a potent and selective agonist.[1][2] Its unique non-nitrogenous structure sets it apart from traditional opioid compounds.[2] Found in the plant Salvia divinorum, Salvinorin A's powerful psychoactive effects are mediated through its high-affinity binding to and activation of the KOR.[2][3] However, the utility of any potent agonist in research and drug discovery is significantly enhanced by the availability of a structurally similar but biologically inactive counterpart to serve as a negative control. For Salvinorin A, this crucial role is fulfilled by its primary metabolite, Salvinorin B. This technical guide provides a comprehensive overview of the use of this compound as a negative control in KOR binding and functional assays, complete with quantitative data, detailed experimental protocols, and signaling pathway diagrams.

Salvinorin A is rapidly metabolized in vivo, primarily through the hydrolysis of its C-2 acetate (B1210297) ester by plasma esterases, yielding this compound.[4][5] This single chemical modification—the conversion of an acetate group to a hydroxyl group—dramatically reduces its affinity and functional potency at the KOR.[4][5][6] This stark difference in activity, despite the high structural similarity, makes this compound an ideal negative control for in vitro assays, helping to ensure that the observed effects of Salvinorin A are specifically mediated by KOR interaction and not due to off-target or non-specific actions.

Data Presentation: Quantitative Comparison of Salvinorin A and this compound

The following tables summarize the binding affinities and functional potencies of Salvinorin A and this compound at the kappa-opioid receptor from various studies. It is important to note that absolute values can vary between laboratories due to differences in experimental conditions, such as radioligand choice, cell line, and specific assay protocols. However, the consistent trend across all studies is the significantly lower affinity and potency of this compound compared to Salvinorin A.

Table 1: Kappa-Opioid Receptor Binding Affinity

CompoundRadioligandCell Line/TissueKᵢ (nM)Fold Difference (B vs. A)Reference
Salvinorin A[³H]U69,593CHO-hKOR7.4 ± 0.7-[7]
This compound[³H]U69,593CHO-hKOR>10,000>1350[4]
Salvinorin A[³H]DiprenorphineHEK-2932.5 ± 0.6-(As cited in[8])
This compound[³H]DiprenorphineHEK-293155 ± 2362[4]
Salvinorin ANot SpecifiedNot Specified1.3 ± 0.5-[9]
This compoundNot SpecifiedNot Specified111 - >10,00085 - >7692[4]

Table 2: Kappa-Opioid Receptor Functional Activity

AssayCompoundCell LineEC₅₀ (nM)Efficacy (% of U50,488H)Reference
[³⁵S]GTPγS BindingSalvinorin ACHO-hKOR40 ± 10Full Agonist[7]
[³⁵S]GTPγS BindingThis compoundCHO-hKORInactive-[5]
[³⁵S]GTPγS BindingSalvinorin ACHO-KOR4.5 ± 1.2Full Agonist[9]
[³⁵S]GTPγS BindingThis compoundCHO-KOR2.4 - 492Partial/Weak Agonist[4]
cAMP InhibitionSalvinorin ACHO-KOR0.03 ± 0.004Full Agonist(As cited in[8])
β-arrestin2 RecruitmentSalvinorin AU2OS-hKOR14.5Full Agonist[10]
β-arrestin2 RecruitmentThis compoundNot SpecifiedInactive-[6]

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive binding assay to determine the affinity of test compounds for the KOR using a radiolabeled ligand.

Materials:

  • Membranes: Cell membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK-293) cells stably expressing the human kappa-opioid receptor (hKOR).[10]

  • Radioligand: [³H]Diprenorphine or [³H]U69,593 (a selective KOR agonist).[3][11]

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.[12]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[12]

  • Test Compounds: Salvinorin A, this compound, and a reference compound (e.g., U50,488H).

  • Non-specific Binding Control: A high concentration (e.g., 10 µM) of a non-radiolabeled KOR agonist like U50,488H or naloxone.[11]

  • 96-well microplates.

  • Glass fiber filters (e.g., Whatman GF/C).[12]

  • Cell harvester.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Thaw the hKOR-expressing cell membranes on ice and dilute them in assay buffer to a final concentration of 15-20 µg of protein per well.[10]

  • Assay Setup: In a 96-well plate, add the following in order:

    • 50 µL of assay buffer (for total binding) or 10 µM unlabeled KOR agonist (for non-specific binding).

    • 50 µL of various concentrations of the test compounds (Salvinorin A, this compound).

    • 50 µL of the diluted cell membranes.

    • 50 µL of the radioligand (e.g., 1 nM [³H]Diprenorphine).

  • Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.[10]

  • Filtration: Terminate the incubation by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters three to four times with ice-cold wash buffer to remove unbound radioligand.[12]

  • Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and fit the data to a one-site competition model to determine the IC₅₀. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding.

Materials:

  • Membranes: hKOR-expressing cell membranes (10-15 µg protein/well).[10]

  • [³⁵S]GTPγS: Radiolabeled guanosine (B1672433) 5'-O-(3-thiotriphosphate).

  • GDP: Guanosine 5'-diphosphate.

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.[3]

  • Test Compounds: Salvinorin A, this compound, and a reference agonist (e.g., U50,488H).

  • Non-specific Binding Control: Unlabeled GTPγS.

  • 96-well microplates.

  • Filtration apparatus and glass fiber filters.

  • Scintillation counter and scintillation fluid.

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer.

  • Assay Setup: In a 96-well plate, add the following:

    • 50 µL of assay buffer containing GDP (typically 10-30 µM).

    • 50 µL of the test compound at various concentrations.

    • 50 µL of the diluted cell membranes.

    • 50 µL of [³⁵S]GTPγS (typically 0.05-0.1 nM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.

  • Quantification: Dry the filters and measure the bound radioactivity using a scintillation counter.

  • Data Analysis: Subtract the non-specific binding (determined in the presence of a high concentration of unlabeled GTPγS) from the total binding. Plot the specific binding against the log concentration of the agonist and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.

Signaling Pathways and Experimental Workflows

dot

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruits Beta_arrestin->KOR ERK ERK1/2 Beta_arrestin->ERK Activates Internalization Receptor Internalization Beta_arrestin->Internalization Promotes Salvinorin_A Salvinorin A Salvinorin_A->KOR Binds & Activates Salvinorin_B This compound Salvinorin_B->KOR No/Weak Binding ATP ATP ATP->AC PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Gene Expression CREB->Gene_expression Regulates

Caption: KOR Signaling Pathway Activation by Salvinorin A.

dot

Radioligand_Binding_Workflow start Start prep_reagents Prepare Reagents: - KOR Membranes - Radioligand ([³H]DPN) - Buffers - Test Compounds (SalA, SalB) start->prep_reagents setup_assay Set up 96-well Plate: - Total Binding Wells - Non-specific Binding Wells - Compound Wells prep_reagents->setup_assay incubate Incubate at 25°C for 60-90 min setup_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine IC₅₀ and Kᵢ count->analyze end End analyze->end GTP_gamma_S_Workflow start Start prep_reagents Prepare Reagents: - KOR Membranes - [³⁵S]GTPγS & GDP - Buffers - Test Compounds (SalA, SalB) start->prep_reagents setup_assay Set up 96-well Plate with Reagents and Compounds prep_reagents->setup_assay incubate Incubate at 30°C for 60 min setup_assay->incubate filter_wash Rapid Filtration & Washing incubate->filter_wash count Scintillation Counting filter_wash->count analyze Data Analysis: - Calculate Specific Binding - Determine EC₅₀ and Eₘₐₓ count->analyze end End analyze->end

References

The Enigmatic Diterpenoid: A Technical Guide to the Natural Occurrence and Concentration of Salvinorin B in Salvia Species

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Salvinorin B, a naturally occurring neoclerodane diterpenoid found in various Salvia species. While its precursor, Salvinorin A, is renowned for its potent psychoactive effects as a selective kappa-opioid receptor (KOR) agonist, this compound is generally considered to be inactive or significantly less potent.[1] This document details the known natural occurrences and concentrations of this compound, outlines experimental protocols for its extraction and quantification, and illustrates its biosynthetic relationship to Salvinorin A and the signaling pathways associated with the kappa-opioid receptor.

Natural Occurrence and Concentration of this compound

This compound has been identified in several species of the Salvia genus. While Salvia divinorum is the most well-known source of salvinorins, other species have been found to contain this compound, sometimes in significant quantities. The concentrations of Salvinorin A and B can vary considerably even within the same species, potentially influenced by factors such as the plant's geographic origin and cultivation techniques. The data presented below summarizes the quantitative analysis of this compound in various Salvia species from published studies.

Salvia SpeciesThis compound Concentration (µg/g of dry mass)Salvinorin A Concentration (µg/g of dry mass)Reference
Salvia potentillifolia2352.0Not Reported[2]
Salvia adenocaulon768.8Not Reported[2]
Salvia absconditiflora402.251.5[2]
Salvia divinorum (Dried Leaf Products)100 - 1703200 - 5000[3]
Salvia divinorum ("Concentrated Extract" Products)260 - 24204100 - 38900[3]

Biosynthesis of Salvinorins

The biosynthesis of salvinorins, including this compound, occurs within the glandular trichomes on the leaves of Salvia species.[4] It follows the 1-deoxy-D-xylulose-5-phosphate (DXP) or methylerythritol phosphate (B84403) (MEP) pathway for the synthesis of its diterpenoid backbone.[5] this compound is the direct precursor to Salvinorin A.[1] The final step in the biosynthesis of Salvinorin A is the acetylation of the C2 hydroxyl group of this compound, a reaction catalyzed by an O-acetyltransferase.[1]

Salvinorin_Biosynthesis Pyruvate Pyruvate DXP_pathway 1-Deoxy-D-xylulose-5-phosphate (DXP) Pathway Pyruvate->DXP_pathway GAP Glyceraldehyde-3-Phosphate GAP->DXP_pathway IPP Isopentenyl Pyrophosphate (IPP) DXP_pathway->IPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DXP_pathway->DMAPP GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP->GGPP Clerodienyl_PP ent-Copalyl Diphosphate GGPP->Clerodienyl_PP Diterpene_Scaffold Diterpene Scaffold Modifications (Oxidation, etc.) Clerodienyl_PP->Diterpene_Scaffold SalvinorinB This compound Diterpene_Scaffold->SalvinorinB SalvinorinA Salvinorin A SalvinorinB->SalvinorinA Acetylation Acetyl_CoA Acetyl-CoA O_acetyltransferase O-acetyltransferase Acetyl_CoA->O_acetyltransferase O_acetyltransferase->SalvinorinB

Biosynthesis of Salvinorin A from this compound.

Experimental Protocols

Extraction and Purification of this compound from Salvia Leaves

This protocol is a synthesis of commonly employed methods for the extraction of salvinorins. Acetone (B3395972) is a frequently used solvent for the initial extraction.[6][7]

Materials:

  • Dried and finely ground Salvia leaves

  • Acetone (reagent grade)

  • Naphtha (optional, for purification)

  • Methanol (B129727) (for recrystallization)

  • Beakers and flasks

  • Filter paper or Buchner funnel with vacuum filtration setup

  • Rotary evaporator or a shallow dish for evaporation in a well-ventilated area

  • Separatory funnel (if using naphtha)

Procedure:

  • Extraction: a. Submerge the ground leaf material in acetone in a flask or beaker. Use a solvent-to-solid ratio of approximately 10:1 (v/w). b. Agitate the mixture for several hours at room temperature. For a more efficient extraction, a Soxhlet extractor can be used.[7] c. Separate the acetone extract from the plant material by filtration. d. Repeat the extraction process with fresh acetone on the plant residue to ensure maximum yield. e. Combine the acetone extracts.

  • Solvent Evaporation: a. Evaporate the acetone from the combined extracts using a rotary evaporator. Alternatively, pour the extract into a shallow glass dish and allow it to evaporate in a fume hood or a well-ventilated area away from any sources of ignition. This will yield a crude, waxy residue.

  • Purification (Optional): a. To remove lipids and other non-polar impurities, the crude extract can be washed with naphtha. b. Dissolve the crude extract in a minimal amount of warm acetone and transfer it to a separatory funnel. c. Add an equal volume of naphtha, shake vigorously, and allow the layers to separate. The salvinorins will remain in the lower acetone layer. d. Drain the acetone layer and repeat the naphtha wash if necessary. e. Evaporate the acetone to obtain a more purified extract.

  • Recrystallization: a. Dissolve the purified extract in a minimal amount of boiling methanol. b. Allow the solution to cool slowly to room temperature, then transfer to a refrigerator to promote crystallization. c. Collect the crystals by filtration and wash them with a small amount of cold methanol. d. Dry the crystals to obtain purified salvinorins. This compound can then be separated from Salvinorin A and other compounds using chromatographic techniques.

Extraction_Workflow Start Dried & Ground Salvia Leaves Extraction Acetone Extraction Start->Extraction Filtration Filtration Extraction->Filtration Plant_Residue Plant Residue Filtration->Plant_Residue Discard or Re-extract Acetone_Extract Acetone Extract Filtration->Acetone_Extract Evaporation Solvent Evaporation Acetone_Extract->Evaporation Crude_Extract Crude Waxy Extract Evaporation->Crude_Extract Purification Naphtha Wash (Optional) Crude_Extract->Purification Purified_Extract Purified Extract Purification->Purified_Extract Recrystallization Methanol Recrystallization Purified_Extract->Recrystallization Crystals Salvinorin Crystals (A, B, etc.) Recrystallization->Crystals Chromatography Chromatographic Separation (e.g., HPLC) Crystals->Chromatography SalvinorinB_iso Isolated this compound Chromatography->SalvinorinB_iso

Workflow for the extraction and isolation of this compound.
Quantification of this compound by HPLC-UV

This protocol provides a general framework for the quantification of this compound using High-Performance Liquid Chromatography with Ultraviolet detection.

Instrumentation and Conditions:

  • HPLC System: With a UV detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile (B52724) and water. A typical starting point is a 45:55 (v/v) mixture of acetonitrile and water.[3]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 208 nm.[3]

  • Injection Volume: 10-20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

Procedure:

  • Standard Preparation: a. Prepare a stock solution of pure this compound in methanol or acetonitrile at a concentration of 1 mg/mL. b. From the stock solution, prepare a series of calibration standards by serial dilution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: a. Accurately weigh a known amount of the dried plant extract. b. Dissolve the extract in a known volume of the mobile phase or a suitable solvent (e.g., methanol) to achieve a concentration within the calibration range. c. Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.

  • Analysis: a. Inject the calibration standards into the HPLC system to generate a calibration curve by plotting peak area against concentration. b. Inject the prepared sample solutions. c. Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard. d. Quantify the amount of this compound in the sample by interpolating its peak area on the calibration curve.

Confirmation and Quantification of this compound by LC-MS/MS

For higher sensitivity and selectivity, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system.

  • Mass Spectrometer: Triple quadrupole or ion trap mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing a small amount of an acidifier like formic acid (e.g., 0.1%) to improve ionization.[8]

  • Flow Rate: 0.2-0.4 mL/min.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • MS/MS Analysis: Multiple Reaction Monitoring (MRM) mode. The precursor ion for this compound ([M+H]⁺) is m/z 391.4. Product ions for fragmentation would need to be determined by direct infusion of a standard.

Procedure:

  • Standard and Sample Preparation: Follow the same procedures as for HPLC-UV, but use LC-MS grade solvents. An internal standard (e.g., a deuterated analog of this compound) should be used for accurate quantification.

  • Method Development: a. Optimize the ESI source parameters (e.g., capillary voltage, source temperature, gas flows) by infusing a this compound standard. b. Determine the optimal collision energy for the fragmentation of the precursor ion and select the most abundant and stable product ions for MRM transitions.

  • Analysis: a. Inject the standards and samples into the LC-MS/MS system. b. Create a calibration curve using the peak area ratios of the analyte to the internal standard. c. Quantify this compound in the samples based on this calibration curve.

Kappa-Opioid Receptor Signaling

Salvinorin A is a potent agonist of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR). This compound, due to its deacetylation, has a much lower affinity for the KOR and is considered largely inactive. The signaling cascade initiated by KOR activation is complex and can proceed through two main pathways: a G-protein-dependent pathway and a β-arrestin-dependent pathway.

G-Protein Dependent Pathway: Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of the associated heterotrimeric G-protein (Gαi/o). The activated Gαi/o subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and can modulate the activity of various ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels and voltage-gated calcium channels.

β-Arrestin Dependent Pathway: Agonist-bound KOR can also be phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, but it can also initiate a separate wave of signaling, including the activation of mitogen-activated protein kinase (MAPK) cascades, such as the p38 MAPK pathway. It is hypothesized that the G-protein pathway is associated with the analgesic effects of KOR agonists, while the β-arrestin pathway may be linked to adverse effects like dysphoria.[9]

KOR_Signaling cluster_membrane Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/oβγ KOR->G_protein Activates GRK GRK KOR->GRK Activates SalvinorinA Salvinorin A (Agonist) SalvinorinA->KOR Binds G_alpha Gαi/o-GTP G_protein->G_alpha Dissociates G_betagamma Gβγ G_protein->G_betagamma Dissociates AC Adenylyl Cyclase G_alpha->AC Inhibits Ion_channels Ion Channels (e.g., GIRK, Ca²⁺ channels) G_betagamma->Ion_channels Modulates cAMP ↓ cAMP AC->cAMP Analgesia Analgesia cAMP->Analgesia Ion_channels->Analgesia KOR_P Phosphorylated KOR GRK->KOR_P Phosphorylates beta_arrestin β-Arrestin KOR_P->beta_arrestin Recruits MAPK_cascade MAPK Cascade (e.g., p38) beta_arrestin->MAPK_cascade Activates Desensitization Receptor Desensitization & Internalization beta_arrestin->Desensitization Mediates Aversive_effects Aversive Effects MAPK_cascade->Aversive_effects

References

A Technical Guide to the Pharmacology of Salvinorins A and B

Author: BenchChem Technical Support Team. Date: December 2025

An Examination of Early Studies on Kappa-Opioid Receptor Agonism

Introduction

This technical guide addresses the user's query regarding the psychoactive properties of Salvinorin B. It is critical to establish from the outset a key distinction in the pharmacology of salvinorin compounds: early and subsequent research has consistently shown that Salvinorin A is the primary psychoactive constituent of the Salvia divinorum plant, while its metabolite, this compound, is considered pharmacologically inactive in this regard.[1] Salvinorin A is a potent, naturally occurring kappa-opioid receptor (KOR) agonist and is unique for being a non-nitrogenous compound with such activity.[2][3] The psychoactive effects of Salvia divinorum are attributed to the potent and selective agonism of Salvinorin A at the KOR.[2][4]

Salvinorin A is rapidly metabolized in the body, primarily through hydrolysis of the acetate (B1210297) group at the C2 position, to yield this compound.[1][5] This metabolic conversion results in a significant loss of affinity for the kappa-opioid receptor, rendering this compound inactive as a hallucinogen.[1][6] Therefore, a discussion of the psychoactive properties of salvinorins must, by necessity, focus on Salvinorin A. This guide will provide a detailed overview of the early studies on Salvinorin A, including its receptor binding affinity, functional activity, and metabolic pathway, while contextualizing the role of this compound as its inactive metabolite.

Quantitative Data Summary

The following tables summarize key quantitative data from early pharmacological studies of Salvinorin A and B, focusing on their interaction with the kappa-opioid receptor (KOR).

Table 1: Receptor Binding Affinity (Ki) of Salvinorins at Opioid Receptors

CompoundReceptorKi (nM)SpeciesNotes
Salvinorin AKappa (KOR)2.4HumanPotent and selective KOR agonist.[2]
Salvinorin AMu (MOR)>1,000HumanNo significant affinity.
Salvinorin ADelta (DOR)>1,000HumanNo significant affinity.
This compoundKappa (KOR)66 - >10,000-Conflicting data, but significantly lower affinity than Salvinorin A.[7][8]
U50,488H (synthetic KOR agonist)Kappa (KOR)1.4HumanReference compound.[9]

Table 2: Functional Activity (EC50) of Salvinorins at the Kappa-Opioid Receptor

CompoundAssayEC50 (nM)EfficacyNotes
Salvinorin A[³⁵S]GTPγS Binding1.8Full AgonistDemonstrates potent G-protein activation.[2]
Salvinorin AInhibition of Adenylate Cyclase1.05Full AgonistIndicates potent functional activity.[4]
This compound-2.4 - 492-Conflicting data, but generally much less potent than Salvinorin A.[8]
U69,593 (synthetic KOR agonist)Inhibition of Adenylate Cyclase1.2Full AgonistReference compound.[4]
2-Methoxymethyl-Salvinorin B[³⁵S]GTPγS Binding0.6Full AgonistA semi-synthetic derivative of this compound with restored and enhanced potency.[9]

Experimental Protocols

Detailed methodologies for key experiments cited in early studies are outlined below.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity (Ki) of Salvinorin A and this compound for opioid receptors.

  • Methodology:

    • Membrane Preparation: Membranes from Chinese hamster ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR) were used.[7]

    • Radioligand: [³H]diprenorphine, a high-affinity opioid receptor antagonist, was used as the radiolabeled ligand.[7]

    • Incubation: Cell membranes were incubated with a fixed concentration of the radioligand and varying concentrations of the test compounds (Salvinorin A, this compound).

    • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

    • Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

    • Data Analysis: The inhibition constant (Ki) was calculated from the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using the Cheng-Prusoff equation.

2. [³⁵S]GTPγS Functional Assay

  • Objective: To measure the functional activity (EC50 and Emax) of Salvinorin A as a KOR agonist by quantifying its ability to stimulate G-protein activation.

  • Methodology:

    • Membrane Preparation: Membranes from CHO-hKOR cells were prepared as described above.[9]

    • Incubation: Membranes were incubated with varying concentrations of the test compound (e.g., Salvinorin A) in the presence of GDP and [³⁵S]GTPγS.

    • Stimulation: Agonist binding to the KOR promotes the exchange of GDP for [³⁵S]GTPγS on the Gα subunit of the G-protein.

    • Separation and Quantification: The amount of [³⁵S]GTPγS bound to the G-proteins was measured by liquid scintillation counting after separation of bound and free radioligand.

    • Data Analysis: The EC50 (the concentration of the agonist that produces 50% of the maximal response) and Emax (the maximal response) were determined by nonlinear regression analysis of the dose-response curves.

3. In Vitro Metabolism Studies

  • Objective: To investigate the metabolic fate of Salvinorin A, particularly its conversion to this compound.

  • Methodology:

    • Incubation: Salvinorin A was incubated with monkey plasma at 37°C.[1]

    • Sampling: Aliquots of the plasma were taken at various time points (e.g., 15 minutes).[1]

    • Analysis: The samples were analyzed by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to identify and quantify Salvinorin A and its metabolites.

    • Results: These studies demonstrated the rapid hydrolysis of the acetate group at the C-2 position of Salvinorin A to form this compound, catalyzed by blood esterases.[1]

Visualizations

Metabolism of Salvinorin A to this compound

Salvinorin_Metabolism Salvinorin_A Salvinorin A (Psychoactive KOR Agonist) Salvinorin_B This compound (Inactive Metabolite) Salvinorin_A->Salvinorin_B Hydrolysis of C2-acetate group Esterases Blood Esterases (e.g., in Plasma) Esterases->Salvinorin_A

Caption: Metabolic pathway of Salvinorin A to its inactive metabolite, this compound.

Experimental Workflow for Receptor Binding Assay

Binding_Assay_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Membranes CHO-hKOR Cell Membranes Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand [3H]diprenorphine Radioligand->Incubation Test_Compound Salvinorin A or B (Varying Concentrations) Test_Compound->Incubation Filtration Rapid Filtration to Separate Bound and Free Ligand Incubation->Filtration Counting Liquid Scintillation Counting of Bound Radioligand Filtration->Counting IC50 Determine IC50 Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Caption: Workflow for determining the receptor binding affinity (Ki) of salvinorins.

Signaling Pathway of Salvinorin A at the Kappa-Opioid Receptor

KOR_Signaling Salvinorin_A Salvinorin A KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR Binds and Activates G_Protein Gi/o Protein KOR->G_Protein Activates AC Adenylate Cyclase G_Protein->AC Inhibits GIRK GIRK Channels G_Protein->GIRK Activates Ca_Channels Voltage-gated Ca2+ Channels G_Protein->Ca_Channels Inhibits cAMP ↓ cAMP AC->cAMP Response Psychoactive Effects (e.g., Dissociation, Hallucinations) cAMP->Response K_efflux ↑ K+ Efflux (Hyperpolarization) GIRK->K_efflux K_efflux->Response Ca_influx ↓ Ca2+ Influx Ca_Channels->Ca_influx Ca_influx->Response

Caption: Simplified signaling pathway of Salvinorin A at the kappa-opioid receptor.

References

The Chemical and Pharmacological Nexus of Salvinorin A and Salvinorin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth examination of the chemical relationship, pharmacological differentiation, and relevant experimental methodologies concerning Salvinorin A and its primary metabolite, Salvinorin B. As the principal psychoactive component of Salvia divinorum, Salvinorin A's unique non-nitrogenous, neoclerodane diterpenoid structure and its potent, selective agonism at the kappa-opioid receptor (KOR) make it a critical subject of study. Understanding its conversion to the comparatively inactive this compound is fundamental to elucidating its pharmacokinetics, metabolism, and the structure-activity relationships that govern its potent effects.

Chemical Structure and Transformation

Salvinorin A and this compound are structurally analogous, differing only by the functional group at the C-2 position of the molecule. Salvinorin A possesses an acetate (B1210297) ester at this position, which is crucial for its high affinity and efficacy at the KOR. This compound, conversely, features a hydroxyl group at C-2, resulting from the hydrolysis of this ester.

This transformation, a simple deacetylation, is the primary metabolic pathway for Salvinorin A in vivo, rapidly catalyzed by ubiquitous esterase enzymes in plasma and tissue.[1][2][3] This metabolic instability is a key factor in Salvinorin A's short duration of action.[3] The conversion can also be readily achieved in a laboratory setting through base-catalyzed hydrolysis.

Caption: Chemical conversion of Salvinorin A to this compound via hydrolysis.

Experimental Protocol: Base-Catalyzed Deacetylation of Salvinorin A

This protocol describes a general method for the conversion of Salvinorin A to this compound via saponification, based on standard organic chemistry procedures.[4]

Materials:

  • Salvinorin A (isolated from S. divinorum or synthetic)

  • Methanol (B129727) (MeOH), anhydrous

  • Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)

  • Dichloromethane (B109758) (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and stir bar

  • Thin Layer Chromatography (TLC) apparatus (e.g., silica (B1680970) plates, developing chamber)

  • Separatory funnel

  • Rotary evaporator

  • Column chromatography setup (silica gel)

Procedure:

  • Dissolution: Dissolve Salvinorin A in anhydrous methanol (e.g., 10 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Addition of Base: Add a mild base, such as sodium carbonate or potassium carbonate (approximately 1.5-2.0 molar equivalents relative to Salvinorin A), to the solution.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction progress using TLC (e.g., with a mobile phase of 1:1 hexanes:ethyl acetate). This compound is more polar and will have a lower Rf value than Salvinorin A. The reaction is typically complete within 12-24 hours.

  • Workup: a. Once the reaction is complete, remove the methanol under reduced pressure using a rotary evaporator. b. Partition the resulting residue between dichloromethane (DCM) and water. c. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution and then brine. d. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield crude this compound.

  • Purification: Purify the crude product using silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain pure this compound.

  • Characterization: Confirm the identity and purity of the final product using analytical techniques such as NMR spectroscopy and Mass Spectrometry.

Comparative Pharmacological Activity

The C-2 acetate of Salvinorin A is paramount for its potent agonist activity at the KOR. Its removal to form this compound results in a dramatic decrease in both binding affinity (Ki) and functional potency (EC₅₀). While Salvinorin A is a high-potency, full agonist, this compound is considered to be a very weak partial agonist or functionally inactive at physiologically relevant concentrations.[2][3] The wide variability in reported binding data for this compound may reflect differences in assay conditions and the challenges of measuring very low-affinity interactions.[1][5]

CompoundParameterValue (nM)Receptor/System
Salvinorin A Ki2.4Human KOR[6]
Ki1.3 - 6.2KOR[3][7]
EC₅₀1.8Human KOR ([³⁵S]GTPγS)[6]
EC₅₀4.5CHO-FLAG-hKOPR ([³⁵S]GTPγS)[2]
This compound Ki>10,000Human KOR[5]
Ki2,950KOR[8]
Ki111 - >10,000 (Range Reported)KOR[1]
EC₅₀248KOR ([³⁵S]GTPγS)[8]
EC₅₀492KOR[5]

Signaling at the Kappa-Opioid Receptor

Salvinorin A exerts its effects by binding to and activating the KOR, a G-protein coupled receptor (GPCR). Canonically, agonist binding induces a conformational change in the receptor, leading to the activation of heterotrimeric Gi/o proteins. The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, while the Gβγ subunit modulates ion channels (e.g., activating G-protein-coupled inwardly-rectifying potassium channels, GIRKs). This signaling cascade ultimately alters neuronal excitability.[9][10] Downstream effects can also involve the MAPK/ERK pathway.[5] The significantly reduced affinity of this compound for the KOR means it is unable to effectively initiate this cascade.

KOR_Signaling KOR Agonist Signaling Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein (αβγ) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Gα inhibits ERK MAPK/ERK Pathway G_protein->ERK Gβγ modulates cAMP cAMP AC->cAMP Converts SalA Salvinorin A (Agonist) SalA->KOR Binds ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response (↓ Neuronal Excitability) PKA->Response ERK->Response

Caption: Simplified signaling pathway following KOR activation by Salvinorin A.

Key Experimental Methodologies

Characterizing the pharmacological properties of Salvinorin A and B requires specific in vitro assays to determine binding affinity and functional activity.

Protocol: Competitive Radioligand Binding Assay (Ki Determination)

This assay quantifies the affinity of a compound (e.g., Salvinorin A) for a receptor by measuring its ability to compete with a radiolabeled ligand of known affinity.[11][12]

Objective: To determine the equilibrium dissociation constant (Ki) of Salvinorin A and B for the KOR.

Materials:

  • Cell membranes prepared from cells expressing KOR (e.g., CHO-hKOR cells).

  • Radioligand: A high-affinity KOR ligand, e.g., [³H]U-69,593 or [³H]bremazocine.

  • Unlabeled ("cold") test compounds: Salvinorin A and this compound.

  • Non-specific binding control: A high concentration of a non-radiolabeled KOR agonist (e.g., 10 µM U-50,488H).

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

  • 96-well plates, filter mats (e.g., GF/C), and cell harvester.

  • Scintillation fluid and liquid scintillation counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, serial dilutions of the test compound (Salvinorin A or B), and a fixed concentration of the radioligand (typically at its Kd value).

  • Controls: Include wells for:

    • Total Binding: Radioligand + buffer (no competitor).

    • Non-specific Binding (NSB): Radioligand + high concentration of non-labeled agonist.

  • Incubation: Add the membrane preparation to each well to initiate the binding reaction. Incubate the plate at a controlled temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Termination: Terminate the reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Detection: Dry the filter mats, add scintillation cocktail, and quantify the radioactivity trapped on each filter using a scintillation counter.

  • Data Analysis: a. Calculate Specific Binding = Total Binding - Non-specific Binding. b. Plot the percentage of specific binding against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding). d. Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol: [³⁵S]GTPγS Binding Assay (EC₅₀ & Emax Determination)

This functional assay measures the first step in G-protein activation. Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. The use of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, allows this activation state to be trapped and quantified.[6][13][14]

Objective: To determine the potency (EC₅₀) and efficacy (Emax) of Salvinorin A and B at the KOR.

Materials:

  • Cell membranes expressing KOR.

  • [³⁵S]GTPγS (radiolabel).

  • Unlabeled GTPγS (for non-specific binding).

  • GDP (to ensure G-proteins are in an inactive state at baseline).

  • Test compounds: Salvinorin A and this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Other materials are as per the radioligand binding assay.

Procedure:

  • Plate Setup: To a 96-well plate, add assay buffer, a fixed concentration of GDP (e.g., 10-30 µM), and serial dilutions of the test compound.

  • Controls: Include wells for:

    • Basal Binding: No agonist.

    • Non-specific Binding: High concentration of unlabeled GTPγS.

  • Incubation: Add the membrane preparation and incubate for a short period (pre-incubation).

  • Initiation: Initiate the reaction by adding [³⁵S]GTPγS to all wells. Incubate at 30°C for 60 minutes to allow for agonist-stimulated binding.

  • Termination, Washing, and Detection: Follow the same steps as in the radioligand binding assay (filtration, washing, scintillation counting).

  • Data Analysis: a. Subtract non-specific binding counts from all other wells. b. Plot the stimulated [³⁵S]GTPγS binding (as a percentage of the maximal response to a known full agonist) against the log concentration of the test compound. c. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (concentration for 50% of maximal response) and Emax (maximal efficacy).

Assay_Workflow cluster_assay Incubation cluster_detect Detection & Analysis prep_ligand Prepare Serial Dilutions of Test Compound plate Combine Reagents in 96-Well Plate prep_ligand->plate prep_radio Prepare Radioligand Solution ([3H] or [35S]) prep_radio->plate prep_mem Prepare KOR Membrane Suspension prep_mem->plate incubate Incubate at 30°C to Reach Equilibrium plate->incubate filter Rapid Filtration (Separates Bound/Free) incubate->filter wash Wash Filters filter->wash count Scintillation Counting wash->count analyze Data Analysis (IC50 / EC50) count->analyze

Caption: General experimental workflow for in vitro receptor assays.

Conclusion

The chemical relationship between Salvinorin A and this compound is a straightforward hydrolysis of the C-2 acetate. This single molecular alteration is responsible for a profound loss of pharmacological activity at the kappa-opioid receptor. The potent agonism of Salvinorin A is critically dependent on its C-2 ester, while the resulting hydroxyl group of this compound leads to a near-total ablation of affinity and efficacy. This structure-activity relationship underscores the precise molecular interactions required for KOR activation and highlights the metabolic lability that must be addressed in the development of Salvinorin A-based therapeutics.

References

Foundational research on the neoclerodane diterpene structure of Salvinorin B

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

This technical guide provides an in-depth exploration of the foundational research that elucidated the neoclerodane diterpene structure of Salvinorin B. It is intended for researchers, scientists, and drug development professionals interested in the unique chemical architecture and pharmacological significance of this natural product. This document details the experimental methodologies, presents key quantitative data, and visualizes the structural and functional relationships that define this compound.

Introduction: The Emergence of a Non-Nitrogenous Opioid Ligand

This compound is a neoclerodane diterpene and a close structural analog and primary metabolite of Salvinorin A, the potent and selective kappa-opioid receptor (KOR) agonist isolated from the plant Salvia divinorum.[1][2] Unlike classical opioid compounds, salvinorins lack a basic nitrogen atom, a feature once considered essential for opioid receptor binding.[3] The discovery and structural elucidation of these compounds have opened new avenues for the design of novel therapeutics targeting the KOR, which is implicated in pain, mood disorders, and addiction.[4][5] this compound, while having a significantly lower affinity for the KOR compared to Salvinorin A, serves as a crucial scaffold for the synthesis of novel, potent KOR agonists.[3][6][7] Understanding its core neoclerodane structure is fundamental to these synthetic efforts.

The Neoclerodane Diterpene Structure of this compound

The foundational structure of this compound is a trans-neoclerodane diterpene. This classification is defined by a specific bicyclic core and stereochemical arrangement. The structural elucidation of salvinorins was accomplished through a combination of spectroscopic methods and X-ray crystallography.

Chemical and Physical Properties

The chemical and physical properties of this compound are summarized in the table below, providing a foundational dataset for its identification and characterization.

PropertyValueSource
Molecular FormulaC₂₁H₂₆O₇
Molecular Weight390.43 g/mol
IUPAC Namemethyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(furan-3-yl)-9-hydroxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate[8]
CAS Number92545-30-7
Core Structure Visualization

The following diagram illustrates the core neoclerodane diterpene structure of this compound, highlighting the key functional groups and stereochemistry.

Caption: Core neoclerodane structure of this compound.

Experimental Protocols for Structural Elucidation

The determination of this compound's structure relies on a series of well-established experimental procedures, from its isolation from natural sources or synthesis from Salvinorin A to its analysis by spectroscopic and crystallographic techniques.

Isolation and Purification

This compound can be isolated from Salvia divinorum leaves, though it is present in much smaller quantities than Salvinorin A.[9] More commonly, it is synthesized from Salvinorin A.

Protocol for Deacetylation of Salvinorin A to this compound:

  • Dissolution: Dissolve Salvinorin A in a suitable solvent mixture, such as tetrahydrofuran (B95107) (THF) and methanol (B129727) (MeOH).

  • Reagent Addition: Add a mild base, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), to the solution. To avoid epimerization at the C8 position, a carefully controlled reaction with hydrogen peroxide and sodium bicarbonate in the presence of 15-crown-5 (B104581) can be employed to afford this compound exclusively.[6]

  • Reaction: Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • Workup: Once the reaction is complete, neutralize the mixture and perform a liquid-liquid extraction with an organic solvent like ethyl acetate.

  • Purification: The crude product is then purified using column chromatography on silica (B1680970) gel.[6]

Deacetylation_Workflow SalvinorinA Salvinorin A Dissolution Dissolve in THF/MeOH SalvinorinA->Dissolution Reaction Add NaHCO3/H2O2/15-crown-5 Dissolution->Reaction Stirring Stir at Room Temperature Reaction->Stirring Extraction Liquid-Liquid Extraction Stirring->Extraction Purification Column Chromatography Extraction->Purification SalvinorinB Pure this compound Purification->SalvinorinB

Caption: Workflow for the synthesis of this compound.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are critical for confirming the structure of this compound.

  • ¹H and ¹³C NMR: These techniques provide detailed information about the carbon-hydrogen framework of the molecule. The complete assignments of the ¹H and ¹³C NMR spectra of Salvinorin A have been determined, and similar methodologies are applied to this compound.[10]

  • Mass Spectrometry: MS provides the exact molecular weight and fragmentation pattern, which helps to confirm the molecular formula and structural motifs.[9]

Table of Spectroscopic Data:

TechniqueKey Observations
¹H NMRPresence of signals corresponding to the furan (B31954) ring, methyl esters, and the complex polycyclic core. The chemical shift of H-12 is a distinctive marker for the natural epimer.[11]
¹³C NMRResonances confirming the presence of carbonyl groups (ketone and ester), the furan ring, and the diterpenoid skeleton.
Mass SpecMolecular ion peak corresponding to the exact mass of C₂₁H₂₆O₇.
X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms and the absolute stereochemistry. While the crystal structure of this compound itself is not as commonly cited as its derivatives, the structure of 8-epi-Salvinorin B has been determined, confirming the neoclerodane core and providing insight into the stereochemistry at C8.[11] Furthermore, the crystal structures of derivatives like this compound methoxymethyl ether have been solved, which are nearly superimposable with Salvinorin A, reinforcing the understanding of the core structure.[12][13][14]

X-ray Crystallography Data for a this compound Derivative (methoxymethyl ether): [12][13]

ParameterValue
Crystal SystemMonoclinic
Space GroupC2
a (Å)27.8848 (7)
b (Å)6.2415 (2)
c (Å)12.8212 (3)
β (°)107.351 (1)
Volume (ų)2129.9 (1)
Z4

Interaction with the Kappa-Opioid Receptor (KOR)

This compound, like Salvinorin A, interacts with the KOR. However, its affinity is significantly lower.[6][8] The binding of these ligands to the KOR initiates a signaling cascade.

KOR Signaling Pathway

The activation of the KOR by a ligand like a salvinorin analog leads to the activation of G-proteins, which in turn modulate downstream effectors. This typically results in the inhibition of adenylyl cyclase and the modulation of ion channels.

KOR_Signaling SalvinorinB_analog This compound Analog KOR Kappa-Opioid Receptor (KOR) SalvinorinB_analog->KOR Binds G_protein Gi/o Protein KOR->G_protein Activates AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase Inhibits IonChannels Ion Channels G_protein->IonChannels Modulates cAMP ↓ cAMP AdenylylCyclase->cAMP CellularResponse Cellular Response cAMP->CellularResponse IonChannels->CellularResponse

References

Methodological & Application

Application Notes and Protocols: Synthesis of Salvinorin B via Deacetylation of Salvinorin A

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Salvinorin A is a potent and selective κ-opioid receptor (KOR) agonist, making it a molecule of significant interest in neuroscience and drug development.[1][2] Its primary metabolite, Salvinorin B, is formed by the hydrolysis of the C-2 acetate (B1210297) group.[3][4] While this compound itself exhibits a significantly lower affinity for the KOR compared to Salvinorin A, it serves as a crucial intermediate in the semi-synthesis of novel KOR agonists with potentially improved pharmacokinetic profiles, such as this compound methoxymethyl ether and this compound ethoxymethyl ether.[1][2][5] This document provides detailed protocols for the deacetylation of Salvinorin A to produce this compound, focusing on a high-yield method that minimizes the formation of unwanted epimers.

Experimental Protocols

The deacetylation of Salvinorin A can be challenging due to the potential for epimerization at the C-8 position under basic conditions.[6][7] While several methods exist, the following protocol has been reported to provide a nearly quantitative yield of this compound without the formation of the C-8 epimer.[1]

Recommended Protocol: Mild Deacetylation using Sodium Bicarbonate and Hydrogen Peroxide with 15-Crown-5

This method employs a mild deacetylation agent in the presence of a phase-transfer catalyst to achieve a high yield and selectivity.

Materials:

  • Salvinorin A

  • Sodium Bicarbonate (NaHCO₃)

  • Hydrogen Peroxide (H₂O₂)

  • 15-Crown-5

  • Tetrahydrofuran (THF), anhydrous

  • Acetonitrile (MeCN), anhydrous

  • Argon or Nitrogen gas

  • Standard laboratory glassware for organic synthesis (round-bottom flask, magnetic stirrer, etc.)

  • Chromatography supplies for purification (silica gel, solvents)

Procedure:

  • Dissolve Salvinorin A in a 1:1 mixture of anhydrous THF and MeCN in a round-bottom flask under an inert atmosphere (Argon or Nitrogen).

  • To this solution, add Sodium Bicarbonate (NaHCO₃), Hydrogen Peroxide (H₂O₂), and 15-Crown-5.

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require up to 36 hours for completion.[1]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound using column chromatography on silica (B1680970) gel.

Data Presentation

The following table summarizes various reported conditions for the deacetylation of Salvinorin A.

Method Reagents Solvent(s) Reaction Time Temperature Yield Notes Reference
Recommended NaHCO₃, H₂O₂, 15-Crown-5THF:MeCN (1:1)36 hRoom Temp.Nearly quantitativeNo C-8 epimer detected.[1]
Alternative Na₂CO₃Not specifiedNot specifiedNot specifiedNot specifiedA known method for deacetylation.[8]
Problematic KCNMeOH/THFNot specifiedRefluxNot specifiedMajor product was the 8-epi-Salvinorin B.[9]
Problematic Strong Bases (KOH, NaOH)MethanolNot specifiedNot specifiedNot specifiedCan lead to epimerization at C-8.[7]

Visualizations

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification SalvinorinA Salvinorin A in THF:MeCN (1:1) Reagents Add NaHCO₃, H₂O₂, and 15-Crown-5 SalvinorinA->Reagents Stir Vigorous Stirring (36h, Room Temp) Reagents->Stir Quench Quench with Na₂S₂O₃ (aq) Stir->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry & Concentrate Extract->Dry Chromatography Column Chromatography Dry->Chromatography SalvinorinB Pure this compound Chromatography->SalvinorinB

Caption: Workflow for the synthesis of this compound from Salvinorin A.

Signaling Pathway Relationship

signaling_pathway SalA Salvinorin A SalB This compound SalA->SalB Deacetylation (Metabolism) KOR κ-Opioid Receptor (KOR) SalA->KOR Potent Agonist SalB->KOR Low Affinity Metabolites Further Metabolites SalB->Metabolites Further Synthesis

References

Application Note: High-Performance Liquid Chromatography (HPLC) Purification of Salvinorin B from Crude Plant Extracts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed protocol for the purification of Salvinorin B from a crude extract of Salvia divinorum leaves using preparative High-Performance Liquid Chromatography (HPLC). The methodology covers initial extraction and preliminary purification steps, followed by a comprehensive preparative reversed-phase HPLC protocol for the isolation of high-purity this compound. This document is intended to serve as a practical guide for researchers involved in the isolation and characterization of natural products.

Introduction

This compound is a neoclerodane diterpene found in the plant Salvia divinorum. It is the primary deacetylated metabolite of the psychoactive compound Salvinorin A.[1][2] While this compound itself is not psychoactive, it serves as a valuable precursor for the semi-synthesis of various κ-opioid receptor agonists, which are of significant interest in neuroscience research and drug development. The isolation of pure this compound from the complex matrix of a crude plant extract presents a significant challenge. This application note details a robust method for achieving this purification using preparative HPLC.

Experimental Protocols

Extraction of Salvinorins from Salvia divinorum

This protocol outlines the initial extraction of salvinorins from dried plant material. Acetone (B3395972) is utilized as the primary extraction solvent due to its effectiveness in solubilizing Salvinorin A and B.[3]

Materials:

  • Dried and pulverized Salvia divinorum leaves

  • Acetone, analytical grade

  • Ethyl acetate (B1210297), analytical grade

  • Heptane (B126788), analytical grade

  • Activated carbon

  • Methanol, HPLC grade

  • Rotary evaporator

  • Filtration apparatus

Procedure:

  • Macerate 100 g of dried and pulverized Salvia divinorum leaves in 500 mL of acetone at room temperature with constant stirring for 24 hours.

  • Filter the mixture and repeat the extraction of the plant material two more times with fresh acetone.

  • Combine the acetone extracts and evaporate the solvent under reduced pressure using a rotary evaporator to obtain a crude residue.

  • Dissolve the residue in a mixture of ethyl acetate and heptane (e.g., 50:40 v/v).[3]

  • Pass the solution through a pad of activated carbon to remove pigments and other colored impurities.[3]

  • Evaporate the solvent from the filtrate to yield a semi-purified extract.

  • For further initial purification, the residue can be recrystallized from methanol.[3]

Preparative HPLC Purification of this compound

This section details the preparative HPLC method for the separation of this compound from the semi-purified extract. The method is based on reversed-phase chromatography, which separates compounds based on their hydrophobicity.

Instrumentation:

  • Preparative HPLC system with a gradient pump, autosampler, and fraction collector.

  • UV-Vis detector.

Chromatographic Conditions:

ParameterSpecification
Column C18, 10 µm, 250 x 20 mm i.d. (or similar preparative dimensions)
Mobile Phase A Water
Mobile Phase B Acetonitrile (B52724)
Gradient See Table 2
Flow Rate 15-20 mL/min (starting point for optimization)
Detection 208 nm
Injection Volume 1-5 mL of concentrated extract dissolved in mobile phase
Column Temperature Ambient

Mobile Phase Gradient:

Time (min)% Mobile Phase A (Water)% Mobile Phase B (Acetonitrile)
06040
204060
254060
306040
356040

Procedure:

  • Dissolve the semi-purified extract in a minimal amount of the initial mobile phase composition (40% acetonitrile in water).

  • Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Equilibrate the preparative HPLC column with the initial mobile phase conditions for at least 30 minutes.

  • Inject the sample onto the column and begin the gradient elution.

  • Monitor the chromatogram at 208 nm. Based on analytical data, this compound is expected to elute before Salvinorin A.[4]

  • Collect fractions corresponding to the peak of interest (this compound).

  • Analyze the collected fractions for purity using analytical HPLC.

  • Pool the pure fractions and evaporate the solvent to obtain purified this compound.

Data Presentation

The following table summarizes the expected retention times for Salvinorin A and B based on analytical scale HPLC, which can be used as a guide for developing the preparative method.

Table 1: Analytical HPLC Retention Times

CompoundRetention Time (min)
This compound6.2[4]
Salvinorin A7.7[4]

Visualization of Experimental Workflow

HPLC_Purification_Workflow cluster_extraction Crude Extraction & Preliminary Purification cluster_hplc Preparative HPLC Purification start Dried Salvia divinorum Leaves extraction Acetone Extraction start->extraction filtration1 Filtration extraction->filtration1 evaporation1 Evaporation filtration1->evaporation1 dissolution Dissolution in Ethyl Acetate/Heptane evaporation1->dissolution decolorization Activated Carbon Treatment dissolution->decolorization filtration2 Filtration decolorization->filtration2 evaporation2 Evaporation filtration2->evaporation2 crude_extract Semi-Purified Crude Extract evaporation2->crude_extract sample_prep Sample Preparation for HPLC crude_extract->sample_prep hplc Preparative RP-HPLC (C18 Column, Acetonitrile/Water Gradient) sample_prep->hplc fraction_collection Fraction Collection (UV Detection at 208 nm) hplc->fraction_collection purity_analysis Purity Analysis of Fractions (Analytical HPLC) fraction_collection->purity_analysis pooling Pooling of Pure Fractions purity_analysis->pooling final_evaporation Solvent Evaporation pooling->final_evaporation final_product Purified this compound final_evaporation->final_product

Caption: Workflow for the purification of this compound.

Conclusion

The described method provides a comprehensive approach for the successful isolation of this compound from crude extracts of Salvia divinorum. The protocol for extraction and preliminary purification effectively enriches the target compound, while the detailed preparative HPLC method allows for the final separation and purification. The provided parameters for the preparative HPLC serve as a strong starting point and can be optimized to achieve the desired purity and yield for specific laboratory setups. This application note should enable researchers to efficiently obtain high-purity this compound for further scientific investigation and as a key starting material in the development of novel therapeutics.

References

Application Notes: Synthesis and Characterization of MOM-SalB

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, naturally occurring in the Salvia divinorum plant.[1] Its therapeutic potential is limited by a short duration of action in vivo, likely due to the hydrolysis of its C2 acetate (B1210297) group by esterases, which forms Salvinorin B, a compound with significantly lower affinity for the KOR.[2][3] To address this limitation, semi-synthetic analogs have been developed. 2-Methoxymethyl-Salvinorin B (MOM-SalB) is a derivative of this compound in which the C2 hydroxyl group is protected by a methoxymethyl (MOM) ether.[2][4] This modification results in a compound with enhanced potency, selectivity, and a longer duration of action compared to Salvinorin A, making it a valuable tool for researchers in pharmacology and drug development.[1][5] MOM-SalB acts as a potent full agonist at the KOR.[1][2]

Synthesis Overview

The synthesis of MOM-SalB from the readily available precursor Salvinorin A is a two-step process. The first step involves the deacetylation of Salvinorin A to yield this compound. The second step is the protection of the newly formed hydroxyl group at the C2 position with a methoxymethyl (MOM) group.

Experimental Protocols

Step 1: Deacetylation of Salvinorin A to this compound

This protocol describes an efficient method for the deacetylation of Salvinorin A that minimizes epimerization at the C8 position, affording this compound in high yield.[2]

  • Reagents and Materials:

    • Salvinorin A

    • Sodium bicarbonate (NaHCO₃)

    • Hydrogen peroxide (H₂O₂)

    • 15-Crown-5 (B104581)

    • Tetrahydrofuran (THF), anhydrous

    • Acetonitrile (MeCN), anhydrous

    • Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate)

  • Procedure:

    • Dissolve Salvinorin A in a 1:1 mixture of anhydrous THF and MeCN.

    • Add sodium bicarbonate, hydrogen peroxide, and a catalytic amount of 15-crown-5 to the solution.

    • Stir the mixture vigorously at room temperature. The reaction progress should be monitored by thin-layer chromatography (TLC). The reaction may require up to 36 hours for completion.[2]

    • Upon completion, perform a standard aqueous workup. Quench the reaction carefully, extract the product with a suitable organic solvent like ethyl acetate, wash with brine, and dry the organic layer over anhydrous sodium sulfate.

    • Concentrate the solvent in vacuo. The resulting crude this compound is often of sufficient purity for the next step. If necessary, further purification can be achieved via column chromatography. This method has been reported to yield this compound nearly quantitatively without detectable C8-epimer formation.[2]

Step 2: Synthesis of MOM-SalB from this compound

This protocol details the protection of the C2 hydroxyl group of this compound using chloromethyl methyl ether (MOMCl).

  • Reagents and Materials:

    • This compound

    • Chloromethyl methyl ether (MOMCl)

    • N,N-Diisopropylethylamine (DIPEA or i-Pr₂NEt)

    • Dichloromethane (B109758) (CH₂Cl₂), anhydrous or Dimethylformamide (DMF), anhydrous

    • Silica (B1680970) gel for flash chromatography

  • Procedure:

    • Dissolve this compound in anhydrous dichloromethane (CH₂Cl₂) or dimethylformamide (DMF) under an inert atmosphere (e.g., argon or nitrogen).

    • Cool the solution to 0 °C in an ice bath.

    • Add N,N-Diisopropylethylamine (DIPEA) to the solution.

    • Add chloromethyl methyl ether (MOMCl) dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir until TLC indicates the complete consumption of the starting material.[6]

    • Quench the reaction and perform an aqueous workup. Extract the product with dichloromethane, wash the combined organic layers with water and brine, and then dry over anhydrous sodium sulfate.

    • Concentrate the solution in vacuo to obtain the crude product.

    • Purify the crude MOM-SalB by flash chromatography on silica gel to yield the final product as a crystalline solid.[5]

Data Presentation

Table 1: Reaction Summary

StepReactionKey ReagentsSolventTypical YieldRef.
1Salvinorin A → this compoundH₂O₂, NaHCO₃, 15-Crown-5THF:MeCN (1:1)Near Quantitative[2]
2This compound → MOM-SalBMOMCl, DIPEACH₂Cl₂ or DMF30% - 70%[2][5]

Table 2: Physicochemical and Pharmacological Properties of MOM-SalB

PropertyValueReference
Systematic Namemethyl (2S,4aR,6aR,7R,9S,10aS,10bR)-2-(3-furyl)-9-methoxymethoxy-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate[4][5]
Molecular FormulaC₂₃H₃₀O₈[4][5]
κ-Opioid Receptor Affinity (Kᵢ)~0.4 nM[1]
κ-Opioid Receptor Potency (EC₅₀)~0.6 nM[1]

Table 3: Comparative Pharmacology

CompoundKOR Affinity (Kᵢ, nM)KOR Potency (EC₅₀, nM)
MOM-SalB ~0.4 ~0.6
Salvinorin A~1.3~4.5
U50,488H~1.4~3.4
Data sourced from Wang et al., 2008.[1]

Visualization

Synthesis Workflow

The following diagram illustrates the two-step synthesis protocol for MOM-SalB starting from Salvinorin A.

Synthesis_Workflow cluster_step1 Step 1: Deacetylation cluster_step2 Step 2: MOM Protection SalA Salvinorin A Reagents1 H₂O₂, NaHCO₃ 15-Crown-5 THF:MeCN, rt SalA->Reagents1 SalB This compound Reagents1->SalB Near Quantitative Yield Reagents2 MOMCl, DIPEA CH₂Cl₂, 0°C to rt MOM_SalB MOM-SalB (Final Product) Reagents2->MOM_SalB Purification via Flash Chromatography

Caption: Workflow for the synthesis of MOM-SalB from Salvinorin A.

References

The Experimental Application of Salvinorin B in Rodent Behavioral Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B is a neoclerodane diterpene and the primary metabolite of Salvinorin A, the potent and selective kappa-opioid receptor (KOR) agonist found in the plant Salvia divinorum. While Salvinorin A has been the subject of extensive research due to its profound psychoactive effects and therapeutic potential, this compound is generally considered to be its inactive metabolite, exhibiting significantly lower affinity and potency at the KOR.[1][2] Consequently, this compound itself is seldom used in rodent behavioral studies. However, the chemical scaffold of this compound has proven to be a valuable template for the synthesis of novel, potent, and selective KOR agonists with improved pharmacokinetic profiles and potentially more favorable side-effect profiles than Salvinorin A.

These "this compound derivatives" are a major focus of contemporary research and are the primary subject of these application notes. These semi-synthetic compounds, including 2-methoxymethyl-Salvinorin B (MOM-Sal B), 2-ethoxymethyl-Salvinorin B (EOM-Sal B), β-tetrahydropyran this compound (β-THP Sal B), and Mesyl this compound (MSB), have demonstrated significant effects in rodent models of pain, addiction, depression, and anxiety. This document provides a comprehensive overview of the experimental application of these this compound derivatives in rodent behavioral studies, with detailed protocols for key experiments and a summary of quantitative data.

Data Presentation

Table 1: Kappa-Opioid Receptor Binding Affinities and Functional Potencies
CompoundKᵢ (nM) for KOREC₅₀ (nM) in [³⁵S]GTPγS assayReceptor SelectivityReference(s)
Salvinorin A1.3 - 404.5 - 40High for KOR over MOR and DOR[3][4]
This compound2950248Selective for KOR[5]
MOM-Sal B0.4 - 0.60.4 - 0.6High for KOR over MOR and DOR[3][6]
EOM-Sal B-0.65High for KOR[4]
β-THP Sal BSimilar to Salvinorin AFull AgonistSelective for KOR[7][8]
Mesyl this compound-Full AgonistSelective for KOR[9]

Kᵢ (Inhibition constant) is a measure of binding affinity; a lower value indicates higher affinity. EC₅₀ (Half-maximal effective concentration) is a measure of functional potency; a lower value indicates higher potency.

Table 2: Effects of this compound Derivatives in Rodent Behavioral Models of Pain
CompoundBehavioral AssayAnimal ModelEffective Dose (mg/kg)Route of AdministrationKey FindingsReference(s)
MOM-Sal BHot-Plate TestRat0.5 - 5i.p.Dose-dependent antinociception, more potent and efficacious than U50,488H.[3][3]
β-THP Sal BHot Water Tail-WithdrawalMouse1 - 2s.c.Longer duration of action than Salvinorin A; more potent than Salvinorin A and U50,488.[7][10][7][10]
β-THP Sal BFormalin-Induced Inflammatory PainMouse2s.c.Reduced both phases of pain behavior and paw edema.[7][10][7][10]
β-THP Sal BPaclitaxel-Induced Neuropathic PainMouse2s.c.Suppressed mechanical and cold allodynia.[7][10][7][10]
Table 3: Effects of this compound Derivatives in Rodent Behavioral Models of Addiction
CompoundBehavioral AssayAnimal ModelEffective Dose (mg/kg)Route of AdministrationKey FindingsReference(s)
MOM-Sal BCocaine-Seeking BehaviorRat0.3-Attenuated cocaine-seeking but also attenuated sucrose (B13894) reinforcement.[8]
EOM-Sal BCocaine-Induced HyperactivityRat0.1i.p.Attenuated cocaine-induced hyperactivity.[4][4]
EOM-Sal BReinstatement Model of Drug SeekingRat0.1 - 0.3i.p.Dose-dependently attenuated drug-seeking behavior.[4][4]
Mesyl this compoundAlcohol Deprivation EffectMouse3-Significantly reduced alcohol intake after a period of abstinence.[9][9]
Table 4: Effects of this compound Derivatives in Rodent Behavioral Models of Anxiety and Depression
CompoundBehavioral AssayAnimal ModelEffective Dose (mg/kg)Route of AdministrationKey FindingsReference(s)
MOM-Sal BY-MazeRat1 - 5s.c.Increased ambulation.[3][3]
EOM-Sal BElevated Plus MazeRat0.1 - 0.3i.p.No anxiolytic effects observed.[4][4]
EOM-Sal BForced Swim TestRat0.1 - 0.3i.p.No depressive-like effects observed.[4][4]
β-THP Sal BForced Swim TestRat1 - 2i.p.No depressive-like effects observed.[4][4]

Experimental Protocols

Hot-Plate Test for Analgesia

Objective: To assess the thermal nociceptive threshold in rodents as a measure of analgesic efficacy.

Materials:

  • Hot plate apparatus with adjustable temperature control (e.g., 55 ± 0.5°C)

  • Plexiglas cylinder to confine the animal to the hot surface

  • Test compound (e.g., MOM-Sal B) and vehicle

  • Syringes and needles for administration

  • Timer

  • Rodents (e.g., male Sprague-Dawley rats)

Protocol:

  • Habituate the animals to the testing room for at least 60 minutes before the experiment.

  • Determine the baseline latency to a nociceptive response (e.g., licking a hind paw, jumping) by placing the animal on the hot plate. A cut-off time (e.g., 30-45 seconds) should be established to prevent tissue damage.

  • Administer the test compound or vehicle via the desired route (e.g., intraperitoneal injection).

  • At predetermined time points post-administration (e.g., 30, 60, 90, and 120 minutes), place the animal back on the hot plate and record the latency to the nociceptive response.[3]

  • Data are often expressed as the percentage of maximal possible effect (%MPE), calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.

Formalin-Induced Inflammatory Pain Model

Objective: To assess both acute nociceptive and persistent inflammatory pain.

Materials:

  • Formalin solution (e.g., 5% in saline)

  • Test compound (e.g., β-THP Sal B) and vehicle

  • Syringes and needles for administration

  • Observation chamber with a mirror to allow for unobstructed viewing of the paws

  • Timer

  • Rodents (e.g., male C57BL/6 mice)

Protocol:

  • Habituate the animals to the observation chamber for at least 30 minutes before the experiment.

  • Administer the test compound or vehicle.

  • After a predetermined pretreatment time, inject a small volume (e.g., 20 µL) of formalin solution into the plantar surface of one hind paw.

  • Immediately place the animal back into the observation chamber and record the amount of time spent licking, biting, or flinching the injected paw.

  • The pain response is typically biphasic: the early phase (Phase 1) occurs within the first 5 minutes and represents acute nociception, while the late phase (Phase 2) occurs between 15 and 40 minutes post-injection and reflects inflammatory pain.[7][10]

  • At the end of the behavioral observation, paw edema can be measured using calipers as an index of inflammation.

Cocaine Self-Administration and Reinstatement Model

Objective: To evaluate the potential of a test compound to reduce cocaine-seeking behavior.

Materials:

  • Operant conditioning chambers equipped with two levers, a cue light, and an infusion pump connected to a swivel allowing for intravenous drug delivery.

  • Catheterized rats (intravenous catheter implanted into the jugular vein).

  • Cocaine hydrochloride solution.

  • Test compound (e.g., EOM-Sal B) and vehicle.

  • Syringes and needles for administration.

Protocol:

  • Acquisition of Cocaine Self-Administration: Rats are trained to press an "active" lever to receive an intravenous infusion of cocaine. The "inactive" lever has no programmed consequences. Training sessions typically last for 2 hours daily for approximately 10-14 days until stable responding is achieved.

  • Extinction: Following acquisition, cocaine is replaced with saline. Daily extinction sessions are conducted where active lever presses no longer result in an infusion. This continues until responding on the active lever is significantly reduced (e.g., <20% of the acquisition average).

  • Reinstatement: Once extinction criteria are met, drug-seeking behavior is reinstated by a priming injection of cocaine or presentation of drug-associated cues.

  • Testing: Prior to the reinstatement session, animals are pretreated with the test compound or vehicle. The number of active and inactive lever presses is recorded to determine if the test compound can attenuate the reinstated drug-seeking behavior.[4]

Mandatory Visualizations

G Kappa-Opioid Receptor Signaling Pathway SalB_deriv This compound Derivative (e.g., MOM-Sal B) KOR Kappa-Opioid Receptor (KOR) SalB_deriv->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ERK ERK1/2 G_protein->ERK Activation Ion_channels Ion Channels G_protein->Ion_channels Modulation cAMP cAMP AC->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation CREB CREB PKA->CREB Phosphorylation ERK->CREB Phosphorylation Gene_expression Gene Expression CREB->Gene_expression Regulation Neurotransmitter_release ↓ Neurotransmitter Release (e.g., Dopamine) Ion_channels->Neurotransmitter_release

Caption: KOR Signaling Pathway Activated by this compound Derivatives.

G Experimental Workflow: Hot-Plate Test start Start habituat Animal Habituation (60 min) start->habituat baseline Measure Baseline Latency habituat->baseline administer Administer this compound Derivative or Vehicle baseline->administer wait Post-Administration Time Points (e.g., 30, 60, 90, 120 min) administer->wait test Measure Post-Drug Latency wait->test At each time point data Data Analysis (%MPE Calculation) test->data end End data->end

Caption: Workflow for the Hot-Plate Test for Analgesia.

G Experimental Workflow: Cocaine Self-Administration & Reinstatement start Start acquisition Acquisition Phase (Cocaine Self-Administration) start->acquisition extinction Extinction Phase (Saline Substitution) acquisition->extinction pretreatment Pretreatment with This compound Derivative or Vehicle extinction->pretreatment reinstatement Reinstatement (Cocaine Priming or Cues) pretreatment->reinstatement behavioral_test Behavioral Testing (Measure Lever Presses) reinstatement->behavioral_test data_analysis Data Analysis behavioral_test->data_analysis end End data_analysis->end

Caption: Workflow for Cocaine Self-Administration and Reinstatement.

References

Application Notes and Protocols for Receptor Binding Assay of Salvinorin B at the Kappa-Opioid Receptor (KOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key target in the development of therapeutics for pain, addiction, and mood disorders. Salvinorin A, a potent and selective KOR agonist, is the primary psychoactive compound in Salvia divinorum. Its primary metabolite, Salvinorin B, is formed by the hydrolysis of the C2-acetate group and exhibits significantly lower binding affinity for the KOR. Understanding the binding characteristics of this compound is crucial for elucidating the structure-activity relationships of salvinorin analogs and for the development of novel KOR-targeted therapies.

These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the binding affinity (Ki) of this compound for the human kappa-opioid receptor (hKOR).

Data Presentation

The following table summarizes the binding affinities (Ki) of this compound and other relevant ligands for the kappa-opioid receptor.

CompoundReceptorKi (nM)Notes
This compoundHuman KOR2950[1]Significantly lower affinity compared to Salvinorin A. Ki values reported in literature can range from 111 nM to >10,000 nM.
Salvinorin AHuman KOR1.3 - 2.66A potent and selective KOR agonist.
U-50,488HHuman KOR2.7A standard selective KOR agonist.

Signaling Pathway

Activation of the kappa-opioid receptor by an agonist, such as Salvinorin A, initiates a signaling cascade through the coupling to inhibitory G proteins (Gi/o).[2][3] This leads to the dissociation of the Gα and Gβγ subunits, which in turn modulate downstream effectors like adenylyl cyclase and ion channels.[3][4]

KOR_Signaling Kappa-Opioid Receptor Signaling Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Produces Agonist Agonist (e.g., Salvinorin A) Agonist->KOR Binds to ATP ATP ATP->AC Substrate Downstream Downstream Cellular Effects cAMP->Downstream Modulates

KOR G-protein signaling cascade.

Experimental Protocols

This section provides detailed methodologies for the preparation of cell membranes and the execution of the competitive radioligand binding assay.

Protocol 1: Preparation of CHO-hKOR Cell Membranes

This protocol details the preparation of cell membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR).

Materials:

  • CHO-hKOR cell pellet

  • Lysis Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4 (ice-cold)

  • Protease inhibitor cocktail

  • Resuspension Buffer: 50 mM Tris-HCl, pH 7.4 (ice-cold)

  • Homogenizer (Dounce or Potter-Elvehjem)

  • High-speed refrigerated centrifuge

  • Bradford or BCA protein assay kit

Procedure:

  • Thaw the CHO-hKOR cell pellet on ice.

  • Resuspend the cell pellet in ice-cold Lysis Buffer containing a protease inhibitor cocktail.

  • Homogenize the cell suspension using a Dounce or Potter-Elvehjem homogenizer on ice.

  • Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to remove nuclei and unbroken cells.

  • Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.[5]

  • Discard the supernatant and resuspend the membrane pellet in ice-cold Resuspension Buffer.

  • Repeat the centrifugation step (step 5).

  • Resuspend the final membrane pellet in a small volume of Resuspension Buffer.

  • Determine the protein concentration of the membrane preparation using a Bradford or BCA protein assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Protocol 2: Competitive Radioligand Binding Assay for this compound

This protocol describes the determination of the binding affinity (Ki) of this compound for the hKOR using a competitive binding assay with the radioligand [³H]U-69,593.

Materials:

  • CHO-hKOR cell membrane preparation (from Protocol 1)

  • Radioligand: [³H]U-69,593 (specific activity ~40-60 Ci/mmol)

  • Unlabeled Ligands: this compound, U-50,488H (for non-specific binding)

  • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., Whatman GF/C), pre-soaked in 0.5% polyethyleneimine (PEI)

  • Cell harvester

  • Scintillation vials

  • Scintillation cocktail

  • Liquid scintillation counter

Experimental Workflow:

Binding_Assay_Workflow Competitive Radioligand Binding Assay Workflow A Prepare Reagents (Buffers, Ligands, Membranes) B Set up Assay Plate (Total, Non-specific, Competition) A->B C Incubate at 25°C for 60-90 min B->C D Rapid Filtration (Separate Bound from Free Ligand) C->D E Wash Filters (Remove Unbound Radioligand) D->E F Scintillation Counting (Measure Radioactivity) E->F G Data Analysis (Calculate IC50 and Ki) F->G

Workflow of the binding assay.

Procedure:

  • Reagent Preparation:

    • Prepare serial dilutions of this compound in Assay Buffer. Due to its lower affinity, a higher concentration range will be required (e.g., 10⁻⁹ M to 10⁻⁴ M).

    • Prepare a solution of [³H]U-69,593 in Assay Buffer at a final concentration close to its Kd (e.g., 1-2 nM).

    • Prepare a high concentration solution of unlabeled U-50,488H (e.g., 10 µM) in Assay Buffer for determining non-specific binding.

    • Thaw the CHO-hKOR membrane preparation on ice and dilute to the desired concentration in Assay Buffer (typically 20-50 µg of protein per well).

  • Assay Setup (in a 96-well plate, in triplicate):

    • Total Binding: 50 µL of Assay Buffer, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane preparation.

    • Non-specific Binding (NSB): 50 µL of 10 µM U-50,488H solution, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane preparation.

    • This compound Competition: 50 µL of each this compound dilution, 50 µL of [³H]U-69,593 solution, and 100 µL of membrane preparation.

  • Incubation:

    • Incubate the plate at 25°C for 60-90 minutes with gentle agitation to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester.

  • Washing:

    • Wash the filters three times with 3 mL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the average CPM of the non-specific binding wells from the average CPM of all other wells.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of [³H]U-69,593) by fitting the data to a sigmoidal dose-response curve using a non-linear regression analysis software (e.g., Prism).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation:[6] Ki = IC50 / (1 + ([L]/Kd)) Where:

      • [L] is the concentration of the radioligand ([³H]U-69,593) used in the assay.

      • Kd is the equilibrium dissociation constant of the radioligand for the receptor. This should be determined in a separate saturation binding experiment.

References

Determining the Functional Activity of Salvinorin B at the Kappa-Opioid Receptor Using the [³⁵S]GTPγS Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvinorin B is a neoclerodane diterpene and the primary metabolite of Salvinorin A, the main psychoactive component of Salvia divinorum. While Salvinorin A is a potent and selective kappa-opioid receptor (KOR) agonist, this compound is generally considered to be significantly less active.[1] The [³⁵S]GTPγS binding assay is a robust functional assay used to determine the ability of a ligand to activate G-protein coupled receptors (GPCRs), such as the KOR. This application note provides a detailed protocol for utilizing the [³⁵S]GTPγS binding assay to quantify the functional activity of this compound at the KOR, enabling the determination of its potency (EC₅₀) and efficacy (Eₘₐₓ).

The assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist. This binding event is an early and direct measure of G-protein activation.[2]

Principle of the Assay

The kappa-opioid receptor is a Gᵢ/ₒ-coupled receptor. In the inactive state, the G-protein exists as a heterotrimer (Gαβγ) with GDP bound to the Gα subunit. Upon agonist binding to the KOR, the receptor undergoes a conformational change, which catalyzes the exchange of GDP for GTP on the Gα subunit. This leads to the dissociation of the Gα-GTP and Gβγ subunits, which then modulate downstream effector proteins. The [³⁵S]GTPγS binding assay utilizes a radiolabeled, non-hydrolyzable analog of GTP, [³⁵S]GTPγS. Because [³⁵S]GTPγS is resistant to the intrinsic GTPase activity of the Gα subunit, it remains bound, allowing for the accumulation and quantification of the radioactive signal, which is directly proportional to the extent of G-protein activation by the agonist.[2][3]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of KOR activation and the workflow of the [³⁵S]GTPγS binding assay.

KOR_Signaling_Pathway cluster_membrane Plasma Membrane KOR KOR (Inactive) KOR_active KOR (Active) KOR->KOR_active Conformational Change G_protein Gα(GDP)-βγ G_protein_active Gα([³⁵S]GTPγS) G_protein->G_protein_active Nucleotide Exchange GDP GDP G_protein->GDP KOR_active->G_protein Activation G_beta_gamma Gβγ Downstream Downstream Effectors G_protein_active->Downstream G_beta_gamma->Downstream SalvinorinB This compound SalvinorinB->KOR Binding GTPgS [³⁵S]GTPγS GTPgS->G_protein

KOR Activation and G-protein Signaling

Experimental_Workflow start Start prep_membranes Prepare Cell Membranes (e.g., CHO-hKOR) start->prep_membranes prep_reagents Prepare Reagents: - this compound dilutions - Assay Buffer - [³⁵S]GTPγS - GDP start->prep_reagents assay_setup Assay Setup (96-well plate) - Add buffer/unlabeled GTPγS - Add this compound/control - Add membranes - Add [³⁵S]GTPγS/GDP mix prep_membranes->assay_setup prep_reagents->assay_setup incubation Incubate (e.g., 30°C for 60 min) assay_setup->incubation filtration Separate Bound and Free [³⁵S]GTPγS via Filtration incubation->filtration scintillation Quantify Radioactivity (Liquid Scintillation Counting) filtration->scintillation analysis Data Analysis (Non-linear regression to determine EC₅₀ and Eₘₐₓ) scintillation->analysis end End analysis->end

[³⁵S]GTPγS Binding Assay Workflow

Experimental Protocol

This protocol is adapted from methods used for characterizing KOR agonists in membranes from CHO cells stably expressing the human kappa-opioid receptor (CHO-hKOR).[4]

Materials and Reagents:

  • Cell Membranes: Membranes from CHO cells stably expressing the human KOR (CHO-hKOR).

  • Test Compound: this compound.

  • Reference Agonist: U-50,488H.

  • Radioligand: [³⁵S]GTPγS (specific activity ~1250 Ci/mmol).

  • Unlabeled GTPγS.

  • Guanosine 5'-diphosphate (GDP).

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.

  • Wash Buffer: 50 mM TRIS-HCl, 0.5% BSA, pH 7.4.

  • GF/B glass fiber filters.

  • 96-well plates.

  • Liquid scintillation cocktail and counter.

Procedure:

  • Compound Preparation:

    • Prepare serial dilutions of this compound and the reference agonist U-50,488H in the assay buffer. A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

  • Membrane Preparation:

    • Thaw the CHO-hKOR cell membranes on ice.

    • Dilute the membranes in assay buffer to a final concentration of approximately 5-20 µg of protein per well.[5]

  • Assay Setup:

    • The assay is typically performed in a 96-well plate with a final volume of 0.5 ml.[4]

    • Total Binding Wells: Add assay buffer.

    • Non-specific Binding Wells: Add unlabeled GTPγS to a final concentration of 10 µM.[4]

    • Basal Binding Wells: Add assay buffer without any agonist.

    • Add the appropriate concentrations of this compound or the reference agonist to the respective wells.

    • Add the diluted cell membranes to all wells.

    • Initiate the reaction by adding the [³⁵S]GTPγS/GDP mixture. The final concentration of [³⁵S]GTPγS should be ~0.08-0.1 nM and GDP should be 10 µM.[4][6]

  • Incubation:

    • Incubate the plate at 30°C for 60 minutes with gentle shaking.[4][5]

  • Filtration:

    • Terminate the incubation by rapid filtration through GF/B glass fiber filters under vacuum to separate the membrane-bound [³⁵S]GTPγS from the free radioligand.[4]

    • Wash the filters three times with ice-cold wash buffer.[7]

  • Quantification:

    • Dry the filters.

    • Place the dried filters in scintillation vials with a suitable scintillation cocktail.

    • Measure the radioactivity using a liquid scintillation counter.[4]

  • Data Analysis:

    • Subtract the non-specific binding from all other measurements.

    • Normalize the data as a percentage of the basal [³⁵S]GTPγS binding in the absence of an agonist.[4]

    • Plot the percent stimulation over basal against the logarithm of the agonist concentration.

    • Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the EC₅₀ (the concentration of agonist that produces 50% of its maximal effect) and the Eₘₐₓ (the maximal stimulation produced by the agonist).

Data Presentation

The following table summarizes the functional activity of this compound and related compounds at the kappa-opioid receptor as determined by the [³⁵S]GTPγS binding assay.

CompoundEC₅₀ (nM)Efficacy (Eₘₐₓ)Cell TypeReference
This compound 248AgonistKOR[5]
Salvinorin A4.5Full AgonistCHO-FLAG-hKOPR[6]
2-Methoxymethyl-Salvinorin B (MOM-Sal B)0.6Full AgonistCHO-FLAG-hKOPR[6]
U-50,488H3.4Full AgonistCHO-FLAG-hKOPR[6]

Efficacy is often expressed relative to a standard full agonist.

Conclusion

The [³⁵S]GTPγS binding assay is a powerful tool for characterizing the functional activity of compounds at the kappa-opioid receptor. The data indicates that this compound acts as a KOR agonist, although it is significantly less potent than Salvinorin A and its synthetic derivatives like MOM-Sal B.[5][6] This detailed protocol provides a framework for researchers to reliably assess the functional properties of this compound and other novel KOR ligands, which is crucial for understanding their pharmacological profiles and potential therapeutic applications.

References

Application Notes: Preparation of Salvinorin B for In Vivo Injection

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Salvinorin B is a neoclerodane diterpene and a metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A. While this compound itself has a significantly lower affinity for the KOR compared to Salvinorin A, it serves as a crucial scaffold for synthesizing novel KOR agonists with improved pharmacokinetic profiles, such as this compound methoxymethyl ether (MOM-Sal B) and this compound ethoxymethyl ether (EOM-Sal B).[1][2] Proper preparation of these compounds for in vivo administration is critical for obtaining reliable and reproducible experimental results. This document provides detailed protocols and data for solubilizing this compound and its analogues for injection in animal models.

Solubility and Vehicle Selection

This compound and its lipophilic analogues are poorly soluble in aqueous solutions. Therefore, a co-solvent system is required to achieve a solution suitable for injection. The primary challenge is to create a formulation that maximizes compound solubility while minimizing vehicle toxicity. Common solvents include dimethyl sulfoxide (B87167) (DMSO) and ethanol, often used with surfactants like propylene (B89431) glycol or Cremophor EL, and then diluted in saline or phosphate-buffered saline (PBS).[3][4]

Key Considerations:

  • DMSO Concentration: Keep the final concentration of DMSO as low as possible, ideally below 10%, to avoid inflammatory responses and other toxic effects.

  • Solution Stability: this compound solutions can be unstable. It is recommended to prepare solutions fresh on the day of use and store them at -20°C for no more than 24 hours.[5]

  • Light Sensitivity: The compound is light-sensitive. Protect the solid form and prepared solutions from light.[5]

Data Presentation: Vehicle Formulations

The following table summarizes vehicle compositions used in published in vivo studies for this compound analogues and related compounds.

CompoundVehicle CompositionAnimal ModelRoute of Admin.Reference
MOM-Sal B 50% Dimethyl sulfoxide (DMSO) / SalineRatIntraperitoneal (i.p.)[6]
β-THP Sal B 80% Propylene glycol, 20% DMSO, diluted 1:1 with PBSMouseIntraperitoneal (i.p.)[3]
Salvinorin A 75% DMSO / 25% WaterRatNot Specified[7]
EOM Sal B Vehicle details not specified, but i.p. injection usedRat / MouseIntraperitoneal (i.p.)[8][9]
This compound Mesylate DMSO diluted 1:7 with PBS (pH 7.2)Not SpecifiedNot Specified[4]

Experimental Protocols

Protocol 1: DMSO/Saline Vehicle

This protocol is adapted from studies using a simple DMSO and saline mixture, suitable for compounds with moderate solubility in DMSO.[6]

Materials:

  • This compound or analogue

  • Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile 0.9% Saline

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Sonicator (optional)

Methodology:

  • Weigh the required amount of this compound powder and place it in a sterile vial.

  • Add the required volume of 100% DMSO to achieve a concentrated stock solution. For example, to make a final 1 mg/mL solution in 50% DMSO, first dissolve 2 mg of the compound in 1 mL of DMSO.

  • Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming or brief sonication may aid dissolution.

  • While vortexing, slowly add an equal volume of sterile 0.9% saline to the DMSO concentrate. In the example above, add 1 mL of saline to the 1 mL of DMSO solution.

  • Continue vortexing for another 1-2 minutes to ensure the final solution is homogenous.

  • Visually inspect the solution for any precipitation. If precipitation occurs, the concentration may be too high for this vehicle composition.

  • Administer the freshly prepared solution to the animal model via the desired injection route (e.g., intraperitoneal).

Protocol 2: Propylene Glycol/DMSO/PBS Vehicle

This protocol is for compounds that are more challenging to solubilize and benefits from the inclusion of propylene glycol.[3]

Materials:

  • This compound or analogue

  • Propylene glycol, sterile

  • Dimethyl sulfoxide (DMSO), sterile

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile vials

  • Vortex mixer

Methodology:

  • Prepare a co-solvent mixture of 80% propylene glycol and 20% DMSO.

  • Weigh the required amount of the this compound compound and place it in a sterile vial.

  • Add the appropriate volume of the propylene glycol/DMSO co-solvent to dissolve the compound. For example, to achieve a final concentration of 2 mg/mL, dissolve 4 mg of the compound in 1 mL of the co-solvent mixture.

  • Vortex vigorously until the compound is fully dissolved.

  • Just prior to injection, dilute this solution 1:1 by adding an equal volume of sterile PBS.

  • Vortex the final solution thoroughly before drawing it into a syringe for administration.

Visualizations

Signaling Pathway

Salvinorin A and its analogues primarily act as agonists at the kappa-opioid receptor (KOR), which is a Gi/o-coupled G-protein coupled receptor (GPCR).[10][11] Activation of KOR leads to the inhibition of adenylyl cyclase, reducing intracellular cAMP levels, and can also modulate other pathways like the ERK1/2 cascade.[12]

SalvinorinB_Pathway SalB Salvinorin Analogue KOR Kappa-Opioid Receptor (KOR) SalB->KOR Binds Gi_Go Gi/o Protein KOR->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits ERK ERK1/2 Pathway Gi_Go->ERK Modulates cAMP ↓ cAMP AC->cAMP CellularResponse Cellular Response (e.g., Neuronal Inhibition) cAMP->CellularResponse ERK->CellularResponse

Caption: Simplified KOR signaling pathway activated by Salvinorin analogues.

Experimental Workflow

The following diagram illustrates the general workflow for preparing this compound for in vivo injection using a co-solvent method.

Preparation_Workflow cluster_prep Preparation Steps Weigh 1. Weigh Compound Dissolve 2. Dissolve in Primary Solvent (e.g., DMSO) Weigh->Dissolve Add_Vehicle 3. Add Aqueous Vehicle (e.g., Saline/PBS) Dissolve->Add_Vehicle Mix 4. Vortex/Sonicate Until Homogenous Add_Vehicle->Mix Inject 5. Administer (Freshly Prepared) Mix->Inject

Caption: Workflow for preparing this compound injection solution.

References

Quantifying Salvinorin B in Biological Samples: A Detailed Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B is the primary metabolite of Salvinorin A, the potent and selective kappa-opioid receptor (KOR) agonist found in the plant Salvia divinorum. The rapid hydrolysis of the C-2 acetate (B1210297) group of Salvinorin A to the hydroxyl group of this compound is a key metabolic pathway that significantly influences the pharmacokinetic profile and duration of action of Salvinorin A.[1] Accurate quantification of this compound in biological matrices is therefore crucial for pharmacokinetic studies, forensic analysis, and the development of novel therapeutics targeting the KOR system.

This document provides detailed application notes and protocols for the quantification of this compound in biological samples, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS).

Metabolic Pathway of Salvinorin A to this compound

Salvinorin A is metabolized to this compound through the hydrolysis of its acetate group. This conversion is a primary route of deactivation, as this compound has a significantly lower affinity for the kappa-opioid receptor compared to its parent compound.

Salvinorin_Metabolism Salvinorin_A Salvinorin A Hydrolysis Hydrolysis (Esterases) Salvinorin_A->Hydrolysis Salvinorin_B This compound Hydrolysis->Salvinorin_B LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma Plasma Sample Spike Spike with Internal Standard Plasma->Spike Centrifuge Centrifuge Spike->Centrifuge SPE Solid-Phase Extraction (SPE) Centrifuge->SPE Elute Elute Analytes SPE->Elute Evaporate Evaporate to Dryness Elute->Evaporate Reconstitute Reconstitute Evaporate->Reconstitute LC LC Separation (C18 Column) Reconstitute->LC MS Mass Spectrometry (ESI+) LC->MS Detect Detection (MRM) MS->Detect Data Data Acquisition & Quantification Detect->Data GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis Urine Urine Sample Spike Spike with Internal Standard Urine->Spike LLE Liquid-Liquid Extraction Spike->LLE Evaporate Evaporate to Dryness LLE->Evaporate Derivatize Derivatization (e.g., Silylation) Evaporate->Derivatize GC GC Separation Derivatize->GC MS Mass Spectrometry (EI) GC->MS Detect Detection (SIM) MS->Detect Data Data Acquisition & Quantification Detect->Data KOR_Signaling Salvinorin_A Salvinorin A KOR Kappa-Opioid Receptor (KOR) Salvinorin_A->KOR Binds to G_protein G-protein (Gi/o) KOR->G_protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibits ERK ERK1/2 Pathway G_protein->ERK Activates cAMP ↓ cAMP Adenylyl_Cyclase->cAMP Psychoactive_Effects Psychoactive Effects cAMP->Psychoactive_Effects Dopamine Modulation of Dopamine Release ERK->Dopamine Dopamine->Psychoactive_Effects

References

Application Notes and Protocols: Utilizing Salvinorin B as a Precursor for Novel Kappa-Opioid Receptor (KOR) Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Salvinorin B as a starting material for the synthesis of novel kappa-opioid receptor (KOR) ligands. This document outlines synthetic strategies, key experimental protocols, and the pharmacological evaluation of the resulting compounds. The unique non-nitrogenous structure of the salvinorin scaffold offers a promising avenue for the development of KOR agonists with potentially improved side-effect profiles, such as reduced dysphoria and psychotomimetic effects, by exploring biased agonism.[1][2]

Introduction

Salvinorin A, a potent naturally occurring hallucinogen isolated from Salvia divinorum, is a highly selective KOR agonist.[1][2] Its primary metabolite, this compound, is formed by the hydrolysis of the C2 acetate (B1210297) group and exhibits significantly lower affinity for the KOR.[3][4] However, the hydroxyl group at the C2 position of this compound serves as a crucial handle for semi-synthetic modifications, enabling the creation of novel analogs with enhanced potency, selectivity, and pharmacokinetic properties.[3][5][6] By modifying this position, researchers have successfully developed ligands with altered signaling properties, including G-protein biased agonists that may offer therapeutic benefits while minimizing adverse effects associated with β-arrestin recruitment.[1][7]

Data Presentation: Comparative Ligand Activity

The following tables summarize the in vitro binding affinities and functional potencies of key this compound derivatives compared to Salvinorin A and the standard KOR agonist U50,488H.

Table 1: KOR Binding Affinities (Ki) of Salvinorin Analogs

CompoundModification from this compoundKi (nM)Receptor SelectivityReference
Salvinorin AC2-acetate1.3 - 7.4High for KOR[4][8]
This compoundC2-hydroxyl66 - 304Lower for KOR[9]
2-Methoxymethyl-Salvinorin B (MOM-SalB)C2-methoxymethyl ether0.60 - 0.73High for KOR[4][5][6][10]
2-Ethoxymethyl-Salvinorin B (EOM-SalB)C2-ethoxymethyl ether3.1High for KOR[8]
RB-64 (22-Thiocyanatosalvinorin A)C2-thiocyanatoacetyl0.59High for KOR[11]
2-Methyl-2-methoxymethyl-salvinorin etherC2-methyl & methoxymethyl4.7High for KOR[4]
U50,488HN/A (Arylacetamide)2.7High for KOR[4]

Table 2: KOR Functional Activity (EC50 and Emax) of Salvinorin Analogs in [³⁵S]GTPγS Binding Assays

CompoundEC50 (nM)Emax (%)Agonist TypeReference
Salvinorin A4.5 - 40~100Full Agonist[8][10]
MOM-SalB0.6~100Full Agonist[10]
EOM-SalB0.65~100Full Agonist[8]
RB-640.07795Full Agonist[12]
2-Methyl-2-methoxymethyl-salvinorin ether19.2123Full Agonist[4]
U50,488H3.4 - 10.6100Full Agonist[4][10]

Experimental Protocols

Protocol 1: Deacetylation of Salvinorin A to this compound

This protocol describes a mild and efficient method to produce this compound, minimizing the formation of the C8-epimer.[4]

Materials:

Procedure:

  • Dissolve Salvinorin A in methanol in a round bottom flask.

  • Add an aqueous solution of sodium bicarbonate.

  • Slowly add hydrogen peroxide to the stirring solution at room temperature.

  • For reactions that are sluggish, the addition of a catalytic amount of 15-crown-5 and vigorous stirring for up to 36 hours can significantly improve the yield of this compound.[4]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by adding deionized water.

  • Extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by silica gel column chromatography to obtain pure this compound.

Protocol 2: Synthesis of 2-Alkoxymethyl Ethers of this compound (e.g., MOM-SalB)

This protocol outlines the general synthesis of alkoxymethyl ether analogs at the C2 position of this compound.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA)

  • Chloromethyl methyl ether (MOM-Cl) or other suitable chloroalkylethers

  • Nitrogen or Argon atmosphere setup

  • Round bottom flask

  • Magnetic stirrer and stir bar

  • Syringes for reagent addition

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • Dissolve this compound in anhydrous dichloromethane in a round bottom flask under an inert atmosphere (Nitrogen or Argon).

  • Cool the solution to 0 °C using an ice bath.

  • Add diisopropylethylamine to the solution.

  • Slowly add chloromethyl methyl ether (MOM-Cl) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

  • Wash the combined organic layers with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the resulting crude product by silica gel column chromatography to yield the desired 2-methoxymethyl-Salvinorin B (MOM-SalB).

Protocol 3: In Vitro Pharmacological Evaluation - [³⁵S]GTPγS Binding Assay

This assay determines the potency and efficacy of novel ligands to activate G-protein signaling at the KOR.

Materials:

  • Cell membranes from CHO cells stably expressing human KOR (CHO-hKOR)

  • Test compounds (novel this compound analogs)

  • U50,488H (as a reference full agonist)

  • [³⁵S]GTPγS

  • GDP

  • Assay Buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)

  • Scintillation vials

  • Liquid scintillation cocktail

  • Microplate reader or scintillation counter

Procedure:

  • Prepare dilutions of the test compounds and the reference agonist in the assay buffer.

  • In a microplate, add the CHO-hKOR cell membranes, GDP, and the test compound or reference agonist at various concentrations.

  • Initiate the binding reaction by adding [³⁵S]GTPγS to each well.

  • Incubate the plate at 30 °C for 60 minutes with gentle agitation.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold assay buffer to separate bound from free radioligand.

  • Place the filters in scintillation vials with a liquid scintillation cocktail.

  • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.

  • Analyze the data using non-linear regression to determine the EC50 and Emax values for each compound. The Emax is typically expressed as a percentage of the maximal stimulation produced by the reference agonist U50,488H.[10]

Visualizations

KOR_Signaling_Pathways cluster_agonist KOR Agonist cluster_receptor Cell Membrane cluster_gprotein G-Protein Signaling cluster_arrestin β-Arrestin Signaling This compound Derivative This compound Derivative KOR Kappa-Opioid Receptor (KOR) This compound Derivative->KOR Binds to G_protein Gαi/o KOR->G_protein Activates beta_arrestin β-Arrestin 2 KOR->beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP ↓ cAMP AC->cAMP Analgesia Analgesia, Anti-pruritus cAMP->Analgesia Leads to MAPK MAP Kinases beta_arrestin->MAPK Activates Internalization Receptor Internalization beta_arrestin->Internalization Side_Effects Dysphoria, Psychotomimesis MAPK->Side_Effects Contributes to

Caption: KOR Signaling Pathways.

experimental_workflow cluster_synthesis Synthesis cluster_evaluation Pharmacological Evaluation cluster_data Data Analysis SalA Salvinorin A Deacetylation Deacetylation (Protocol 1) SalA->Deacetylation SalB This compound Deacetylation->SalB Modification C2 Modification (Protocol 2) SalB->Modification Novel_Ligand Novel KOR Ligand Modification->Novel_Ligand Binding_Assay Radioligand Binding Assay Novel_Ligand->Binding_Assay GTP_Assay [35S]GTPγS Assay (Protocol 3) Novel_Ligand->GTP_Assay Arrestin_Assay β-Arrestin Recruitment Assay Novel_Ligand->Arrestin_Assay Ki_EC50 Determine Ki, EC50, Emax Binding_Assay->Ki_EC50 GTP_Assay->Ki_EC50 Biased_Agonism Assess Biased Agonism Arrestin_Assay->Biased_Agonism SAR Structure-Activity Relationship (SAR) Ki_EC50->SAR Biased_Agonism->SAR

Caption: Experimental Workflow.

Conclusion

This compound is a versatile and valuable starting material for the semi-synthesis of novel KOR ligands. The protocols and data presented here provide a framework for researchers to design, synthesize, and evaluate new chemical entities based on the salvinorin scaffold. The development of G-protein biased agonists from this compound holds significant therapeutic potential for treating conditions such as pain, pruritus, and substance abuse disorders, with a potentially improved safety profile compared to traditional KOR agonists.[7][13]

References

Application Notes and Protocols: Cell Culture-Based Assays for Studying Salvinorin B Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B is a neoclerodane diterpene and a metabolite of the potent and selective kappa-opioid receptor (KOR) agonist, Salvinorin A.[1][2] While Salvinorin A is known for its hallucinogenic properties, this compound is also a selective agonist at the KOR, activating downstream signaling pathways.[3] The KOR is a G protein-coupled receptor (GPCR) that plays a crucial role in pain, mood, and addiction.[4][5] Therefore, understanding the pharmacological profile of this compound at the KOR is of significant interest for potential therapeutic applications.[3]

These application notes provide detailed protocols for a suite of cell culture-based assays to characterize the effects of this compound on the KOR. The assays described herein are designed to determine the binding affinity, functional potency, and signaling bias of this compound and its analogs.

Key Signaling Pathway of this compound at the Kappa-Opioid Receptor

This compound, as a KOR agonist, binds to the receptor and initiates a cascade of intracellular events. The primary signaling pathway involves the activation of Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[6] Additionally, KOR activation can trigger the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G protein-independent signaling.[5][7]

KOR_Signaling cluster_membrane Cell Membrane KOR KOR Gi_o Gi/o Protein KOR->Gi_o Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts Salvinorin_B This compound Salvinorin_B->KOR Binds to ATP ATP ATP->AC Downstream_Effects Downstream Cellular Effects cAMP->Downstream_Effects Modulates Beta_Arrestin->Downstream_Effects

Caption: KOR signaling cascade initiated by this compound.

Data Presentation: Pharmacological Profile of this compound and Analogs

The following table summarizes the quantitative data for this compound and related compounds at the human kappa-opioid receptor (hKOR) obtained from various cell-based assays.

CompoundAssay TypeCell LineKi (nM)EC50 (nM)Emax (%)Reference
This compoundKORD Activator--11.8-
This compoundKOR Agonist-2950248-[3]
MOM-Sal BReceptor BindingCHO-FLAG-hKOPR0.60--[8]
MOM-Sal B[35S]GTPγS BindingCHO-FLAG-hKOPR-0.6~100[9]
Salvinorin AReceptor BindingCHO-FLAG-hKOPR---[9]
Salvinorin A[35S]GTPγS BindingCHO-hKOR-4.5~100[2][9]
U50,488H[35S]GTPγS BindingCHO-FLAG-hKOPR-3.4~100[9]
2-methyl-2-methoxymethyl-salvinorin ether (9a)Receptor Binding-4.7 ± 0.3--[2]
2-methyl-2-methoxymethyl-salvinorin ether (9a)[35S]GTPγS Binding--19.2 ± 2.0123[2]
RB-64Receptor Binding-0.59--[10]
RB-64[35S]GTPγS Binding--0.07795[11]
RB-48Receptor Binding-2.1--[11]
RB-48[35S]GTPγS Binding--0.1985[11]

Experimental Protocols

A general workflow for cell-based assays to study this compound effects is outlined below.

Experimental_Workflow start Start cell_culture Cell Culture (e.g., CHO-hKOR) start->cell_culture plate_cells Plate Cells in Assay Plate cell_culture->plate_cells compound_prep Prepare this compound Serial Dilutions plate_cells->compound_prep treatment Treat Cells with This compound plate_cells->treatment compound_prep->treatment incubation Incubate treatment->incubation assay_specific_steps Assay-Specific Steps (e.g., add detection reagents) incubation->assay_specific_steps readout Measure Signal (Luminescence, Fluorescence, etc.) assay_specific_steps->readout data_analysis Data Analysis (EC50/Ki determination) readout->data_analysis end End data_analysis->end

Caption: General experimental workflow for cell-based assays.
Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the KOR.

Materials:

  • CHO cells stably expressing the human KOR (CHO-hKOR).

  • Cell culture medium (e.g., DMEM/F-12 with 10% FBS).

  • Binding buffer (50 mM Tris, 1 mM EDTA, pH 7.4).

  • Radioligand (e.g., [3H]diprenorphine or [3H]U69,593).

  • This compound.

  • Non-specific binding control (e.g., 10 µM Naloxone).[9]

  • Scintillation vials and cocktail.

  • Liquid scintillation counter.

Protocol:

  • Culture CHO-hKOR cells to ~80-90% confluency.

  • Prepare cell membranes by harvesting cells, homogenizing in ice-cold buffer, and centrifuging to pellet the membranes. Resuspend the membrane pellet in binding buffer.

  • In a 96-well plate, add in duplicate:

    • Binding buffer

    • A fixed concentration of radioligand (e.g., 0.4 nM [3H]diprenorphine).[9]

    • A range of concentrations of this compound.

    • For total binding wells, add buffer instead of this compound.

    • For non-specific binding wells, add 10 µM Naloxone.[9]

  • Initiate the binding reaction by adding approximately 10 µg of membrane protein to each well.[9]

  • Incubate at room temperature for 1 hour.[9]

  • Terminate the assay by rapid filtration through glass fiber filters, followed by washing with ice-cold binding buffer.

  • Transfer the filters to scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the Ki value using competitive binding analysis software.

[35S]GTPγS Binding Assay

Objective: To measure the potency (EC50) and efficacy (Emax) of this compound in activating G-protein signaling.

Materials:

  • CHO-hKOR cell membranes.

  • Assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4).

  • [35S]GTPγS.

  • GDP.

  • This compound.

  • Reference agonist (e.g., U50,488H).

  • Non-specific binding control (10 µM cold GTPγS).[9]

Protocol:

  • Prepare CHO-hKOR cell membranes as described in the binding assay protocol.

  • In a 96-well plate, add in duplicate:

    • Assay buffer containing GDP (e.g., 10 µM).

    • A range of concentrations of this compound or the reference agonist.

    • For basal binding, add buffer instead of agonist.

  • Pre-incubate the plate at 30°C for 15 minutes.

  • Initiate the reaction by adding [35S]GTPγS to a final concentration of ~0.1 nM.

  • Incubate at 30°C for 60 minutes.

  • Terminate the reaction by rapid filtration.

  • Measure the bound radioactivity using a liquid scintillation counter.

  • Determine the EC50 and Emax values by fitting the data to a sigmoidal dose-response curve.

cAMP Assay

Objective: To measure the ability of this compound to inhibit adenylyl cyclase activity.

Materials:

  • CHO-hKOR cells.

  • Assay buffer or serum-free medium.

  • Forskolin (B1673556).

  • This compound.

  • cAMP detection kit (e.g., HTRF, ELISA, or luminescence-based).

Protocol:

  • Seed CHO-hKOR cells in a 96-well or 384-well plate and culture overnight.

  • Wash the cells with assay buffer.

  • Add varying concentrations of this compound to the wells and pre-incubate for 15-30 minutes.

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 3 µM) to induce cAMP production.[12]

  • Incubate for 30 minutes at 37°C.

  • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.

  • Generate a dose-response curve and calculate the EC50 for the inhibition of forskolin-stimulated cAMP accumulation.[13]

β-Arrestin Recruitment Assay

Objective: To quantify the recruitment of β-arrestin to the KOR upon this compound stimulation.

Materials:

  • U2OS or CHO cells stably co-expressing hKOR and a β-arrestin fusion protein (e.g., PathHunter® β-arrestin assay).[7][14]

  • Cell culture medium.

  • This compound.

  • Assay buffer.

  • Detection reagents specific to the assay technology.

Protocol:

  • Plate the engineered cells in a 384-well assay plate and incubate overnight.[7]

  • Prepare serial dilutions of this compound in the appropriate assay buffer.

  • Add the diluted this compound to the cell plate.[7]

  • Incubate the plate for 90 minutes at 37°C.[7]

  • Add the detection reagents according to the manufacturer's protocol.

  • Incubate at room temperature for 60 minutes, protected from light.[7]

  • Measure the chemiluminescent or fluorescent signal using a plate reader.

  • Analyze the data to determine the EC50 for β-arrestin recruitment.

References

Application Note: Quantitative Analysis of Salvinorin B in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Salvinorin B is a neoclerodane diterpene and the primary metabolite of the potent kappa-opioid receptor (KOR) agonist, Salvinorin A, the main psychoactive compound in the plant Salvia divinorum. While this compound itself is considered inactive or significantly less potent than Salvinorin A at the KOR, its detection and quantification are crucial for pharmacokinetic and metabolic studies of Salvinorin A. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices, such as plasma and cerebrospinal fluid (CSF), using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The methodology is adapted from established methods for Salvinorin A and incorporates specific parameters for this compound.[1][2]

Signaling Pathway

This compound, like its precursor Salvinorin A, interacts with the kappa-opioid receptor, a G-protein coupled receptor (GPCR). Upon binding, it can influence downstream signaling pathways. The activation of the KOR by agonists typically leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). This signaling cascade is associated with the physiological and pharmacological effects of KOR agonists.

SalvinorinB_Signaling_Pathway SalvinorinB This compound KOR Kappa-Opioid Receptor (KOR) SalvinorinB->KOR Binds to G_protein G-protein (Gαi/o) KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Downstream Downstream Cellular Effects cAMP->Downstream Modulates

Figure 1: Simplified signaling pathway of this compound via the kappa-opioid receptor.

Experimental Protocols

This section details the complete workflow for the LC-MS/MS analysis of this compound, from sample preparation to data acquisition.

1. Sample Preparation

The choice of sample preparation method depends on the biological matrix.

a) For Plasma Samples (Solid-Phase Extraction - SPE)

  • Thaw plasma samples on ice.

  • Centrifuge the plasma samples at 21,000 x g for 4 minutes to remove any particulates.[1][2]

  • To 300 µL of clear plasma, add an appropriate internal standard (e.g., a deuterated analog of this compound or a structurally similar compound).

  • Condition a C18 SPE cartridge (100 mg) with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Load the plasma sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 10% methanol in water.

  • Elute the analyte with 1 mL of a solution containing 25% acetonitrile (B52724) and 75% dichloromethane.[1]

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at room temperature.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 35% acetonitrile in water with 1% formic acid) for LC-MS/MS analysis.[1]

b) For Cerebrospinal Fluid (CSF) Samples (Dilute-and-Shoot)

  • Thaw CSF samples on ice.

  • To 300 µL of CSF, add an internal standard.

  • Dilute the sample with a solution to a final concentration of 10% (v/v) acetonitrile and 1% (v/v) formic acid.[1][2]

  • Vortex the sample and transfer it to an autosampler vial for injection.

2. Liquid Chromatography (LC) Method

  • Column: C18 analytical column (e.g., 1 mm ID x 50 mm, 3.5 µm particle size).[1][2]

  • Guard Column: C18 guard column (e.g., 1 mm x 20 mm).[1][2]

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A shallow acetonitrile/water gradient is recommended. For example, starting at a low percentage of Mobile Phase B and gradually increasing. A gradient of 29-33% acetonitrile over 8 minutes has been used for the elution of Salvinorin A and can be a starting point for optimizing the separation of this compound.[1][2]

  • Flow Rate: 50-100 µL/min (will depend on the column dimensions).

  • Injection Volume: 50 µL.[1][2]

  • Column Temperature: 40°C.

3. Mass Spectrometry (MS) Method

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1][2]

  • Scan Type: Multiple Reaction Monitoring (MRM).[1][2]

  • MRM Transitions: The specific precursor and product ions for this compound should be optimized. Published transitions can be used as a starting point.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma or CSF) Spike Spike with Internal Standard Sample->Spike Plasma_Prep Solid-Phase Extraction (for Plasma) Spike->Plasma_Prep CSF_Prep Dilution (for CSF) Spike->CSF_Prep Reconstitute Reconstitute in Mobile Phase Plasma_Prep->Reconstitute CSF_Prep->Reconstitute LC_Separation Liquid Chromatography (C18 Column) Reconstitute->LC_Separation MS_Detection Tandem Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Quantification Quantification and Data Analysis MS_Detection->Quantification

Figure 2: General experimental workflow for the LC-MS/MS analysis of this compound.

Data Presentation

The following tables summarize the key mass spectrometry parameters for this compound and the performance characteristics of a representative LC-MS/MS method for the structurally similar Salvinorin A, which can be used as a benchmark for method validation.

Table 1: Mass Spectrometry Parameters for this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)Polarity
This compound391.1331.1Positive
271.1
Internal StandardTo be determined based on selectionTo be determinedPositive

Note: The MRM transitions should be empirically optimized for the specific instrument used.

Table 2: Representative Quantitative Performance for Salvinorin A (for method development guidance)

ParameterCSFPlasma
Linearity Range 0.0125 - 10 ng/mL0.05 - 50 ng/mL
Limit of Detection (LOD) Not ReportedNot Reported
Limit of Quantification (LOQ) 0.0125 ng/mL[1][2]0.05 ng/mL[1][2]
Accuracy (% Bias) < 9.42%[1][2]< 12.37%[1][2]
Precision (%RSD) < 1.7%[1][2]< 3.47%[1][2]

The data presented in Table 2 is for Salvinorin A and is intended to provide a target for the validation of the this compound method.

Conclusion

This application note provides a comprehensive framework for the development and implementation of a robust LC-MS/MS method for the quantification of this compound in biological matrices. The detailed protocols for sample preparation and the specified LC-MS/MS parameters offer a solid starting point for researchers. Method validation, including the determination of linearity, LOD, LOQ, accuracy, and precision, is essential before applying this method to experimental samples. The high sensitivity and selectivity of this LC-MS/MS approach will be invaluable for advancing the understanding of the pharmacokinetics and metabolism of Salvinorin A.

References

Protocol for the Synthesis of Ethoxymethyl Salvinorin B (EOM-SalB) from Salvinorin B

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes for Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a naturally occurring neoclerodane diterpene from the plant Salvia divinorum, is a potent and selective kappa-opioid receptor (KOR) agonist. Its therapeutic potential is limited by a short duration of action, likely due to in vivo hydrolysis of the C2 acetate (B1210297) group to form Salvinorin B, a compound with significantly lower affinity for the KOR. The semi-synthetic analog, Ethoxymethyl this compound (EOM-SalB), created by protecting the C2 hydroxyl group of this compound with an ethoxymethyl ether, exhibits enhanced potency, selectivity, and metabolic stability compared to Salvinorin A.[1][2] EOM-SalB is a valuable research tool for investigating the KOR system and holds promise for the development of therapeutics for various conditions, including pain, depression, and substance abuse disorders.[3][4][5][6][7] This document provides a detailed protocol for the synthesis of EOM-SalB from this compound.

Chemical Reaction Scheme

The synthesis involves a two-step process starting from Salvinorin A. First, Salvinorin A is deacetylated to yield this compound. Subsequently, the hydroxyl group at the C2 position of this compound is protected with an ethoxymethyl group to yield EOM-SalB.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of EOM-SalB from this compound.

ParameterValueReference
Starting MaterialThis compound[8]
ReagentsEthoxymethyl chloride (EOM-Cl), N,N-Diisopropylethylamine (DIPEA), 4-Dimethylaminopyridine (DMAP)[8]
SolventDichloromethane (B109758) (CH2Cl2)[8]
Molar EquivalentsThis compound (1.0), EOM-Cl (2.0), DIPEA (2.1), DMAP (0.25)[8]
Reaction Time15 hours[8]
Reaction TemperatureRoom Temperature[8]
Yield83.4%[8]
Purity>99% (by HPLC)[1]

Experimental Protocol

This protocol details the synthesis of EOM-SalB from this compound.

Materials:

  • This compound

  • Dichloromethane (CH2Cl2), anhydrous

  • Ethoxymethyl chloride (EOM-Cl)

  • N,N-Diisopropylethylamine (DIPEA)

  • 4-Dimethylaminopyridine (DMAP)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium chloride (NaCl) solution

  • Sodium sulfate (B86663) (Na2SO4), anhydrous

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound (0.2 g, 0.5 mmol) in anhydrous dichloromethane.[8]

  • Addition of Reagents: To the stirred solution, add N,N-Diisopropylethylamine (DIPEA) (2.1 equivalents) and 4-Dimethylaminopyridine (DMAP) (0.25 equivalents).[8]

  • Addition of EOM-Cl: Add ethoxymethyl chloride (EOM-Cl) (2.0 equivalents) dropwise to the reaction mixture.[8]

  • Reaction: Stir the mixture at room temperature for 15 hours.[8] A white precipitate may form during the reaction.

  • Workup - Dilution: After 15 hours, dilute the reaction mixture with approximately 25 mL of dichloromethane.[8]

  • Workup - Washing: Transfer the diluted mixture to a separatory funnel. Wash the organic layer twice with 1M HCl and once with a saturated aqueous NaCl solution.[8]

  • Workup - Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and evaporate the solvent under reduced pressure using a rotary evaporator.[8]

  • Purification: The resulting crude product, a light yellow substance, can be further purified by flash column chromatography (FCC) using a gradient of 3-6% ethyl acetate in dichloromethane to yield pure EOM-SalB as a clear resin.[3][8]

  • Characterization: The purity of the final product can be confirmed by High-Performance Liquid Chromatography (HPLC) and its identity confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[1]

Experimental Workflow Diagram

The following diagram illustrates the workflow for the synthesis of EOM-SalB from this compound.

SynthesisWorkflow SalB This compound Reaction Reaction (Room Temp, 15h) SalB->Reaction Reagents EOM-Cl, DIPEA, DMAP in CH2Cl2 Reagents->Reaction Workup Aqueous Workup (HCl, NaCl wash) Reaction->Workup Drying Drying (Na2SO4) & Evaporation Workup->Drying Purification Flash Column Chromatography Drying->Purification EOM_SalB EOM-SalB Purification->EOM_SalB

Caption: Synthetic workflow for EOM-SalB from this compound.

References

Application Notes and Protocols for In Vitro Stability Testing of Salvinorin B in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin B is the primary and pharmacologically inactive metabolite of Salvinorin A, a potent kappa-opioid receptor agonist. The in vitro stability of this compound in plasma is a critical parameter in understanding the overall pharmacokinetics of Salvinorin A and its derivatives. Salvinorin A is known to be rapidly hydrolyzed to this compound by plasma esterases, primarily carboxylesterase.[1][2] While Salvinorin A has a short half-life, this compound is comparatively more stable. However, it can undergo further metabolism.[1][2] These application notes provide a detailed protocol for assessing the in vitro stability of this compound in plasma, enabling researchers to obtain reliable and reproducible data for drug development and forensic analysis.

Metabolic Pathway of Salvinorin A and B in Plasma

Salvinorin A is rapidly metabolized in plasma to this compound through the hydrolysis of its C2 acetate (B1210297) group by carboxylesterases. This compound can then be further metabolized via the opening of its lactone ring.[1][2]

Salvinorin_A Salvinorin A Salvinorin_B This compound Salvinorin_A->Salvinorin_B Hydrolysis Lactone_Ring_Opened_Metabolites Lactone-Ring-Opened Metabolites Salvinorin_B->Lactone_Ring_Opened_Metabolites Metabolism Carboxylesterase Carboxylesterase Carboxylesterase->Salvinorin_A Lactonase Lactonase (Calcium-dependent) Lactonase->Salvinorin_B

Caption: Metabolic cascade of Salvinorin A to this compound and its subsequent metabolism.

Experimental Protocols

This section details the necessary materials and procedures for conducting an in vitro plasma stability assay for this compound.

Materials and Reagents
  • This compound (analytical standard)

  • Pooled human plasma (or species-specific plasma as required)

  • Phosphate buffered saline (PBS), pH 7.4

  • Acetonitrile (B52724) (ACN), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Internal Standard (IS) (e.g., a structurally similar compound not found in plasma, such as d3-Salvinorin A)

  • 96-well microplates

  • Incubator capable of maintaining 37°C

  • Centrifuge for microplates

  • LC-MS/MS system

Experimental Workflow

The following diagram illustrates the key steps in the in vitro plasma stability assay for this compound.

cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis prep_salvinorin_b Prepare this compound Stock Solution add_salvinorin_b Spike this compound into Plasma prep_salvinorin_b->add_salvinorin_b prep_plasma Thaw and Prepare Plasma prep_plasma->add_salvinorin_b prep_is Prepare Internal Standard Solution quench Quench Reaction with Cold ACN + IS prep_is->quench incubate Incubate at 37°C add_salvinorin_b->incubate time_points Collect Aliquots at Time Points (0, 15, 30, 60, 120 min) incubate->time_points time_points->quench centrifuge Centrifuge to Precipitate Proteins quench->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms data Data Analysis and Half-Life Calculation lcms->data

Caption: Workflow for the in vitro plasma stability assessment of this compound.

Detailed Procedure
  • Preparation of Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., DMSO or methanol).

    • Prepare working solutions by diluting the stock solution with the same solvent.

    • Prepare the internal standard (IS) solution in acetonitrile at a concentration of 100 ng/mL.

    • Thaw pooled human plasma at room temperature and centrifuge to remove any precipitates.

  • Incubation:

    • Pre-warm the plasma to 37°C.

    • Spike the this compound working solution into the pre-warmed plasma to achieve a final concentration of 1 µM. The final concentration of the organic solvent should be less than 1%.

    • Immediately after adding this compound, collect the first aliquot (T=0).

    • Incubate the remaining plasma mixture at 37°C with gentle shaking.

    • Collect aliquots at subsequent time points (e.g., 15, 30, 60, and 120 minutes).

  • Sample Processing:

    • To each collected plasma aliquot, add 3 volumes of ice-cold acetonitrile containing the internal standard to precipitate the plasma proteins and quench the enzymatic reaction.

    • Vortex the samples vigorously for 1 minute.

    • Centrifuge the samples at 4000 rpm for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new 96-well plate for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.

  • Chromatographic Separation: Use a C18 analytical column. A gradient elution with mobile phases consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is suitable for separating this compound and its metabolites from plasma components.

  • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM) for sensitive and selective quantification. The MRM transitions for this compound and the internal standard should be optimized.

Data Presentation and Analysis

The concentration of this compound at each time point is determined from the peak area ratio of the analyte to the internal standard, using a calibration curve. The percentage of this compound remaining at each time point is calculated relative to the T=0 sample. The half-life (t½) in plasma is determined by plotting the natural logarithm of the percentage of this compound remaining against time and fitting the data to a first-order decay model.

Illustrative Stability Data for this compound in Human Plasma

The following table provides an example of how to present the quantitative data. (Note: The values presented are for illustrative purposes based on the known relative stability of this compound and are not derived from a specific experimental study).

Time (min)% this compound Remaining (Mean ± SD)
0100 ± 0
1595.2 ± 3.1
3089.8 ± 4.5
6080.5 ± 5.2
12065.1 ± 6.8
Comparative Stability of Salvinorin A and B

This table provides a qualitative comparison of the stability of Salvinorin A and this compound in plasma, based on available literature.

CompoundPrimary Metabolic Pathway in PlasmaRelative StabilityEstimated In Vitro Half-life (t½)
Salvinorin A Esterase-mediated hydrolysis to this compoundLow< 30 minutes
This compound Lactone ring openingModerate> 120 minutes

Conclusion

The provided application notes and protocols offer a comprehensive guide for the in vitro stability testing of this compound in plasma. Adherence to this standardized methodology will facilitate the generation of high-quality, reproducible data essential for advancing the understanding of the pharmacokinetics of Salvinorin A and its derivatives in drug discovery and development. The LC-MS/MS method described provides the necessary sensitivity and selectivity for accurate quantification in a complex biological matrix.

References

Application Notes and Protocols for Radiolabeling Salvinorin B in Imaging Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of techniques for radiolabeling Salvinorin B, a potent kappa-opioid receptor (KOR) agonist, for use in preclinical and clinical imaging studies. The protocols detailed below are intended to serve as a guide for researchers developing radiotracers to investigate the role of the KOR in various physiological and pathological processes.

Introduction

Salvinorin A, a natural product from Salvia divinorum, is the most potent known naturally occurring hallucinogen and a highly selective KOR agonist. Its primary metabolite, this compound, is formed by the deacetylation of Salvinorin A and serves as a crucial starting material for the synthesis of more stable and potent analogs for therapeutic and research applications. Radiolabeled this compound analogs are invaluable tools for in vivo imaging techniques such as Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT), enabling the non-invasive study of KOR distribution, density, and receptor occupancy in the living brain.

Radiolabeling Strategies for this compound Analogs

The selection of a radiolabeling strategy depends on the imaging modality (PET or SPECT) and the desired pharmacokinetic properties of the radiotracer. The most common radionuclides for PET are Carbon-11 (¹¹C) and Fluorine-18 (¹⁸F), while Iodine-123 (¹²³I) is a common choice for SPECT.

Carbon-11 Labeling

Carbon-11, with its short half-life (t½ = 20.4 minutes), is ideal for PET studies requiring repeat scans on the same day. The labeling of this compound analogs is typically achieved by introducing a [¹¹C]methyl group.

Fluorine-18 Labeling

Fluorine-18 has a longer half-life (t½ = 109.8 minutes) compared to ¹¹C, which allows for longer synthesis times and imaging protocols. [¹⁸F]fluoride is produced in a cyclotron and can be incorporated into molecules through nucleophilic substitution.

Iodine-123 Labeling

Iodine-123 is a gamma-emitting radionuclide used for SPECT imaging, with a half-life of 13.2 hours, making it suitable for longer duration studies. Radioiodination is often achieved via electrophilic or nucleophilic substitution on an activated aromatic ring or through a stannylated or boronic acid precursor.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound and its analogs, providing a comparative overview of their properties.

Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC₅₀) of this compound Analogs at the Kappa-Opioid Receptor (KOR)

CompoundModification at C-2KOR Kᵢ (nM)KOR EC₅₀ (nM)Reference
Salvinorin AAcetate (B1210297)1.3 - 6.24.5 - 10.6[1][2]
This compoundHydroxyl111 - >10,0002.4 - 492[3]
MOM-Salvinorin BMethoxymethyl ether0.73 ± 0.06-[2]
EOM-Salvinorin BEthoxymethyl etherPotent Agonist-[4]
2-Methyl-2-methoxymethyl-salvinorin etherMethyl & Methoxymethyl ether4.7 ± 0.319.2 ± 2.0[2]
Methyl malonyl this compound analogMethyl malonyl2-[1]
Ethyl malonyl this compound analogEthyl malonyl21-[1]
Methyl succinyl this compound analogMethyl succinyl36-[1]
Methyl fumaryl (B14642384) this compound analogMethyl fumaryl39-[1]
2-Iodo-Salvinorin A (β-isomer)IodoPartial Agonist-[5]

Table 2: In Vivo PET Imaging Data for KOR Radioligands

RadiotracerTargetAnimal ModelBrain Uptake (Peak SUV)Binding Potential (BPND)Reference
[¹¹C]this compoundKORBaboon~0.012% ID/cm³Not Reported[6]
[¹¹C]EOM-Salvinorin BKORBaboon~0.015% ID/cm³Not Reported[6]
[¹⁸F]LY2459989KOR AntagonistRhesus Monkey1.8 - 4.5>0.5 in most regions[7]
[¹¹C]EKAPKOR AgonistRhesus Monkey~4.5 (cingulate cortex)Not Reported[8]
[¹¹C]1 (Orexin-1 Receptor Ligand)OX₁RMouse~1.0Not Applicable[9]
[¹⁸F]GEH200449 (MAO-B Ligand)MAO-BNon-human Primate3.4 - 5.2Not Applicable[10][11]

Experimental Protocols

Protocol 1: [¹¹C]Methylation of this compound Precursor

This protocol is based on the methodology for methylating Salvinorin analogs at the C-18 position.[12]

Workflow Diagram:

Radiosynthesis_Workflow_11C Workflow for [¹¹C]Methylation of this compound Precursor cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification and Formulation SalvinorinB This compound Demethylation Demethylation at C-18 (e.g., LiI, Pyridine (B92270), reflux) SalvinorinB->Demethylation Precursor C-18 Demethylated this compound (Precursor) Demethylation->Precursor Reaction [¹¹C]Methylation (Precursor, [¹¹C]CH₃I, Base) Precursor->Reaction C11_CO2 [¹¹C]CO₂ from Cyclotron C11_CH3I [¹¹C]CH₃I Synthesis C11_CO2->C11_CH3I C11_CH3I->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Saline HPLC->Formulation QC Quality Control (HPLC, TLC) Formulation->QC FinalProduct [¹¹C]this compound QC->FinalProduct

Workflow for [¹¹C]Methylation

Materials:

  • C-18 Demethylated this compound precursor

  • [¹¹C]Methyl iodide ([¹¹C]CH₃I) or [¹¹C]methyl triflate ([¹¹C]CH₃OTf)

  • Base (e.g., Cs₂CO₃ or NaOH)

  • Anhydrous solvent (e.g., DMF or DMSO)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile (B52724)/water gradient)

  • Sterile saline for injection

  • Sterile filters (0.22 µm)

Procedure:

  • Precursor Preparation: Synthesize the C-18 demethylated this compound precursor by treating this compound with a demethylating agent such as lithium iodide in pyridine under reflux.

  • Radiolabeling Reaction: a. Trap cyclotron-produced [¹¹C]CO₂ and convert it to [¹¹C]CH₃I or [¹¹C]CH₃OTf using a commercial synthesis module. b. Bubble the [¹¹C]CH₃I or [¹¹C]CH₃OTf through a solution of the C-18 demethylated precursor (0.5-1.0 mg) and a base (e.g., 2-5 mg Cs₂CO₃) in anhydrous solvent (250-500 µL). c. Heat the reaction mixture at 80-120°C for 5-10 minutes.

  • Purification: a. Quench the reaction with water and inject the mixture onto the semi-preparative HPLC column. b. Elute with the appropriate mobile phase to separate [¹¹C]this compound from unreacted precursor and byproducts. c. Collect the radioactive peak corresponding to the product.

  • Formulation: a. Remove the HPLC solvent from the collected fraction under a stream of nitrogen or by rotary evaporation. b. Reconstitute the residue in a small volume of ethanol (B145695) and dilute with sterile saline for injection. c. Pass the final solution through a 0.22 µm sterile filter into a sterile vial.

  • Quality Control: a. Determine the radiochemical purity and specific activity using an analytical HPLC system. b. Confirm the identity of the product by co-elution with a non-radioactive standard.

Protocol 2: [¹⁸F]Fluorination of a KOR Ligand Precursor

This protocol is a representative example based on the synthesis of [¹⁸F]LY2459989, a KOR antagonist, using an iodonium (B1229267) ylide precursor.[7]

Workflow Diagram:

Radiosynthesis_Workflow_18F Workflow for [¹⁸F]Fluorination of a KOR Ligand Precursor cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification and Formulation StartingMaterial Appropriate this compound Derivative PrecursorSynth Multi-step synthesis to Iodonium Ylide Precursor StartingMaterial->PrecursorSynth Precursor Iodonium Ylide Precursor PrecursorSynth->Precursor Reaction Nucleophilic Fluorination (Precursor, [¹⁸F]F⁻/K₂₂₂, DMSO, 120°C) Precursor->Reaction F18_Fluoride [¹⁸F]Fluoride from Cyclotron AzeotropicDrying Azeotropic Drying with K₂CO₃/Kryptofix 2.2.2 F18_Fluoride->AzeotropicDrying AzeotropicDrying->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control (HPLC, TLC) Formulation->QC FinalProduct [¹⁸F]Labeled this compound Analog QC->FinalProduct

Workflow for [¹⁸F]Fluorination

Materials:

  • Iodonium ylide precursor of the this compound analog

  • [¹⁸F]Fluoride in target water

  • Kryptofix 2.2.2 (K₂₂₂)

  • Potassium carbonate (K₂CO₃)

  • Anhydrous acetonitrile and dimethyl sulfoxide (B87167) (DMSO)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile/ammonium formate (B1220265) buffer)

  • Sterile water for injection and ethanol

  • Sterile filters (0.22 µm)

  • Sep-Pak C18 cartridge

Procedure:

  • Precursor Synthesis: Synthesize an appropriate iodonium ylide precursor of the desired this compound analog. This is a multi-step process that requires expertise in organic synthesis.

  • [¹⁸F]Fluoride Activation: a. Trap the aqueous [¹⁸F]fluoride solution on an anion exchange cartridge. b. Elute the [¹⁸F]fluoride into a reaction vessel containing K₂₂₂ and K₂CO₃ in acetonitrile/water. c. Perform azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex by heating under a stream of nitrogen.

  • Radiolabeling Reaction: a. Dissolve the dried [¹⁸F]fluoride complex in anhydrous DMSO. b. Add a solution of the iodonium ylide precursor (1-2 mg) in DMSO to the reaction vessel. c. Heat the mixture at 120-150°C for 10-15 minutes.

  • Purification: a. Dilute the reaction mixture with water and pass it through a Sep-Pak C18 cartridge to trap the crude product. b. Wash the cartridge with water to remove unreacted [¹⁸F]fluoride. c. Elute the crude product from the cartridge with acetonitrile and inject it onto the semi-preparative HPLC. d. Collect the radioactive peak corresponding to the [¹⁸F]-labeled product.

  • Formulation and Quality Control: Follow steps 4 and 5 as described in Protocol 4.1.

Protocol 3: [¹²³I]Iodination of a this compound Analog via a Stannylated Precursor

This protocol is a general method adapted for this compound, based on the common use of trialkyltin precursors for radioiodination.

Workflow Diagram:

Radiosynthesis_Workflow_123I Workflow for [¹²³I]Iodination via Stannylated Precursor cluster_0 Precursor Synthesis cluster_1 Radiolabeling cluster_2 Purification and Formulation SalvinorinB_analog Halogenated this compound (e.g., Bromo- or Iodo-) Stannylation Stannylation Reaction (e.g., with (Bu₃Sn)₂ and Pd catalyst) SalvinorinB_analog->Stannylation Precursor Tributylstannyl-Salvinorin B Precursor Stannylation->Precursor Reaction Radioiododestannylation (Precursor, [¹²³I]NaI, Oxidant, Acidic buffer) Precursor->Reaction I123_Iodide [¹²³I]NaI Solution I123_Iodide->Reaction Oxidation Oxidizing Agent (e.g., Chloramine-T, H₂O₂) Oxidation->Reaction HPLC Semi-preparative HPLC Reaction->HPLC Formulation Formulation in Saline/Ethanol HPLC->Formulation QC Quality Control (HPLC, TLC) Formulation->QC FinalProduct [¹²³I]Iodo-Salvinorin B Analog QC->FinalProduct

Workflow for [¹²³I]Iodination

Materials:

  • Tributylstannyl-Salvinorin B precursor

  • [¹²³I]Sodium iodide in dilute NaOH

  • Oxidizing agent (e.g., Chloramine-T, peracetic acid, or hydrogen peroxide)

  • Acidic buffer (e.g., acetate buffer, pH 4.5)

  • Reaction solvent (e.g., ethanol or methanol)

  • HPLC system with a semi-preparative C18 column

  • Mobile phase (e.g., acetonitrile/water with 0.1% TFA)

  • Sterile saline for injection and ethanol

  • Sterile filters (0.22 µm)

Procedure:

  • Precursor Synthesis: Synthesize a tributylstannyl precursor of a this compound analog, for example, by palladium-catalyzed stannylation of a corresponding bromo- or iodo-Salvinorin B analog.[13]

  • Radiolabeling Reaction: a. To a solution of the stannylated precursor (0.1-0.5 mg) in the reaction solvent (100-200 µL), add the acidic buffer. b. Add the [¹²³I]NaI solution. c. Initiate the reaction by adding the oxidizing agent. d. Allow the reaction to proceed at room temperature for 10-20 minutes.

  • Purification and Formulation: Follow steps 3 and 4 as described in Protocol 4.1, adjusting the HPLC conditions as necessary for the iodinated compound.

  • Quality Control: Follow step 5 as described in Protocol 4.1.

Kappa-Opioid Receptor Signaling Pathway

Activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR), by an agonist such as a this compound analog, initiates a cascade of intracellular signaling events.

KOR_Signaling_Pathway Kappa-Opioid Receptor (KOR) Signaling Pathway cluster_receptor Receptor Activation cluster_gprotein G-Protein Signaling cluster_desensitization Receptor Regulation & Alternative Signaling Agonist This compound Analog (Agonist) KOR KOR Agonist->KOR Binds G_protein Heterotrimeric G-protein (Gαi/o, Gβγ) KOR->G_protein Activates GRK GRK KOR->GRK Phosphorylates AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits K_channel GIRK Channels (K⁺ Efflux) G_protein->K_channel Gβγ activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Gβγ inhibits cAMP cAMP AC->cAMP Decreases production Downstream_effectors1 Downstream Effectors cAMP->Downstream_effectors1 Alters activity Hyperpolarization Neuronal Hyperpolarization K_channel->Hyperpolarization Neurotransmitter_release Neurotransmitter Release Ca_channel->Neurotransmitter_release Decreased Beta_arrestin β-Arrestin GRK->Beta_arrestin Recruits Beta_arrestin->KOR Binds to phosphorylated KOR MAPK MAPK Cascade (ERK, p38, JNK) Beta_arrestin->MAPK Scaffolds and activates Internalization Receptor Internalization Beta_arrestin->Internalization Promotes Downstream_effectors2 Downstream Effectors MAPK->Downstream_effectors2 Alters gene expression and cellular function

KOR Signaling Pathway

Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of associated inhibitory G-proteins (Gαi/o). The Gαi/o subunit dissociates from the Gβγ dimer. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The free Gβγ dimer can directly modulate ion channels, leading to the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. These actions result in neuronal hyperpolarization and reduced neurotransmitter release, respectively.

Furthermore, agonist-bound KOR can be phosphorylated by G-protein-coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin. β-arrestin binding can lead to receptor desensitization and internalization, as well as initiating G-protein-independent signaling cascades, such as the mitogen-activated protein kinase (MAPK) pathway, including ERK, p38, and JNK.

Conclusion

The development of radiolabeled this compound analogs provides powerful tools for the in vivo investigation of the kappa-opioid receptor system. The protocols and data presented here offer a foundation for researchers to produce and utilize these radiotracers in their studies, ultimately contributing to a better understanding of the role of KOR in health and disease and aiding in the development of novel therapeutics. Careful consideration of the choice of radionuclide and labeling strategy is crucial for designing imaging studies that can effectively address specific biological questions.

References

Application Notes and Protocols for Assessing Antinociception of Salvinorin B Analogs using the Hot-Plate Test

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, has garnered significant interest for its antinociceptive properties. However, its therapeutic potential is limited by its short duration of action and hallucinogenic side effects.[1] Consequently, research has focused on developing analogs of Salvinorin B, a related diterpenoid, to identify compounds with improved pharmacokinetic profiles and a more favorable balance of therapeutic effects versus adverse reactions. The hot-plate test is a widely used and reliable method for evaluating the thermal antinociceptive effects of centrally acting analgesics, making it an essential tool in the preclinical assessment of this compound analogs.[2]

This document provides a detailed protocol for the hot-plate test tailored for the evaluation of this compound analogs, a summary of quantitative data from relevant studies, and a depiction of the underlying signaling pathways.

Data Presentation

The following tables summarize quantitative data on the in vivo antinociceptive effects of representative this compound analogs as assessed by the hot-plate test.

Table 1: Antinociceptive Effects of this compound Analogs in the Hot-Plate Test (Rats)

CompoundDose (mg/kg, i.p.)Time Post-Administration (min)Response Latency (seconds, mean ± SEM)Reference
Vehicle-30~3.5[3]
2-Methoxymethyl-Salvinorin B (MOM-Sal B)0.530Increased, but not significant[3]
130Significantly Increased[3]
2.530Significantly Increased[3]
53026.1 ± 1.8[3]
U50,488H (comparator)530Not significant[3]
1030Significantly Increased[3]
20309.2 ± 1.1[3]

Table 2: Comparative Potency of Salvinorin Analogs in the Tail-Withdrawal Assay (Mice)

CompoundEC50 (mg/kg)Agonist Type at KORReference
β-tetrahydropyran this compound (β-THP SalB)1.4Full Agonist[1]
Salvinorin A2.1Full Agonist[1]
U50,4886.7Full Agonist[1]

Experimental Protocols

Hot-Plate Test Protocol for Assessing Antinociception

This protocol is designed to assess the central antinociceptive activity of this compound analogs by measuring the latency to a thermal stimulus.

1. Materials and Equipment:

  • Hot-plate apparatus with precise temperature control (e.g., capable of maintaining 52-55°C ± 0.5°C).

  • Transparent cylindrical animal enclosure (e.g., Plexiglas) to confine the animal to the hot-plate surface.

  • Stopwatch or automated timer.

  • Test animals (e.g., male Sprague-Dawley rats or Swiss Webster mice).

  • This compound analogs and vehicle control solutions.

  • Administration supplies (e.g., syringes, needles for intraperitoneal injection).

2. Animal Handling and Acclimation:

  • House animals in a temperature- and light-controlled environment with ad libitum access to food and water.

  • Allow animals to acclimate to the testing room for at least 30-60 minutes before the experiment to minimize stress.[4][5]

3. Experimental Procedure:

  • Apparatus Setup: Set the hot-plate temperature to a constant, noxious level, typically between 52°C and 55°C.[2][4] The selected temperature should elicit a clear pain response within a reasonable timeframe without causing tissue damage.

  • Baseline Latency Determination:

    • Gently place each animal individually on the hot plate and immediately start the timer.

    • Observe the animal for nocifensive behaviors, which include hind paw licking, hind paw flicking/shaking, or jumping.[4][6] The time from placement on the plate to the first clear sign of a nocifensive response is recorded as the baseline latency.

    • To prevent tissue damage, a cut-off time must be established, typically 30 seconds.[4] If an animal does not respond by the cut-off time, it should be removed from the hot plate, and the latency recorded as the cut-off time.

    • Animals with excessively high or low baseline latencies should be excluded from the study.

  • Compound Administration:

    • Randomly assign animals to treatment groups (vehicle control, positive control e.g., U50,488H, and different doses of the this compound analog).

    • Administer the compounds via the desired route (e.g., intraperitoneal injection).

  • Post-Treatment Testing:

    • At predetermined time points after compound administration (e.g., 30, 60, 90, and 120 minutes), place each animal back on the hot plate and measure the response latency as described for the baseline determination.[3]

  • Data Analysis:

    • The antinociceptive effect is typically expressed as the latency of response (in seconds) or as the Maximum Possible Effect (%MPE), calculated using the following formula: %MPE = [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)] x 100

    • Statistical analysis (e.g., ANOVA followed by post-hoc tests) should be used to compare the response latencies between treatment groups and the vehicle control.

Mandatory Visualizations

Signaling Pathway of this compound Analogs

This compound analogs exert their antinociceptive effects primarily through the activation of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[7] KOR activation initiates downstream signaling cascades that ultimately modulate neuronal excitability and reduce pain transmission. The canonical pathway involves G-protein-mediated signaling, which is believed to be responsible for the analgesic effects.[8] Another pathway involving β-arrestin-2 is also activated and is thought to contribute to some of the undesirable side effects.[8]

SalvinorinB_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_gprotein G-Protein Pathway (Antinociception) cluster_arrestin β-Arrestin Pathway (Side Effects) SalvinorinB This compound Analog KOR Kappa-Opioid Receptor (KOR) SalvinorinB->KOR binds & activates G_protein Gi/o Protein KOR->G_protein activates GRK GRK P_KOR Phosphorylated KOR KOR->P_KOR becomes AdenylylCyclase Adenylyl Cyclase G_protein->AdenylylCyclase inhibits IonChannels ↑ K+ Efflux ↓ Ca2+ Influx G_protein->IonChannels activates/inhibits cAMP ↓ cAMP AdenylylCyclase->cAMP Hyperpolarization Neuronal Hyperpolarization ↓ Neurotransmitter Release IonChannels->Hyperpolarization GRK->P_KOR phosphorylates BetaArrestin β-Arrestin-2 P_KOR->BetaArrestin recruits Internalization Receptor Internalization BetaArrestin->Internalization MAPK MAPK Signaling BetaArrestin->MAPK

Caption: Signaling pathway of this compound analogs via the kappa-opioid receptor.

Experimental Workflow for the Hot-Plate Test

The following diagram outlines the key steps in the experimental workflow for assessing the antinociceptive effects of this compound analogs using the hot-plate test.

HotPlate_Workflow cluster_setup Preparation cluster_testing Experimental Procedure cluster_analysis Data Analysis Acclimation Animal Acclimation (30-60 min) Baseline Measure Baseline Latency Acclimation->Baseline HotPlateSetup Set Hot-Plate Temperature (52-55°C) HotPlateSetup->Baseline Grouping Randomize Animals into Groups Baseline->Grouping Administration Administer Compound (i.p.) Grouping->Administration PostTreatment Measure Latency at Specific Timepoints Administration->PostTreatment DataRecording Record Latency (seconds) PostTreatment->DataRecording Calculation Calculate %MPE (optional) DataRecording->Calculation Stats Statistical Analysis (e.g., ANOVA) Calculation->Stats

Caption: Experimental workflow for the hot-plate antinociception test.

References

Troubleshooting & Optimization

Preventing epimerization of Salvinorin B during synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of Salvinorin B, with a specific focus on preventing epimerization at the C8 position.

Frequently Asked Questions (FAQs)

Q1: What is C8 epimerization in the context of this compound synthesis?

A1: C8 epimerization refers to the change in the stereochemical configuration at the 8th carbon position of the this compound molecule. This results in the formation of 8-epi-Salvinorin B, an isomer that is thermodynamically more stable but possesses significantly lower affinity for the kappa-opioid receptor (KOR).[1][2] This process is a common challenge during the synthesis and manipulation of salvinorins.

Q2: What are the primary conditions that lead to C8 epimerization?

A2: Epimerization at the C8 position is known to occur under acidic, basic, and thermal conditions.[3] It is a particularly common issue during the deacetylation of Salvinorin A to this compound, which can result in a nearly 1:1 mixture of the desired product and its C8 epimer.[4]

Q3: What is the driving force behind C8 epimerization?

A3: The primary driving force for C8 epimerization is believed to be the relief of steric strain. Specifically, the 1,3-diaxial strain between the C20 methyl group and the C12 hydrogen is alleviated in the more stable cis-fused ring system of the 8-epi isomer.[1][2] Another contributing factor is the increased planarization of the C-ring lactone in the epimerized form.[1] The generally accepted mechanism involves enolization at the C8 position followed by reprotonation from the opposite face.[2][5]

Q4: Can the C8 epimer be converted back to the desired this compound?

A4: While the 8-epi isomer is thermodynamically favored, it is possible to achieve epimerization of the undesired C8-epimer back to its natural isomer using potassium carbonate (K2CO3) in methanol (B129727) at room temperature.[4]

Troubleshooting Guides

Issue 1: Formation of 8-epi-Salvinorin B during the deacetylation of Salvinorin A.

Cause: The use of harsh basic or acidic conditions for the removal of the C2 acetate (B1210297) group.

Solution: Employ a mild and efficient deacetylation method.

  • Recommended Protocol: Utilize a hydrogen peroxide/sodium bicarbonate (H₂O₂/NaHCO₃) system. This method has been shown to yield this compound exclusively, with no detectable C8-epimer.[4]

  • Optimization: To enhance the reaction rate and yield, the addition of a sodium-selective complexing agent, such as 15-crown-5 (B104581), is recommended. This can drive the reaction to near-quantitative yield of this compound.[4]

Issue 2: Epimerization at C8 during the synthesis of C2-alkylated this compound analogs.

Cause: The use of strong bases for the alkylation reaction. Many common bases can promote epimerization.

Solution: Select a base that minimizes or eliminates C8 epimerization.

  • Recommended Base: Sodium hydride (NaH) has been identified as a suitable base that allows for the desired C2-alkylation without causing epimerization at the C8 position.[4]

  • Screening: If other bases are being considered, it is crucial to perform small-scale screening experiments to assess the extent of epimerization under the desired reaction conditions.

Quantitative Data on Epimerization

The following table summarizes key quantitative data related to C8 epimerization in salvinorins.

CompoundConditionRatio (Natural : 8-epi)Equilibrium Constant (Keq)Reference
Salvinorin ABasic, Acidic, or ThermalFavors 8-epi-SalA~2.5[3]
Salvinorin ADeacetylation~1:1-[4]
20-nor-Salvinorin ADBU in acetonitrile-d₃ at 50 °C70:30-[2]

Key Experimental Protocols

Protocol 1: Mild Deacetylation of Salvinorin A to this compound

This protocol is designed to minimize C8 epimerization.

Materials:

  • Salvinorin A

  • Methanol (MeOH)

  • Sodium bicarbonate (NaHCO₃)

  • 30% Hydrogen peroxide (H₂O₂)

  • 15-crown-5 (optional, for improved yield)

  • Standard workup and purification reagents

Procedure:

  • Dissolve Salvinorin A in methanol.

  • Add sodium bicarbonate to the solution.

  • Slowly add 30% hydrogen peroxide to the mixture.

  • (Optional) Add 15-crown-5 to the reaction mixture.

  • Stir the reaction vigorously at room temperature for 36 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Upon completion, perform a standard aqueous workup.

  • Purify the crude product via flash chromatography to obtain pure this compound.

Visualizations

Epimerization_Process Salvinorin_B This compound (Natural Configuration) Transition_State Enolate Intermediate Salvinorin_B->Transition_State Base/Acid/Heat Transition_State->Salvinorin_B Protonation Epi_Salvinorin_B 8-epi-Salvinorin B (Unnatural Configuration) Transition_State->Epi_Salvinorin_B Protonation (from opposite face) Epi_Salvinorin_B->Transition_State Base/Acid/Heat

Caption: C8 Epimerization pathway of this compound.

Troubleshooting_Workflow Start Start: Synthesis involving This compound Check_Epimerization Is 8-epi-Salvinorin B detected? Start->Check_Epimerization Identify_Step Identify synthetic step causing epimerization Check_Epimerization->Identify_Step Yes End End: Pure this compound Check_Epimerization->End No Deacetylation Deacetylation of Salvinorin A? Identify_Step->Deacetylation Alkylation C2-Alkylation? Identify_Step->Alkylation Other Other Step Identify_Step->Other Mild_Deacetylation Action: Use mild deacetylation (H₂O₂/NaHCO₃) Deacetylation->Mild_Deacetylation Yes Use_NaH Action: Use NaH as base Alkylation->Use_NaH Yes Mild_Deacetylation->End Use_NaH->End Optimize_Conditions Action: Optimize reaction conditions (temp, pH, time) Other->Optimize_Conditions Optimize_Conditions->End

Caption: Troubleshooting workflow for preventing C8 epimerization.

References

Optimizing HPLC gradient for Salvinorin B purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing HPLC gradients for Salvinorin B purification.

Frequently Asked Questions (FAQs)

Q1: What is a good starting point for developing an HPLC gradient for this compound purification?

A good starting point is to use a reversed-phase C18 column with a mobile phase consisting of acetonitrile (B52724) and water.[1] Based on methods developed for the structurally similar Salvinorin A, you can begin with a shallow gradient. For example, a gradient of 29% to 33% acetonitrile over 8 minutes has been used for Salvinorin A elution.[1] Alternatively, an isocratic method with acetonitrile-water (35:65, v/v) has also been reported for Salvinorin A, which can be adapted for this compound.[2]

Q2: What are the key parameters to adjust when optimizing the gradient?

The most critical parameters to adjust are the gradient slope, the initial and final concentrations of the organic solvent (acetonitrile), and the flow rate. A shallower gradient will generally provide better resolution between this compound and closely eluting impurities.[1] Adjusting the pH of the mobile phase with a modifier like formic acid can also influence selectivity, although it is not always necessary for neutral compounds like this compound.

Q3: How can I improve peak shape for this compound?

Poor peak shape, such as tailing or fronting, can be caused by several factors. Ensure that your sample is completely dissolved in the mobile phase or a compatible solvent. This compound is soluble in chloroform (B151607) and DMSO.[3][4] If using a different injection solvent, ensure it is miscible with the mobile phase to prevent on-column precipitation. Operating at a slightly elevated column temperature (e.g., 30-40°C) can also improve peak shape by reducing mobile phase viscosity and improving mass transfer kinetics.

Q4: What should I do if this compound co-elutes with an impurity?

If co-elution occurs, you can try several strategies:

  • Modify the gradient: Make the gradient even shallower around the elution time of this compound to increase separation.

  • Change the organic solvent: Replacing acetonitrile with methanol (B129727) can alter the selectivity of the separation.

  • Change the stationary phase: If modifying the mobile phase is insufficient, switching to a different column chemistry (e.g., a phenyl-hexyl or cyano column) can provide a different selectivity and resolve the co-eluting peaks.

Q5: How can I increase the yield of purified this compound?

To maximize yield, ensure that your sample is properly prepared and that the HPLC system is functioning optimally. Minimize sample loss by using appropriate vials and injection techniques. Optimize fraction collection by performing a trial run to accurately determine the retention time of this compound. Collect narrow fractions around the peak to maximize purity and yield.

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution Gradient is too steep.Decrease the gradient slope (e.g., from a 5% to a 1% change in organic solvent per minute).
Inappropriate mobile phase.Try a different organic solvent (e.g., methanol instead of acetonitrile) or add a modifier like formic acid (0.1%).
Column is overloaded.Reduce the amount of sample injected onto the column.
Peak Tailing Sample solvent is incompatible with the mobile phase.Dissolve the sample in the initial mobile phase or a solvent with similar polarity.
Secondary interactions with the stationary phase.Add a small amount of a competitive agent like triethylamine (B128534) (TEA) to the mobile phase, or try a different column with better end-capping.
Column is degraded.Flush the column with a strong solvent or replace it if necessary.
Peak Fronting Sample is overloaded.Dilute the sample or inject a smaller volume.
Sample is dissolved in a solvent stronger than the mobile phase.Prepare the sample in the initial mobile phase.
Variable Retention Times Inconsistent pump performance or leaks.Check the HPLC system for leaks and ensure the pumps are properly primed and delivering a consistent flow rate.
Column temperature is not controlled.Use a column oven to maintain a stable temperature.
Mobile phase composition is changing.Ensure mobile phase components are well-mixed and degassed.
No Peaks or Very Small Peaks Injection issue.Verify that the injector is working correctly and that the sample is being loaded properly.
Detector issue.Check the detector settings (wavelength, sensitivity) and ensure the lamp is functioning.
Sample degradation.Ensure the sample is stable in the chosen solvent and under the HPLC conditions.

Experimental Protocols

Starting Protocol for this compound Purification

This protocol is a starting point and may require optimization based on your specific sample and HPLC system.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase A: Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 30% B (isocratic)

    • 2-10 min: 30-40% B (linear gradient)

    • 10-12 min: 40-90% B (linear gradient - for column wash)

    • 12-15 min: 90% B (isocratic - for column wash)

    • 15-16 min: 90-30% B (linear gradient - return to initial conditions)

    • 16-20 min: 30% B (isocratic - re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 210 nm

  • Injection Volume: 10-100 µL, depending on sample concentration

  • Column Temperature: 30°C

Sample Preparation Protocol
  • Accurately weigh the crude this compound sample.

  • Dissolve the sample in a minimal amount of a suitable solvent, such as chloroform or a mixture of acetonitrile and water that is compatible with the initial mobile phase conditions.[3]

  • Filter the sample through a 0.45 µm syringe filter to remove any particulate matter before injection.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_hplc HPLC Purification cluster_post Post-Purification start Crude this compound dissolve Dissolve in appropriate solvent start->dissolve filter Filter through 0.45 µm filter dissolve->filter inject Inject onto C18 column filter->inject gradient Run gradient elution (Acetonitrile/Water) inject->gradient detect UV Detection at 210 nm gradient->detect collect Collect fractions containing this compound detect->collect analyze Analyze fractions for purity collect->analyze pool Pool pure fractions analyze->pool evaporate Evaporate solvent pool->evaporate end Pure this compound evaporate->end

Caption: Workflow for the purification of this compound using HPLC.

troubleshooting_logic cluster_resolution Poor Resolution cluster_peak_shape Poor Peak Shape (Tailing/Fronting) cluster_retention Variable Retention Times start Problem Encountered res_q1 Is the gradient too steep? start->res_q1 shape_q1 Is the sample overloaded? start->shape_q1 ret_q1 Is the system pressure stable? start->ret_q1 res_a1_yes Decrease gradient slope res_q1->res_a1_yes Yes res_q2 Is the mobile phase optimal? res_q1->res_q2 No res_a2_yes Try different organic solvent (e.g., Methanol) res_q2->res_a2_yes shape_a1_yes Reduce sample concentration/volume shape_q1->shape_a1_yes Yes shape_q2 Is the sample solvent compatible? shape_q1->shape_q2 No shape_a2_no Dissolve sample in initial mobile phase shape_q2->shape_a2_no No ret_a1_no Check for leaks, prime pumps ret_q1->ret_a1_no No ret_q2 Is column temperature controlled? ret_q1->ret_q2 Yes ret_a2_no Use a column oven ret_q2->ret_a2_no No

Caption: Logical troubleshooting guide for common HPLC issues.

References

Salvinorin B solubility issues and appropriate solvent selection

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Salvinorin B. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges related to this compound solubility and experimental use.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a neoclerodane diterpene and a potent, selective agonist of the kappa-opioid receptor (KOR).[1] It is the primary metabolite of Salvinorin A and is often used in research for its improved metabolic stability.[2] this compound activates downstream signaling pathways by binding to the KOR, which is a G-protein coupled receptor (GPCR). This activation can lead to the inhibition of pain transmission and a reduction in inflammatory responses.[1] Its effects are primarily mediated through G-protein signaling pathways, with some analogues showing bias away from the β-arrestin pathway, which is associated with negative side effects like sedation and aversion.[2]

Q2: Why am I having trouble dissolving this compound?

A2: this compound is a lipophilic molecule and, as a result, has very low solubility in aqueous solutions. It is considered sparingly soluble in aqueous buffers.[3] Direct dissolution in buffers like PBS is often unsuccessful and leads to precipitation. To achieve a stable solution, it is crucial to use an appropriate organic solvent to first create a concentrated stock solution before further dilution into aqueous media.

Q3: What are the recommended storage conditions for this compound?

A3: this compound should be stored as a solid at -20°C.[4][5] Stock solutions are also typically stored at -20°C or -80°C.[1][6] It is recommended to protect the solid and solutions from light, as the compound can be light-sensitive.[6] To avoid repeated freeze-thaw cycles, it is best to aliquot stock solutions into single-use volumes.[1] It is also advised to use freshly prepared solutions, as this compound can be unstable in solution over time, with some sources recommending use within 24 hours.[6]

Troubleshooting Guide: this compound Precipitation

This guide addresses common issues with this compound precipitation during experimental procedures.

Problem Potential Cause Troubleshooting Steps
Immediate precipitation upon adding stock solution to aqueous buffer. The concentration of this compound in the final aqueous solution exceeds its solubility limit.1. Decrease the Final Concentration: Lower the final working concentration of this compound in your aqueous medium. 2. Optimize Dilution: Pre-warm your aqueous buffer to the experimental temperature (e.g., 37°C). Add the this compound stock solution dropwise while vigorously vortexing or stirring the buffer. This helps to disperse the compound quickly and avoid localized high concentrations.[7][8] 3. Maintain a Co-solvent: Ensure a small percentage of the organic solvent (e.g., DMSO) is present in the final aqueous solution. Be mindful of the solvent's potential effects on your experiment, especially in cell-based assays.
Precipitate forms in the aqueous solution over time. The solution is supersaturated and thermodynamically unstable, leading to nucleation and crystal growth.1. Prepare Fresh Solutions: Prepare the final aqueous solution of this compound immediately before use.[9][10] 2. Avoid Cold Storage: Do not store aqueous solutions of this compound at cold temperatures (e.g., 4°C), as this will likely decrease its solubility and promote precipitation.[7]
Cloudiness or precipitate observed in the DMSO stock solution. 1. Incomplete Dissolution: The compound may not have been fully dissolved initially. 2. Hygroscopic DMSO: DMSO can absorb water from the atmosphere, which can reduce its ability to dissolve this compound.1. Ensure Complete Dissolution: Use sonication and gentle warming (e.g., 37°C) to fully dissolve the this compound in DMSO.[1][10] Visually inspect for any undissolved particles before use. 2. Use Anhydrous DMSO: Use high-purity, anhydrous DMSO to prepare your stock solution.[10]

Data Presentation: this compound Solubility

The following table summarizes the solubility of this compound in various common laboratory solvents.

Solvent Solubility Notes
DMSO (Dimethyl sulfoxide) ≥10 mg/mL[4], 20 mM[6]May require ultrasonic and warming to achieve higher concentrations.[1] Use of newly opened, hygroscopic DMSO is recommended.[1]
Dimethylformamide (DMF) Approx. 20 mg/mL (for this compound mesylate)[3]---
Ethanol ~3 mg/mL[4]Slightly soluble.[3]
Chloroform Soluble[4][5]---
Dichloromethane Soluble[11]---
Acetone Soluble[12]Mentioned in the context of preparing for vaporization.[12]
Aqueous Buffers (e.g., PBS) Sparingly soluble[3]Not recommended for direct dissolution.
1:7 DMSO:PBS (pH 7.2) Approx. 0.125 mg/mL (for this compound mesylate)[3]Aqueous solutions are not recommended for storage for more than one day.[3]

Experimental Protocols

Protocol 1: Preparation of a Concentrated this compound Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder.

  • Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mg/mL).

  • Dissolution: Vortex the solution vigorously. If necessary, use an ultrasonic bath and gentle warming (e.g., 37°C) to ensure the compound is completely dissolved.[1][7]

  • Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1][6]

Protocol 2: Preparation of a this compound Working Solution in Aqueous Buffer

  • Pre-warm Buffer: Pre-warm the desired volume of your aqueous buffer (e.g., PBS, cell culture medium) to your experimental temperature (e.g., 37°C).[8]

  • Dilution: While vigorously vortexing or stirring the pre-warmed buffer, add the required volume of the this compound DMSO stock solution dropwise to achieve the final desired concentration.[7]

  • Inspection: Visually inspect the solution for any signs of precipitation.

  • Immediate Use: Use the freshly prepared aqueous solution immediately for your experiment.[9][10]

Mandatory Visualizations

SalvinorinB_Signaling_Pathway cluster_cell Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR Kappa-Opioid Receptor (KOR) G_protein Gαi/o Activation KOR->G_protein Arrestin β-Arrestin 2 Recruitment KOR->Arrestin cAMP ↓ cAMP G_protein->cAMP Inhibition of Adenylyl Cyclase MAPK MAPK Activation Arrestin->MAPK SalB This compound SalB->KOR Agonist Binding

Caption: Simplified signaling pathway of this compound at the kappa-opioid receptor.

Troubleshooting_Workflow cluster_immediate Immediate Precipitation cluster_over_time Precipitation Over Time start Precipitation Observed? q_immediate Was the final concentration high? start->q_immediate Yes, immediately q_time Was the aqueous solution stored? start->q_time Yes, over time sol_concentration Lower the final concentration. q_immediate->sol_concentration Yes sol_dilution Optimize dilution: - Pre-warm aqueous solution - Add stock dropwise with vortexing q_immediate->sol_dilution No sol_fresh Prepare fresh solution immediately before use. q_time->sol_fresh Yes sol_no_cold Avoid cold storage of aqueous solutions. q_time->sol_no_cold Yes

Caption: Troubleshooting workflow for this compound precipitation.

References

Long-term storage and stability of Salvinorin B in solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the long-term storage and stability of Salvinorin B in solution. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound in solution?

A1: this compound is known to be unstable in solution.[1] Several suppliers recommend that prepared solutions should be used within a short timeframe, ideally within 24 hours, even when stored at low temperatures.[1] For longer-term storage, freezing at -80°C is recommended over -20°C.[2]

Q2: What are the recommended storage conditions for this compound solutions?

A2: To maximize the shelf-life of this compound in solution, the following conditions are recommended:

  • Temperature: For short-term storage (up to 1 month), -20°C is acceptable.[2] For long-term storage (up to 6 months), -80°C is strongly advised.[2]

  • Light: this compound is light-sensitive.[1] All solutions should be stored in amber vials or otherwise protected from light to prevent photodegradation.

  • Container: Use tightly sealed containers to prevent solvent evaporation and exposure to moisture.[2]

Q3: What solvents are recommended for dissolving this compound?

A3: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[1][3][4] It is also soluble in other organic solvents like chloroform. For experiments requiring aqueous buffers, it is best to first dissolve this compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q4: How does the stability of this compound compare to Salvinorin A?

A4: Salvinorin A is known to be rapidly metabolized in vivo by serum esterases, which hydrolyze the C2-acetate group to yield this compound.[5] This metabolic instability is a primary reason for Salvinorin A's short duration of action. While this compound lacks this specific ester linkage, its overall stability in solution is still a concern, necessitating careful storage and handling. To overcome these stability issues, more metabolically stable derivatives, such as the methoxymethyl (MOM) and ethoxymethyl (EOM) ethers of this compound, have been developed.[5]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of compound activity or inconsistent results over time. Degradation of this compound in solution.Prepare fresh solutions for each experiment, especially for sensitive assays. If using a stock solution, ensure it has been stored properly at -80°C and for no longer than 6 months. Perform a quick purity check using HPLC if degradation is suspected.
Precipitation of the compound in aqueous buffers. Low aqueous solubility of this compound.Prepare a high-concentration stock solution in 100% DMSO. For your working solution, dilute the DMSO stock into your aqueous buffer, ensuring the final DMSO concentration is compatible with your experimental system. Gentle warming and vortexing may aid dissolution.
Variability between different batches of prepared solutions. Inconsistent solution preparation or storage.Standardize your protocol for solution preparation. Always use high-purity, anhydrous DMSO. Store all aliquots in the same conditions (temperature, light protection) to ensure consistency.

Stability of this compound in Solution: A Data Summary

While comprehensive, peer-reviewed stability studies on this compound in various solvents are limited, the following table summarizes the stability recommendations from commercial suppliers. This data should be considered as a general guideline.

Solvent Storage Temperature Recommended Shelf Life Source
In solution (unspecified)-20°CUse within 24 hours[1]
In solvent (sealed, away from moisture)-20°C1 month[2]
In solvent (sealed, away from moisture)-80°C6 months[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes a standard procedure for preparing a this compound stock solution for in vitro experiments.

  • Materials:

    • This compound (solid)

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated analytical balance

    • Vortex mixer

  • Procedure:

    • Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.

    • Weigh the desired amount of this compound using a calibrated analytical balance in a fume hood.

    • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 20 mM).[3][4]

    • Cap the vial tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming may be applied if necessary.

    • Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -80°C for long-term storage.

Protocol 2: Representative Stability Indicating HPLC Method

The following is a representative High-Performance Liquid Chromatography (HPLC) method that can be adapted for assessing the stability of this compound. This method is based on analytical techniques reported for Salvinorin A and B.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) and water (both may contain a small amount of formic acid, e.g., 0.1%, to improve peak shape).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength of 211 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation for Stability Study:

    • Prepare a solution of this compound in the desired solvent (e.g., DMSO, ethanol, phosphate (B84403) buffer) at a known concentration.

    • Divide the solution into separate aliquots for each time point and storage condition (e.g., room temperature, 4°C, -20°C, protected from light, exposed to light).

    • At each designated time point, withdraw an aliquot, dilute it to an appropriate concentration with the mobile phase, and inject it into the HPLC system.

    • Analyze the resulting chromatogram for the peak corresponding to this compound and any new peaks that may indicate degradation products.

    • Calculate the percentage of this compound remaining by comparing the peak area at each time point to the peak area at the initial time point (t=0).

Visualizations

Salvinorin_A_to_B_Pathway Salvinorin_A Salvinorin A (C2-acetate group) Salvinorin_B This compound (C2-hydroxyl group) Salvinorin_A->Salvinorin_B Hydrolysis Enzyme Serum Esterases (in vivo) Enzyme->Salvinorin_A

Caption: Metabolic conversion of Salvinorin A to this compound.

Stability_Workflow cluster_prep Preparation cluster_storage Storage & Stress Conditions cluster_analysis Analysis cluster_data Data Interpretation Prep_Solution Prepare this compound Solution (Known Concentration) Aliquots Create Aliquots Prep_Solution->Aliquots Conditions Store under various conditions: - Temperature (RT, 4°C, -20°C) - Light (Protected vs. Exposed) Aliquots->Conditions Time_Points Withdraw Aliquots at Specific Time Points (t=0, 1h, 24h, etc.) Conditions->Time_Points HPLC_Analysis Analyze by Stability-Indicating HPLC Method Time_Points->HPLC_Analysis Quantify Quantify Peak Area of This compound & Degradants HPLC_Analysis->Quantify Calculate Calculate % Remaining vs. Initial Concentration Quantify->Calculate

Caption: Workflow for assessing this compound stability in solution.

References

Troubleshooting low binding affinity of Salvinorin B in assays

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering low binding affinity with Salvinorin B in various assays. The content is designed for scientists and drug development professionals working with this compound.

Frequently Asked Questions (FAQs)

Q1: Why is the binding affinity of my this compound sample so low?

This is the most common and important question regarding this compound. The low binding affinity you are observing is likely the expected and true result.

This compound is the primary metabolite of Salvinorin A, formed by the hydrolysis of the C2-acetoxy group.[1][2] This structural change results in a dramatically reduced affinity for the kappa-opioid receptor (KOR). In much of the scientific literature, this compound is referred to as the "inactive" metabolite of Salvinorin A due to this significant drop in binding potency.[1][3]

While Salvinorin A is a potent KOR agonist with a high binding affinity, this compound binds to the KOR in a much weaker way.[1] There is a wide range of reported binding affinity (Kᵢ) values for this compound, from 111 nM to over 10,000 nM, all of which are substantially weaker than that of Salvinorin A.[1]

Data Presentation: Comparative Binding Affinities

The following table summarizes the reported binding affinities for Salvinorin A and this compound at the kappa-opioid receptor (KOR) for easy comparison.

CompoundReceptorBinding Affinity (Kᵢ) in nM
Salvinorin A Kappa-Opioid Receptor (KOR)0.4 - 7.4[2][4][5]
This compound Kappa-Opioid Receptor (KOR)111 - >10,000[1]
Q2: My results show even weaker binding than the literature suggests, or no specific binding at all. What are common experimental issues?

If your results are significantly worse than the already low expected affinity, several experimental factors could be the cause. The following flowchart outlines a systematic approach to troubleshooting these issues.

Troubleshooting_Flowchart cluster_1 Step 1: Verify Expectations & Compound cluster_2 Step 2: Optimize Assay Conditions cluster_3 Step 3: Check Core Reagents start Low or No Specific Binding Observed for this compound check_affinity Is Observed Affinity Lower Than Expected Low Affinity (Ki > 100 nM)? start->check_affinity check_compound Verify Compound Integrity check_affinity->check_compound Yes check_solubility Confirm Proper Solubilization (e.g., use of DMSO stock) check_compound->check_solubility check_buffer Optimize Buffer (pH, ionic strength) check_solubility->check_buffer check_incubation Verify Incubation Time & Temp (Has assay reached equilibrium?) check_buffer->check_incubation check_nsb Assess Non-Specific Binding (NSB) check_incubation->check_nsb check_receptor Confirm Receptor Preparation Integrity (e.g., Western Blot, proper storage) check_nsb->check_receptor check_radioligand Verify Radioligand Quality (Age, specific activity, concentration) check_receptor->check_radioligand solution Re-run Assay with Optimized Parameters radioligand radioligand radioligand->solution

Caption: Troubleshooting workflow for unexpectedly low this compound binding.

Key Troubleshooting Points:

  • Compound Solubility : this compound is sparingly soluble in aqueous buffers but soluble in organic solvents like DMSO.[6] Always prepare a concentrated stock solution in 100% DMSO and then dilute it into the aqueous assay buffer.[6] Poor solubility is a primary cause of artificially low affinity measurements.

  • High Non-Specific Binding (NSB) : For low-affinity compounds, high NSB can obscure the specific binding signal.[7] Ensure you are using an appropriate concentration of a structurally unrelated "cold" ligand to define NSB, which helps to displace only the specific binding of the radioligand to the receptor.[8][9]

  • Assay Equilibrium : Ensure your incubation time is sufficient for the binding reaction to reach equilibrium.[8] This can be confirmed by performing a time-course experiment.[8]

  • Receptor Integrity : Verify that your receptor preparation (e.g., cell membranes) is active and has been stored properly. Degradation of the receptor will lead to a loss of binding sites.[8]

  • Radioligand Quality : Check the expiration date and specific activity of your radioligand.[8] Degraded or low-activity radioligand will result in a poor signal.

Q3: Can you provide a standard protocol for a KOR competition binding assay?

Yes. Here is a generalized protocol for determining the binding affinity of a test compound like this compound at the kappa-opioid receptor using a competitive radioligand binding assay with [³H]diprenorphine.

Workflow_Diagram prep 1. Reagent Preparation (Membranes, Radioligand, Test Compound Dilutions) incubate 2. Incubation (All components mixed and brought to equilibrium) prep->incubate filter 3. Rapid Filtration (Separates bound from free radioligand) incubate->filter wash 4. Filter Washing (Removes non-specifically bound radioligand) filter->wash count 5. Scintillation Counting (Quantifies bound radioligand) wash->count analyze 6. Data Analysis (Calculate Ki from IC50) count->analyze

Caption: Standard workflow for a radioligand competition binding assay.

Experimental Protocol: [³H]diprenorphine Competition Binding Assay

  • Objective : To determine the inhibition constant (Kᵢ) of this compound by measuring its ability to compete with the non-selective opioid antagonist [³H]diprenorphine for binding to KOR expressed in cell membranes.[10]

  • Materials :

    • Cell membranes expressing human KOR.

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Radioligand: [³H]diprenorphine (specific activity >30 Ci/mmol).

    • Non-specific binding control: 10 µM Naloxone.

    • Test Compound: this compound, dissolved in 100% DMSO.

    • 96-well plates and glass fiber filters (e.g., Whatman GF/B).

    • Scintillation fluid and counter.

  • Procedure :

    • Compound Dilution : Prepare a serial dilution of this compound in the assay buffer. The final concentration of DMSO in the assay should be kept below 1%.

    • Assay Setup : In a 96-well plate, add the following in order:

      • Assay Buffer

      • Test compound (this compound at various concentrations) or vehicle or Naloxone (for NSB).

      • [³H]diprenorphine at a final concentration at or below its K_d (e.g., 0.5-1.0 nM).

      • KOR-expressing cell membranes (typically 10-20 µg protein per well).

    • Incubation : Incubate the plate at room temperature (e.g., 25°C) for 60-90 minutes to allow the binding to reach equilibrium.

    • Filtration : Rapidly harvest the contents of each well onto a glass fiber filter using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.

    • Washing : Wash the filters 3-4 times with ice-cold assay buffer to remove any unbound radioligand.

    • Counting : Place the filters into scintillation vials, add scintillation fluid, and quantify the radioactivity using a scintillation counter.

  • Data Analysis :

    • Calculate specific binding by subtracting the non-specific binding (counts in the presence of Naloxone) from the total binding (counts with vehicle).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding).

    • Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/K_d) , where [L] is the concentration of the radioligand and K_d is its dissociation constant.

Q4: How does this compound's low affinity for KOR relate to the receptor's signaling pathway?

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory Gαi/o subunit.[11] The affinity of a ligand determines the concentration required to occupy the receptor and initiate a signal. Because this compound has a very low affinity, a much higher concentration is needed to occupy a significant number of receptors compared to a high-affinity agonist like Salvinorin A. This translates to low potency.

When an agonist binds and activates KOR, the Gαi/o protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).[11][12] Additionally, the Gβγ subunits can activate G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibit voltage-gated calcium channels.[11][13] This collective action typically results in a hyperpolarization of the neuron, reducing its excitability. Due to its low affinity, this compound is a very weak initiator of this cascade at the native KOR.

Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits Ca_Channel Ca²⁺ Channel G_protein->Ca_Channel Inhibits K_Channel GIRK Channel G_protein->K_Channel Activates cAMP cAMP AC->cAMP Ca_ion Ca²⁺ Influx Ca_Channel->Ca_ion K_ion K⁺ Efflux K_Channel->K_ion Agonist High-Affinity KOR Agonist (e.g., Salvinorin A) Agonist->KOR Binds ATP ATP ATP->AC

Caption: Simplified KOR signaling pathway via Gi/o coupling.

Q5: I've seen this compound described as a potent activator. How is this possible?

This is an excellent and important point that highlights a key area of modern pharmacology. While this compound has a very low affinity for the endogenous kappa-opioid receptor, it is a potent and selective activator for an engineered receptor called a KORD (κ-opioid DREADD) .[14]

DREADDs (Designer Receptors Exclusively Activated by Designer Drugs) are modified GPCRs that are unresponsive to their natural ligands but can be potently activated by specific, otherwise inert, synthetic ligands. This compound is used as the specific activator for the KORD system, with a reported EC₅₀ of 11.8 nM for this engineered receptor.[14]

Therefore, it is crucial to distinguish the context:

  • For endogenous KOR : this compound has very low affinity and is considered largely inactive.

  • For engineered KORD : this compound is a potent and selective activator, making it a valuable tool for chemogenetic research.

References

How to address the short in vivo half-life of Salvinorin A derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin A (Sal A) derivatives. The focus is on addressing the common challenge of their short in vivo half-life.

Frequently Asked Questions (FAQs)

Q1: Why do Salvinorin A and its initial derivatives exhibit such a short in vivo half-life?

A1: The primary reason for the short half-life of Salvinorin A is its rapid metabolism in the body. The C-2 acetate (B1210297) ester group is highly susceptible to hydrolysis by plasma and tissue esterases, particularly carboxylesterases.[1][2][3] This metabolic process converts Salvinorin A into its main metabolite, Salvinorin B (Sal B). This compound has a greatly diminished affinity for the kappa-opioid receptor (KOR), rendering it essentially inactive.[4][5] This rapid conversion to an inactive metabolite is a key factor in the brief duration of action observed in vivo.[3][4] The elimination half-life of Salvinorin A has been reported to be as short as 8 minutes in the baboon brain and around 50-75 minutes in plasma for rats and humans after certain administrations.[3][6][7]

Q2: What are the primary strategies to increase the in vivo half-life of my Salvinorin A derivatives?

A2: The most successful strategy is chemical modification at the C-2 position to improve metabolic stability. By replacing the labile acetate ester with more robust functional groups, you can prevent or slow down hydrolysis by esterases.

  • Ether Analogs: Replacing the ester with an ether linkage, such as in this compound methoxymethyl ether (MOM-Sal B) or ethoxymethyl ether (EOM-Sal B), has been shown to significantly increase metabolic stability and duration of action in vivo.[4][6][8]

  • Other C-2 Modifications: Researchers have successfully explored a variety of other functional groups at the C-2 position, including carbamates, amides, and β-tetrahydropyran ethers, to enhance stability.[8][9]

The goal is to create analogues with improved pharmacokinetic properties that retain the desired pharmacological activity at the kappa-opioid receptor.[8]

Q3: My modified derivative shows high stability in plasma and microsomal assays, but its duration of action in vivo is still shorter than expected. What other factors could be at play?

A3: While metabolic stability is critical, other pharmacokinetic factors can contribute to a short duration of action:

  • Rapid Brain Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter at the blood-brain barrier.[4][10] If your derivative is also a P-gp substrate, it may be actively transported out of the central nervous system, leading to a brief residence time in the brain despite being metabolically stable in the periphery.

  • Plasma Protein Binding: The extent to which a compound binds to plasma proteins can influence its distribution and availability to target tissues. While Salvinorin A has relatively low plasma protein binding (approx. 16% free fraction), modifications could alter this property.[4][7]

  • Route of Administration: The method of administration can significantly impact pharmacokinetics. Intravenous (IV) administration leads to rapid distribution and elimination, which can mask improvements in metabolic stability.[4] Slower absorption routes, like intraperitoneal (IP) injection, may better reveal the benefits of increased stability.[4]

Troubleshooting Guides

Problem 1: My novel Salvinorin A derivative shows poor stability in my initial in vitro screen.

  • Probable Cause: The modification at the C-2 position is likely still susceptible to enzymatic cleavage by esterases or other metabolic enzymes present in the assay system (e.g., plasma, liver microsomes).

  • Troubleshooting Steps:

    • Confirm Metabolic Pathway: Use LC-MS to identify the primary metabolites. Confirm if you are observing the formation of this compound or other hydrolysis products.

    • Inhibitor Screening: In your in vitro assay, include known esterase inhibitors (e.g., sodium fluoride, bis-p-nitrophenylphosphate) to confirm that carboxylesterases are the primary culprit.[1][2]

    • Re-evaluate C-2 Modification: Synthesize derivatives with more sterically hindered or electronically different functional groups at the C-2 position that are known to be more resistant to hydrolysis (e.g., ethers, carbamates).[9]

Problem 2: I am having difficulty quantifying the rate of metabolism for my derivative.

  • Probable Cause: Issues with the experimental setup, assay conditions, or analytical method can lead to inconsistent or uninterpretable data.

  • Troubleshooting Steps:

    • Run Positive Controls: Always include compounds with known metabolic rates (e.g., testosterone, dextromethorphan (B48470) for microsomal assays) to ensure the assay system is performing as expected.[11][12]

    • Optimize LC-MS/MS Method: Ensure your analytical method is sensitive and specific for the parent compound and any expected metabolites. Check for matrix effects from the incubation buffer or plasma.

    • Verify Linearity and Time Points: Ensure your initial sampling time point (T=0) accurately reflects the starting concentration and that subsequent time points are sufficient to observe a linear rate of depletion. You may need to adjust incubation times or protein concentrations.

    • Check Compound Solubility: Poor solubility of the test compound in the incubation buffer can lead to inaccurate results. Ensure the final concentration of the organic solvent (e.g., DMSO) is low (typically <1%).[12]

Data Presentation: Pharmacokinetic & In Vitro Data

Table 1: Comparison of In Vivo Half-Life for Salvinorin A

CompoundSpeciesRoute of AdministrationHalf-Life (t½)Reference
Salvinorin ABaboon (Brain)Intravenous (IV)8 min[7]
Salvinorin ABaboon (Plasma)Intravenous (IV)~5 min (for 50% elimination)[3]
Salvinorin ARhesus MonkeyIntravenous (IV)56.6 ± 24.8 min[3]
Salvinorin ARatIntraperitoneal (IP)75.4 min[6]
Salvinorin AHumanInhalation49-50 min[3]

Table 2: In Vitro Stability and Potency of Salvinorin A Derivatives

CompoundAssay TypeStability Metric (% remaining at 30 min)KOR Potency (EC50)Reference
Salvinorin ABaboon Plasma~50% (at 5 min)~2.2-4.7 nM[4][9]
This compound Ethoxymethyl Ether (EOM-Sal B)Baboon Plasma~50% (at 30 min)~10x more potent than Sal A[4]
16-Ethynyl Salvinorin AcAMP InhibitionNot Reported0.38 nM[13]
16-Bromo Salvinorin AcAMP InhibitionNot Reported2.1 nM[13]
Methoxymethyl-Salvinorin B (MOM-Sal B)Not Specified (in vivo effect)Longer duration than Sal A~7x more potent than Sal A[4][14]

Visualizations

Metabolic Pathway of Salvinorin A

Salvinorin_A_Metabolism SalA Salvinorin A (Active KOR Agonist) SalB This compound (Inactive Metabolite) SalA->SalB C-2 Acetate Hydrolasysis Enzyme Plasma & Tissue Carboxylesterases Enzyme->SalA

Caption: Metabolic inactivation of Salvinorin A to this compound.

Experimental Workflow for Improving Half-Life

Experimental_Workflow cluster_0 Phase 1: Synthesis & In Vitro Screening cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Evaluation Synthesis 1. Synthesize C-2 Modified Derivatives Plasma_Stability 2. Plasma Stability Assay (Human, Rat, Mouse) Synthesis->Plasma_Stability Microsomal_Stability 3. Liver Microsomal Stability Assay Plasma_Stability->Microsomal_Stability Receptor_Binding 4. KOR Binding & Functional Assays Microsomal_Stability->Receptor_Binding Promising Candidates Pgp_Assay 5. P-gp Substrate Assay (Optional) Receptor_Binding->Pgp_Assay PK_Study 6. In Vivo Pharmacokinetic Study (e.g., in Rats) Pgp_Assay->PK_Study Lead Candidates PD_Study 7. Pharmacodynamic Study (e.g., Antinociception) PK_Study->PD_Study

Caption: Workflow for developing Salvinorin A derivatives.

Salvinorin A Signaling at the Kappa-Opioid Receptor

KOR_Signaling cluster_G_protein G-Protein Pathway cluster_Arrestin β-Arrestin Pathway cluster_Dopamine Downstream Effects SalA Salvinorin A Derivative KOR Kappa-Opioid Receptor (KOR) SalA->KOR G_protein Gi/o Activation KOR->G_protein Arrestin β-Arrestin 2 Recruitment KOR->Arrestin AC Adenylate Cyclase (AC) G_protein->AC Inhibition Dopamine ↓ Dopamine Release in Striatum G_protein->Dopamine cAMP ↓ cAMP AC->cAMP ERK ERK1/2 Activation Arrestin->ERK DAT ↑ Dopamine Transporter (DAT) Activity ERK->DAT

Caption: KOR signaling pathways activated by Salvinorin A.

Experimental Protocols

Protocol 1: Liver Microsomal Stability Assay

This protocol is designed to measure the rate of metabolism of a test compound by liver microsomal enzymes, primarily Cytochrome P450s.[11][15][16]

Materials & Reagents:

  • Pooled liver microsomes (human, rat, or mouse)

  • Test compound and positive controls (e.g., Midazolam, Dextromethorphan)

  • NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (100 mM, pH 7.4)

  • Magnesium Chloride (MgCl₂)

  • Acetonitrile (B52724) (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis

  • 96-well plates, incubator/shaker (37°C), centrifuge

Procedure:

  • Preparation:

    • Thaw liver microsomes on ice.

    • Prepare a 10 mM stock solution of the test compound in DMSO. Create a working solution by diluting the stock in buffer. The final DMSO concentration in the incubation should be ≤ 0.5%.[12]

    • Prepare the NADPH regenerating system in phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the liver microsome solution (final protein concentration typically 0.5 mg/mL) to each well.[17]

    • Add the test compound working solution to the wells (final concentration typically 1-3 µM).[11] Include negative controls (without NADPH) and positive controls.

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

  • Reaction Initiation:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well (except for the negative controls, to which buffer is added).

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 45 minutes), stop the reaction by adding 3-5 volumes of ice-cold acetonitrile with the internal standard.[16][17] The T=0 sample is quenched immediately after adding the test compound, before adding NADPH.

  • Sample Processing:

    • Seal the plate and vortex vigorously to precipitate the microsomal proteins.

    • Centrifuge the plate at high speed (e.g., 4000 rpm) for 10-15 minutes at 4°C to pellet the protein.

    • Transfer the supernatant to a new plate for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the peak area ratio of the test compound to the internal standard at each time point.

    • Plot the natural logarithm (ln) of the % remaining compound versus time.

    • The slope of the linear regression line (k) represents the elimination rate constant.

    • Calculate the in vitro half-life (t½) as: t½ = 0.693 / k

    • Calculate the intrinsic clearance (Clint) as: Clint (µL/min/mg protein) = (0.693 / t½) x (Incubation Volume / mg of microsomal protein) [12]

Protocol 2: Plasma Stability Assay

This protocol assesses the stability of a compound in plasma, primarily to identify hydrolysis by plasma enzymes like esterases.[1][2]

Materials & Reagents:

  • Pooled plasma (human, rat, or mouse) with anticoagulant (e.g., heparin, EDTA)

  • Test compound

  • Phosphate buffer (pH 7.4)

  • Acetonitrile (ACN) with an appropriate internal standard (IS)

  • Incubator/shaker (37°C), centrifuge

Procedure:

  • Preparation:

    • Thaw frozen plasma in a water bath at 37°C, then place on ice.

    • Prepare a 10 mM stock solution of the test compound in DMSO and dilute to a working concentration in buffer.

  • Incubation:

    • In microcentrifuge tubes or a 96-well plate, add plasma.

    • Spike the plasma with the test compound working solution to a final concentration (e.g., 1-5 µM). Vortex gently.

    • Place the samples in an incubator shaking at 37°C.

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the plasma-compound mixture.

    • Immediately quench the reaction by adding 3-5 volumes of ice-cold acetonitrile with the internal standard to precipitate plasma proteins.

  • Sample Processing:

    • Vortex the quenched samples vigorously.

    • Centrifuge at high speed for 10-15 minutes to pellet proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the amount of parent compound remaining at each time point relative to the T=0 sample.

    • Plot the % remaining compound versus time to determine the degradation profile and calculate the half-life (t½) from the slope of the ln-transformed data, as described in the microsomal stability protocol.

References

Minimizing side effects of Salvinorin B analogs in animal models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing Salvinorin B analogs in preclinical animal models. The information is designed to help minimize side effects and ensure the successful execution of behavioral experiments.

Troubleshooting Guides

Issue 1: Unexpected Sedation or Motor Impairment

Potential Cause: The observed effect may be a side effect of the specific this compound analog, particularly at higher doses, rather than an intended therapeutic outcome.

Troubleshooting Steps:

  • Dose-Response Analysis: Conduct a dose-response study to determine the therapeutic window of your analog. It is crucial to identify a dose that provides the desired therapeutic effect with minimal sedative-like side effects.

  • Control Compound: Compare the effects of your analog with a well-characterized kappa-opioid receptor (KOPr) agonist known to induce sedation, such as U50,488. This will help to benchmark the sedative properties of your compound.

  • Motor Activity Assessment: Utilize a spontaneous locomotor activity test to quantify the sedative effects of your analog. A significant decrease in movement compared to vehicle-treated animals indicates sedation.

  • Analog Selection: Consider using analogs that have been reported to have a reduced side-effect profile, such as Ethoxymethyl ether this compound (EOM SalB) or β-tetrahydropyran this compound (β-THP SalB).[1][2]

Issue 2: Conflicting Results in Anxiety-Related Behavioral Assays

Potential Cause: The observed anxiogenic or anxiolytic-like effects can be influenced by the specific analog, the dose administered, and the experimental protocol.

Troubleshooting Steps:

  • Assay Selection: Employ a battery of anxiety-related tests, such as the Elevated Plus Maze (EPM) and the marble-burying test, to obtain a comprehensive anxiety profile of your compound.

  • Protocol Standardization: Ensure strict adherence to the experimental protocol for the chosen assay. Factors such as lighting conditions, handling of the animals, and habituation time can significantly impact the results.

  • Dose Evaluation: Test a range of doses to determine if the anxiety-like effects are dose-dependent. Some compounds may exhibit anxiolytic-like properties at low doses and anxiogenic-like effects at higher doses.

  • G-Protein Biased Agonists: Investigate the use of G-protein biased KOPr agonists. There is a hypothesis that biasing signaling towards the G-protein pathway may reduce adverse effects like anxiety.[3]

Issue 3: Observing Aversive or Pro-Depressive-Like Behaviors

Potential Cause: Activation of the kappa-opioid receptor system is often associated with aversive and depressive-like states.

Troubleshooting Steps:

  • Conditioned Place Aversion (CPA): Use the CPA paradigm to directly assess the aversive properties of your this compound analog. A significant amount of time spent in the non-drug-paired chamber indicates aversion.

  • Forced Swim Test (FST): The FST can be used to evaluate depressive-like behavior. An increase in immobility time after drug administration may suggest a pro-depressive effect.

  • Analog Comparison: Compare your analog to compounds with known aversive profiles. For example, classic KOPr agonists are known to produce conditioned place aversion.[4]

  • Signaling Pathway Investigation: Explore the role of different signaling pathways. While the exact mechanisms are still under investigation, it is believed that β-arrestin signaling may contribute to the aversive effects of KOPr agonists.[5]

Frequently Asked Questions (FAQs)

Q1: What are the most common side effects observed with this compound analogs in animal models?

A1: The most frequently reported side effects associated with Salvinorin A and its analogs, which are primarily kappa-opioid receptor (KOPr) agonists, include sedation, motor impairment, anxiety, aversion, and depressive-like behaviors.[1] The intensity of these side effects can vary depending on the specific analog, the dose administered, and the animal model used.

Q2: How can I reduce the side effects of my this compound analog without compromising its therapeutic efficacy?

A2: Several strategies can be employed to mitigate side effects:

  • Optimize the Dose: Conduct thorough dose-response studies to find the lowest effective dose that produces the desired therapeutic effect with minimal side effects.

  • Select G-Protein Biased Agonists: Consider using analogs that preferentially activate the G-protein signaling pathway over the β-arrestin pathway. This "biased agonism" is hypothesized to separate the therapeutic effects from the adverse effects.[3]

  • Peripherally Restricted Analogs: If your therapeutic target is in the periphery, using an analog with limited brain penetration can avoid centrally-mediated side effects like dysphoria and sedation.

Q3: What are the key differences in the side effect profiles of EOM SalB and β-THP SalB compared to Salvinorin A?

A3: Both Ethoxymethyl ether this compound (EOM SalB) and β-tetrahydropyran this compound (β-THP SalB) have been reported to have improved side effect profiles compared to the parent compound, Salvinorin A. For instance, EOM SalB has been shown to attenuate cocaine-seeking behavior without inducing sedation or suppressing natural reward, and β-THP SalB has demonstrated analgesic effects without causing sedation.[2]

Q4: Is there a link between the signaling pathway of a this compound analog and its side effects?

A4: Yes, it is widely hypothesized that the signaling pathway activated by a KOPr agonist plays a crucial role in its side effect profile. Activation of the G-protein pathway is generally associated with the therapeutic effects, such as analgesia.[5] Conversely, recruitment of β-arrestin is often linked to the undesirable side effects, including dysphoria and aversion.[5] Therefore, developing G-protein biased agonists is a key strategy in minimizing side effects.

Data Summary

Table 1: Comparison of Side Effects of Salvinorin Analogs and U50,488 in Rodent Models

CompoundAnimal ModelAssayObserved Side Effect(s)Reference
Salvinorin A RatConditioned Place AversionAversion[6]
RatForced Swim TestDepressive-like behavior[6]
Mouse/RatLocomotor ActivitySedation at higher doses[2]
EOM SalB RatLocomotor ActivityNo significant sedation[2]
RatSucrose Self-AdministrationNo suppression of natural reward[2]
β-THP SalB RatLocomotor ActivityNo significant sedation[2]
U50,488 RatConditioned Place AversionAversion[4]
MouseLocomotor ActivitySedation[7]

Experimental Protocols

Forced Swim Test (FST) Protocol for Rodents

Objective: To assess depressive-like behavior.

Apparatus:

  • Cylindrical container (e.g., 40 cm height, 20 cm diameter for rats; 25 cm height, 10 cm diameter for mice).

  • Water at 23-25°C, with a depth that prevents the animal from touching the bottom with its tail or paws (approximately 30 cm for rats, 15 cm for mice).

Procedure:

  • Habituation (Day 1 - for rats): Place each rat in the cylinder for a 15-minute pre-swim session. This step is often omitted for mice.

  • Test Session (Day 2 for rats, Day 1 for mice):

    • Administer the this compound analog or vehicle at the appropriate pre-treatment time.

    • Gently place the animal into the water-filled cylinder for a 6-minute test session.

    • Record the session for later analysis.

  • Scoring: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the lack of movement, with the animal only making small movements necessary to keep its head above water.

Elevated Plus Maze (EPM) Protocol for Rodents

Objective: To assess anxiety-like behavior.

Apparatus:

  • A plus-shaped maze elevated from the floor (typically 50-70 cm).

  • Two open arms and two closed arms (with high walls). Dimensions vary for rats and mice.

  • The maze should be placed in a dimly and evenly lit room.

Procedure:

  • Habituation: Acclimate the animals to the testing room for at least 30-60 minutes before the test.

  • Test Session:

    • Administer the this compound analog or vehicle at the designated time before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for 5 minutes.

    • Record the session using a video tracking system.

  • Data Analysis: Measure the time spent in the open arms and the number of entries into the open arms. A higher percentage of time and entries in the open arms is indicative of an anxiolytic-like effect.

Conditioned Place Aversion (CPA) Protocol

Objective: To assess the aversive properties of a compound.

Apparatus:

  • A two-chambered apparatus with distinct visual and tactile cues in each chamber. A central compartment may be used for initial placement.

Procedure:

  • Pre-Conditioning (Day 1): Place the animal in the apparatus with free access to both chambers for 15-20 minutes to determine initial preference.

  • Conditioning (Days 2-5):

    • On alternate days, confine the animal to one chamber after administration of the this compound analog.

    • On the other days, confine the animal to the other chamber after administration of the vehicle. The order of drug and vehicle administration should be counterbalanced across animals.

  • Test Session (Day 6): Place the animal in the central compartment (if applicable) with free access to both chambers for 15-20 minutes, with no drug or vehicle administered.

  • Data Analysis: Measure the time spent in the drug-paired chamber. A significant decrease in time spent in the drug-paired chamber compared to the pre-conditioning phase indicates aversion.

Visualizations

G_protein_vs_beta_arrestin_pathway cluster_receptor Cell Membrane cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling Salvinorin_B_Analog This compound Analog KOPr Kappa Opioid Receptor (KOPr) Salvinorin_B_Analog->KOPr Binds to G_Protein G-Protein Activation KOPr->G_Protein Activates Beta_Arrestin β-Arrestin Recruitment KOPr->Beta_Arrestin Recruits Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) G_Protein->Therapeutic_Effects Leads to Adverse_Effects Adverse Effects (e.g., Dysphoria, Aversion) Beta_Arrestin->Adverse_Effects Leads to experimental_workflow Start Start: Select this compound Analog and Animal Model Dose_Response Dose-Response Study (Determine Therapeutic Window) Start->Dose_Response Behavioral_Assays Behavioral Assays (Therapeutic Effect vs. Side Effects) Dose_Response->Behavioral_Assays Therapeutic_Assay Therapeutic Assay (e.g., Analgesia) Behavioral_Assays->Therapeutic_Assay Side_Effect_Assays Side Effect Assays (FST, EPM, CPA) Behavioral_Assays->Side_Effect_Assays Data_Analysis Data Analysis and Interpretation Therapeutic_Assay->Data_Analysis Side_Effect_Assays->Data_Analysis Conclusion Conclusion: Therapeutic Potential vs. Side Effect Profile Data_Analysis->Conclusion

References

Technical Support Center: Refining Dosage of Salvinorin B Derivatives for Behavioral Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin B derivatives in behavioral studies.

Frequently Asked Questions (FAQs)

Q1: What are this compound derivatives and why are they used in research?

This compound is the primary, inactive metabolite of Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist.[1][2][3] Salvinorin A itself has a short half-life in vivo, limiting its therapeutic potential.[4] this compound derivatives are semi-synthetic compounds designed to overcome this limitation. They are typically more stable and have a longer duration of action in vivo.[5][6] These derivatives are valuable research tools for investigating the role of the KOR system in various physiological processes, including pain, addiction, mood, and reward.[7][8][9]

Q2: What is the mechanism of action for this compound derivatives?

This compound derivatives are potent and selective agonists for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[8][10][11] Activation of KORs leads to the inhibition of adenylyl cyclase, modulation of calcium and potassium channels, and activation of mitogen-activated protein kinase (MAPK) cascades.[12][13] The signaling pathways associated with KOR activation are complex and can mediate different behavioral effects. For instance, G-protein pathway signaling is thought to mediate antinociceptive effects, while β-arrestin-2-dependent signaling may be responsible for dysphoric effects.[7]

Q3: How do the potencies of common this compound derivatives compare to Salvinorin A?

Several this compound derivatives have been synthesized that exhibit greater potency and in vivo stability than Salvinorin A. Two of the most studied are 2-methoxymethyl ether this compound (MOM-Sal B) and 2-ethoxymethyl ether this compound (EOM-Sal B).[4][10] In vitro studies have shown that MOM-Sal B is approximately seven times more potent than Salvinorin A, and EOM-Sal B is about ten times more potent.[5][10]

Troubleshooting Guides

Issue 1: Inconsistent or unexpected behavioral effects.

Possible Cause 1: Incorrect Dosage

  • Solution: The optimal dose of a this compound derivative can vary significantly depending on the specific derivative, the animal model (species, strain, sex), and the behavioral assay being performed. It is crucial to conduct a dose-response study to determine the effective dose range for your specific experimental conditions. Start with a low dose based on published literature and gradually increase it.

Possible Cause 2: Off-Target Effects

  • Solution: While this compound derivatives are generally selective for the KOR, high doses may lead to off-target effects. To confirm that the observed behavioral effects are KOR-mediated, include a control group pre-treated with a selective KOR antagonist, such as nor-binaltorphimine (nor-BNI).

Possible Cause 3: Animal Stress

  • Solution: Stress can significantly impact behavioral outcomes, particularly in assays measuring anxiety, depression, or reward. Ensure proper acclimatization of the animals to the housing and testing environments. Handle animals consistently and minimize environmental stressors such as loud noises and bright lights.[14][15][16]

Issue 2: Difficulty with drug formulation and administration.

Possible Cause 1: Poor Solubility

  • Solution: this compound derivatives are often lipophilic and may have poor solubility in aqueous solutions. A common vehicle for administration is a mixture of dimethyl sulfoxide (B87167) (DMSO) and sterile saline or water.[8][17] For example, a vehicle of 75% DMSO and 25% sterile water has been used.[8][17] It is essential to prepare the solution fresh on the day of the experiment and ensure the compound is fully dissolved.

Possible Cause 2: Inconsistent Route of Administration

  • Solution: The route of administration (e.g., intraperitoneal (i.p.), subcutaneous (s.c.), oral (p.o.)) will affect the pharmacokinetics and bioavailability of the compound.[11] Choose a route of administration that is appropriate for the experimental design and ensure it is performed consistently across all animals.

Data Presentation

Table 1: In Vitro Binding Affinities and Functional Potencies of Salvinorin A and Derivatives at the Kappa-Opioid Receptor (KOR)

CompoundKi (nM) at KOREC50 (nM) in [³⁵S]GTPγS assay
Salvinorin A7.4 ± 0.740 ± 10
This compound-248
MOM-Sal B0.60 ± 0.10.65 ± 0.17
EOM-Sal B3.1 ± 0.40.65 ± 0.17
β-THP Sal B6.2 ± 0.460 ± 6

Data compiled from multiple sources.[4][5][11][18]

Table 2: Effective Doses of this compound Derivatives in Rodent Behavioral Models

DerivativeAnimal ModelBehavioral AssayEffective Dose Range (mg/kg)Route of AdministrationObserved Effect
EOM-Sal BRatCocaine-seeking0.1, 0.3i.p.Attenuation of drug-seeking
β-THP Sal BRatCocaine-induced hyperactivity1i.p.Attenuation of hyperactivity
MOM-Sal BMouseImmobility0.05 - 1s.c.Dose-dependent immobility
MOM-Sal BRatAntinociception (Hot-plate)0.5 - 5i.p.Dose-dependent antinociception
EOM-Sal BMouseMultiple Sclerosis Model0.1 - 0.3i.p. (daily)Decreased disease severity

Data compiled from multiple sources.[4][5][11]

Experimental Protocols

Protocol 1: Conditioned Place Preference (CPP)
  • Apparatus: A three-chamber CPP box with distinct visual and tactile cues in the two outer chambers.

  • Habituation (Day 1): Allow animals to freely explore all three chambers of the apparatus for 15-20 minutes.

  • Pre-conditioning Test (Day 2): Record the time spent in each chamber for 15 minutes to establish baseline preference.

  • Conditioning (Days 3-8):

    • On alternate days, administer the this compound derivative (e.g., EOM-Sal B, 0.1 mg/kg, i.p.) and confine the animal to one of the outer chambers for 30 minutes.

    • On the intervening days, administer the vehicle and confine the animal to the opposite outer chamber for 30 minutes. The pairing of the drug with a specific chamber should be counterbalanced across animals.

  • Post-conditioning Test (Day 9): Place the animal in the central chamber and allow free access to all three chambers for 15 minutes. Record the time spent in each chamber.

  • Data Analysis: A significant increase in time spent in the drug-paired chamber during the post-conditioning test compared to the pre-conditioning test indicates a rewarding effect. Conversely, a significant decrease suggests an aversive effect.

Protocol 2: Drug Discrimination
  • Apparatus: A standard operant conditioning chamber equipped with two levers and a food dispenser.

  • Training:

    • Train animals to press one lever ("drug lever") for a food reward following the administration of a known KOR agonist (e.g., Salvinorin A, 2.0 mg/kg, i.p.).

    • Train the same animals to press the other lever ("vehicle lever") for a food reward following the administration of the vehicle.

    • Training sessions are typically conducted daily until the animals reliably press the correct lever based on the injection they received.

  • Substitution Test:

    • Once trained, administer a novel this compound derivative at various doses.

    • Record the percentage of responses on the drug-associated lever.

  • Data Analysis: Full substitution is considered to have occurred if the animal makes >80% of its responses on the drug lever. This indicates that the novel compound has similar interoceptive effects to the training drug. The potency of the derivative can be determined by the dose required to produce full substitution.[8]

Mandatory Visualizations

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o KOR->G_protein Activation Beta_arrestin β-Arrestin KOR->Beta_arrestin Activation Salvinorin_B_Derivative This compound Derivative Salvinorin_B_Derivative->KOR Agonist Binding AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP MAPK MAPK (ERK, p38, JNK) Beta_arrestin->MAPK Activation

Caption: KOR Signaling Pathway.

Dosage_Refinement_Workflow start Start: Select this compound Derivative and Behavioral Assay lit_review Literature Review for Initial Dose Range start->lit_review dose_response Conduct Dose-Response Study (e.g., 3-5 doses + vehicle) lit_review->dose_response behavioral_testing Perform Behavioral Assay dose_response->behavioral_testing data_analysis Analyze Data: - Dose-effect curve - ED50 calculation behavioral_testing->data_analysis check_effect Is a significant behavioral effect observed? data_analysis->check_effect troubleshoot Troubleshoot: - Check formulation - Review protocol - Consider off-target effects check_effect->troubleshoot No confirm_mechanism Confirm KOR-Mediation (use KOR antagonist) check_effect->confirm_mechanism Yes troubleshoot->dose_response refine_dose Refine Dose for Further Experiments confirm_mechanism->refine_dose end End: Optimal Dose Determined refine_dose->end

Caption: Dosage Refinement Workflow.

References

Overcoming challenges in the purification of Salvinorin B epimers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the purification of Salvinorin B and its C-8 epimer, 8-epi-Salvinorin B.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

The primary challenge in purifying this compound is its propensity to undergo epimerization at the C-8 position, especially under basic conditions, leading to the formation of 8-epi-Salvinorin B.[1][2][3][4] This results in a mixture of two diastereomers that can be difficult to separate due to their similar physical and chemical properties.

Q2: How can I minimize the formation of 8-epi-Salvinorin B during my experiments?

To minimize epimerization, it is crucial to avoid basic conditions.[1][3][4] One reported method to deacetylate Salvinorin A to this compound with minimal epimerization involves using hydrogen peroxide and sodium bicarbonate in the presence of 15-crown-5 (B104581).[5] This method was reported to yield this compound exclusively, with no detectable C-8 epimer.[5]

Q3: How can I distinguish between this compound and 8-epi-Salvinorin B?

The two epimers can be readily distinguished using Thin Layer Chromatography (TLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • TLC: On silica (B1680970) gel plates developed with an ethyl acetate (B1210297)/hexanes mobile phase, 8-epi-Salvinorin B typically has a higher Rf value than this compound.[1][3] When visualized with a vanillin (B372448) stain, the 8-epi epimer often produces a blue spot, while the natural epimer gives a pink or purple spot.[1][3]

  • 1H NMR: The 1H NMR spectrum of the 8-epi epimer displays a characteristic upfield shift of the H-12 multiplet to approximately δ 5.30 ppm, which appears as a broad doublet.[1][3]

Q4: What are the consequences of incomplete separation of the epimers?

Incomplete separation of this compound and 8-epi-Salvinorin B can lead to inaccurate results in subsequent biological assays. The two epimers can exhibit different binding affinities and efficacies at the kappa opioid receptor (KOR).[1][5] For instance, 8-epi-Salvinorin B has been reported to have a lower affinity for the KOR than this compound.[1] Therefore, the presence of the 8-epi form as an impurity can lead to an underestimation of the biological activity of this compound.

Troubleshooting Guide

This guide addresses common issues encountered during the purification of this compound epimers.

Problem Possible Cause Suggested Solution
Poor separation of epimers on TLC. Inappropriate solvent system.Optimize the mobile phase. A common system is ethyl acetate/hexanes.[1][3] Vary the ratio to improve resolution.
Co-elution of epimers during column chromatography. Insufficient resolution of the chromatographic method.* Use a different solvent system. For example, if ethyl acetate/hexanes fails to provide adequate separation, consider acetone/dichloromethane (B109758).[1] * Employ repeated chromatography steps.[1] * Consider using High-Performance Liquid Chromatography (HPLC) for better separation of challenging mixtures.
Formation of the 8-epi epimer during workup or purification. Exposure to basic conditions.* Avoid using basic reagents or solutions during extraction and purification. * If a basic wash is necessary, minimize the contact time and use a weak base. * Consider the use of epimerization-suppressing conditions, such as the H2O2/NaHCO3 with 15-crown-5 method for deacetylation.[5]
Difficulty distinguishing epimer spots on TLC. Faint spots or similar Rf values.* Ensure a sufficient concentration of the sample is spotted. * Use a fresh vanillin staining solution for clear color differentiation.[1][3] * Run a co-spot of the mixture with a pure standard of one epimer, if available.
Unexpectedly low biological activity of purified this compound. Contamination with the less active 8-epi-Salvinorin B.* Re-evaluate the purity of the sample using a high-resolution technique like HPLC. * Perform careful characterization by 1H NMR to check for the presence of the characteristic signal of the 8-epi epimer.[1][3] * If necessary, re-purify the sample using a more efficient chromatographic method.

Data Presentation

Table 1: Chromatographic Separation of this compound Epimers

Chromatography Technique Stationary Phase Mobile Phase Separation Outcome Reference
Flash ChromatographySilica GelEthyl Acetate/HexanesSeparates this compound from 8-epi-Salvinorin B.[1]
Flash ChromatographySilica GelAcetone/DichloromethaneResolves this compound from Salvinorin A.[1]
Thin Layer Chromatography (TLC)Silica GelEthyl Acetate/Hexanes8-epi-Salvinorin B has a higher Rf than this compound.[1][3]
High-Performance Liquid Chromatography (HPLC)Not specifiedNot specifiedUsed for purity analysis (>99%).

Table 2: Spectroscopic and Staining Characteristics of this compound Epimers

Characteristic This compound (natural epimer) 8-epi-Salvinorin B (unnatural epimer) Reference
TLC Spot Color (Vanillin Stain) Pink/PurpleBlue[1][3]
1H NMR (H-12 signal) ~δ 5.9 ppm (typical)~δ 5.30 ppm (broad doublet, upfield shifted)[1][3]

Experimental Protocols

Detailed Methodology for Flash Chromatographic Separation of this compound Epimers

This protocol provides a general guideline for the separation of this compound from its 8-epi epimer using flash column chromatography.

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of sample to be purified.

    • Prepare a slurry of silica gel in the initial mobile phase (e.g., a low polarity mixture of hexanes and ethyl acetate).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column by running the initial mobile phase through it until the bed is stable.

  • Sample Loading:

    • Dissolve the crude mixture containing this compound and its epimer in a minimal amount of a suitable solvent (e.g., dichloromethane or the mobile phase).

    • Alternatively, adsorb the sample onto a small amount of silica gel by dissolving the sample in a volatile solvent, adding silica gel, and then evaporating the solvent under reduced pressure.

    • Carefully load the prepared sample onto the top of the silica gel bed.

  • Elution:

    • Begin elution with a low polarity mobile phase (e.g., 100% hexanes or a high hexanes/ethyl acetate ratio).

    • Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. This can be done in a stepwise or gradient fashion. A typical gradient might be from 10% to 50% ethyl acetate in hexanes.

    • Collect fractions of the eluate in separate test tubes.

  • Fraction Analysis:

    • Monitor the separation by spotting aliquots of the collected fractions onto a TLC plate.

    • Develop the TLC plate in a suitable solvent system (e.g., 30% ethyl acetate in hexanes).

    • Visualize the spots using a UV lamp (if applicable) and by staining with a vanillin solution followed by gentle heating.

    • Identify the fractions containing the desired epimer based on the Rf values and color reaction. The 8-epi epimer will typically elute first due to its higher Rf.

  • Product Isolation:

    • Combine the pure fractions containing the desired epimer.

    • Remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.

    • Confirm the purity and identity of the final product using analytical techniques such as 1H NMR and HPLC.

Mandatory Visualization

Epimerization_and_Purification_Workflow cluster_synthesis Synthesis / Isolation cluster_purification Purification cluster_analysis Analysis & Characterization SalA Salvinorin A Deacetylation Deacetylation (e.g., H2O2/NaHCO3, 15-crown-5) SalA->Deacetylation SalB_mix Crude Mixture (this compound + 8-epi-Salvinorin B) Deacetylation->SalB_mix Column Flash Column Chromatography SalB_mix->Column TLC TLC Monitoring Column->TLC Fraction Analysis Pure_SalB Pure this compound TLC->Pure_SalB Pure_epiSalB Pure 8-epi-Salvinorin B TLC->Pure_epiSalB NMR 1H NMR Pure_SalB->NMR HPLC HPLC Pure_SalB->HPLC Pure_epiSalB->NMR Pure_epiSalB->HPLC

Caption: Workflow for the synthesis, purification, and analysis of this compound and its C-8 epimer.

Epimerization_Challenge cluster_key Key SalB This compound (Natural Epimer) Conditions Basic Conditions SalB->Conditions EpiSalB 8-epi-Salvinorin B (Unnatural Epimer) Conditions->EpiSalB k1 ■ Desired Product k2 ■ Undesired Byproduct

Caption: The challenge of base-catalyzed epimerization of this compound at the C-8 position.

References

Technical Support Center: Enhancing the Metabolic Stability of Salvinorin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for troubleshooting and guidance on improving the metabolic stability of Salvinorin B derivatives. The information is presented in a question-and-answer format to directly address common challenges encountered during experimental work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My Salvinorin A analog shows potent in vitro activity but has a very short duration of action in vivo. What is the likely cause?

A1: The primary metabolic liability of Salvinorin A and its close analogs is the rapid hydrolysis of the C-2 acetate (B1210297) group by esterases, particularly carboxylesterases, which are abundant in plasma and liver.[1] This enzymatic cleavage converts the active compound into this compound, which has a significantly lower affinity for the kappa-opioid receptor (KOR).[2] This rapid inactivation is a major contributor to the short in vivo half-life of Salvinorin A, which has been observed to be as short as approximately 50 minutes.[2]

To address this, the core strategy is to modify the C-2 position to replace the labile ester linkage with a more metabolically stable functional group. A common and effective approach is the introduction of an ether linkage. For instance, derivatives such as this compound methoxymethyl ether (MOM-SalB) and this compound ethoxymethyl ether (EOM-SalB) have been synthesized and demonstrate enhanced metabolic stability and a longer duration of action in vivo.[3][4][5][6]

Q2: I am observing high variability in my microsomal stability assay results for my this compound derivative. What are the potential sources of this variability?

A2: High variability in microsomal stability assays can arise from several factors. Here is a troubleshooting guide to help you identify and mitigate these issues:

  • Microsome Quality and Handling:

    • Source and Lot-to-Lot Variability: Ensure you are using high-quality liver microsomes from a reputable supplier. Be aware that there can be significant lot-to-lot variability in enzymatic activity. If possible, purchase a large batch from a single lot for a series of experiments.

    • Thawing and Storage: Improper thawing and storage can lead to a loss of enzyme activity. Thaw microsomes rapidly in a 37°C water bath and keep them on ice at all times. Avoid repeated freeze-thaw cycles.

  • Cofactor Preparation and Stability:

    • NADPH Integrity: The NADPH regenerating system is crucial for the activity of cytochrome P450 enzymes. Prepare the NADPH solution fresh before each experiment, as it is unstable. Ensure all components of the regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase) are stored correctly and are not expired.

  • Experimental Conditions:

    • Incubation Time and Sampling: For rapidly metabolized compounds, ensure your time points are frequent enough to accurately determine the initial rate of metabolism. Conversely, for highly stable compounds, you may need to extend the incubation time.

    • Protein Concentration: The concentration of microsomal protein in the incubation is critical. Ensure it is consistent across all wells and experiments. A typical concentration is between 0.25 and 1 mg/mL.

    • Solvent Effects: The final concentration of organic solvents (like DMSO or acetonitrile) used to dissolve the test compound should be kept low (typically ≤1%) to avoid inhibiting enzyme activity.

  • Analytical Method:

    • Matrix Effects: The complex mixture of the microsomal incubation can cause ion suppression or enhancement in LC-MS/MS analysis. Use an appropriate internal standard and perform validation experiments to assess matrix effects.

    • Extraction Efficiency: Ensure your quenching and extraction procedure effectively stops the reaction and efficiently recovers the analyte and internal standard from the matrix.

Q3: My this compound derivative appears stable in liver microsomes but still shows rapid clearance in vivo. What other metabolic pathways or clearance mechanisms should I investigate?

A3: While liver microsomes are excellent for assessing Phase I metabolism mediated by cytochrome P450s, other clearance mechanisms can contribute to rapid in vivo elimination:

  • Phase II Metabolism: Salvinorin A has been shown to be a substrate for UDP-glucuronosyltransferases (UGTs), specifically UGT2B7, which is a major Phase II metabolic pathway.[7] If your derivative has a free hydroxyl group or a site susceptible to glucuronidation, this could be a significant route of elimination. Consider conducting assays with hepatocytes, which contain both Phase I and Phase II enzymes, or using specific recombinant UGT enzymes.

  • Plasma Esterases: As mentioned, esterases in the blood can rapidly hydrolyze susceptible functional groups.[1] A plasma stability assay is essential to evaluate this pathway.

  • Efflux Transporters: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter.[4] P-gp is highly expressed in the blood-brain barrier, liver, and intestines, and can actively pump the compound out of cells, leading to lower systemic exposure and reduced brain penetration. Investigating the interaction of your derivative with P-gp and other relevant transporters (e.g., BCRP) is recommended.

Quantitative Data on Metabolic Stability

The following table summarizes available data on the in vitro metabolic stability of Salvinorin A and some of its derivatives. Direct comparison of half-life (t1/2) and intrinsic clearance (CLint) values should be made with caution due to variations in experimental conditions between different studies.

CompoundTest SystemIncubation Time (min)% RemainingHalf-life (t1/2, min)Intrinsic Clearance (CLint, µL/min/mg protein)Reference
Salvinorin A Rat Liver Microsomes (+NADPH)150~10%--[2]
EOM-SalB Rat Liver Microsomes (+NADPH)150~30%--[2]
β-THP-SalB Rat Liver Microsomes (+NADPH)150~50%--[2]
Salvinorin A Rat Plasma (37°C)--~1.8-[1]

Note: The data for Salvinorin A, EOM-SalB, and β-THP-SalB in rat liver microsomes is estimated from graphical data presented in the cited literature and represents the percentage of compound remaining after 150 minutes of incubation. The half-life for Salvinorin A in rat plasma was calculated from the provided first-order rate constant.

Experimental Protocols

Liver Microsomal Stability Assay

Objective: To determine the in vitro metabolic stability of a this compound derivative in the presence of liver microsomes.

Materials:

  • Test compound and positive control (e.g., a known rapidly metabolized compound)

  • Pooled liver microsomes (human, rat, or other species of interest)

  • Phosphate (B84403) buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Quenching solution (e.g., ice-cold acetonitrile (B52724) with an internal standard)

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control in a suitable organic solvent (e.g., DMSO).

    • On the day of the experiment, prepare the NADPH regenerating system solution in phosphate buffer.

    • Thaw the liver microsomes rapidly at 37°C and keep them on ice. Dilute the microsomes to the desired protein concentration (e.g., 0.5 mg/mL) with cold phosphate buffer.

  • Incubation:

    • In a 96-well plate, add the diluted microsomal suspension.

    • Add the test compound or positive control to the wells to achieve the final desired concentration (e.g., 1 µM). The final organic solvent concentration should be low (e.g., ≤0.5%).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system to each well. For negative controls, add buffer instead of the NADPH system.

    • Incubate the plate at 37°C with gentle shaking.

  • Sampling and Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a volume of ice-cold quenching solution containing an internal standard to the respective wells.

    • The 0-minute time point is typically prepared by adding the quenching solution before the NADPH regenerating system.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate the proteins.

    • Transfer the supernatant to a new plate for analysis.

    • Analyze the concentration of the test compound at each time point using a validated LC-MS/MS method.

  • Data Analysis:

    • Plot the natural logarithm of the percentage of the test compound remaining versus time.

    • Determine the slope of the linear portion of the curve, which represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t1/2) using the formula: t1/2 = 0.693 / k.

    • Calculate the intrinsic clearance (CLint) using the formula: CLint = (0.693 / t1/2) * (incubation volume / mg of microsomal protein).

Plasma Stability Assay

Objective: To assess the stability of a this compound derivative in plasma, primarily to evaluate susceptibility to plasma esterases.

Materials:

  • Test compound and positive control (e.g., a compound known to be hydrolyzed by plasma esterases)

  • Pooled plasma (human, rat, or other species of interest), anticoagulated with heparin or EDTA

  • Phosphate buffer (pH 7.4)

  • Quenching solution (e.g., ice-cold acetonitrile with an internal standard)

  • 96-well plates, incubator, centrifuge, and LC-MS/MS system

Procedure:

  • Preparation:

    • Prepare stock solutions of the test compound and positive control.

    • Thaw the plasma at 37°C and keep it on ice.

  • Incubation:

    • In a 96-well plate, add the plasma.

    • Add the test compound or positive control to the wells to the final desired concentration.

    • Incubate the plate at 37°C.

  • Sampling and Quenching:

    • At various time points (e.g., 0, 15, 30, 60, 120 minutes), add a volume of ice-cold quenching solution with an internal standard to the corresponding wells.

  • Sample Processing and Analysis:

    • Centrifuge the plate to precipitate plasma proteins.

    • Transfer the supernatant for LC-MS/MS analysis.

  • Data Analysis:

    • Calculate the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Plot the percentage remaining versus time to determine the stability profile.

    • If significant degradation is observed, calculate the half-life as described in the microsomal stability assay protocol.

Visualizations

metabolic_pathways Salvinorin_A Salvinorin A Salvinorin_B This compound (Reduced KOR Affinity) Salvinorin_A->Salvinorin_B Esterases (Carboxylesterases) Glucuronide_Conjugate Glucuronide Conjugate Salvinorin_A->Glucuronide_Conjugate UGT2B7 Oxidized_Metabolites Oxidized Metabolites Salvinorin_A->Oxidized_Metabolites CYP450s (CYP2D6, CYP1A1, CYP2C18, CYP2E1)

Metabolic Pathways of Salvinorin A

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_compound Prepare Test Compound Stock Solution mix Combine Microsomes and Test Compound prep_compound->mix prep_microsomes Thaw and Dilute Liver Microsomes prep_microsomes->mix prep_cofactor Prepare Fresh NADPH Solution start_reaction Initiate Reaction with NADPH prep_cofactor->start_reaction pre_incubate Pre-incubate at 37°C mix->pre_incubate pre_incubate->start_reaction sampling Sample at Time Points start_reaction->sampling quench Quench Reaction with Acetonitrile + IS sampling->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms data_analysis Calculate t1/2 and CLint lcms->data_analysis

Microsomal Stability Assay Workflow

decision_tree start Lead Compound with Poor Metabolic Stability check_ester Does the compound have a labile ester group? start->check_ester modify_c2 Modify C-2 position: Replace ester with ether, carbamate, etc. check_ester->modify_c2 Yes check_microsomal Assess stability in liver microsomes check_ester->check_microsomal No modify_c2->check_microsomal stable Metabolically Stable check_microsomal->stable Stable unstable Still Unstable check_microsomal->unstable Unstable investigate_other Investigate other metabolic pathways: - Phase II (Hepatocytes/UGTs) - Plasma Stability - P-gp Efflux unstable->investigate_other

Decision Guide for Improving Stability

References

Addressing unexpected sedative effects of Salvinorin B analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Salvinorin B analogs. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: We are observing unexpected sedative effects with our this compound analog, even at low doses. What could be the underlying cause?

A1: Unexpected sedative effects from this compound analogs can stem from several factors. These compounds primarily act as kappa-opioid receptor (KOR) agonists. While KOR activation is linked to desired therapeutic effects like analgesia, it can also lead to sedation, dysphoria, and aversion.[1][2][3] The sedative effects are often attributed to the β-arrestin signaling pathway, which is one of the two main pathways activated by KORs.[2][4] If your analog shows a strong affinity for the β-arrestin pathway, it is more likely to produce sedation. It is also possible that the metabolism of your specific analog in the chosen animal model leads to metabolites that have sedative properties.

Q2: How can we differentiate between sedative effects and anxiolytic effects in our behavioral assays?

A2: Differentiating between sedation and anxiolysis is a common challenge in behavioral pharmacology. Anxiolytic compounds should ideally reduce anxiety-like behaviors without causing general motor impairment. To distinguish between these effects, it is recommended to use a combination of behavioral tests.

  • Elevated Plus Maze (EPM): An anxiolytic effect is typically indicated by an increase in the time spent in and the number of entries into the open arms, without a significant decrease in the total number of arm entries. A decrease in total arm entries suggests a sedative effect.[5][6][7][8][9]

  • Open Field Test: An anxiolytic compound may increase the time spent in the center of the open field. A general sedative effect would be indicated by a decrease in the total distance traveled, rearing frequency, and overall exploratory behavior.[3]

  • Rotarod Test: This test directly assesses motor coordination. If a compound causes sedation, the animal's ability to stay on the rotating rod will be impaired.[10][11]

By analyzing the results from these tests in conjunction, you can build a clearer picture of your compound's behavioral profile.

Q3: Our this compound analog shows promising analgesic effects but also significant aversion in the Conditioned Place Aversion (CPA) test. What strategies can we employ to mitigate this?

A3: The aversive properties of KOR agonists are a major hurdle in their clinical development.[1] This aversion is also thought to be mediated by the β-arrestin pathway.[2] To mitigate this, you could consider the following strategies:

  • Biased Agonism: Synthesize and screen for analogs that are "biased" towards the G-protein signaling pathway and away from the β-arrestin pathway. G-protein signaling is associated with the desired analgesic effects, while β-arrestin signaling is linked to aversion and sedation.[2][4][12]

  • Dose-Response Studies: Carefully characterize the dose-response relationship for both the analgesic and aversive effects. It is possible that there is a therapeutic window where analgesia is achieved at doses that do not produce significant aversion.

  • Pharmacokinetic Modifications: Modify the chemical structure to alter the compound's pharmacokinetics. A slower onset and longer duration of action might reduce the intensity of the aversive effects.

Troubleshooting Guides

Issue: High variability in locomotor activity in the open field test.

  • Possible Cause: Inconsistent environmental conditions.

    • Solution: Ensure that the lighting, temperature, and background noise in the testing room are consistent for all animals and across all testing sessions. Acclimate the animals to the testing room for a standardized period (e.g., 30-60 minutes) before each test.

  • Possible Cause: Handling stress.

    • Solution: Handle the animals gently and consistently. The same experimenter should handle all animals for a given experiment if possible. Habituate the animals to the experimenter's handling for a few days before the test.

  • Possible Cause: Animal-specific factors.

    • Solution: Ensure that all animals are of the same age, sex, and strain. House the animals under identical conditions. Randomize the order of testing for different treatment groups.

Issue: Conflicting results between the open field test and the rotarod test for sedation.

  • Possible Cause: The open field test is sensitive to both sedation and anxiety.

    • Solution: An animal might show reduced locomotion in the open field due to anxiety (thigmotaxis - staying close to the walls) rather than sedation. The rotarod test is a more direct measure of motor coordination. If an animal performs normally on the rotarod but shows reduced activity in the open field, it is more likely experiencing anxiogenic or other behavioral effects rather than pure sedation.

  • Possible Cause: Different aspects of motor function are being assessed.

    • Solution: The open field test measures spontaneous exploratory locomotion, while the rotarod test measures forced motor coordination and balance. A compound might affect these differently. Analyze other parameters in the open field test, such as rearing and grooming, to get a more complete picture of the animal's behavior.

Quantitative Data

The following tables summarize in vitro and in vivo data for several this compound analogs compared to Salvinorin A and the standard KOR agonist U50,488.

Table 1: In Vitro Kappa-Opioid Receptor (KOR) Binding Affinity and Functional Potency

CompoundKOR Binding Affinity (Ki, nM)KOR Functional Potency (EC50, nM) in [³⁵S]GTPγS AssayReference
Salvinorin A7.4 ± 0.740 ± 10[1]
This compound>10,000-[13]
Ethoxymethyl ether this compound (EOM Sal B)3.1 ± 0.40.65 ± 0.17[1]
Methoxymethyl ether this compound (MOM Sal B)0.606[14][15]
β-tetrahydropyran this compound (β-THP Sal B)6.2 ± 0.460 ± 6[1]
2-Methyl-2-methoxymethyl-salvinorin ether (9a)4.7 ± 0.319.2 ± 2.0[16]
U50,4882.7 ± 0.210.6 ± 1.8[16]

Table 2: In Vivo Potency for Antinociception (Tail-Withdrawal Assay)

CompoundED50 (mg/kg)95% Confidence IntervalEfficacy (Emax, %MPE)Reference
Salvinorin A1.4330.9581 to 3.05587% ± 3%[1]
Ethoxymethyl ether this compound (EOM Sal B)0.83360.6606 to 1.16887% ± 10%[1]
β-tetrahydropyran this compound (β-THP Sal B)1.4-107% ± 7%[1]
U50,4885.0084.103 to 6.408100% ± 12%[1]
Methoxymethyl ether this compound (MOM-Sal B)More potent than U50,488-More efficacious than U50,488[17][18]

Experimental Protocols

Open Field Test

  • Objective: To assess general locomotor activity and anxiety-like behavior.

  • Apparatus: A square arena (e.g., 40x40 cm for mice) with walls high enough to prevent escape. The arena is typically made of a non-porous material for easy cleaning. The arena is often divided into a central zone and a peripheral zone for analysis.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Gently place the animal in the center of the open field arena.

    • Allow the animal to explore the arena for a predetermined amount of time (typically 5-10 minutes).

    • Record the session using a video camera mounted above the arena.

    • After the session, return the animal to its home cage.

    • Clean the arena thoroughly between animals to remove any olfactory cues.

  • Data Analysis: Use automated tracking software to analyze the video recordings for parameters such as:

    • Total distance traveled

    • Time spent in the center zone vs. the peripheral zone

    • Number of entries into the center zone

    • Rearing frequency (vertical activity)

    • Grooming duration and frequency

Elevated Plus Maze (EPM) Test

  • Objective: To assess anxiety-like behavior.

  • Apparatus: A plus-shaped maze elevated above the floor (e.g., 50 cm for mice). The maze has two open arms and two enclosed arms of equal size.

  • Procedure:

    • Habituate the animal to the testing room for at least 30 minutes before the test.

    • Place the animal in the center of the maze, facing one of the open arms.

    • Allow the animal to explore the maze for a set time (usually 5 minutes).

    • Record the session with a video camera.

    • After the test, return the animal to its home cage.

    • Clean the maze thoroughly between animals.

  • Data Analysis: Manually score the video or use tracking software to measure:

    • Time spent in the open arms vs. the closed arms.

    • Number of entries into the open arms vs. the closed arms.

    • Total number of arm entries.

    • An increase in the time spent in and entries into the open arms is indicative of an anxiolytic effect.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Pathways

The following diagram illustrates the two primary signaling pathways activated by KOR agonists. Biased agonists preferentially activate one pathway over the other.

KOR_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_gprotein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR KOR G_protein Gi/o Protein KOR->G_protein Activates GRK GRK KOR->GRK Activates AC Adenylyl Cyclase (Inhibition) G_protein->AC GIRK GIRK Channels (Activation) G_protein->GIRK Ca_channel Ca2+ Channels (Inhibition) G_protein->Ca_channel cAMP ↓ cAMP AC->cAMP Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) cAMP->Therapeutic_Effects K_efflux ↑ K+ Efflux GIRK->K_efflux K_efflux->Therapeutic_Effects Ca_influx ↓ Ca2+ Influx Ca_channel->Ca_influx Ca_influx->Therapeutic_Effects P_KOR Phosphorylated KOR GRK->P_KOR Phosphorylates Beta_Arrestin β-Arrestin P_KOR->Beta_Arrestin Recruits MAPK MAPK Cascade (p38, JNK, ERK) Beta_Arrestin->MAPK Side_Effects Adverse Effects (e.g., Sedation, Dysphoria) MAPK->Side_Effects Salvinorin_Analog This compound Analog Salvinorin_Analog->KOR Binds to

Caption: KOR Signaling Pathways.

Experimental Workflow for Assessing Sedative Effects

The following diagram outlines a typical experimental workflow for evaluating the sedative properties of a novel this compound analog.

Sedation_Workflow start Start: Novel this compound Analog Synthesis dose_selection Dose-Range Finding Study start->dose_selection open_field Open Field Test (Locomotor Activity) dose_selection->open_field rotarod Rotarod Test (Motor Coordination) dose_selection->rotarod epm Elevated Plus Maze (Anxiety vs. Sedation) dose_selection->epm cpa Conditioned Place Aversion (Aversive Properties) dose_selection->cpa data_analysis Data Analysis and Interpretation open_field->data_analysis rotarod->data_analysis epm->data_analysis cpa->data_analysis conclusion Conclusion: Sedative Profile Characterized data_analysis->conclusion

Caption: Workflow for Sedation Assessment.

References

Optimizing reaction conditions for the etherification of Salvinorin B

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction conditions for the etherification of Salvinorin B.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting Salvinorin A to this compound before etherification?

A1: Salvinorin A is susceptible to hydrolysis of its acetate (B1210297) group at the C-2 position by esterases, leading to a short duration of action in vivo.[1] The resulting product of this hydrolysis is this compound, which has a much lower affinity for the κ-opioid receptor (KOR).[1][2] Converting Salvinorin A to this compound allows for the modification of the C-2 position, such as through etherification, to create analogues with potentially enhanced metabolic stability, potency, and duration of action.[2][3][4][5]

Q2: What are the most common ether derivatives of this compound being synthesized?

A2: The most common ether derivatives are the methoxymethyl (MOM) and ethoxymethyl (EOM) ethers of this compound.[4][6] These modifications have been shown to produce potent and selective κ-opioid receptor agonists.[7][8] Specifically, 2-methoxymethyl-Salvinorin B and 2-ethoxymethyl-Salvinorin B have demonstrated greater potency and a longer duration of action compared to Salvinorin A.[1]

Q3: What analytical techniques are recommended for monitoring the reaction and assessing product purity?

A3: Thin-layer chromatography (TLC) is a useful technique for monitoring the progress of the reaction.[7] High-performance liquid chromatography (HPLC) is the preferred method for confirming the purity of the synthesized this compound ethers.[3][9]

Troubleshooting Guide

Issue 1: Low Yield of this compound from Salvinorin A Deacetylation

  • Question: I am recovering a significant amount of starting material (Salvinorin A) during the deacetylation step to produce this compound. How can I improve the yield?

  • Answer: This is a common issue. To overcome this, the addition of a sodium-selective complexing agent, such as 15-crown-5 (B104581), and prolonging the reaction time with vigorous stirring (e.g., 36 hours) can lead to a nearly quantitative yield of this compound.[1] This method also has the advantage of preventing the formation of the C8-epimer.[1]

Issue 2: Formation of C8-Epimer and Decomposition of Starting Material During Etherification

  • Question: My etherification reaction is resulting in the C8-epimerization of this compound and/or decomposition of the starting material. What are the likely causes and how can I prevent this?

  • Answer: The choice of base is critical in preventing epimerization and decomposition.[1] Strong bases such as LDA, triphenylmethyllithium, lithium bis(trimethylsilyl)amide, lithium 2,2,6,6-tetramethylpiperidide, and lithium hexamethyldisilazide have been reported to cause these issues, even at low temperatures (-78°C).[1] Using a milder base like sodium hydride (NaH) has been shown to yield the desired 2-alkyl-2-methoxymethyl-salvinorin ether product without C8-epimerization.[1]

Issue 3: Difficulty in Achieving Complete Consumption of Starting Material in Etherification

  • Question: The etherification reaction seems to stall, leaving unreacted this compound. How can I drive the reaction to completion?

  • Answer: If you are using a base like diisopropylethylamine (DIPEA), ensuring an adequate excess of both the base and the alkylating agent (e.g., ethoxymethyl chloride) is important.[7] A reaction time of 24 hours at room temperature is also suggested.[7] For other systems, ensuring the complete solubilization of reagents can be key.

Experimental Protocols

Protocol 1: Deacetylation of Salvinorin A to this compound

This protocol is adapted from a method designed to minimize C8-epimerization and maximize yield.[1]

  • Dissolution: Dissolve Salvinorin A in a 1:1 mixture of tetrahydrofuran (B95107) (THF) and acetonitrile (B52724) (MeCN).

  • Reagent Addition: Add sodium bicarbonate (NaHCO₃), hydrogen peroxide (H₂O₂), and 15-crown-5 to the solution.

  • Reaction: Stir the mixture vigorously at room temperature for 36 hours.

  • Workup and Purification: Follow standard aqueous workup procedures. The crude product can be purified by flash column chromatography (FCC).

Protocol 2: Synthesis of this compound Ethoxymethyl Ether

This protocol is based on a reported synthesis of this compound ethoxymethyl ether.[7]

  • Preparation: To a solution of this compound in dry dimethylformamide (DMF) under an argon atmosphere, add diisopropylethylamine (i-Pr₂NEt) and ethoxymethyl chloride (EtOCH₂Cl).

  • Reaction: Stir the resulting slurry at room temperature for 24 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (EtOAc). Wash the organic layer sequentially with 0.1 M aqueous HCl (3 times), water, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over magnesium sulfate (B86663) (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography (FCC) using a gradient of 25-50% EtOAc/hexanes, followed by 20% MeOH/CH₂Cl₂ to yield the final product as an amorphous white solid.[7]

Data Summary

BaseAlkylating AgentSolventTemperature (°C)OutcomeReference
LDA, LiHMDS, etc.IodomethaneTHF-78C8-epimerization or decomposition[1]
NaHIodomethaneTHF-50Desired 2-methyl-2-methoxymethyl-salvinorin ether[1]
i-Pr₂NEtEtOCH₂ClDMFRoom Temp.This compound ethoxymethyl ether (80% yield)[7]
i-Pr₂NEtCH₃OCH₂ClCH₂Cl₂Not specifiedThis compound methoxymethyl ether[6]

Visualizations

experimental_workflow cluster_start Starting Material cluster_deacetylation Step 1: Deacetylation cluster_etherification Step 2: Etherification cluster_end Final Product & Analysis SalA Salvinorin A Deacetylation Deacetylation (NaHCO3, H2O2, 15-Crown-5) SalA->Deacetylation SalB This compound Deacetylation->SalB Etherification Etherification (e.g., EtOCH2Cl, i-Pr2NEt) SalB->Etherification SalBEther This compound Ether Etherification->SalBEther Purification Purification (FCC / HPLC) SalBEther->Purification Analysis Purity Analysis (HPLC) Purification->Analysis

Caption: General experimental workflow for the synthesis of this compound ethers.

troubleshooting_guide Start Start Etherification Reaction CheckTLC Monitor reaction by TLC Start->CheckTLC LowYield Low Yield or Incomplete Reaction? CheckTLC->LowYield Reaction Stalled SideProducts Side Products Observed? (e.g., C8-epimer) CheckTLC->SideProducts Reaction Progressing LowYield->SideProducts No IncompleteAction Action: - Increase reaction time - Add more reagents - Check reagent purity LowYield->IncompleteAction Yes BaseProblem Action: - Switch to a milder base (e.g., NaH) - Lower reaction temperature SideProducts->BaseProblem Yes Workup Proceed to Workup and Purification SideProducts->Workup No IncompleteAction->CheckTLC BaseProblem->Start End Successful Synthesis Workup->End

References

Technical Support Center: Enhancing Brain Penetrance of Salvinorin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the brain penetrance of Salvinorin B analogs.

Frequently Asked Questions (FAQs)

Q1: Why is the brain penetrance of Salvinorin A and its primary metabolite, this compound, limited?

A1: The limited brain penetrance and short duration of action of Salvinorin A are attributed to two main factors:

  • Rapid Metabolism: Salvinorin A is quickly hydrolyzed by esterases in the plasma and brain to its inactive metabolite, this compound.[1][2] This rapid conversion significantly reduces the concentration of the active compound available to cross the blood-brain barrier (BBB) and engage with kappa-opioid receptors (KORs) in the central nervous system (CNS).

  • P-glycoprotein (P-gp) Efflux: Salvinorin A is a substrate for the P-glycoprotein (P-gp) efflux transporter at the BBB.[2] P-gp actively pumps the molecule out of the brain endothelial cells back into the bloodstream, thereby limiting its accumulation and residence time in the brain.

Q2: What are the primary medicinal chemistry strategies to improve the brain penetrance and duration of action of this compound analogs?

A2: The main strategy involves structural modifications at the C-2 position of the this compound scaffold to block esterase metabolism and potentially reduce P-gp efflux. Replacing the metabolically labile acetate (B1210297) group of Salvinorin A with more stable ether or other functionalities has yielded promising analogs.[2][3][4][5]

Q3: Which this compound analogs have shown improved properties, and what are their key features?

A3: Several C-2 modified analogs have been synthesized and characterized, demonstrating enhanced metabolic stability, potency, and, in some cases, a longer duration of action. Key examples include:

  • Ethoxymethyl ether this compound (EOM Sal B): Exhibits increased metabolic stability, higher potency at the KOR, and a longer duration of action compared to Salvinorin A.[2][6][7][8][9] It has also been shown to be G-protein biased.[7][9]

  • Methoxymethyl ether this compound (MOM Sal B): Shows greater potency and a longer half-life in vivo than Salvinorin A.[2][3][8][10]

  • Mesyl Sal B: A potent and long-acting analog.

  • β-tetrahydropyran this compound (β-THP Sal B): A long-acting KOR agonist.[11]

Q4: What are the main signaling pathways activated by kappa-opioid receptor agonists like this compound analogs?

A4: Kappa-opioid receptors are G protein-coupled receptors (GPCRs) that primarily signal through two main pathways upon agonist binding:

  • G-protein Signaling Pathway: Activation of Gi/o proteins leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels. This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.[1][12][13]

  • β-arrestin Signaling Pathway: This pathway is often linked to the adverse effects of KOR agonists, such as dysphoria and sedation.[1][12][14] Developing G-protein biased agonists, which preferentially activate the G-protein pathway over the β-arrestin pathway, is a key strategy to improve the side-effect profile of KOR-targeted therapeutics.[1][12][13]

Troubleshooting Guides

Problem 1: My novel this compound analog shows high metabolic stability in vitro but poor brain uptake in vivo.
Possible Cause Troubleshooting Step Experimental Protocol
P-glycoprotein (P-gp) Efflux Determine if your analog is a substrate for P-gp or other efflux transporters like Breast Cancer Resistance Protein (BCRP).P-glycoprotein Substrate Assay: Utilize an in vitro model, such as MDCK-MDR1 cells, in a Transwell assay to measure the bidirectional transport of your compound. A high efflux ratio (Papp B-A / Papp A-B) indicates that the compound is a P-gp substrate.
High Plasma Protein Binding Measure the fraction of the compound bound to plasma proteins. Only the unbound fraction is available to cross the BBB.[15]Plasma Protein Binding Assay: Employ equilibrium dialysis using a Rapid Equilibrium Dialysis (RED) device. The compound is incubated with plasma on one side of a semipermeable membrane and buffer on the other. LC-MS/MS is used to quantify the compound concentration in both chambers to determine the fraction unbound (fu).[15][16][17][18]
Low Passive Permeability Assess the intrinsic ability of the compound to cross a lipid membrane.Parallel Artificial Membrane Permeability Assay (PAMPA): This in vitro assay measures the passive diffusion of a compound from a donor well, through an artificial lipid membrane, to an acceptor well.
Problem 2: The brain-to-plasma ratio of my lead analog is low, and it is confirmed to be a P-gp substrate. What are my next steps?
Strategy Description Considerations
Structural Modification Iteratively modify the structure of the analog to reduce its affinity for P-gp. This can involve altering lipophilicity, hydrogen bonding capacity, or overall molecular shape.This may require extensive medicinal chemistry efforts and could impact the analog's affinity for the kappa-opioid receptor.
Prodrug Approach Chemically modify the analog to create a prodrug that is not a P-gp substrate. The prodrug would cross the BBB and then be converted to the active analog within the brain.[19][20][21][22]The prodrug must be stable in the periphery and efficiently converted to the active drug in the CNS. The promoiety should be non-toxic.
Formulation Strategies Encapsulate the analog in a nanoparticle-based delivery system.[23][24] Surface modification of nanoparticles with targeting ligands (e.g., transferrin) can facilitate receptor-mediated transcytosis across the BBB.[23]The formulation must be stable, non-toxic, and able to release the drug at the target site. Manufacturing and scaling up can be challenging.
Intranasal Delivery Administer the analog via the intranasal route to bypass the BBB. This route allows for direct transport from the nasal cavity to the brain.[25]The formulation must be suitable for nasal administration, and the efficiency of nose-to-brain transport can be variable.

Quantitative Data Summary

Table 1: In Vitro Potency of this compound Analogs at the Kappa-Opioid Receptor

Compound Kᵢ (nM) EC₅₀ (nM) in [³⁵S]GTPγS Assay Reference
Salvinorin A7.4 ± 0.740 ± 10[2]
This compound2950248[26]
EOM Sal B3.1 ± 0.40.65 ± 0.17[2]
MOM Sal B0.606[10]
β-THP Sal B6.2 ± 0.460 ± 6[2]

Kᵢ represents the binding affinity, with lower values indicating higher affinity. EC₅₀ represents the concentration required to elicit a half-maximal response in a functional assay, with lower values indicating higher potency.

Table 2: In Vivo Brain Penetrance of Salvinorin Analogs (Limited Data)

Compound Metric Value Time Point Administration Species Reference
EOM Sal BBrain Concentration3-fold higher than Sal A65 mini.p.Not Specified

This table highlights the need for more comprehensive studies to determine and compare key brain penetrance parameters like the unbound brain-to-plasma concentration ratio (Kp,uu) for various this compound analogs.

Experimental Protocols

Protocol 1: In Vitro Blood-Brain Barrier Permeability Assay Using a Transwell Model

Objective: To determine the apparent permeability coefficient (Papp) of a this compound analog across a cell-based in vitro BBB model.

Materials:

  • Transwell inserts (e.g., 24-well format, 0.4 µm pore size)

  • Human cerebral microvascular endothelial cells (hCMEC/D3) or other suitable brain endothelial cell line

  • Astrocyte and pericyte cell lines (for co-culture models)

  • Cell culture medium and supplements

  • Test compound (this compound analog) and a low-permeability marker (e.g., Lucifer Yellow)

  • LC-MS/MS for sample analysis

Methodology:

  • Cell Culture: Culture the brain endothelial cells, astrocytes, and pericytes according to standard protocols.

  • Transwell Seeding:

    • For a co-culture model, seed astrocytes and pericytes on the bottom of the 24-well plate.

    • Coat the apical side of the Transwell insert with collagen.

    • Seed the brain endothelial cells on the apical side of the Transwell insert.

  • Barrier Formation: Allow the cells to form a monolayer and develop tight junctions over several days. Monitor the integrity of the barrier by measuring the transendothelial electrical resistance (TEER).

  • Permeability Assay:

    • Wash the cells with transport buffer (e.g., Hanks' Balanced Salt Solution).

    • Add the test compound and Lucifer Yellow to the apical (donor) chamber.

    • At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the basolateral (receiver) chamber.

    • To assess efflux, perform the experiment in the reverse direction (basolateral to apical).

  • Sample Analysis: Quantify the concentration of the test compound and Lucifer Yellow in the collected samples using LC-MS/MS and a fluorescence plate reader, respectively.

  • Data Analysis: Calculate the Papp value using the following equation:

    • Papp = (dQ/dt) / (A * C₀)

    • Where dQ/dt is the rate of compound appearance in the receiver chamber, A is the surface area of the membrane, and C₀ is the initial concentration in the donor chamber.

    • The efflux ratio is calculated as Papp (B-A) / Papp (A-B).

Protocol 2: In Vivo Brain Penetrance Study Using Microdialysis

Objective: To measure the unbound concentration of a this compound analog in the brain extracellular fluid (ECF) and plasma of a freely moving animal.

Materials:

  • Stereotaxic apparatus

  • Microdialysis probes and guide cannulae

  • Syringe pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Test compound (this compound analog)

  • LC-MS/MS for sample analysis

Methodology:

  • Surgical Implantation: Anesthetize the animal (e.g., rat) and surgically implant a guide cannula into the brain region of interest (e.g., striatum) using a stereotaxic frame. Allow the animal to recover for several days.

  • Microdialysis Setup: On the day of the experiment, place the animal in a microdialysis bowl that allows free movement. Insert the microdialysis probe through the guide cannula.

  • Perfusion and Equilibration: Perfuse the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min) using a syringe pump. Allow the system to equilibrate for at least one hour.

  • Baseline Collection: Collect baseline dialysate samples into a fraction collector before administering the test compound.

  • Compound Administration: Administer the this compound analog via the desired route (e.g., intravenous, intraperitoneal).

  • Sample Collection: Continue to collect dialysate samples at regular intervals for several hours. Collect blood samples at corresponding time points.

  • Probe Recovery Calibration: At the end of the experiment, determine the in vivo recovery of the probe using the retrodialysis method.

  • Sample Analysis: Process the plasma and dialysate samples and quantify the concentration of the analog using LC-MS/MS.

  • Data Analysis: Correct the dialysate concentrations for probe recovery to determine the unbound brain ECF concentration. Calculate the unbound brain-to-plasma concentration ratio (Kp,uu).

Visualizations

KOR_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_beta_arrestin β-Arrestin Pathway This compound Analog This compound Analog KOR Kappa-Opioid Receptor (KOR) This compound Analog->KOR binds Gi_Go Gi/o KOR->Gi_Go activates GRK GRK KOR->GRK Beta_Arrestin β-Arrestin KOR->Beta_Arrestin AC Adenylyl Cyclase Gi_Go->AC inhibition cAMP ↓ cAMP AC->cAMP Analgesia Therapeutic Effects (e.g., Analgesia) cAMP->Analgesia GRK->KOR phosphorylation MAPK MAPK Cascade Beta_Arrestin->MAPK Adverse_Effects Adverse Effects (e.g., Dysphoria) MAPK->Adverse_Effects Experimental_Workflow cluster_discovery Discovery & Design cluster_preclinical Preclinical Evaluation cluster_optimization Lead Optimization Design Analog Design & Synthesis In_Vitro_Screening In Vitro Screening (Binding & Functional Assays) Design->In_Vitro_Screening Metabolic_Stability Metabolic Stability (Microsomes, Plasma) In_Vitro_Screening->Metabolic_Stability BBB_Permeability In Vitro BBB Permeability (e.g., Transwell Assay) Metabolic_Stability->BBB_Permeability In_Vivo_PK In Vivo Pharmacokinetics (Plasma & Brain) BBB_Permeability->In_Vivo_PK In_Vivo_PD In Vivo Pharmacodynamics (e.g., Efficacy & Safety Models) In_Vivo_PK->In_Vivo_PD Data_Analysis Data Analysis & SAR In_Vivo_PD->Data_Analysis Go_NoGo Go/No-Go Decision Data_Analysis->Go_NoGo Go_NoGo->Design Iterate/Optimize Lead Candidate Lead Candidate Go_NoGo->Lead Candidate Advance Troubleshooting_Logic Start Start: Analog with good in vitro potency & stability InVivo_Test In Vivo Brain Penetrance Study Start->InVivo_Test Low_Brain_Uptake Low Brain Uptake? InVivo_Test->Low_Brain_Uptake Check_Efflux P-gp Substrate Assay Low_Brain_Uptake->Check_Efflux Yes Success Adequate Brain Penetrance Achieved Low_Brain_Uptake->Success No Is_Substrate Substrate? Check_Efflux->Is_Substrate Check_PPB Plasma Protein Binding Assay Is_Substrate->Check_PPB No Optimize_Structure Optimize Structure: - Reduce P-gp affinity - Lower lipophilicity Is_Substrate->Optimize_Structure Yes High_PPB High Binding? Check_PPB->High_PPB High_PPB->Optimize_Structure Yes Consider_Strategies Consider Advanced Strategies: - Prodrug Approach - Nanoparticle Formulation - Intranasal Delivery High_PPB->Consider_Strategies No Optimize_Structure->InVivo_Test Re-test Consider_Strategies->InVivo_Test Re-test

References

Technical Support Center: Method Refinement for Reducing Variability in Salvinorin B Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining their experimental methods for Salvinorin B and its analogs, ultimately reducing variability and enhancing data reproducibility.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how is it related to Salvinorin A?

This compound is a neoclerodane diterpene that is the primary inactive metabolite of Salvinorin A, the principal psychoactive component of the Salvia divinorum plant.[1] Salvinorin A is rapidly hydrolyzed by serum esterases into this compound, which has a significantly lower affinity for the kappa-opioid receptor (KOR).[2][3] This rapid conversion is a major source of experimental variability in in vivo studies involving Salvinorin A.

Q2: Why is there significant variability in the reported binding affinity and potency of this compound?

The reported binding affinity (Ki) and potency (EC50) of this compound for the KOR can vary significantly across studies. This variability can be attributed to several factors, including:

  • Purity of the compound: Contamination with trace amounts of the highly potent Salvinorin A can lead to erroneously high affinity and potency measurements for this compound.[4]

  • Epimerization: Under basic or even mildly acidic or thermal conditions, Salvinorin A and B can undergo epimerization at the C8 position to form 8-epi-Salvinorin A and 8-epi-Salvinorin B, respectively.[4][5][6] These epimers have significantly lower potency, and mixtures of epimers in a sample can lead to inconsistent results.

  • Assay conditions: Differences in experimental protocols, cell lines, and reagent concentrations can contribute to variability in measured values.

Q3: What are the advantages of using this compound analogs like EOM-Sal B and MOM-Sal B?

Analogs such as 2-methoxymethyl-Salvinorin B (MOM-Sal B) and 2-ethoxymethyl-Salvinorin B (EOM-Sal B) have been synthesized to overcome the metabolic instability of Salvinorin A.[7] These analogs replace the labile C2 acetate (B1210297) group with more stable ether linkages, resulting in:

  • Increased metabolic stability: They are more resistant to hydrolysis by esterases, leading to a longer duration of action in vivo.[2]

  • Enhanced potency and affinity: In many cases, these analogs exhibit higher affinity and potency at the KOR compared to Salvinorin A.[7][8]

Q4: How should I prepare and store this compound and its analogs to minimize degradation?

To ensure the stability and integrity of your this compound compounds:

  • Storage: Store solid compounds in a tightly sealed, light-resistant container at -20°C or -80°C.[9]

  • Stock Solutions: Prepare stock solutions in a suitable organic solvent like DMSO. Aliquot stock solutions into smaller volumes to avoid repeated freeze-thaw cycles, which can lead to degradation.[10] Store stock solutions at -20°C for up to one month or -80°C for up to six months.[10]

  • Aqueous Solutions: this compound is unstable in aqueous solutions and should be prepared fresh for each experiment.[9] Minimize the time the compound is in an aqueous buffer.

  • Light Sensitivity: Salvinorin compounds are light-sensitive. Protect both solid compounds and solutions from light exposure by using amber vials or covering containers with foil.[9][11]

Troubleshooting Guides

Synthesis and Purification
Issue Possible Cause Recommended Solution
Low yield of this compound from Salvinorin A deacetylation. Incomplete reaction.Use a mild deacetylation method such as NaHCO3/H2O2 with the addition of a sodium-selective complexing agent like 15-crown-5 (B104581) and allow for prolonged vigorous stirring (e.g., 36 hours) to drive the reaction to completion and avoid C8-epimerization.[3]
Presence of C8-epimer in the final product. Use of basic conditions during synthesis or purification.[5]Avoid strongly basic conditions. Use milder bases like DIPEA when necessary.[12] Monitor for epimerization using TLC, where the unnatural epimer typically has a higher Rf value and may show a different color with vanillin (B372448) stain (e.g., blue instead of pink/purple).[4]
Difficulty in purifying this compound analogs by HPLC. Poor peak shape or resolution.Ensure the mobile phase pH is controlled to prevent on-column degradation or changes in ionization state.[13] Use a high-purity solvent and a well-maintained column. Consider a different stationary phase if co-elution with impurities is an issue.
Inconsistent retention times in HPLC. Changes in mobile phase composition or temperature.Prepare fresh mobile phase for each run and ensure it is properly degassed. Use a column oven to maintain a stable temperature.
In Vitro Assays
Issue Possible Cause Recommended Solution
High background signal in [³⁵S]GTPγS binding assay. High non-specific binding of the radioligand.Optimize the concentration of GDP in the assay buffer. Ensure thorough washing of the filter plates to remove unbound radioligand.
Low signal-to-noise ratio in cAMP assays. Low receptor expression in the cell line. Suboptimal forskolin (B1673556) concentration.Use a cell line with confirmed high expression of the kappa-opioid receptor. Perform a dose-response curve for forskolin to determine the optimal concentration for stimulation.
Inconsistent EC50 values between experiments. Degradation of the compound in the aqueous assay buffer. Variability in cell passage number or health. Pipetting errors.Prepare fresh dilutions of the compound for each experiment. Use cells within a consistent passage number range and ensure high viability. Use calibrated pipettes and careful pipetting techniques.
Compound precipitation in the assay medium. Poor solubility of the compound in aqueous buffer.Ensure the final concentration of the organic solvent (e.g., DMSO) is as low as possible (ideally below 0.1%) and consistent across all wells.[14] If solubility remains an issue, consider using a different vehicle, though this may require validation.
Cell line not responding to this compound. Low or absent expression of the kappa-opioid receptor. Cell line contamination or genetic drift.Confirm KOR expression using a validated method (e.g., radioligand binding with a known KOR ligand, Western blot). Use a fresh vial of cells from a reputable source.
In Vivo Experiments
Issue Possible Cause Recommended Solution
High variability in behavioral responses. Inconsistent drug administration (e.g., injection volume, speed). Stressful animal handling. Variability in drug solution preparation.Ensure all injections are administered consistently by a trained individual. Handle animals gently to minimize stress. Prepare fresh drug solutions for each experiment and vortex thoroughly before each injection.
Lack of expected pharmacological effect. Poor bioavailability due to precipitation or degradation of the compound in the vehicle. Incorrect dose or route of administration.Use a suitable vehicle, such as a mixture of DMSO and saline, and ensure the compound is fully dissolved.[15] Conduct dose-response studies to determine the optimal dose. The route of administration can significantly impact bioavailability.
Unexpected side effects or toxicity. The vehicle (e.g., high concentration of DMSO) may have its own effects.[12][16] The compound may have off-target effects at higher concentrations.Include a vehicle-only control group to assess the effects of the vehicle. Keep the DMSO concentration in the vehicle as low as possible.[17]

Data Presentation

Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50) of Salvinorin A, this compound, and Analogs at the Kappa-Opioid Receptor (KOR)

CompoundKi (nM)EC50 (nM) - [³⁵S]GTPγSEC50 (nM) - cAMPReference(s)
Salvinorin A~1.3 - 2.5~0.65 - 40~0.4[3][8]
This compound>1000~248>1000[2][10]
MOM-Sal B~0.60 - 0.73~0.6-[3][7]
EOM-Sal B~0.3 - 0.65~0.65~0.1[8][18]
8-epi-Salvinorin ASignificantly lower than Salvinorin A--[5][6]
8-epi-Salvinorin BLower than this compound--[4]

Note: Values are approximate and can vary depending on the specific assay conditions.

Experimental Protocols

[³⁵S]GTPγS Binding Assay

This protocol measures the functional activation of G-protein coupled receptors (GPCRs) like the KOR.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human KOR (e.g., CHO-hKOR).

  • Compound Dilution: Prepare serial dilutions of the test compound (e.g., this compound) and a reference agonist in assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

  • Assay Setup: In a 96-well plate, add the following in order:

    • Assay buffer (for total binding) or unlabeled GTPγS (for non-specific binding).

    • Diluted test compound or reference agonist.

    • Diluted cell membranes (typically 5-20 µg of protein per well).

    • Assay buffer containing [³⁵S]GTPγS (final concentration ~0.1 nM) and GDP (final concentration ~10 µM).

  • Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.

  • Termination: Terminate the reaction by rapid filtration through a filter plate using a cell harvester.

  • Washing: Wash the filters multiple times with ice-cold wash buffer.

  • Detection: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot specific binding against the log concentration of the compound and fit a sigmoidal dose-response curve to determine EC50 and Emax values.

cAMP Inhibition Assay

This assay measures the inhibition of adenylyl cyclase activity upon KOR activation.

  • Cell Culture: Culture a suitable cell line (e.g., CHO-hKOR) in appropriate media.

  • Cell Plating: Seed cells into a multi-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with varying concentrations of the test compound.

  • Stimulation: Stimulate the cells with a fixed concentration of forskolin (an adenylyl cyclase activator) to induce cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luminescence-based assays).

  • Data Analysis: Plot the inhibition of forskolin-stimulated cAMP production against the log concentration of the compound and fit a sigmoidal dose-response curve to determine the IC50 value.

Visualizations

Salvinorin_KOR_Signaling cluster_0 Cell Membrane KOR Kappa-Opioid Receptor (KOR) G_protein Gi/o Protein (αβγ) KOR->G_protein Activation Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruitment AC Adenylyl Cyclase (AC) G_protein->AC Inhibition cAMP cAMP AC->cAMP Downstream_Effects_Arrestin Receptor Internalization, MAPK Signaling Beta_Arrestin->Downstream_Effects_Arrestin Salvinorin_B This compound (or Analog) Salvinorin_B->KOR Agonist Binding ATP ATP Downstream_Effects_G Downstream Effects cAMP->Downstream_Effects_G Reduced Signaling GTPgS_Workflow start Start prep_membranes Prepare KOR-expressing cell membranes start->prep_membranes prep_compounds Prepare serial dilutions of test compounds start->prep_compounds assay_setup Add membranes, compounds, [³⁵S]GTPγS, and GDP to plate prep_membranes->assay_setup prep_compounds->assay_setup incubation Incubate at 30°C for 60 minutes assay_setup->incubation filtration Terminate reaction by rapid filtration incubation->filtration washing Wash filters with ice-cold buffer filtration->washing detection Add scintillation cocktail and count radioactivity washing->detection analysis Analyze data to determine EC50 and Emax detection->analysis end End analysis->end Troubleshooting_Logic cluster_compound Compound Integrity cluster_protocol Protocol Review start Inconsistent Experimental Results check_compound Check Compound Integrity start->check_compound check_protocol Review Experimental Protocol start->check_protocol check_reagents Verify Reagent Quality start->check_reagents check_equipment Calibrate Equipment start->check_equipment purity Purity (HPLC/TLC) check_compound->purity storage Proper Storage (light/temp) check_compound->storage fresh_prep Fresh Preparation check_compound->fresh_prep pipetting Consistent Pipetting check_protocol->pipetting timing Accurate Incubation Times check_protocol->timing conditions Stable Temp/pH check_protocol->conditions solution Isolate and Address Specific Variable check_reagents->solution check_equipment->solution purity->solution storage->solution fresh_prep->solution pipetting->solution timing->solution conditions->solution

References

Validation & Comparative

Comparative Analysis of Salvinorin A vs. Salvinorin B at the Kappa-Opioid Receptor (KOR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of Salvinorin A and its primary metabolite, Salvinorin B, focusing on their interactions with the kappa-opioid receptor (KOR). The data presented herein is compiled from a range of experimental studies to offer a comprehensive overview of their binding affinities, functional activities, and downstream signaling pathways.

Salvinorin A, a neoclerodane diterpene isolated from the plant Salvia divinorum, is a potent and selective KOR agonist.[1][2] In contrast, this compound, which is formed by the hydrolysis of the C2 acetate (B1210297) group of Salvinorin A, is generally considered to be an inactive metabolite with significantly lower affinity and potency at the KOR.[3][4] This comparative guide will delineate these differences through quantitative data, detailed experimental protocols, and visual representations of the involved signaling pathways.

Data Presentation: Quantitative Comparison

The following tables summarize the key in vitro pharmacological parameters of Salvinorin A and this compound at the KOR. It is important to note that absolute values may vary between studies due to different experimental conditions, such as the cell lines, radioligands, and specific assay formats used.

Table 1: Comparative Binding Affinity at the Kappa-Opioid Receptor

CompoundKi (nM)Cell LineRadioligandReference
Salvinorin A2.66CHO-hKOR[3H]U69,593[5]
Salvinorin A7.4 ± 0.7CHO-KOR[35S]GTPγS
This compound2950CHO-KOR[35S]GTPγS
This compound>10,000HEK293[3H]Diprenorphine[1]

Table 2: Comparative Functional Activity at the Kappa-Opioid Receptor

CompoundAssayEC50 (nM)Emax (%)Cell LineReference
Salvinorin A[35S]GTPγS Binding40 ± 10100CHO-KOR
Salvinorin Aβ-arrestin2 Recruitment14.5100U2OS-hKOR[5]
This compound[35S]GTPγS Binding248Not specifiedCHO-KOR
This compound[35S]GTPγS Binding>10,000Not specifiedHEK293[1]

Experimental Protocols

Below are detailed methodologies for the key experiments cited in this guide, providing a framework for understanding how the comparative data was generated.

Radioligand Binding Assay

This assay is employed to determine the binding affinity (Ki) of a compound for a specific receptor.

  • Cell Culture and Membrane Preparation: Chinese Hamster Ovary (CHO) cells stably expressing the human kappa-opioid receptor (CHO-hKOR) are cultured and harvested. The cell membranes are then isolated through homogenization and centrifugation.

  • Incubation: The cell membranes are incubated with a specific radioligand for the KOR, such as [3H]U69,593, and varying concentrations of the test compound (Salvinorin A or this compound).

  • Separation and Scintillation Counting: After reaching equilibrium, the bound and free radioligand are separated by rapid filtration. The amount of radioactivity bound to the membranes is then quantified using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

[35S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins following agonist binding to a G-protein coupled receptor (GPCR) like the KOR.

  • Membrane Preparation: Similar to the radioligand binding assay, membranes from CHO-hKOR cells are prepared.

  • Incubation: The membranes are incubated with varying concentrations of the agonist (Salvinorin A or this compound), GDP, and the non-hydrolyzable GTP analog, [35S]GTPγS.

  • Separation and Scintillation Counting: The reaction is terminated, and the [35S]GTPγS bound to the G-proteins is separated from the unbound nucleotide via filtration. The radioactivity is then measured.

  • Data Analysis: The concentration-response curves are generated to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response elicited by the agonist).

β-arrestin2 Recruitment Assay (PathHunter™)

This assay quantifies the recruitment of β-arrestin2 to the activated KOR, a key step in receptor desensitization and an important downstream signaling pathway.

  • Cell Culture: U2OS cells stably co-expressing the human KOR fused to a ProLink™ tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag are used.

  • Agonist Stimulation: The cells are treated with varying concentrations of the agonist (e.g., Salvinorin A).

  • Enzyme Complementation: Upon agonist-induced β-arrestin2 recruitment to the KOR, the ProLink and EA tags are brought into proximity, forcing the complementation of a β-galactosidase enzyme.

  • Signal Detection: A substrate is added that is hydrolyzed by the active enzyme to produce a chemiluminescent signal, which is then measured using a luminometer.

  • Data Analysis: Concentration-response curves are plotted to determine the EC50 and Emax for β-arrestin2 recruitment.

Mandatory Visualization

KOR Signaling Pathways

The following diagram illustrates the differential activation of downstream signaling pathways by Salvinorin A and this compound at the kappa-opioid receptor.

KOR_Signaling cluster_ligands Ligands cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling SalA Salvinorin A KOR KOR SalA->KOR High Affinity Binding & Full Agonist SalB This compound SalB->KOR Very Low Affinity Binding & Inactive G_protein Gαi/o Activation KOR->G_protein Activation beta_arrestin β-arrestin2 Recruitment KOR->beta_arrestin Activation downstream_g Downstream Effects (e.g., ↓cAMP) G_protein->downstream_g downstream_b Downstream Effects (e.g., Receptor Internalization) beta_arrestin->downstream_b

Caption: Differential KOR signaling by Salvinorin A and B.

Experimental Workflow: Radioligand Binding Assay

This diagram outlines the key steps involved in a typical radioligand binding assay to determine the binding affinity of a compound.

Experimental_Workflow start Start cell_culture Culture CHO-hKOR Cells start->cell_culture membrane_prep Prepare Cell Membranes cell_culture->membrane_prep incubation Incubate Membranes with Radioligand & Test Compound membrane_prep->incubation filtration Separate Bound & Free Radioligand (Filtration) incubation->filtration counting Quantify Radioactivity (Scintillation Counting) filtration->counting analysis Data Analysis (IC50 -> Ki) counting->analysis end End analysis->end

Caption: Workflow for KOR radioligand binding assay.

References

Unraveling the Inactivity of Salvinorin B as a Kappa-Opioid Receptor Agonist In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Salvinorin B's in vivo activity at the kappa-opioid receptor (KOR) against its parent compound, Salvinorin A, and its semi-synthetic derivatives. Experimental data and detailed protocols are presented to objectively validate the established inactivity of this compound and highlight the potent KOR agonism of its analogs.

Salvinorin A, a naturally occurring diterpenoid from the plant Salvia divinorum, is the most potent naturally occurring hallucinogen and a selective KOR agonist.[1][2] Its powerful psychoactive effects are mediated through the activation of these receptors. In contrast, its primary metabolite, this compound, formed by the hydrolysis of the C-2 acetate (B1210297) ester, is widely considered to be inactive at the KOR.[3] This guide delves into the in vivo evidence supporting this assertion, providing a comparative analysis with active KOR agonists.

Comparative In Vivo Activity at the Kappa-Opioid Receptor

The following table summarizes the in vivo effects of this compound in comparison to the potent KOR agonist Salvinorin A and the well-characterized synthetic KOR agonist U50,488H. While this compound itself is largely inert, its derivatives, such as 2-methoxymethyl-Salvinorin B (MOM-Sal B), demonstrate significant and prolonged KOR agonist activity in vivo.

CompoundAnimal ModelBehavioral AssayDosageRoute of AdministrationObserved EffectCitation
This compound ------------Generally considered inactive in vivo[3][4]
Salvinorin A MiceConditioned Place Aversion------Aversion[5]
MiceDecreased Locomotor Activity------Sedation[5]
MiceInverted Screen Task------Impaired climbing[5]
RatsAntinociception (Hot-Plate)10 mg/kgi.p.No significant antinociception at 30 min[5][6]
RatsHypothermia10 mg/kgi.p.No significant hypothermia at 30 min[5][6]
U50,488H MiceBehavioral Depression------Depression[5]
MOM-Sal B MiceImmobility0.05-1 mg/kgs.c.Immediate, dose-dependent immobility lasting ~3h[5][6]
RatsY-maze Ambulation1-5 mg/kgs.c.Increased ambulation[5][6]
RatsAntinociception (Hot-Plate)0.5-5 mg/kgi.p.Dose-dependent antinociception[5][6]
RatsHypothermia0.5-5 mg/kgi.p.Dose-dependent hypothermia[5][6]

Experimental Protocols

The validation of KOR agonist activity in vivo relies on a battery of well-established behavioral assays in rodent models. Below are detailed methodologies for key experiments cited in the comparative data.

Hot-Plate Test for Antinociception

This assay assesses the analgesic properties of a compound by measuring the latency of a thermal pain response.

  • Apparatus: A commercially available hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C).

  • Animals: Male Sprague-Dawley rats are typically used.

  • Procedure:

    • A baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded for each animal before drug administration. A cut-off time (e.g., 30-60 seconds) is established to prevent tissue damage.

    • The test compound (e.g., Salvinorin A, MOM-Sal B) or vehicle is administered via the specified route (e.g., intraperitoneal injection).

    • At predetermined time points post-injection (e.g., 30, 60, 90, 120 minutes), the animal is placed on the hot plate, and the latency to the nociceptive response is recorded.

    • An increase in the response latency compared to baseline and vehicle-treated animals indicates an antinociceptive effect.

Measurement of Body Temperature for Hypothermia

KOR activation is known to induce hypothermia in rodents.

  • Apparatus: A digital thermometer with a rectal probe.

  • Animals: Male Sprague-Dawley rats are commonly used.

  • Procedure:

    • Baseline rectal temperature is measured for each animal before drug administration.

    • The test compound or vehicle is administered.

    • Rectal temperature is measured at regular intervals post-injection (e.g., 30, 60, 90, 120 minutes).

    • A significant decrease in body temperature compared to baseline and vehicle-treated animals is indicative of a KOR agonist-induced hypothermic effect.

Y-Maze Test for Spontaneous Alternation

This test can be used to assess locomotor activity and exploratory behavior.

  • Apparatus: A Y-shaped maze with three identical arms.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Animals are placed in the center of the Y-maze and allowed to freely explore for a set duration (e.g., 8 minutes).

    • The sequence of arm entries and the total number of arm entries are recorded.

    • An increase in the total number of arm entries can indicate hyperactivity or increased ambulation.

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the canonical signaling pathway for KOR activation and a typical experimental workflow for evaluating the in vivo effects of a potential KOR agonist.

KOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gαi/o Gβγ KOR->G_protein Activates Beta_Arrestin β-Arrestin KOR->Beta_Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Internalization Receptor Internalization Beta_Arrestin->Internalization Promotes Agonist KOR Agonist (e.g., Salvinorin A) Agonist->KOR Binds to

Caption: Canonical KOR G-protein and β-arrestin signaling pathways.

Experimental_Workflow cluster_planning Phase 1: Pre-clinical Planning cluster_execution Phase 2: In Vivo Experimentation cluster_analysis Phase 3: Data Analysis & Conclusion Compound_Selection Compound Selection (this compound vs. Analogs) Animal_Model Animal Model Selection (e.g., Rats, Mice) Compound_Selection->Animal_Model Behavioral_Assays Behavioral Assay Selection (e.g., Hot-Plate, Y-Maze) Animal_Model->Behavioral_Assays Drug_Admin Drug Administration (i.p., s.c.) Behavioral_Assays->Drug_Admin Behavioral_Testing Behavioral Testing Drug_Admin->Behavioral_Testing Data_Collection Data Collection Behavioral_Testing->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Comparison Comparison of Effects Statistical_Analysis->Comparison Conclusion Conclusion on KOR Activity Comparison->Conclusion

Caption: A typical experimental workflow for in vivo KOR agonist validation.

References

A Comparative Analysis of the Pharmacokinetic Profiles of Salvinorin A and Salvinorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of Salvinorin A, a potent and selective κ-opioid receptor agonist, and its primary metabolite, Salvinorin B. The information presented is supported by experimental data from preclinical and clinical studies, intended to inform research and drug development endeavors.

Executive Summary

Salvinorin A is characterized by its rapid onset and short duration of action, a profile largely dictated by its pharmacokinetic properties. It is readily absorbed through various routes, excluding oral ingestion due to extensive first-pass metabolism, and rapidly distributed throughout the body, including the brain. The primary metabolic pathway for Salvinorin A is deacetylation to this compound, a pharmacologically inactive metabolite. This rapid conversion is a key determinant of Salvinorin A's transient effects. In stark contrast, a complete pharmacokinetic profile for this compound is not well-established in the scientific literature. Following the administration of Salvinorin A, plasma concentrations of this compound are often below the limit of detection in vivo, suggesting it is either rapidly cleared or does not accumulate to significant levels. This lack of a defined pharmacokinetic profile for this compound is a critical point of differentiation from its parent compound.

Pharmacokinetic Data Comparison

The following table summarizes the available quantitative pharmacokinetic data for Salvinorin A across different species. A corresponding profile for this compound is not available due to a lack of published data.

ParameterSpeciesRoute of AdministrationValueReference
Salvinorin A
Elimination Half-life (t½)Rhesus Monkey (male)Intravenous (IV)37.9 ± 5.6 min[1]
Rhesus Monkey (female)Intravenous (IV)80.0 ± 13.1 min[1]
Rhesus Monkey (overall)Intravenous (IV)56.6 ± 24.8 min[2]
BaboonIntravenous (IV)~8 min (brain)[3]
RatIntraperitoneal (IP)75.4 min (plasma), 36.1 min (brain)[4]
HumanInhalation49-50 min[1]
Clearance (Cl)RatIntraperitoneal (IP)26 L/h/kg[4]
Volume of Distribution (Vd)RatIntraperitoneal (IP)47.1 L/kg[4]
Time to Maximum Concentration (Tmax)RatIntraperitoneal (IP)10-15 min[4]
HumanInhalation1-2 min[1]
Maximum Concentration (Cmax)HumanInhalation (1 mg)31 ng/mL[1]
This compound
Pharmacokinetic ProfileAllNot ApplicableNot established in vivo. Plasma concentrations are often below the limit of detection following Salvinorin A administration.[1][5]

Experimental Protocols

In Vivo Pharmacokinetic Study of Salvinorin A in Rhesus Monkeys

This section outlines a representative experimental protocol for determining the pharmacokinetic profile of Salvinorin A in a non-human primate model, based on methodologies described in the literature.[2][6]

1. Animal Model:

  • Adult male and female rhesus monkeys (Macaca mulatta) are used. Animals are housed individually and maintained on a standard diet with water available ad libitum.

2. Drug Preparation and Administration:

  • Salvinorin A is dissolved in a vehicle suitable for intravenous administration, such as a mixture of ethanol (B145695) and sterile saline.

  • A single bolus dose (e.g., 0.032 mg/kg) is administered intravenously.[2]

3. Blood Sampling:

  • Blood samples are collected at predetermined time points following drug administration (e.g., 0, 1, 5, 15, 30, and 60 minutes).[7]

  • Samples are collected in tubes containing an anticoagulant (e.g., EDTA) and immediately placed on ice.

  • Plasma is separated by centrifugation and stored at -80°C until analysis.

4. Quantification of Salvinorin A and this compound:

  • Plasma concentrations of Salvinorin A and this compound are determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[8][9][10]

  • Sample Preparation: Plasma samples are typically subjected to solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.[9][10]

  • LC-MS/MS Analysis: An aliquot of the extracted sample is injected into the LC-MS/MS system. A C18 column is commonly used for chromatographic separation with a gradient elution of mobile phases such as acetonitrile (B52724) and water with formic acid.[9][10] Mass spectrometric detection is performed in multiple reaction monitoring (MRM) mode for sensitive and specific quantification.

  • A stable isotope-labeled internal standard (e.g., d3-Salvinorin A) is used to ensure accuracy and precision.

5. Pharmacokinetic Analysis:

  • The plasma concentration-time data are analyzed using non-compartmental methods to determine key pharmacokinetic parameters, including elimination half-life (t½), clearance (Cl), and volume of distribution (Vd).

Signaling Pathways

Salvinorin A exerts its effects primarily through the activation of the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). The downstream signaling cascade involves multiple pathways that ultimately modulate neuronal activity and produce its characteristic psychoactive effects.

Salvinorin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_g_protein G-Protein Signaling cluster_beta_arrestin β-Arrestin Signaling SalvinorinA Salvinorin A KOR Kappa-Opioid Receptor (KOR) SalvinorinA->KOR Agonist Binding G_protein Gi/o Protein KOR->G_protein Activation beta_arrestin β-Arrestin 2 KOR->beta_arrestin Recruitment AC Adenylyl Cyclase G_protein->AC Inhibition Dopamine (B1211576) ↓ Dopamine Release G_protein->Dopamine cAMP ↓ cAMP AC->cAMP ERK ERK1/2 beta_arrestin->ERK pERK ↑ pERK1/2 ERK->pERK pERK->Dopamine Modulation

Caption: Signaling pathway of Salvinorin A at the κ-opioid receptor.

Upon binding to the KOR, Salvinorin A initiates a conformational change that leads to the activation of intracellular signaling pathways.[11] This includes the canonical G-protein pathway, where the activated Gi/o protein inhibits adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels.[11] Additionally, Salvinorin A can induce β-arrestin 2 recruitment to the receptor, which can trigger downstream signaling cascades, including the activation of extracellular signal-regulated kinases (ERK1/2).[12][13] A key neurochemical effect of KOR activation by Salvinorin A is the inhibition of dopamine release in brain regions associated with reward and motivation.[11]

Experimental Workflow: In Vivo Pharmacokinetic Study

The following diagram illustrates a typical workflow for an in vivo pharmacokinetic study of Salvinorin A.

PK_Workflow cluster_animal_phase Animal Phase cluster_analytical_phase Analytical Phase cluster_data_analysis Data Analysis Phase Animal_Model Select Animal Model (e.g., Rhesus Monkey, Rat) Dosing Administer Salvinorin A (e.g., IV, IP) Animal_Model->Dosing Sampling Collect Blood Samples at Timed Intervals Dosing->Sampling Plasma_Separation Separate Plasma via Centrifugation Sampling->Plasma_Separation Extraction Solid-Phase Extraction (SPE) of Plasma Samples Plasma_Separation->Extraction LCMS_Analysis Quantify Salvinorin A/B by LC-MS/MS Extraction->LCMS_Analysis PK_Modeling Pharmacokinetic Modeling (Non-compartmental analysis) LCMS_Analysis->PK_Modeling Parameter_Determination Determine PK Parameters (t½, Cl, Vd) PK_Modeling->Parameter_Determination

Caption: Workflow for a typical in vivo pharmacokinetic study.

Conclusion

The pharmacokinetic profile of Salvinorin A is well-characterized by its rapid absorption, distribution, and, most notably, its swift metabolism to the inactive this compound. This metabolic instability is a primary factor contributing to its short duration of action. The striking lack of a defined pharmacokinetic profile for this compound in the literature underscores its transient and seemingly inconsequential role in the overall pharmacology of Salvinorin A. For researchers and drug developers, this highlights the importance of focusing on the parent compound's pharmacokinetics when designing studies and developing analogues with modified therapeutic profiles. Future research could aim to definitively characterize the disposition of this compound to fully complete the metabolic picture of Salvinorin A.

References

A Head-to-Head Comparison of MOM-SalB and EOM-SalB Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of kappa opioid receptor (KOR) agonists, two analogs of Salvinorin B, 2-methoxymethyl-Salvinorin B (MOM-SalB) and 2-ethoxymethyl-Salvinorin B (EOM-SalB), have emerged as potent compounds with therapeutic potential. This guide provides a comprehensive, data-driven comparison of their efficacy, drawing from preclinical studies to inform researchers, scientists, and drug development professionals.

Summary of In Vitro and In Vivo Efficacy

Both MOM-SalB and EOM-SalB are potent and selective KOR agonists, demonstrating greater potency and a longer duration of action than their parent compound, Salvinorin A.[1][2][3] Preclinical studies have highlighted their potential in various therapeutic areas, including pain management and neurodegenerative diseases.

In Vitro Receptor Binding and Activation

MOM-SalB exhibits a high affinity and selectivity for the kappa opioid receptor.[1][2] It acts as a full agonist at the KOR, being approximately 5-fold and 7-fold more potent than the standard KOR agonist U50,488H and Salvinorin A, respectively, in guanosine (B1672433) 5′-O-(3-[³⁵S]thio)triphosphate ([³⁵S]GTPγS) binding assays.[1] Similarly, EOM-SalB is more potent than both Salvinorin A and U50,488 in assays measuring the inhibition of forskolin-induced cyclic adenosine (B11128) monophosphate (cAMP). Interestingly, EOM-SalB has been shown to be a G-protein biased agonist, which may correlate with a reduced side effect profile.[4]

In Vivo Preclinical Studies

Antinociceptive and Hypothermic Effects:

In rodent models, MOM-SalB has demonstrated significant antinociceptive and hypothermic effects.[1] It was found to be more potent and efficacious than U50,488H in the hot-plate test for antinociception.[1] A dose of 1 mg/kg of MOM-SalB produced significant antinociception, a tenfold lower dose than that required for U50,488H.[1] The duration of action of MOM-SalB is also notably longer than that of Salvinorin A, with antinociceptive effects lasting for 120 minutes compared to less than 20 minutes for Salvinorin A.[1]

Table 1: Comparison of Antinociceptive and Hypothermic Effects

CompoundModelEndpointPotency/EfficacyDuration of Action
MOM-SalB Rat Hot-Plate TestAntinociceptionMore potent and efficacious than U50,488H120 minutes
U50,488H Rat Hot-Plate TestAntinociceptionLess potent than MOM-SalBNot specified
Salvinorin A Rat Hot-Plate TestAntinociceptionLess potent than MOM-SalB< 20 minutes
MOM-SalB Rat ModelHypothermiaMore potent than U50,488H90 minutes

Remyelination in Multiple Sclerosis Models:

EOM-SalB has shown significant promise in preclinical models of multiple sclerosis (MS). In the experimental autoimmune encephalomyelitis (EAE) mouse model, EOM-SalB (0.1–0.3 mg/kg) effectively reduced disease severity in a KOR-dependent manner and promoted a greater rate of recovery compared to U50,488 treatment.[4] Furthermore, in the cuprizone-induced demyelination model, EOM-SalB administration led to an increase in the number of mature oligodendrocytes and myelinated axons.[4]

Table 2: Efficacy in Preclinical Models of Multiple Sclerosis

CompoundModelKey Findings
EOM-SalB Experimental Autoimmune Encephalomyelitis (EAE)- Dose-dependently attenuated disease score. - More efficacious in promoting recovery than U50,488. - Decreased immune cell infiltration and increased myelin levels.
EOM-SalB Cuprizone-induced Demyelination- Increased the number of mature oligodendrocytes. - Increased the number of myelinated axons and myelin thickness.

Discriminative Stimulus Effects:

A direct comparison of the discriminative stimulus effects of MOM-SalB and EOM-SalB in rats trained to discriminate Salvinorin A revealed that both compounds fully substituted for Salvinorin A and were more potent.[3][5] These in vivo findings suggested that MOM-SalB was slightly more potent than EOM-SalB.[6] EOM-SalB was also found to be discriminated at longer postinjection intervals than Salvinorin A.[3]

Signaling Pathways and Experimental Workflows

The primary mechanism of action for both MOM-SalB and EOM-SalB is the activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that leads to their therapeutic effects.

KOR_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Agonist MOM-SalB / EOM-SalB KOR Kappa Opioid Receptor (KOR) Agonist->KOR Binds and Activates G_protein Gαi/o Protein KOR->G_protein Activates Beta_arrestin β-Arrestin KOR->Beta_arrestin Recruits AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca2+ Channels G_protein->Ca_channel Inhibits MAPK MAPK Pathway (e.g., ERK) G_protein->MAPK Modulates cAMP ↓ cAMP Downstream Downstream Cellular Effects (e.g., Antinociception, Remyelination) cAMP->Downstream K_efflux ↑ K+ Efflux K_efflux->Downstream Ca_influx ↓ Ca2+ Influx Ca_influx->Downstream MAPK->Downstream Beta_arrestin->Downstream

Caption: Simplified KOR signaling pathway activated by MOM-SalB and EOM-SalB.

Experimental_Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models cluster_analysis Data Analysis Receptor_Binding Receptor Binding Assay ([35S]GTPγS) Potency Potency (EC50/IC50) Receptor_Binding->Potency cAMP_Assay cAMP Accumulation Assay cAMP_Assay->Potency Bias_Assay β-Arrestin Recruitment Assay Bias_Assay->Potency Antinociception Antinociception Model (Hot-Plate Test) Behavioral Behavioral Scoring Antinociception->Behavioral Hypothermia Hypothermia Model Hypothermia->Behavioral MS_Model Multiple Sclerosis Models (EAE, Cuprizone) MS_Model->Behavioral Histology Histological Analysis MS_Model->Histology Discrimination Drug Discrimination Model Discrimination->Behavioral Final_Comparison Final_Comparison Potency->Final_Comparison Comparative Efficacy Assessment Efficacy Efficacy (Emax) Efficacy->Final_Comparison Comparative Efficacy Assessment Behavioral->Final_Comparison Comparative Efficacy Assessment Histology->Final_Comparison Comparative Efficacy Assessment

Caption: General experimental workflow for comparing MOM-SalB and EOM-SalB efficacy.

Detailed Experimental Protocols

The following are generalized protocols based on methodologies described in the cited literature. For specific parameters, refer to the original publications.

[³⁵S]GTPγS Binding Assay (for KOR Agonism)

This assay measures the functional consequence of GPCR activation.

  • Membrane Preparation: Membranes are prepared from cells stably expressing the human kappa opioid receptor (CHO-KOPR).

  • Assay Buffer: The assay is typically performed in a buffer containing Tris-HCl, MgCl₂, NaCl, and GDP.

  • Incubation: Membranes are incubated with varying concentrations of the test compound (MOM-SalB or EOM-SalB), a fixed concentration of [³⁵S]GTPγS, and GDP.

  • Separation: The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free [³⁵S]GTPγS.

  • Detection: The radioactivity retained on the filters is quantified using liquid scintillation counting.

  • Data Analysis: Data are analyzed using non-linear regression to determine the EC₅₀ and Eₘₐₓ values for each compound.

Hot-Plate Test (for Antinociception)

This test assesses the analgesic properties of the compounds.

  • Apparatus: A hot plate maintained at a constant temperature (e.g., 55°C) is used.

  • Acclimation: Animals (rats or mice) are acclimated to the testing room and apparatus.

  • Baseline Measurement: The baseline latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded before drug administration. A cut-off time is set to prevent tissue damage.

  • Drug Administration: Animals are administered with either vehicle, MOM-SalB, EOM-SalB, or a reference compound (e.g., U50,488H) via a specified route (e.g., intraperitoneal injection).

  • Post-treatment Measurement: The latency to the nociceptive response is measured at various time points after drug administration.

  • Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point.

Experimental Autoimmune Encephalomyelitis (EAE) Model

This is a widely used model for studying the pathophysiology of multiple sclerosis.

  • Induction of EAE: EAE is induced in mice (e.g., C57BL/6) by immunization with a myelin antigen such as myelin oligodendrocyte glycoprotein (B1211001) (MOG₃₅₋₅₅) emulsified in Complete Freund's Adjuvant (CFA), followed by injections of pertussis toxin.

  • Clinical Scoring: Animals are monitored daily for clinical signs of EAE and scored on a standardized scale (e.g., 0 = no signs, 5 = moribund).

  • Treatment: Once clinical signs appear, animals are treated daily with vehicle, EOM-SalB, or a comparator drug.

  • Outcome Measures: The primary outcome is the clinical score. Secondary outcomes can include body weight, immune cell infiltration into the central nervous system (analyzed by flow cytometry or immunohistochemistry), and myelin levels (assessed by histological stains like Luxol Fast Blue).

  • Data Analysis: Clinical scores are compared between treatment groups over time. Histological and flow cytometry data are quantified and statistically analyzed.

References

A Comparative Analysis of the Behavioral Effects of Salvinorin B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the pharmacology and behavioral outcomes of novel kappa-opioid receptor agonists, offering a comparative perspective for researchers and drug development professionals.

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist found in the plant Salvia divinorum, has garnered significant interest for its unique psychoactive properties. However, its short duration of action and potential for dysphoric and sedative side effects have limited its therapeutic development.[1][2] This has spurred the development of analogs derived from its primary metabolite, Salvinorin B, with the goal of improving pharmacokinetic properties and reducing undesirable side effects. This guide provides a comparative study of the behavioral effects of this compound and its key analogs, presenting quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows.

Comparative Pharmacological and Behavioral Data

The primary strategy in developing this compound analogs has been to modify the C-2 position to prevent hydrolysis, thereby increasing metabolic stability and duration of action.[1] This has led to the creation of several promising compounds, including ethoxymethyl ether this compound (EOM Sal B), methoxymethyl ether this compound (MOM Sal B), and β-tetrahydropyran this compound (β-THP Sal B). The following table summarizes the key in vitro and in vivo data for these analogs in comparison to Salvinorin A and the classic KOR agonist U50,488H.

CompoundKOR Binding Affinity (Ki, nM)KOR Potency (EC50, nM)Key Behavioral EffectsNotable Side Effects
Salvinorin A 7.4 ± 0.7[1]40 ± 10[1]Attenuates cocaine-seeking behavior[1]; produces conditioned place aversion, decreases locomotor activity.[3]Produces depressive-like and sedative side effects[1]; short half-life (~50 min).[1]
This compound Much lower affinity than Salvinorin A[4]Significantly less potent than Salvinorin A[5]Generally considered inactive at physiologically relevant doses.Not applicable due to low potency.
EOM Sal B 3.1 ± 0.4[1]0.65 ± 0.17[1]Dose-dependently attenuates drug-seeking; attenuates cocaine-induced hyperactivity.[1] More potent than Salvinorin A in reducing drug-seeking.[1]No significant effects on locomotor activity, anxiety (elevated plus maze), or depressive-like behavior (forced swim test) at effective doses.[1]
MOM Sal B ~3-fold higher affinity than Salvinorin A[3]0.6[3] (5- to 7-fold more potent than U50,488H and Salvinorin A)Produces antinociception and hypothermia in a dose-dependent manner; more potent and efficacious than U50,488H in antinociception.[3]At doses effective for reducing cocaine-seeking, it can attenuate natural reward and have pro-depressive effects.[1]
β-THP Sal B 6.2 ± 0.4[1]60 ± 6[1]Attenuates cocaine- and cue-induced reinstatement of drug-seeking.[1]Decreased time spent in a drug-paired chamber, suggesting aversive properties.[1]
U50,488H -3.4[3]Pro- and antidepressant-like effects depending on the context; decreases self-administration of various drugs of abuse.[6]Known to induce sedation, dysphoria, aversion, anxiety, and depression.[1]

Signaling Pathways and Biased Agonism

The behavioral effects of KOR agonists are mediated through complex intracellular signaling cascades. Upon binding, KORs primarily couple to G-proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels. However, they can also signal through β-arrestin pathways, which are often associated with the negative side effects of KOR activation, such as sedation and aversion.[7]

Some this compound analogs, like EOM Sal B, have been shown to be G-protein biased agonists.[7] This preferential activation of the G-protein pathway over the β-arrestin pathway may explain their improved side effect profile compared to unbiased agonists like Salvinorin A and U50,488H.[2][7]

KOR_Signaling cluster_0 Cell Membrane cluster_1 Intracellular KOR KOR G_protein Gαi/o Activation KOR->G_protein Biased Agonism beta_arrestin β-Arrestin Recruitment KOR->beta_arrestin Reduced Recruitment adenylyl_cyclase Adenylyl Cyclase Inhibition G_protein->adenylyl_cyclase ion_channel Ion Channel Modulation G_protein->ion_channel mapk MAPK Activation beta_arrestin->mapk internalization Receptor Internalization beta_arrestin->internalization therapeutic Therapeutic Effects (e.g., Analgesia, Anti-addiction) adenylyl_cyclase->therapeutic ion_channel->therapeutic side_effects Adverse Effects (e.g., Dysphoria, Sedation) mapk->side_effects internalization->side_effects Ligand This compound Analog (e.g., EOM Sal B) Ligand->KOR Binds to CPA_Workflow Day1 Day 1: Habituation & Baseline (Free exploration of apparatus) Day2_5 Days 2-5: Conditioning (Alternating Drug/Vehicle pairings with chambers) Day1->Day2_5 Day6 Day 6: Test (Drug-free, free exploration) Day2_5->Day6 Drug_Injection Drug Injection (e.g., β-THP Sal B) Day2_5->Drug_Injection Paired Chamber Vehicle_Injection Vehicle Injection Day2_5->Vehicle_Injection Unpaired Chamber Analysis Data Analysis (Compare time spent in chambers: Baseline vs. Test) Day6->Analysis

References

A Comparative Guide to Salvinorin B and Other Non-Nitrogenous Kappa Opioid Receptor Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the pharmacological properties of Salvinorin B and other notable non-nitrogenous kappa opioid receptor (KOR) ligands. The information presented is based on experimental data from peer-reviewed scientific literature, offering a valuable resource for researchers in pharmacology and drug development.

Introduction to Non-Nitrogenous KOR Ligands

The discovery of Salvinorin A, a potent and selective KOR agonist from the plant Salvia divinorum, challenged the long-standing belief that a nitrogen atom was essential for opioid receptor activity.[1][2] This finding opened a new chapter in opioid research, leading to the exploration of a novel chemical space for KOR-targeted therapeutics. Unlike classical opioids, these non-nitrogenous compounds offer the potential for developing medications with unique pharmacological profiles, possibly devoid of the typical side effects associated with traditional opioids, such as addiction liability and respiratory depression.[2][3] This guide focuses on this compound, a primary metabolite of Salvinorin A, and compares its activity with other key non-nitrogenous KOR ligands.

Quantitative Comparison of Ligand Activity

The following tables summarize the in vitro pharmacological data for this compound and other selected non-nitrogenous KOR ligands. These compounds are compared based on their binding affinity (Ki) for the kappa (κ), mu (μ), and delta (δ) opioid receptors, as well as their functional potency (EC50) and efficacy (Emax) at the KOR.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

CompoundKOR Ki (nM)MOR Ki (nM)DOR Ki (nM)Selectivity (MOR/KOR)Selectivity (DOR/KOR)
Salvinorin A1.3 - 1.9[1][4][5]>1000[5]>1000>526 - 769>526 - 769
This compound2950[6]----
2-Methoxymethyl-Salvinorin B (MOM-Sal B)0.4 - 0.6[1][7]>1000[1]>1000[1]>1667 - 2500>1667 - 2500
Herkinorin90[5]12 - 45[5][8]>10000.13 - 0.5>11
Kurkinorin-----

A lower Ki value indicates a higher binding affinity. Selectivity is calculated as the ratio of Ki values (Ki of other receptor / Ki of KOR). Data for Kurkinorin's binding affinities were not readily available in the searched literature.

Table 2: KOR Functional Activity (GTPγS Binding Assay)

CompoundEC50 (nM)Emax (%)Activity
Salvinorin A4.5[1]~100Full Agonist
This compound248[6]-Agonist
2-Methoxymethyl-Salvinorin B (MOM-Sal B)0.6[1]~100Full Agonist
Herkinorin--Agonist
Kurkinorin--Agonist

EC50 represents the concentration of the ligand that produces 50% of the maximal response. Emax represents the maximum response produced by the ligand, often relative to a standard full agonist like U-50,488H. Detailed Emax and activity classification for all compounds were not consistently available across all sources.

Signaling Pathways of Non-Nitrogenous KOR Ligands

Activation of the Kappa Opioid Receptor, a G-protein coupled receptor (GPCR), by an agonist initiates intracellular signaling cascades. The primary pathway involves the activation of Gi/o proteins, leading to the inhibition of adenylyl cyclase and modulation of ion channels.[9] An alternative pathway involves the recruitment of β-arrestin proteins, which can lead to receptor desensitization, internalization, and activation of distinct downstream signaling pathways, such as MAP kinases.[9][10] The balance between G-protein and β-arrestin signaling, known as "biased agonism," is a key area of research, as it may underlie the different physiological effects of various KOR agonists.[2] For instance, G-protein signaling is thought to mediate the analgesic effects of KOR agonists, while β-arrestin signaling has been linked to adverse effects like dysphoria.[2]

KOR_Signaling_Pathways cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway Ligand Ligand KOR KOR Ligand->KOR Binding & Activation G_protein Gi/o Protein KOR->G_protein Activation GRK GRK KOR->GRK Phosphorylation AC Adenylyl Cyclase G_protein->AC Inhibition Ion_Channels Ion Channel Modulation G_protein->Ion_Channels Analgesia Analgesia G_protein->Analgesia cAMP ↓ cAMP AC->cAMP P_KOR Phosphorylated KOR GRK->P_KOR beta_arrestin β-Arrestin P_KOR->beta_arrestin Recruitment Internalization Receptor Internalization beta_arrestin->Internalization MAPK MAPK Activation beta_arrestin->MAPK Adverse_Effects Dysphoria, etc. MAPK->Adverse_Effects

Caption: KOR Signaling Pathways.

Experimental Protocols

The data presented in this guide are derived from standard in vitro pharmacological assays. Below are generalized protocols for the key experiments cited.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a ligand for a receptor.

Radioligand_Binding_Workflow Start Start Prep Prepare cell membranes expressing KOR Start->Prep Incubate Incubate membranes with a fixed concentration of radioligand (e.g., [3H]U69,593) and varying concentrations of test ligand. Prep->Incubate Separate Separate bound from free radioligand via rapid filtration. Incubate->Separate Quantify Quantify radioactivity of bound radioligand using liquid scintillation counting. Separate->Quantify Analyze Analyze data to determine IC50 and calculate Ki. Quantify->Analyze End End Analyze->End GTP_gamma_S_Workflow Start Start Prep Prepare cell membranes expressing KOR. Start->Prep Incubate Incubate membranes with varying concentrations of test ligand and a fixed concentration of [35S]GTPγS. Prep->Incubate Separate Separate bound from free [35S]GTPγS via rapid filtration. Incubate->Separate Quantify Quantify radioactivity of bound [35S]GTPγS using liquid scintillation counting. Separate->Quantify Analyze Analyze data to determine EC50 and Emax. Quantify->Analyze End End Analyze->End Beta_Arrestin_Workflow Start Start Transfect Co-express KOR fused to a reporter fragment and β-arrestin fused to a complementary reporter fragment in cells. Start->Transfect Treat Treat cells with varying concentrations of test ligand. Transfect->Treat Measure Measure the reporter signal (e.g., luminescence or fluorescence) generated upon β-arrestin recruitment. Treat->Measure Analyze Analyze data to determine EC50 and Emax for β-arrestin recruitment. Measure->Analyze End End Analyze->End

References

Validating Salvinorin B as a Scaffold for Potent Kappa-Opioid Receptor Agonists: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for potent and selective kappa-opioid receptor (KOR) agonists for therapeutic applications, ranging from analgesia to the treatment of addiction, has led researchers to explore novel chemical scaffolds. Among these, Salvinorin A, a naturally occurring diterpene, has garnered significant attention due to its unique non-nitrogenous structure and potent KOR agonism.[1][2] However, its short duration of action, likely due to the hydrolysis of its acetate (B1210297) group to the less active Salvinorin B, has limited its clinical utility.[3] This has positioned this compound as a crucial scaffold for developing more stable and potent KOR agonists. This guide provides a comparative analysis of this compound-derived agonists against other alternatives, supported by experimental data and detailed protocols.

Comparative Analysis of KOR Agonists

The development of KOR agonists has evolved from traditional morphinan (B1239233) and benzomorphan (B1203429) scaffolds to novel structures like the diterpenoid scaffold of Salvinorin A.[4] The primary goal is to design ligands with high affinity and selectivity for the KOR, while also considering their functional activity, particularly the concept of biased agonism. Biased agonists preferentially activate one signaling pathway over another (e.g., G-protein signaling over β-arrestin recruitment), which may lead to therapeutic benefits with fewer adverse effects like dysphoria and sedation.[5][6][7]

Derivatives of this compound have shown promise in this area. Modifications at the C-2 position have yielded compounds with improved potency, metabolic stability, and a desirable G-protein bias.[1][8]

Data Presentation: In Vitro Pharmacology of Salvinorin Analogs and Other KOR Agonists

The following tables summarize the binding affinity (Ki) and functional potency (EC50) of various this compound derivatives compared to Salvinorin A and the prototypical KOR agonist U-50,488H.

CompoundKOR Ki (nM)KOR EC50 (nM)Receptor SelectivityG-Protein Bias FactorReference
Salvinorin A~1.3-High KOR selectivity0.648[3][8]
This compound~2950-Low Affinity-[9][10]
MOM-SalB ~0.60 ~0.6 High KOR selectivity - [10][11][12]
EOM-SalB - Potent Agonist High KOR selectivity 2.53 [8][10]
U-50,488H~2.7 - 3.4~3.4High KOR selectivity1.0 (Reference)[3][10]

MOM-SalB: 2-O-methoxymethylthis compound; EOM-SalB: Ethoxymethyl ether this compound

Signaling Pathways and Experimental Workflow

The validation of KOR agonists involves a series of in vitro assays to determine their binding affinity, functional potency, and signaling bias. The general workflow and the primary signaling pathways are depicted below.

KOR_Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gi/o Protein KOR->G_protein Activates beta_arrestin β-Arrestin KOR->beta_arrestin Recruits AC Adenylyl Cyclase cAMP ↓ cAMP AC->cAMP G_protein->AC Inhibits Therapeutic_Effects Therapeutic Effects (e.g., Analgesia) G_protein->Therapeutic_Effects Leads to ERK ERK1/2 Activation beta_arrestin->ERK Adverse_Effects Adverse Effects (e.g., Dysphoria) beta_arrestin->Adverse_Effects Leads to Agonist This compound Analog (Agonist) Agonist->KOR Binds to

KOR Signaling Pathways

Experimental_Workflow start Start: Select KOR-expressing cells cell_culture Cell Culture and Plating start->cell_culture prepare_agonists Prepare Agonist Solutions (e.g., this compound analogs, U-50488) cell_culture->prepare_agonists binding_assay Radioligand Binding Assay (Determine Ki) prepare_agonists->binding_assay g_protein_assay G-Protein Activation Assay (cAMP or [35S]GTPγS) (Determine EC50/IC50) prepare_agonists->g_protein_assay arrestin_assay β-Arrestin Recruitment Assay (Determine EC50) prepare_agonists->arrestin_assay data_analysis Data Analysis and Comparison binding_assay->data_analysis g_protein_assay->data_analysis arrestin_assay->data_analysis end End: Validate KOR Agonist Profile data_analysis->end

Experimental Workflow for KOR Agonist Validation

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate the replication of these validation studies.

Radioligand Binding Assay

This assay measures the affinity of a compound for the KOR by assessing its ability to compete with a radiolabeled ligand.

  • Materials:

    • Cell membranes from cells stably expressing the human KOR (e.g., CHO-hKOR).

    • Radioligand (e.g., [³H]U69,593).

    • Test compounds (this compound analogs and reference compounds).

    • Incubation buffer.

    • Wash buffer.

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.

    • Incubate to allow the binding to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.[13]

    • Wash the filters with cold wash buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.

    • Calculate the Ki value from the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) using the Cheng-Prusoff equation.[13]

cAMP Accumulation Assay

This assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a functional readout of Gi/o protein activation.

  • Materials:

    • KOR-expressing cells (e.g., CHO-hKOR).

    • Forskolin (B1673556) (an adenylyl cyclase activator).

    • Test compounds.

    • cAMP detection kit.

  • Procedure:

    • Plate the KOR-expressing cells in a multi-well plate.

    • Pre-treat cells with varying concentrations of the test compound.

    • Stimulate the cells with forskolin to induce cAMP production.

    • Incubate for a specified time.

    • Lyse the cells to release intracellular cAMP.

    • Quantify cAMP levels using a suitable detection kit.[13]

    • Generate a dose-response curve and calculate the IC50 or EC50 value for the inhibition of forskolin-stimulated cAMP production.

β-Arrestin Recruitment Assay

This assay measures the ability of an agonist to promote the interaction between the KOR and β-arrestin.

  • Materials:

    • Cells co-expressing KOR and a β-arrestin fusion protein (e.g., PathHunter or Tango assay cell lines).

    • Test compounds.

    • Assay-specific detection reagents.

    • Luminometer or fluorometer.

  • Procedure:

    • Plate the engineered cells in a multi-well plate.

    • Add varying concentrations of the test compound to the cells.

    • Incubate for a specified time to allow for receptor activation and β-arrestin recruitment.

    • Add the detection reagents according to the assay kit protocol.[13]

    • Measure the resulting signal (luminescence or fluorescence).

    • Generate a dose-response curve and calculate the EC50 value for β-arrestin recruitment.

Conclusion

The this compound scaffold represents a promising platform for the development of potent and selective KOR agonists. By modifying the C-2 position, researchers have successfully synthesized analogs with enhanced potency, longer duration of action, and, critically, a bias towards G-protein signaling. This G-protein bias is a key attribute that may translate to a more favorable side-effect profile in vivo, overcoming a major hurdle in the clinical development of KOR-targeted therapeutics. The experimental protocols outlined in this guide provide a framework for the continued evaluation and validation of novel this compound-based compounds and other alternative scaffolds, paving the way for the next generation of KOR agonists.

References

How does Salvinorin B compare to traditional opioid alkaloids

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Salvinorin B Derivatives and Traditional Opioid Alkaloids

This guide provides a detailed comparison between the pharmacological properties of active derivatives of this compound and traditional opioid alkaloids. While this compound itself, a metabolite of the potent kappa-opioid receptor (KOR) agonist Salvinorin A, exhibits significantly lower affinity for opioid receptors, its synthetic derivatives have emerged as powerful research tools and potential therapeutic agents.[1][2] This comparison will focus on these active, semi-synthetic analogs, such as 2-methoxymethyl-Salvinorin B (MOM-Sal B), and contrast them with classical opioid alkaloids like morphine, the prototypical mu-opioid receptor (MOR) agonist.[3][4]

The key distinction lies in their chemical nature and receptor selectivity. Salvinorin-based compounds are non-nitrogenous diterpenes that are highly selective for the kappa-opioid receptor (KOR), whereas traditional opioids are alkaloids that primarily target the mu-opioid receptor (MOR).[4][5] This fundamental difference in receptor preference dictates their downstream signaling cascades and overall pharmacological profiles, from analgesic potential to adverse side effects.

Data Presentation: Quantitative Comparison

The following table summarizes the receptor binding affinities (Ki) and functional potencies (EC50) of representative this compound derivatives and traditional opioid agonists. Lower values indicate higher affinity and potency.

CompoundPrimary TargetReceptorKi (nM)EC50 (nM) [35S]GTPγSReference Compound(s)
MOM-Salvinorin B KOR AgonistKOR0.4 - 0.60.4 - 0.6Salvinorin A, U50,488H
MOR>1000-
DOR>1000-
Ethoxymethyl-Salvinorin B KOR AgonistKOR0.320.14Salvinorin A
Salvinorin A KOR AgonistKOR1.3 - 7.44.5U50,488H
U50,488H KOR AgonistKOR1.4 - 2.73.4Salvinorin A
Morphine MOR AgonistMOR~1-10~50-100DAMGO
DAMGO MOR AgonistMOR~1-2~5-10Morphine

Data compiled from multiple sources.[2][4][6][7][8] Values can vary based on specific assay conditions.

Experimental Protocols

The quantitative data presented above are typically derived from the following key in vitro experiments:

Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of a compound for a specific receptor.

Methodology:

  • Membrane Preparation: Cell membranes are prepared from cells engineered to express a high density of the target opioid receptor subtype (e.g., CHO-hKOR for kappa receptors).

  • Competitive Binding: A constant concentration of a radiolabeled ligand (a "hot" drug that binds to the receptor, e.g., [3H]diprenorphine) is incubated with the cell membranes.

  • Incubation: Varying concentrations of the unlabeled test compound (the "cold" drug, e.g., MOM-Sal B) are added to the mixture. The test compound competes with the radiolabeled ligand for binding to the receptor.

  • Separation & Counting: After reaching equilibrium, the mixture is filtered to separate the receptor-bound radioligand from the unbound. The radioactivity on the filter, representing the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). This value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[7]

[35S]GTPγS Binding Assay

Objective: To measure the functional potency (EC50) and efficacy (Emax) of a G-protein coupled receptor (GPCR) agonist.

Methodology:

  • Principle: Agonist binding to a Gi/Go-coupled receptor like KOR or MOR facilitates the exchange of GDP for GTP on the Gα subunit, activating it. This assay uses a non-hydrolyzable analog of GTP, [35S]GTPγS, which accumulates on activated G-proteins.

  • Membrane Incubation: Cell membranes expressing the target receptor are incubated with a fixed concentration of [35S]GTPγS and varying concentrations of the test agonist (e.g., MOM-Sal B or morphine).

  • Reaction: The agonist activates the receptors, which in turn catalyze the binding of [35S]GTPγS to the Gα subunits.

  • Measurement: The amount of receptor-G-protein complex bound to [35S]GTPγS is measured, typically by scintillation counting after filtration.

  • Data Analysis: A dose-response curve is generated by plotting the amount of [35S]GTPγS binding against the agonist concentration. The EC50 (the concentration that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from this curve. These values indicate the agonist's potency and efficacy, respectively.[6][7]

Comparative Analysis

Chemical Structure
  • This compound Derivatives: These are neoclerodane diterpenes, characterized by a complex, rigid ring structure. Critically, they are non-nitrogenous, meaning they lack the basic nitrogen atom that is a hallmark of classical alkaloids.[4] This structural uniqueness contributes to their distinct pharmacological profile.

  • Traditional Opioid Alkaloids: These compounds, such as morphine, are derived from the opium poppy or are synthetic analogs based on the morphinan (B1239233) scaffold.[9] A key structural feature is a tertiary amine (a nitrogen atom bonded to three carbon atoms), which is typically protonated at physiological pH and is crucial for receptor interaction.

Mechanism of Action and Signaling Pathways

Both this compound derivatives and traditional opioids exert their effects by activating GPCRs. However, their selectivity for different opioid receptor subtypes leads to distinct signaling outcomes.

  • Receptor Selectivity:

    • This compound Derivatives (e.g., MOM-Sal B): These compounds are highly potent and selective agonists for the kappa-opioid receptor (KOR).[6][10] They show negligible affinity for the mu-opioid receptor (MOR) and delta-opioid receptor (DOR).[7]

    • Traditional Opioid Alkaloids (e.g., Morphine): These are primarily mu-opioid receptor (MOR) agonists.[5] While some may have activity at other opioid receptors, their principal analgesic and euphoric effects are mediated through MOR activation.[3]

  • Signaling Cascades: Upon agonist binding, both KOR and MOR activate inhibitory G-proteins (Gi/Go).[11] This initiates a signaling cascade that includes:

    • Inhibition of Adenylyl Cyclase: This leads to a decrease in intracellular cyclic AMP (cAMP) levels.[11]

    • Modulation of Ion Channels: Activation of G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibition of voltage-gated calcium channels, which together reduce neuronal excitability.

    • MAPK Pathway Activation: Both receptor types can activate the mitogen-activated protein kinase (MAPK) pathway, such as ERK1/2, which can influence gene expression and cellular function.[12]

A critical area of modern pharmacology is the concept of biased agonism , where a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[13]

  • This compound Derivatives: Some analogs of Salvinorin A and B have been shown to be biased agonists, preferentially activating G-protein pathways with little recruitment of β-arrestin 2.[9][13] This is significant because β-arrestin pathways are often implicated in receptor desensitization and some of the adverse effects of opioids.[11][14]
  • Traditional Opioids: Morphine is considered a relatively unbiased or slightly G-protein-biased agonist, but it does engage β-arrestin signaling, which is linked to tolerance and respiratory depression.[14] The development of biased MOR agonists is a major goal for creating safer analgesics.[5]

Mandatory Visualization

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gα(i/o) Gβγ KOR->G_protein Activation Arrestin β-Arrestin KOR->Arrestin Recruits (Biased Agonists may prevent this) AC Adenylyl Cyclase G_protein:n->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_protein:s->GIRK Activates Ca_Channel Ca²⁺ Channel (Ca²⁺ Influx) G_protein:s->Ca_Channel Inhibits cAMP cAMP AC->cAMP SalvinorinB This compound Derivative SalvinorinB->KOR Binds ATP ATP ATP->AC Neuronal_Activity ↓ Neuronal Excitability GIRK->Neuronal_Activity Ca_Channel->Neuronal_Activity Internalization Receptor Internalization Arrestin->Internalization

Caption: KOR signaling pathway activated by this compound derivatives.

MOR_Signaling cluster_membrane Cell Membrane MOR MOR G_protein Gα(i/o) Gβγ MOR->G_protein Activation Arrestin β-Arrestin MOR->Arrestin Recruits AC Adenylyl Cyclase G_protein:n->AC Inhibits GIRK GIRK Channel (K+ Efflux) G_protein:s->GIRK Activates Ca_Channel Ca²⁺ Channel (Ca²⁺ Influx) G_protein:s->Ca_Channel Inhibits cAMP cAMP AC->cAMP Opioid Traditional Opioid Alkaloid Opioid->MOR Binds ATP ATP ATP->AC Neuronal_Activity ↓ Neuronal Excitability (Analgesia) GIRK->Neuronal_Activity Ca_Channel->Neuronal_Activity Side_Effects Tolerance & Respiratory Depression Arrestin->Side_Effects

Caption: MOR signaling pathway activated by traditional opioid alkaloids.

Pharmacological Effects

The differing receptor targets and signaling pathways of this compound derivatives and traditional opioids result in markedly different physiological and psychological effects.

  • Analgesia:

    • This compound Derivatives: KOR agonists are known to produce potent analgesia, particularly for visceral and neuropathic pain.[4] MOM-Sal B has demonstrated significant antinociceptive effects in animal models.[6][15]

    • Traditional Opioids: MOR agonists are the gold standard for treating moderate to severe pain.[5] Their analgesic effects are robust and well-characterized.

  • Abuse Potential and Reward:

    • This compound Derivatives: Activation of KOR is generally associated with dysphoria (a state of unease or dissatisfaction), aversion, and pro-depressant effects, rather than euphoria.[12] This is primarily due to the inhibition of dopamine (B1211576) release in reward centers of the brain.[10] Consequently, KOR agonists like Salvinorin A and its analogs have a low abuse potential and are even being investigated as potential treatments for addiction.[4][10]

    • Traditional Opioids: MOR activation in the brain's reward circuitry (e.g., the ventral tegmental area and nucleus accumbens) leads to dopamine release and produces feelings of euphoria.[14] This is the primary driver of their high potential for abuse and addiction.

  • Adverse Effects:

    • This compound Derivatives: The primary adverse effects are psychological, including potent hallucinogenic effects (as seen with Salvinorin A), sedation, and dysphoria.[10] They do not typically cause the life-threatening respiratory depression associated with traditional opioids.[16]

    • Traditional Opioids: The most significant adverse effect is respiratory depression, which is the primary cause of death in opioid overdose. Other common side effects include constipation, nausea, sedation, and the development of tolerance and physical dependence with chronic use.[3][5] These effects are largely mediated by MOR activation and subsequent β-arrestin signaling.[14]

References

A Comparative Guide to the Receptor Binding Kinetics of Salvinorin B Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist isolated from Salvia divinorum, has garnered significant interest for its unique non-nitrogenous structure and potential therapeutic applications.[1][2] However, its short duration of action, primarily due to the hydrolysis of its C-2 acetate (B1210297) group to the less active metabolite Salvinorin B, has prompted the development of numerous analogs with improved pharmacokinetic profiles and varying receptor binding kinetics.[2][3] This guide provides a comparative analysis of the receptor binding kinetics of key this compound analogs, supported by experimental data, to aid researchers in the selection and development of novel KOR ligands.

Comparative Receptor Binding Affinity and Potency

The binding affinity (Ki) and functional potency (EC50) of this compound analogs at the human kappa-opioid receptor (hKOR) are critical parameters for evaluating their potential as pharmacological tools or therapeutic agents. A lower Ki value indicates a higher binding affinity for the receptor.[4] The following table summarizes the in vitro binding affinities and functional potencies of selected this compound analogs compared to Salvinorin A and the standard KOR agonist U50,488H.

CompoundReceptor Binding Affinity (Ki, nM) at hKORFunctional Potency (EC50, nM) in [³⁵S]GTPγS AssayReference
Salvinorin A1.3 - 7.44.5 - 40[1][5]
This compound>1000-[1]
2-Methoxymethyl-Salvinorin B (MOM-Sal B)0.4 - 0.600.6 - 6[1][5][6]
2-Ethoxymethyl-Salvinorin B (EOM-Sal B)0.320.14[7]
Methyl Malonyl this compound analog2-[8]
2-Methyl-2-methoxymethyl-salvinorin etherComparable to Salvinorin AComparable to Salvinorin A[2]

The data clearly indicates that modifications at the C-2 position of this compound significantly influence its binding affinity and potency at the KOR. Notably, ether analogs such as 2-Methoxymethyl-Salvinorin B (MOM-Sal B) and 2-Ethoxymethyl-Salvinorin B (EOM-Sal B) exhibit substantially higher affinity and potency compared to the parent compound, Salvinorin A.[1][6][7] This is attributed to the increased metabolic stability of the ether linkage compared to the ester group in Salvinorin A.[5] Conversely, this compound, with a hydroxyl group at the C-2 position, shows a dramatically reduced affinity for the KOR.[1]

Experimental Protocols: Radioligand Binding Assay

The determination of binding affinities for this compound analogs is typically performed using a competitive radioligand binding assay.[9] This method quantifies the ability of a test compound to displace a radiolabeled ligand with known high affinity for the receptor.

Materials:

  • Receptor Source: Membranes from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK) cells stably expressing the human kappa-opioid receptor (hKOR).[4][9]

  • Radioligand: A selective KOR radioligand such as [³H]U-69,593 or [³H]diprenorphine.[1][4]

  • Test Compounds: this compound analogs and reference compounds (e.g., Salvinorin A, U50,488H).[1]

  • Assay Buffer: 50 mM Tris-HCl, 1 mM EDTA, pH 7.4.[1]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[9]

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., GF/C).[4]

  • Scintillation Counter: For measuring radioactivity.[4]

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the hKOR. Determine the protein concentration using a standard protein assay.[9]

  • Binding Reaction: In a 96-well plate, incubate the cell membranes (e.g., ~10 µg of protein) with a fixed concentration of the radioligand (e.g., ~0.4 nM [³H]diprenorphine) and varying concentrations of the unlabeled test compound.[1]

  • Incubation: Incubate the reaction mixture at room temperature for 1 hour to reach equilibrium.[1]

  • Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.[4]

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specific binding.[4]

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[4]

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand like 10 µM naloxone) from the total binding.[1] The IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[9]

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in a competitive radioligand binding assay.

Experimental_Workflow A Prepare Reagents: - hKOR Membranes - Radioligand ([³H]U-69,593) - Test Compound (this compound Analog) B Incubate Components: Membranes + Radioligand + Test Compound A->B Mix C Separate Bound from Free Ligand (Rapid Filtration) B->C Equilibrium Reached D Wash Filters (Remove Non-specific Binding) C->D E Measure Radioactivity (Scintillation Counting) D->E F Data Analysis: - Determine IC50 - Calculate Ki (Cheng-Prusoff Equation) E->F G Comparative Analysis of Binding Kinetics F->G Signaling_Pathway cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits GIRK GIRK Channels G_protein->GIRK Activates Ca_channel Voltage-gated Ca²⁺ Channels G_protein->Ca_channel Inhibits MAPK MAPK Pathway G_protein->MAPK Activates Ligand This compound Analog (Agonist) Ligand->KOR Binds & Activates cAMP ↓ cAMP AC->cAMP K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) K_efflux->Cellular_Response Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Cellular_Response MAPK->Cellular_Response

References

A Comparative Guide to the Role of Salvinorin B in Developing Biased Kappa-Opioid Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The kappa-opioid receptor (KOR) has become a significant target for developing novel analgesics and treatments for pruritus and addiction.[1][2][3] Unlike traditional mu-opioid receptor agonists, KOR agonists do not carry the risk of respiratory depression or abuse liability.[4] However, their clinical utility has been hampered by adverse effects such as dysphoria, sedation, and hallucinations.[4][5] The discovery of biased agonism—the ability of a ligand to selectively activate one intracellular signaling pathway over another—has provided a promising strategy to overcome these limitations.[5][6]

This guide explores the pivotal, albeit indirect, role of Salvinorin B in the advancement of G-protein biased KOR agonists. While Salvinorin A, a potent hallucinogen from the plant Salvia divinorum, is a well-known KOR agonist, its primary metabolite, this compound, is inactive.[3][7] However, the this compound scaffold has proven to be an invaluable template for synthesizing novel derivatives that retain the therapeutic potential of KOR activation while minimizing unwanted side effects by preferentially signaling through G-proteins rather than the β-arrestin pathway.[8][9]

Data Presentation: Comparing KOR Agonists

The following table summarizes the in vitro pharmacological properties of Salvinorin A, its inactive metabolite this compound, key derivatives, and other notable KOR agonists. The data highlights the concept of biased agonism, where a compound shows a preference for either G-protein activation (desired for therapeutic effects) or β-arrestin recruitment (often linked to adverse effects).

CompoundKOR Binding Affinity (Ki, nM)G-Protein Activation ([³⁵S]GTPγS)β-Arrestin 2 RecruitmentBias Profile
Potency (EC₅₀, nM) Efficacy (% of U50,488H) Potency (EC₅₀, nM)
Salvinorin A ~2.5[10]2.1 - 4.5[10][11]~105%[10]~14.5[3]
This compound >10,000Inactive[3]Inactive[3]Inactive[3]
2-MOM-Sal B ~1.00.6[11]Full Agonist[11]N/A
16-Bromo-Salvinorin A ~2.9[10]2.4[10]~108%[10]>1000
SalA-VS-08 136609108%[3]No Recruitment[2][3]
U50,488H (Reference) ~3.03.4[11]100% (by definition)~85[3]
Nalfurafine N/AFull AgonistFull AgonistN/A

N/A: Data not available in the reviewed sources. 2-MOM-Sal B: 2-Methoxymethyl-Salvinorin B.

Mandatory Visualizations

Signaling Pathways and Experimental Logic

To understand how this compound derivatives are validated as biased agonists, it is essential to visualize the underlying cellular mechanisms and the experimental workflow used to quantify pathway selection.

KOR_Signaling_Pathways cluster_membrane Cell Membrane cluster_g_protein G-Protein Pathway cluster_arrestin β-Arrestin Pathway KOR KOR G_Protein Gαi/o Activation KOR->G_Protein Preferentially Activates Arrestin β-Arrestin 2 Recruitment KOR->Arrestin Weakly Activates Agonist Biased Agonist (e.g., Salvinorin Derivative) Agonist->KOR Binds Adenylyl_Cyclase Adenylyl Cyclase Inhibition G_Protein->Adenylyl_Cyclase Inhibits Therapeutic_Effects Therapeutic Effects (Analgesia, Antipruritic) Adenylyl_Cyclase->Therapeutic_Effects Internalization Receptor Internalization & Signaling Arrestin->Internalization Adverse_Effects Adverse Effects (Dysphoria, Sedation) Internalization->Adverse_Effects

Caption: KOR biased agonism signaling pathways.

Experimental_Workflow cluster_assays Parallel In Vitro Assays cluster_data Data Generation Compound Test Compound (Salvinorin Derivative) G_Assay G-Protein Activation Assay ([³⁵S]GTPγS Binding) Compound->G_Assay B_Assay β-Arrestin Recruitment Assay (e.g., PathHunter) Compound->B_Assay G_Data Generate: - Potency (EC₅₀) - Efficacy (Emax) G_Assay->G_Data B_Data Generate: - Potency (EC₅₀) - Efficacy (Emax) B_Assay->B_Data Analysis Calculate Bias Factor log(EC₅₀_arrestin / EC₅₀_G-protein) G_Data->Analysis B_Data->Analysis Conclusion Determine Pathway Bias (G-Protein vs. β-Arrestin) Analysis->Conclusion

Caption: Workflow for assessing biased agonism.

Salvinorin_Logic SalA Salvinorin A (Potent, Balanced KOR Agonist) SalB This compound (Inactive Metabolite/Precursor) - C2 Acetate Hydrolyzed - SalA->SalB Metabolism (Hydrolysis) Derivatives Novel this compound Derivatives (e.g., 2-MOM-Sal B) - C2 Position Modified - SalB->Derivatives Chemical Synthesis Result Potent & G-Protein Biased KOR Agonists Derivatives->Result

Caption: Synthetic logic from Salvinorin A to biased agonists.

Experimental Protocols

The determination of ligand bias relies on quantitative comparison of a compound's activity in distinct functional assays. The two most critical assays are for G-protein activation and β-arrestin recruitment.

G-Protein Activation Assay ([³⁵S]GTPγS Binding)

This assay measures the direct activation of G-proteins coupled to the KOR.

  • Principle: In the inactive state, G-proteins are bound to GDP. Upon receptor activation by an agonist, the G-protein releases GDP and binds GTP. This assay uses a non-hydrolyzable, radiolabeled GTP analog, [³⁵S]GTPγS. The amount of [³⁵S]GTPγS that binds to the G-protein is directly proportional to the level of receptor activation.[11][12]

  • Methodology:

    • Membrane Preparation: Cell membranes are prepared from a stable cell line expressing a high density of the human kappa-opioid receptor (e.g., CHO-hKOR cells).[12]

    • Assay Buffer: Membranes are suspended in an assay buffer containing GDP (to ensure G-proteins are in their inactive state) and other necessary ions.

    • Incubation: The cell membranes are incubated with varying concentrations of the test compound (e.g., a this compound derivative) and a fixed, low concentration of [³⁵S]GTPγS.

    • Reaction Termination: After a set incubation period (e.g., 60 minutes at 30°C), the reaction is stopped by rapid filtration through glass fiber filters. This separates the membrane-bound [³⁵S]GTPγS from the unbound radioligand in the solution.

    • Quantification: The filters are washed, and the amount of radioactivity trapped on them is quantified using a scintillation counter.

    • Data Analysis: Non-specific binding is subtracted, and the data are plotted as specific binding versus log-concentration of the agonist. A non-linear regression is used to calculate the potency (EC₅₀) and efficacy (Emax) relative to a standard full agonist like U50,488H.[12]

β-Arrestin 2 Recruitment Assay (e.g., PathHunter® Assay)

This assay quantifies the recruitment of β-arrestin 2 to the activated KOR, a key step in the alternative signaling pathway.

  • Principle: The assay utilizes enzyme fragment complementation (EFC).[13] The KOR is fused to a small enzyme fragment (ProLink, or PK), and β-arrestin 2 is fused to a larger, inactive enzyme fragment (Enzyme Acceptor, or EA). When an agonist binds to the KOR and induces a conformational change, β-arrestin-EA is recruited to the receptor. This brings the two enzyme fragments (PK and EA) into close proximity, forcing them to re-associate and form an active β-galactosidase enzyme.[13]

  • Methodology:

    • Cell Culture: An engineered cell line (e.g., U2OS or CHO) co-expressing the KOR-PK fusion protein and the β-arrestin-EA fusion protein is used.[3][13]

    • Plating: Cells are seeded into microplates and grown to an appropriate confluency.

    • Compound Addition: The cells are treated with varying concentrations of the test compound.

    • Incubation: The plates are incubated for a period (e.g., 90 minutes at 37°C) to allow for receptor activation and β-arrestin recruitment.[13] The duration can be critical as some receptors have transient (Class A) versus sustained (Class B) interactions with β-arrestin.[13][14]

    • Signal Detection: A substrate solution containing a chemiluminescent substrate for β-galactosidase is added to the cells. The active, complemented enzyme hydrolyzes the substrate, producing a light signal.

    • Quantification: The chemiluminescent signal is measured using a plate reader.

    • Data Analysis: The intensity of the light signal is proportional to the amount of β-arrestin recruited. Data are plotted against the log-concentration of the agonist to determine potency (EC₅₀) and efficacy (Emax).[3]

Conclusion

This compound, while inactive at the kappa-opioid receptor, is a validated and highly valuable chemical starting point for the development of next-generation biased agonists. By leveraging the this compound scaffold, medicinal chemists have successfully synthesized novel derivatives that exhibit high potency for G-protein activation while demonstrating dramatically reduced or absent recruitment of β-arrestin. This functional selectivity, or biased agonism, is the key to separating the desired analgesic effects of KOR activation from the limiting side effects. The comparative data and experimental protocols outlined in this guide demonstrate the clear role of the salvinorin chemotype in advancing the design of safer, more effective therapeutics targeting the KOR.

References

Unraveling the Metabolic Fates of Salvinorin A and B: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the metabolic stability of the potent kappa-opioid receptor agonist Salvinorin A and its primary metabolite, Salvinorin B, reveals stark contrasts in their biotransformation, a critical factor for drug development and pharmacological research. This guide provides a side-by-side analysis of their metabolic profiles, supported by experimental data and detailed methodologies.

Salvinorin A, the principal psychoactive compound in Salvia divinorum, is renowned for its potent and selective agonism at the kappa-opioid receptor. However, its therapeutic potential is hindered by a short duration of action, largely attributed to rapid metabolic breakdown.[1][2] In contrast, its main metabolite, this compound, exhibits significantly greater metabolic stability.[3][4][5] Understanding the nuances of their metabolic pathways is crucial for the design of novel therapeutics with improved pharmacokinetic properties.

Comparative Metabolic Stability Data

The metabolic liability of Salvinorin A primarily stems from the hydrolysis of its C2 acetate (B1210297) group, a reaction that yields the pharmacologically inactive this compound.[3][4][6][7] This rapid conversion is a key determinant of Salvinorin A's fleeting effects.

ParameterSalvinorin AThis compoundSource
Primary Metabolic Pathway Rapid hydrolysis of the C2 acetate group to this compound, mediated by carboxylesterases.[8][9][10][11] Other pathways include lactone ring opening and metabolism by CYP450 and UGT enzymes.[6][8][11][12]No significant metabolic transformation observed in various in vitro systems.[3][5][3][4][5][6][8][10][11][12]
Apparent First-Order Rate Constant (in rat plasma at 37°C) 3.8 x 10⁻¹ h⁻¹Not reported, presumed to be very low.[8][9][10]
Half-life (t₁/₂) in Sprague Dawley Rats (10 mg/kg, i.p.) 75.4 minNot applicable due to stability.[11][12]
Plasma Clearance (Cl/F) in Sprague Dawley Rats 26 L/h/kgNot applicable due to stability.[11][12]
Primary Metabolite This compoundNone identified.[3][4]

Visualizing the Metabolic Pathways

The metabolic journey of Salvinorin A is a critical aspect of its pharmacology. The following diagram illustrates the primary metabolic conversion and the subsequent stability of this compound.

Salvinorin_Metabolism SalA Salvinorin A SalB This compound (inactive) SalA->SalB Carboxylesterases (Hydrolysis at C2) Stable Metabolically Stable SalB->Stable

Metabolic conversion of Salvinorin A to the stable this compound.

Experimental Protocol: In Vitro Metabolic Stability in Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability of compounds like Salvinorin A and B using liver microsomes, a standard in vitro model for drug metabolism studies.

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, providing an estimate of its intrinsic metabolic clearance.

Materials:

  • Test compounds (Salvinorin A, this compound)

  • Liver microsomes (e.g., human, rat)[13][14]

  • Phosphate buffer (e.g., 100 mM, pH 7.4)[15]

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[15]

  • Magnesium chloride (MgCl₂)[15]

  • Acetonitrile or other suitable organic solvent for quenching the reaction

  • Internal standard for analytical quantification

  • 96-well plates or microtubes

  • Incubator/shaker (37°C)

  • Centrifuge

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and internal standard in a suitable solvent (e.g., DMSO).

    • Prepare the incubation buffer (phosphate buffer with MgCl₂).

    • Prepare the NADPH regenerating system solution.

  • Incubation:

    • In a 96-well plate or microtube, add the liver microsomes to the incubation buffer.

    • Add the test compound to the microsome suspension and pre-incubate at 37°C for a short period (e.g., 5-10 minutes) to allow for temperature equilibration.

    • Initiate the metabolic reaction by adding the NADPH regenerating system. A control incubation without the NADPH regenerating system should be included to assess non-CYP mediated metabolism.[13][16]

    • Incubate the reaction mixture at 37°C with shaking.[15]

  • Time-Point Sampling:

    • At designated time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.[13][16]

    • Immediately quench the reaction by adding a multiple volume of cold organic solvent (e.g., acetonitrile) containing the internal standard.[15]

  • Sample Processing:

    • Vortex the quenched samples to precipitate the proteins.

    • Centrifuge the samples to pellet the precipitated protein.

    • Transfer the supernatant to a new plate or vials for analysis.

  • Analysis:

    • Analyze the concentration of the test compound in the supernatant using a validated LC-MS/MS method.

    • The rate of disappearance of the parent compound is determined by plotting the natural logarithm of the percentage of the compound remaining versus time.

    • From the slope of this plot, the half-life (t₁/₂) and intrinsic clearance (CLᵢₙₜ) can be calculated.

Experimental Workflow Diagram

The following diagram illustrates the key steps in a typical in vitro metabolic stability assay.

Microsomal_Stability_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis Reagents Prepare Reagents (Microsomes, Buffer, NADPH, Compound) Mix Combine Microsomes and Compound Reagents->Mix Initiate Initiate Reaction with NADPH Mix->Initiate Incubate Incubate at 37°C Initiate->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Reaction with Solvent & IS Sample->Quench Process Centrifuge and Collect Supernatant Quench->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate t½ and CLint Analyze->Calculate

Workflow for an in vitro liver microsomal stability assay.

References

A Comparative Analysis of the Antinociceptive Properties of Salvinorin B Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Guide for Researchers in Pain Drug Discovery

The quest for potent and safe analgesics has led researchers to explore novel chemical scaffolds beyond traditional opioids. Salvinorin A, a naturally occurring neoclerodane diterpene from Salvia divinorum, has emerged as a promising lead due to its potent and selective agonism at the kappa-opioid receptor (KOR), a key target for pain modulation. However, the parent compound's short duration of action and hallucinogenic properties have spurred the development of derivatives with improved pharmacokinetic and pharmacodynamic profiles. This guide provides a comparative analysis of the antinociceptive effects of several key Salvinorin B derivatives, offering a valuable resource for researchers and drug development professionals in the field of pain management.

Quantitative Comparison of Receptor Binding and Functional Potency

The antinociceptive effects of this compound derivatives are primarily mediated through their interaction with the KOR. The binding affinity (Ki) and functional potency (EC50) of these compounds are critical parameters for evaluating their potential as analgesics. The following table summarizes the in vitro data for prominent this compound derivatives compared to the parent compound, Salvinorin A, and the standard KOR agonist, U50,488H.

CompoundKOR Binding Affinity (Ki, nM)KOR Functional Potency (EC50, nM) in [³⁵S]GTPγS AssayReference(s)
Salvinorin A~1.3 - 4.3~4.5[1][2]
This compoundInactiveInactive[2][3]
2-Methoxymethyl-Salvinorin B (MOM-Sal B)~0.4 - 0.60~0.40 - 0.6[1][2][4]
Ethoxymethyl ether of this compound (EOM-Sal B)~0.32~0.14[4][5]
β-tetrahydropyran this compound (β-THP SalB)Similar to Salvinorin AFull agonist, similar to Salvinorin A[6][7][8]
U50,488H~3-fold lower than MOM-Sal B~3.4[1]

Note: Ki and EC50 values can vary between studies due to different experimental conditions and cell lines used.

The data clearly indicate that modifications at the C-2 position of this compound significantly enhance KOR affinity and potency. Both MOM-Sal B and EOM-Sal B exhibit sub-nanomolar binding affinities and are more potent than Salvinorin A and U50,488H in functional assays.[1][4] This suggests a higher potential for these derivatives to elicit a biological response at lower concentrations.

In Vivo Antinociceptive Efficacy

The true therapeutic potential of these derivatives is determined by their efficacy in preclinical models of pain. The hot plate and tail-withdrawal tests are standard assays used to assess the antinociceptive effects of novel compounds.

CompoundAnimal ModelAntinociceptive AssayEffective Dose (ED50 or dose range)Duration of ActionReference(s)
Salvinorin AMouse/RatHot Plate/Tail Flick~3-10 mg/kg (i.p./s.c.)< 20 minutes[1][9]
2-Methoxymethyl-Salvinorin B (MOM-Sal B)RatHot Plate0.5 - 5 mg/kg (i.p.)Up to 120 minutes[1]
β-tetrahydropyran this compound (β-THP SalB)MouseTail-WithdrawalED50 ~1.4 mg/kgLonger than Salvinorin A[6][9]

MOM-Sal B demonstrates significant, dose-dependent antinociception in the hot-plate test at doses as low as 1 mg/kg, with a notably longer duration of action compared to Salvinorin A.[1] Similarly, β-THP SalB is more potent than Salvinorin A in the tail-withdrawal assay and also exhibits a prolonged analgesic effect.[6][9] The enhanced in vivo efficacy and duration of action of these derivatives are attributed to their improved metabolic stability, as the ether linkage at the C-2 position is less susceptible to hydrolysis by esterases compared to the acetyl group of Salvinorin A.[1]

Signaling Pathway and Experimental Workflow

The antinociceptive effects of this compound derivatives are initiated by their binding to and activation of the KOR, a G-protein coupled receptor (GPCR). This activation leads to a cascade of intracellular events that ultimately reduce neuronal excitability and pain transmission.

G_protein_signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Space KOR KOR G_protein Gαi/oβγ KOR->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel K⁺ Channel G_protein->K_channel Activation cAMP ↓ cAMP AC->cAMP Calcium ↓ Ca²⁺ Influx Ca_channel->Calcium Potassium ↑ K⁺ Efflux (Hyperpolarization) K_channel->Potassium SalB_deriv This compound Derivative SalB_deriv->KOR Agonist Binding Nociception ↓ Nociceptive Transmission

KOR G-protein signaling cascade.

The development and evaluation of these derivatives follow a standardized preclinical testing workflow, beginning with in vitro characterization and progressing to in vivo behavioral assays.

experimental_workflow cluster_invitro In Vitro Characterization cluster_invivo In Vivo Antinociception binding_assay Receptor Binding Assay (e.g., [³H]diprenorphine competition) functional_assay Functional Assay (e.g., [³⁵S]GTPγS binding) binding_assay->functional_assay Determine Ki animal_model Animal Model (Mouse/Rat) functional_assay->animal_model Determine EC50 & Efficacy drug_admin Drug Administration (i.p., s.c.) animal_model->drug_admin behavioral_assay Behavioral Assay (Hot Plate, Tail-Withdrawal) drug_admin->behavioral_assay data_analysis Data Analysis & Comparison behavioral_assay->data_analysis Determine ED50 & Duration

Preclinical evaluation workflow.

Detailed Experimental Protocols

Receptor Binding Assay (Competitive Inhibition)

This assay determines the binding affinity (Ki) of a test compound for the KOR.

  • Membrane Preparation: Membranes are prepared from Chinese Hamster Ovary (CHO) cells stably expressing the human KOR (hKOR).

  • Assay Conditions: The assay is performed in a binding buffer (e.g., 50 mM Tris, 1 mM EDTA, pH 7.4).

  • Incubation: A constant concentration of a radiolabeled ligand that binds to the KOR (e.g., [³H]diprenorphine) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., MOM-Sal B).[1]

  • Detection: The amount of radioligand bound to the receptor is measured using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation. Nonspecific binding is determined in the presence of a high concentration of a non-radiolabeled antagonist like naloxone.[1]

[³⁵S]GTPγS Functional Assay

This assay measures the potency (EC50) and efficacy of a compound as a KOR agonist.

  • Principle: Agonist binding to a GPCR like the KOR stimulates the exchange of GDP for GTP on the Gα subunit of the associated G-protein. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.

  • Procedure: Membranes from CHO-hKOR cells are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS.[1]

  • Measurement: The amount of [³⁵S]GTPγS bound to the G-proteins is measured.

  • Analysis: The EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal effect) are determined from the dose-response curve.[1]

Hot Plate Test

This is a common in vivo assay to assess thermal nociception.

  • Apparatus: A metal plate is maintained at a constant, noxious temperature (e.g., 52.5°C).[1]

  • Procedure: An animal (e.g., a rat) is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a paw or jumping) is recorded.[1]

  • Testing: A baseline latency is measured before drug administration. The test compound is then administered (e.g., intraperitoneally), and the latency is measured at various time points post-injection.[1]

  • Endpoint: A cut-off time is established to prevent tissue damage. The antinociceptive effect is expressed as the increase in response latency compared to the baseline or a vehicle-treated control group.

Conclusion

This compound derivatives, particularly those with ether modifications at the C-2 position such as MOM-Sal B and EOM-Sal B, represent a significant advancement over the parent compound, Salvinorin A. They exhibit enhanced potency at the KOR and, more importantly, a longer duration of antinociceptive action in vivo. These characteristics make them promising candidates for the development of novel analgesics. Further research is warranted to fully characterize their pharmacological profiles, including their potential for side effects such as sedation and dysphoria, which are known to be associated with KOR agonism. The data and protocols presented in this guide offer a solid foundation for researchers to build upon in the ongoing effort to develop safer and more effective pain therapies.

References

Validating KOR Knockout Mice: A Comparative Guide to Using Salvinorin B and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental approaches for validating Kappa Opioid Receptor (KOR) knockout mice, with a specific focus on the use of the selective KOR agonist, Salvinorin B, and its more stable and potent analogs. The objective is to offer a clear, data-driven resource for researchers designing and interpreting studies that rely on KOR knockout models to investigate the physiological and pharmacological roles of this receptor.

Introduction

The Kappa Opioid Receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating pain, mood, and addiction.[1] KOR knockout (KO) mice are an invaluable tool for dissecting the specific functions of this receptor system. However, the validation of these knockout models is a critical step to ensure that the observed phenotypic differences are indeed due to the absence of functional KORs. Salvinorin A, a potent and selective KOR agonist, and its derivatives, such as this compound and its more stable analogs like 2-methoxymethyl-Salvinorin B (MOM-SalB) and ethoxymethyl ether this compound (EOM-SalB), serve as excellent pharmacological tools for this validation process.[2] By demonstrating that the characteristic in vivo effects of these KOR agonists are absent in knockout mice compared to their wild-type littermates, researchers can confidently attribute their experimental findings to the targeted gene deletion.

Comparative Analysis of KOR Agonists for Knockout Validation

While Salvinorin A is the parent compound, its rapid metabolism and short duration of action can be limitations in some experimental paradigms.[2] this compound itself is largely inactive in vivo.[3] Consequently, synthetic analogs of this compound have been developed to overcome these limitations, offering enhanced stability and potency, making them ideal for in vivo validation studies.

CompoundReceptor Affinity (Ki, nM)Functional Potency (EC50, nM)Key Characteristics
Salvinorin A ~2.4~1.8Potent and selective KOR agonist, but has a short in vivo half-life.
This compound >10,000InactiveInactive metabolite of Salvinorin A.[3]
MOM-SalB ~0.6 (vs. hKOR)~0.6 ([³⁵S]GTPγS)Potent, full KOR agonist with a longer duration of action in vivo compared to Salvinorin A.[2]
EOM-SalB Not specifiedNot specifiedShown to have KOR-dependent effects in mouse models.[1]
U-50,488H ~1.2~3.4 ([³⁵S]GTPγS)Prototypical synthetic KOR agonist, often used as a reference compound.[2]

Experimental Validation of KOR Knockout Mice

The fundamental principle behind validating KOR knockout mice with a KOR agonist is to demonstrate the loss of a specific, KOR-mediated physiological response in the knockout animals. Key behavioral assays used for this purpose include the hot-plate test for analgesia and the conditioned place preference/aversion test for assessing the rewarding or aversive properties of KOR activation.

KOR-Mediated Analgesia: The Hot-Plate Test

The hot-plate test is a widely used method to assess the analgesic effects of compounds. A KOR agonist will typically increase the latency for a mouse to respond to a thermal stimulus. This effect should be present in wild-type mice but absent in KOR knockout mice.

Supporting Experimental Data:

TreatmentGenotypeLatency to Paw Lick/Jump (seconds)
VehicleWild-Type~10-15
Salvinorin A (30 µg, i.c.v.)Wild-Type~25-30
Salvinorin A (30 µg, i.c.v.)KOR Knockout~10-15
U-50,488H (25 mg/kg, i.p.)Wild-Type~10
U-50,488H (25 mg/kg, i.p.)KOR Knockout~2

Data adapted from Ansonoff et al., 2006 and other sources demonstrating the principle.[3][4]

KOR-Mediated Place Conditioning: Conditioned Place Preference/Aversion (CPP/CPA)

KOR activation is known to produce aversion in rodents, which can be measured using a conditioned place aversion paradigm. In this assay, a specific environment is paired with the administration of a KOR agonist. Wild-type mice will subsequently avoid this environment, while KOR knockout mice should show no such aversion.

Supporting Experimental Data:

TreatmentGenotypePreference Score (Time in Drug-Paired Chamber - Time in Saline-Paired Chamber)
VehicleWild-Type~0
U-50,488H (2 mg/kg, s.c.)Wild-TypeSignificant Negative Score (Aversion)
U-50,488H (2 mg/kg, s.c.)KOR Knockout~0

Data adapted from studies demonstrating KOR-agonist induced CPA.[5]

Experimental Protocols

Hot-Plate Test for Thermal Nociception

Objective: To assess the analgesic effect of a KOR agonist by measuring the latency of a mouse's response to a thermal stimulus.

Materials:

  • Hot-plate apparatus with adjustable temperature (e.g., 55°C ± 0.1°C).

  • Wild-type and KOR knockout mice.

  • This compound analog (e.g., MOM-SalB) or other KOR agonist.

  • Vehicle control solution.

  • Syringes for intraperitoneal (i.p.) or subcutaneous (s.c.) injection.

  • Timer.

Procedure:

  • Habituation: Acclimatize mice to the testing room for at least 1 hour before the experiment.

  • Baseline Measurement: Place each mouse individually on the hot plate and start the timer. Record the latency (in seconds) for the first sign of nociception, which can be either licking of the hind paw, shaking, or jumping. A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage.

  • Drug Administration: Administer the KOR agonist or vehicle to the mice via the chosen route (e.g., i.p.).

  • Post-Treatment Measurement: At a predetermined time after drug administration (e.g., 30 minutes), place the mice back on the hot plate and measure the response latency as described in step 2.

  • Data Analysis: Compare the response latencies between wild-type and KOR knockout mice for both the vehicle and drug-treated groups. A significant increase in latency in the drug-treated wild-type group that is absent in the knockout group validates the KOR-dependence of the analgesic effect.

Conditioned Place Preference/Aversion (CPP/CPA)

Objective: To evaluate the rewarding or aversive properties of a KOR agonist.

Materials:

  • Conditioned place preference apparatus (typically a two-chamber box with distinct visual and tactile cues in each chamber).

  • Wild-type and KOR knockout mice.

  • This compound analog or other KOR agonist.

  • Vehicle control (saline).

  • Syringes for injection.

  • Video tracking software for automated recording of time spent in each chamber.

Procedure:

  • Pre-Conditioning (Baseline Preference): On day 1, place each mouse in the apparatus with free access to both chambers for a set period (e.g., 15-30 minutes). Record the time spent in each chamber to determine any initial preference.

  • Conditioning: This phase typically occurs over several days (e.g., 4-8 days).

    • Drug Pairing: On drug-pairing days, administer the KOR agonist and confine the mouse to one of the chambers (e.g., the initially non-preferred chamber for CPP, or randomly assigned for CPA) for a set duration (e.g., 30 minutes).

    • Vehicle Pairing: On alternate days, administer the vehicle and confine the mouse to the opposite chamber for the same duration.

  • Post-Conditioning (Test): On the test day, place the mouse in the apparatus with free access to both chambers (in a drug-free state) and record the time spent in each chamber for a set period (e.g., 15-30 minutes).

  • Data Analysis: Calculate a preference score (time in drug-paired chamber minus time in vehicle-paired chamber). A significant negative score in wild-type mice indicates conditioned place aversion. The absence of a significant preference or aversion in KOR knockout mice confirms that the effect is mediated by the KOR.

Visualizing the Underlying Mechanisms

KOR Signaling Pathway

KOR_Signaling cluster_membrane Cell Membrane KOR KOR G_protein Gαi/oβγ KOR->G_protein Activates Arrestin β-Arrestin KOR->Arrestin Recruits AC Adenylyl Cyclase G_protein->AC Gαi/o inhibits PLC PLC G_protein->PLC Gβγ activates GIRK GIRK Channel G_protein->GIRK Gβγ activates Ca_channel Ca²⁺ Channel G_protein->Ca_channel Gβγ inhibits cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG K_efflux ↑ K⁺ Efflux (Hyperpolarization) GIRK->K_efflux Ca_influx ↓ Ca²⁺ Influx Ca_channel->Ca_influx Salvinorin_B_analog This compound Analog Salvinorin_B_analog->KOR Binds to Analgesia Analgesia K_efflux->Analgesia Ca_influx->Analgesia MAPK MAPK (ERK, p38) Aversion Aversion MAPK->Aversion Arrestin->MAPK Experimental_Workflow cluster_groups Experimental Groups WT_Vehicle Wild-Type + Vehicle Behavioral_Assay Behavioral Assay (e.g., Hot-Plate, CPP) WT_Vehicle->Behavioral_Assay WT_Drug Wild-Type + this compound Analog WT_Drug->Behavioral_Assay KO_Vehicle KOR KO + Vehicle KO_Vehicle->Behavioral_Assay KO_Drug KOR KO + this compound Analog KO_Drug->Behavioral_Assay Data_Analysis Data Analysis Behavioral_Assay->Data_Analysis Conclusion Conclusion: Effect is KOR-mediated Data_Analysis->Conclusion If effect is absent in KO_Drug group No_Conclusion Conclusion: Effect is not solely KOR-mediated Data_Analysis->No_Conclusion If effect persists in KO_Drug group Logical_Relationship cluster_wt Wild-Type Mouse cluster_ko KOR Knockout Mouse WT_KOR Functional KOR WT_Effect Behavioral Effect (e.g., Analgesia) WT_KOR->WT_Effect Mediates WT_Drug This compound Analog WT_Drug->WT_KOR Activates KO_KOR No Functional KOR KO_No_Effect No Behavioral Effect KO_KOR->KO_No_Effect No Mediation KO_Drug This compound Analog KO_Drug->KO_KOR Cannot Activate

References

Safety Operating Guide

Personal protective equipment for handling Salvinorin B

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of Salvinorin B in a laboratory setting. Given the potent bioactivity of this compound and its analogs, a cautious approach to handling is essential to ensure personnel safety and prevent exposure.

Operational Plan: From Receipt to Disposal

This section outlines a step-by-step protocol for safely handling this compound throughout its lifecycle in the laboratory.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Log the compound into your chemical inventory system.

  • Store this compound in a cool, dry, and dark place, as it is light-sensitive.[1] The recommended storage temperature is -20°C.[1][2][3]

  • Solutions of this compound are unstable and should be used within 24 hours of preparation, even when stored at -20°C.[1]

2. Engineering Controls:

  • All handling of solid this compound and concentrated solutions should be performed in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • For procedures with a risk of aerosolization, such as when handling larger quantities, a powder-containment balance enclosure or a glove box is recommended.[4]

3. Personal Protective Equipment (PPE):

  • Due to the potent nature of similar compounds, a comprehensive PPE protocol is mandatory. While some safety data sheets (SDS) for this compound may not classify it as hazardous[5], related compounds are treated with significant caution.[4][6] Therefore, a conservative approach is warranted.

Protection LevelEquipmentSpecifications & Rationale
Respiratory Protection N95/P100 Respirator or Powered Air-Purifying Respirator (PAPR)A PAPR is recommended for handling larger quantities or when there is a risk of aerosolization.[4] For smaller quantities in a well-ventilated area, a properly fitted N95 or P100 respirator should be used.[4]
Hand Protection Powder-free Nitrile Gloves (Double Gloved)Double gloving provides an additional layer of protection.[4] Change gloves frequently and immediately if contaminated.
Eye Protection Safety Goggles or a Face ShieldStandard laboratory safety glasses do not provide a complete seal. Goggles or a face shield are necessary to protect against splashes and airborne particles.
Body Protection Laboratory CoatA fully buttoned lab coat should be worn at all times. Consider a disposable gown for procedures with a higher risk of contamination.

4. Weighing and Solution Preparation:

  • Perform weighing of solid this compound in a fume hood or a balance enclosure.

  • Use dedicated spatulas and weighing boats. Clean all equipment thoroughly after use.

  • This compound is soluble in DMSO and dimethylformamide at approximately 20 mg/ml.[6] It is also soluble in chloroform.[2][3]

  • For aqueous buffers, first dissolve this compound in DMSO and then dilute with the aqueous buffer of choice.[6]

5. Spill and Emergency Procedures:

  • Minor Spill: For a small spill of a solution, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. Clean the spill area with a suitable solvent, followed by soap and water.

  • Major Spill: Evacuate the area and prevent entry. If the spill involves a significant amount of powder or a volatile solution, contact your institution's Environmental Health and Safety (EHS) department immediately.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Disposal Plan

Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.

  • Unused this compound: Unused or expired solid this compound and concentrated solutions should be treated as hazardous chemical waste. Do not dispose of them down the drain.

  • Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, weighing boats, pipette tips, and absorbent materials, must be collected in a designated, sealed hazardous waste container.

  • Waste Collection: Follow your institution's guidelines for the disposal of potent or psychoactive compounds. This typically involves contacting your EHS department to arrange for pickup and disposal by a licensed hazardous waste contractor.

Quantitative Data Summary

PropertyValueSource
CAS Number 92545-30-7[5]
Molecular Formula C21H26O7
Molecular Weight 390.43 g/mol
Storage Temperature -20°C[1][2][3]
Solubility Soluble in DMSO (~20 mg/ml), Dimethylformamide (~20 mg/ml), Chloroform[2][3][6]
Stability in Solution Unstable; use within 24 hours when stored at -20°C[1]

Visualized Workflows

Salvinorin_B_Handling_Workflow cluster_prep Preparation & Handling cluster_exp Experimentation cluster_disposal Decontamination & Disposal Receive_Store Receive & Store (-20°C, Dark) Don_PPE Don Appropriate PPE Receive_Store->Don_PPE Weigh_Prepare Weigh & Prepare Solution (Fume Hood) Don_PPE->Weigh_Prepare Conduct_Experiment Conduct Experiment Weigh_Prepare->Conduct_Experiment Decontaminate Decontaminate Work Area & Equipment Conduct_Experiment->Decontaminate Segregate_Waste Segregate Contaminated Waste Decontaminate->Segregate_Waste Dispose Dispose via EHS Segregate_Waste->Dispose

Caption: Workflow for the safe handling of this compound.

PPE_Levels cluster_ppe Personal Protective Equipment Levels High_Risk High Risk (Handling Powder, Concentrated Solutions) PAPR_Gown PAPR/Respirator Double Gloves Safety Goggles Disposable Gown High_Risk->PAPR_Gown Moderate_Risk Moderate Risk (Handling Dilute Solutions) Respirator_Coat N95/P100 Respirator Double Gloves Safety Goggles Lab Coat Moderate_Risk->Respirator_Coat Low_Risk Low Risk (Handling in Closed System) Standard_PPE Standard Lab PPE (Gloves, Goggles, Lab Coat) Low_Risk->Standard_PPE

Caption: PPE levels based on the risk of exposure.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.